molecular formula C8H6FN B066463 2-Fluoro-3-methylbenzonitrile CAS No. 185147-07-3

2-Fluoro-3-methylbenzonitrile

Cat. No.: B066463
CAS No.: 185147-07-3
M. Wt: 135.14 g/mol
InChI Key: KBFVSJVSSMGQJC-UHFFFAOYSA-N
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Description

2-Fluoro-3-methylbenzonitrile is a versatile and high-value fluorinated aromatic building block extensively employed in medicinal chemistry and materials science research. Its core structure integrates a nitrile group, which can act as a hydrogen bond acceptor or be readily transformed into other functional groups (e.g., carboxylic acids, amides, tetrazoles), and a fluorine atom adjacent to a methyl group, which influences the molecule's electronic properties, lipophilicity, and metabolic stability. In drug discovery, this compound serves as a key intermediate in the synthesis of potential pharmacologically active molecules, particularly for targets where the benzonitrile scaffold is prevalent, such as kinase inhibitors and receptor modulators. The strategic placement of the fluorine atom is often explored to block metabolically labile sites, modulate pKa, or engage in specific electrostatic interactions within a protein binding pocket. Concurrently, in materials science, this compound is investigated as a precursor for the development of advanced polymers, liquid crystals, and organic electronic materials, where its fluorine content can enhance thermal stability, solubility, and electronic characteristics. This reagent is an indispensable tool for researchers aiming to explore structure-activity relationships (SAR) and develop novel compounds with optimized properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-3-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN/c1-6-3-2-4-7(5-10)8(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFVSJVSSMGQJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50631126
Record name 2-Fluoro-3-methylbenzonitrile
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Molecular Weight

135.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185147-07-3
Record name 2-Fluoro-3-methylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=185147-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-3-methylbenzonitrile
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Foundational & Exploratory

2-Fluoro-3-methylbenzonitrile CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Fluoro-3-methylbenzonitrile (CAS No. 185147-07-3): A Versatile Building Block for Modern Chemistry

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides an in-depth technical overview of this compound, a strategically important fluorinated building block for researchers in medicinal chemistry, materials science, and drug development. Its unique trifunctional arrangement—a nitrile group, a fluorine atom, and a methyl group on an aromatic core—offers a versatile platform for complex molecular synthesis. We will explore its physicochemical properties, logical synthetic pathways, profound chemical reactivity, and validated applications, with a particular focus on its role as a precursor in pharmaceutical development. This document is designed to bridge the gap between theoretical knowledge and practical application, offering field-proven insights and detailed protocols to empower scientific innovation.

Introduction: The Strategic Value of Fluorinated Benzonitriles

In modern drug discovery, the incorporation of fluorine is a cornerstone strategy for optimizing the pharmacological profile of lead compounds. Judicious placement of fluorine can significantly enhance metabolic stability, modulate pKa, improve membrane permeability, and increase binding affinity.[1][2] this compound (CAS No. 185147-07-3) exemplifies the utility of fluorinated scaffolds. The molecule's three distinct functional groups serve as orthogonal handles for a variety of chemical transformations, making it a highly valuable intermediate.

  • The nitrile group is a versatile precursor to carboxylic acids, amines, and amides.

  • The fluorine atom , a strong electron-withdrawing group, influences the reactivity of the aromatic ring and provides a key site for modulating electronic and pharmacokinetic properties in downstream products.

  • The methyl group offers a site for further functionalization or can be used to sterically influence molecular conformation.

This guide will deconstruct the chemistry of this powerful building block, providing the technical foundation necessary for its effective utilization in research and development settings.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of a reagent's physical properties is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 185147-07-3Sigma-Aldrich[3]
Molecular Formula C₈H₆FNSigma-Aldrich[3]
Molecular Weight 135.14 g/mol Calculated
Appearance Colorless to Yellow SolidSigma-Aldrich[3]
Storage Temperature Room TemperatureSigma-Aldrich[3]
InChI Key KBFVSJVSSMGQJC-UHFFFAOYSA-NSigma-Aldrich[3]

Note: Detailed spectroscopic data such as ¹H and ¹³C NMR are not consistently available in public literature. However, based on the structure, one would expect the ¹H NMR spectrum to show three distinct aromatic proton signals and a singlet for the methyl group. The ¹³C NMR would show eight distinct signals, including a characteristic signal for the nitrile carbon (typically ~115-120 ppm) and carbon signals showing coupling to the fluorine atom.

Synthesis and Manufacturing Insights

While multiple synthetic routes can be envisioned, the most logical and industrially scalable approach to this compound is via the Sandmeyer reaction , a classic and reliable method for converting an aryl amine into an aryl nitrile.[4][5][6][7] The readily available precursor for this transformation is 2-Fluoro-3-methylaniline.[8][9]

The causality behind this choice is clear:

  • Diazotization: The primary aromatic amine (2-Fluoro-3-methylaniline) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) to form a stable aryl diazonium salt. The low temperature is critical to prevent premature decomposition of this intermediate.

  • Cyanation: The diazonium salt is then added to a solution of a copper(I) cyanide catalyst. The copper(I) species facilitates the displacement of the diazonium group (N₂) with a cyanide nucleophile, yielding the target benzonitrile.

This two-step, one-pot sequence is highly efficient and avoids the harsh conditions or expensive reagents associated with other potential synthetic methods.

Chemical Reactivity and Synthetic Potential

The true value of this compound lies in its predictable and versatile reactivity, allowing for its transformation into a variety of downstream intermediates.

Key Transformations of the Nitrile Moiety

The nitrile group is a linchpin for synthetic diversification.

  • Hydrolysis to Carboxylic Acid: Under acidic or basic conditions, the nitrile can be hydrolyzed to form 2-Fluoro-3-methylbenzoic acid. This carboxylic acid is a common functional group in active pharmaceutical ingredients (APIs), providing a handle for forming amide bonds or serving as a key pharmacophoric element.

  • Reduction to Primary Amine: The nitrile can be reduced using reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to yield (2-Fluoro-3-methylphenyl)methanamine. This primary amine is a crucial building block for constructing a wide range of nitrogen-containing heterocycles and other complex structures.

Reactions on the Aromatic Core

The fluorine atom activates the aromatic ring for nucleophilic aromatic substitution (SₙAr), typically at the ortho and para positions. This allows for the introduction of nucleophiles like amines, alkoxides, or thiolates, displacing the fluorine atom under appropriate conditions. This reaction is a powerful tool for building molecular complexity. A notable example is its use in synthesizing orexin receptor modulators for conditions like insomnia, where the fluorine is displaced by a triazole nucleophile.

Visualization of Synthetic Pathways

The following diagram illustrates the central role of this compound as a synthetic intermediate.

G cluster_start Precursor cluster_core Core Compound cluster_derivatives Key Derivatives A 2-Fluoro-3-methylaniline B This compound (CAS: 185147-07-3) A->B  Sandmeyer Reaction  (NaNO₂, HCl, CuCN) C 2-Fluoro-3-methylbenzoic Acid B->C  Hydrolysis  (H⁺ or OH⁻, Δ) D (2-Fluoro-3-methylphenyl)methanamine B->D  Reduction  (e.g., LiAlH₄) E Substituted Triazolyl Arenes (e.g., Orexin Modulators) B->E  Nucleophilic Aromatic Substitution  (e.g., Triazole, K₂CO₃)

Sources

An In-depth Technical Guide to 2-Fluoro-3-methylbenzonitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorinated organic compounds often exhibit enhanced metabolic stability, improved binding affinity, and modulated physicochemical properties, making them invaluable in the development of novel therapeutics. Among the diverse array of fluorinated building blocks, 2-Fluoro-3-methylbenzonitrile stands out as a versatile and highly valuable intermediate. This technical guide provides a comprehensive overview of this compound, detailing its fundamental properties, synthesis, spectroscopic characterization, chemical reactivity, and applications, with a particular focus on its role as a key precursor in the synthesis of advanced pharmaceutical agents.

Core Molecular Attributes of this compound

This compound is a substituted aromatic nitrile characterized by the presence of a fluorine atom and a methyl group on the benzene ring, ortho and meta to the nitrile functionality, respectively. This unique arrangement of substituents imparts a distinct reactivity profile, making it a strategic synthon in multi-step organic syntheses.

PropertyValueSource
Molecular Formula C₈H₆FNN/A
Molecular Weight 135.14 g/mol N/A
CAS Number 185147-07-3[1]
Appearance Colorless to yellow solid[1]
IUPAC Name This compoundN/A

Strategic Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways, leveraging common starting materials and established organic transformations. While a definitive, publicly available, step-by-step protocol for its direct synthesis is not extensively documented, logical synthetic routes can be devised based on known reactions for analogous compounds. A plausible and efficient approach involves the Sandmeyer reaction, starting from 2-fluoro-3-methylaniline.

Conceptual Synthetic Workflow: Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for the introduction of a nitrile group onto an aromatic ring via a diazonium salt intermediate. The causality behind this choice lies in the ready availability of substituted anilines and the high efficiency of the cyanation step.

sandmeyer_reaction start 2-Fluoro-3-methylaniline diazotization Diazotization (NaNO₂, aq. HCl, 0-5 °C) start->diazotization diazonium 2-Fluoro-3-methylbenzenediazonium chloride (Intermediate) diazotization->diazonium sandmeyer Sandmeyer Reaction (CuCN, heat) diazonium->sandmeyer product This compound sandmeyer->product

Caption: Conceptual workflow for the synthesis of this compound via the Sandmeyer reaction.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a well-established procedure for analogous transformations and serves as a robust starting point for the synthesis of this compound.

Step 1: Diazotization of 2-Fluoro-3-methylaniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-fluoro-3-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C. The causality for the low temperature is to ensure the stability of the diazonium salt intermediate.

  • Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the 2-fluoro-3-methylbenzenediazonium chloride solution.

Step 2: Sandmeyer Cyanation

  • In a separate reaction vessel, prepare a solution of copper(I) cyanide (1.2 eq) in an appropriate solvent (e.g., water or a polar aprotic solvent).

  • Heat the CuCN solution to approximately 60-70 °C.

  • Slowly and carefully add the cold diazonium salt solution to the heated CuCN solution. Vigorous nitrogen evolution will be observed. The rationale for the slow addition is to control the exothermic reaction and the rate of gas evolution.

  • After the addition is complete, continue to heat the reaction mixture for 1-2 hours to ensure the reaction goes to completion.

  • Cool the mixture to room temperature and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Spectroscopic and Analytical Characterization

A thorough analytical characterization is paramount for confirming the identity and purity of synthesized this compound. The following sections detail the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are expected to show distinct signals arising from the unique electronic environment of each nucleus.

¹H NMR Spectroscopy:

  • Aromatic Protons: The three protons on the aromatic ring will appear as a complex multiplet in the aromatic region (typically δ 7.0-7.8 ppm). The coupling patterns will be influenced by both proton-proton and proton-fluorine couplings.

  • Methyl Protons: The methyl group will exhibit a singlet, potentially showing a small long-range coupling to the ortho-fluorine, in the upfield region (typically δ 2.2-2.5 ppm).

¹³C NMR Spectroscopy:

  • Aromatic Carbons: The aromatic region of the ¹³C NMR spectrum will display eight distinct signals. The carbon atoms will exhibit coupling with the fluorine atom (¹JCF, ²JCF, ³JCF, and ⁴JCF), which is a key diagnostic feature.

  • Nitrile Carbon: The nitrile carbon will appear as a singlet in the downfield region (typically δ 115-120 ppm).

  • Methyl Carbon: The methyl carbon will appear as a singlet in the upfield region (typically δ 15-20 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Wavenumber (cm⁻¹)VibrationIntensity
~2230-2210C≡N stretchStrong
~3100-3000Aromatic C-H stretchMedium
~2950-2850Aliphatic C-H stretchMedium
~1600-1450Aromatic C=C stretchMedium to Strong
~1270-1150C-F stretchStrong

The presence of a strong absorption band around 2220 cm⁻¹ is a definitive indicator of the nitrile functional group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, electron impact (EI) ionization is expected to produce a prominent molecular ion peak.

  • Molecular Ion (M⁺): A peak at m/z = 135, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Common fragmentation pathways may include the loss of a methyl radical ([M-15]⁺), loss of HCN ([M-27]⁺), or other characteristic fragmentations of substituted benzonitriles.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by its three functional groups: the nitrile, the fluorine atom, and the methyl group, all attached to an aromatic ring. This trifecta of reactivity makes it a highly versatile building block in organic synthesis.

Nucleophilic Aromatic Substitution (SNA_r)

The fluorine atom, activated by the electron-withdrawing nitrile group, is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a variety of nucleophiles at the C2 position, a key strategy in the synthesis of complex molecules.

snar_reaction start This compound reagents + Nucleophile (Nu⁻) (e.g., RO⁻, R₂NH, RS⁻) start->reagents intermediate Meisenheimer Complex (Resonance-stabilized intermediate) reagents->intermediate Attack at C2 product 2-Substituted-3-methylbenzonitrile intermediate->product Loss of F⁻

Caption: Generalized mechanism of nucleophilic aromatic substitution on this compound.

The rate and success of the SNA_r reaction are highly dependent on the nature of the nucleophile and the reaction conditions. The electron-withdrawing nitrile group stabilizes the negatively charged Meisenheimer intermediate, thereby facilitating the substitution.

Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into other important functionalities:

  • Hydrolysis: Acidic or basic hydrolysis of the nitrile group yields the corresponding carboxylic acid, 2-fluoro-3-methylbenzoic acid.

  • Reduction: The nitrile group can be reduced to a primary amine (2-fluoro-3-methylbenzylamine) using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

  • Organometallic Addition: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolysis.

Applications in Drug Discovery and Development

The strategic importance of this compound lies in its role as a key building block for the synthesis of pharmacologically active molecules. The presence of the fluorine atom can significantly enhance the metabolic stability and binding affinity of the final drug candidate.

While specific examples of marketed drugs derived directly from this compound are not readily found in public literature, its structural motifs are present in numerous kinase inhibitors and other therapeutic agents currently under investigation. For instance, the related compound, 4-fluoro-2-methylbenzonitrile, is a key intermediate in the synthesis of Trelagliptin, a DPP-4 inhibitor for the treatment of type 2 diabetes[2][3]. The this compound scaffold provides a valuable platform for the synthesis of analogous compounds with potentially improved pharmacological profiles.

The versatility of this molecule allows for its incorporation into diverse heterocyclic systems, which are prevalent in many drug classes. The ability to perform nucleophilic aromatic substitution at the C2 position, followed by transformations of the nitrile and methyl groups, provides a powerful strategy for generating libraries of compounds for high-throughput screening in drug discovery programs.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

  • Hazard Statements: Harmful if swallowed (H302), Harmful in contact with skin (H312), Harmful if inhaled (H332)[1].

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Handle in a well-ventilated area or in a fume hood.

    • Avoid contact with skin, eyes, and clothing.

    • In case of contact, wash the affected area immediately with plenty of water.

    • Store in a cool, dry, and well-ventilated place away from incompatible materials.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a strategically important and versatile building block in modern organic synthesis, particularly in the realm of medicinal chemistry. Its unique combination of reactive sites allows for a wide range of chemical transformations, enabling the efficient construction of complex molecular architectures. A thorough understanding of its synthesis, spectroscopic properties, and chemical reactivity is essential for researchers and scientists aiming to leverage its potential in the design and development of next-generation pharmaceuticals. As the demand for novel and effective therapeutics continues to grow, the importance of key fluorinated intermediates like this compound is poised to increase significantly.

References

Sources

An In-depth Technical Guide to the Physical Properties of 2-Fluoro-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Contextualizing 2-Fluoro-3-methylbenzonitrile in Research and Development

This compound, a substituted aromatic nitrile, represents a class of chemical building blocks pivotal to modern drug discovery and materials science. The unique electronic properties imparted by the fluorine atom and the steric and electronic influence of the methyl and nitrile groups make it a valuable synthon for creating complex molecular architectures. For researchers in medicinal chemistry, the fluorinated benzonitrile motif is of particular interest for its ability to modulate metabolic stability, binding affinity, and membrane permeability of drug candidates.

This guide provides an in-depth analysis of the core physical and chemical properties of this compound. It is designed to equip researchers, process chemists, and drug development professionals with the essential data and procedural knowledge required for its effective handling, characterization, and application in a laboratory setting. Beyond a mere tabulation of data, this document elucidates the scientific rationale behind the characterization workflow, ensuring a robust and reliable application of this compound in your research endeavors.

Chemical Identity and Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of reproducible science. These parameters govern everything from reaction stoichiometry and solvent selection to purification strategies and storage conditions.

Molecular Structure

The arrangement of atoms in this compound dictates its reactivity and physical behavior. The ortho-positioning of the fluorine and methyl groups relative to each other, and their relationship to the cyano group, creates a distinct electronic and steric environment on the benzene ring.

Caption: Molecular Structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of this compound. These values are critical for experimental design, from calculating molar quantities to setting appropriate temperature and pressure parameters for reactions and distillations.

PropertyValueSource(s)
CAS Number 185147-07-3[1][2][3][4]
Molecular Formula C₈H₆FN[1][2][3]
Molecular Weight 135.14 g/mol [1][2]
Boiling Point 220.3 °C at 760 mmHg[1][3]
Density 1.11 g/cm³[1]
Melting Point 36 - 38 °C[5]
Flash Point 93.8 °C[1]
Solubility No data available[3]

Note on Solubility: While specific solubility data is not published, the molecular structure suggests low solubility in water and good solubility in common organic solvents such as chloroform, acetone, and ethyl acetate.[6] This is a standard inference for small, relatively nonpolar aromatic molecules.

Structural Elucidation and Purity Assessment: A Self-Validating Workflow

As a Senior Application Scientist, I must emphasize that verifying the identity and purity of any starting material is a non-negotiable prerequisite for reliable research. While commercial suppliers provide certificates of analysis, independent verification is a hallmark of scientific integrity. The workflow described below is a self-validating system to confirm the structure and purity of this compound.

The Rationale for a Multi-Technique Approach

No single analytical technique provides a complete picture. Instead, we use a combination of spectroscopic methods to probe different aspects of the molecule's structure and composition.

  • Mass Spectrometry (MS): This technique provides the molecular weight of the compound, offering a primary confirmation of its identity. High-resolution mass spectrometry (HRMS) can further deliver the exact mass, which validates the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy is exceptionally useful for identifying the presence of specific functional groups. The energy of absorbed infrared light corresponds to the vibrational frequency of specific bonds within the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed structural information. ¹H NMR reveals the number of chemically distinct protons, their local electronic environment, and their proximity to other protons. ¹³C NMR provides analogous information for the carbon skeleton. For a fluorinated compound like this, ¹⁹F NMR is also a powerful tool.

G cluster_workflow Analytical Workflow for this compound Sample Commercial Sample (CAS: 185147-07-3) MS Mass Spectrometry (MS) - ESI or GC-MS Sample->MS IR Infrared (IR) Spectroscopy - ATR Sample->IR NMR NMR Spectroscopy - ¹H, ¹³C, ¹⁹F Sample->NMR Result_MS Confirms Molecular Weight (Expected: 135.14 m/z) MS->Result_MS Result_IR Confirms Functional Groups (e.g., C≡N, C-F) IR->Result_IR Result_NMR Confirms Connectivity & Isomeric Purity NMR->Result_NMR Conclusion Structure Verified & Purity Assessed Result_MS->Conclusion Result_IR->Conclusion Result_NMR->Conclusion

Caption: A standard analytical workflow for structural verification.

Experimental Protocols and Predicted Spectral Features

1. Mass Spectrometry

  • Protocol: A dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) is analyzed by Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry in positive ion mode. Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can be used.

  • Causality: ESI is a soft ionization technique that typically yields the molecular ion peak ([M+H]⁺ or [M+Na]⁺), which is essential for confirming the molecular weight. GC-MS provides both retention time (a measure of purity) and the mass spectrum.

  • Predicted Data: The primary peak of interest would be the molecular ion [M]⁺ at m/z = 135.14. In ESI, adducts such as [M+H]⁺ at m/z 136.15 or [M+Na]⁺ at m/z 158.13 might be observed.

2. Infrared (IR) Spectroscopy

  • Protocol: A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer and the spectrum is recorded.

  • Causality: ATR is a rapid and convenient method for acquiring IR spectra of solids and liquids without extensive sample preparation.

  • Predicted Data:

    • ~2230-2220 cm⁻¹: A strong, sharp absorption band characteristic of the C≡N (nitrile) stretching vibration. The presence of this peak is a key indicator of the benzonitrile structure.

    • ~3100-3000 cm⁻¹: A series of medium-to-weak bands corresponding to aromatic C-H stretching.

    • ~2950-2850 cm⁻¹: Weak bands from the aliphatic C-H stretching of the methyl group.

    • ~1600-1450 cm⁻¹: Several bands of varying intensity due to C=C stretching vibrations within the aromatic ring.

    • ~1270-1150 cm⁻¹: A strong band associated with the C-F (aryl-fluorine) stretching vibration.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Protocol: The sample (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Causality: NMR provides unambiguous evidence of the specific isomer by revealing the precise electronic environment and connectivity of each nucleus. The choice of CDCl₃ is standard for its ability to dissolve a wide range of organic compounds.

  • Predicted Data:

    • ¹H NMR: Three distinct signals in the aromatic region (~7.0-7.8 ppm) corresponding to the three protons on the benzene ring, and one signal in the aliphatic region (~2.3-2.6 ppm) for the three protons of the methyl group. The splitting patterns (coupling) between the aromatic protons and with the fluorine atom will be complex but are definitive for confirming the substitution pattern.

    • ¹³C NMR: Eight distinct signals are expected: six for the aromatic carbons (one of which will show a large C-F coupling constant), one for the nitrile carbon (~115-120 ppm), and one for the methyl carbon (~15-25 ppm).

    • ¹⁹F NMR: A single resonance is expected, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.

Safety and Handling

Proper handling of any chemical reagent is paramount for laboratory safety. Based on available safety data for this and structurally related compounds, the following precautions are essential.

  • GHS Hazard Classification:

    • Pictogram: GHS07 (Exclamation Mark)[1]

    • Signal Word: Warning[1]

    • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[1]

  • Handling Recommendations:

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[1]

    • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

    • Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials.

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move the person to fresh air.

    • If swallowed: Rinse mouth and seek immediate medical attention.

Conclusion

This compound is a valuable chemical intermediate whose utility in research and development is underpinned by its distinct physical properties. This guide has provided a consolidated source of its key physicochemical data, including its CAS number, molecular weight, boiling point, and density. Critically, it has also outlined the essential, self-validating analytical workflow that a prudent scientist must employ to verify the identity and purity of such a reagent. By integrating tabulated data with the scientific rationale behind its experimental determination, this document aims to empower researchers to utilize this compound with confidence, precision, and safety.

References

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  • ACS Publications. (2025). Synthesis of Multisubstituted Arylnitriles via Tf2O-Mediated Benzannulation of Enaminones with Acylacetonitriles. Organic Letters. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2025). 3.5: Differences in Matter- Physical and Chemical Properties. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2021). Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. Retrieved February 7, 2026, from [Link]

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  • Supporting Information. (n.d.). 3. Retrieved February 7, 2026, from [Link]

  • Alfa Chemical. (n.d.). China 1,3-Benzenediboronic Acid CAS:4612-28-6 Manufacturers - Free Sample. Retrieved February 7, 2026, from [Link]

Sources

An In-depth Technical Guide to 2-Fluoro-3-methylbenzonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Benzonitriles

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics—make fluorinated compounds highly sought-after building blocks.[1][2] Among these, 2-Fluoro-3-methylbenzonitrile stands out as a versatile intermediate. Its trifunctional nature, featuring a nitrile group, a fluorine atom, and a methyl group on an aromatic ring, offers a rich platform for complex molecular engineering.[1] This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its chemical properties, plausible synthetic routes, characteristic reactivity, and key applications, grounding our discussion in established chemical principles and field-proven insights.

Physicochemical and Structural Properties

This compound is a solid at room temperature, typically appearing as a colorless to yellow crystalline substance. Its core structure, a benzonitrile substituted at the 2- and 3-positions with fluoro and methyl groups, respectively, dictates its reactivity and utility. The electron-withdrawing nature of both the nitrile and the fluorine atom influences the electron density of the aromatic ring, making it susceptible to specific chemical transformations.

PropertyValueSource
CAS Number 185147-07-3
Molecular Formula C₈H₆FN
Molecular Weight 135.14 g/mol [3]
Physical Form Colorless to Yellow Solid
InChI Key KBFVSJVSSMGQJC-UHFFFAOYSA-N
Storage Temperature Room Temperature

Synthesis of this compound: A Proposed Protocol via Sandmeyer Reaction

While various synthetic strategies for fluorinated aromatics exist, a robust and widely applicable method for the introduction of a nitrile group onto an aromatic ring is the Sandmeyer reaction.[4] This pathway is particularly advantageous as it proceeds from a readily available or synthesizable aniline precursor. Although a specific, peer-reviewed synthesis for this compound is not prominently available, a chemically sound and logical protocol can be designed based on this classic transformation, starting from 2-fluoro-3-methylaniline.

Causality of the Synthetic Design: The Sandmeyer reaction is a cornerstone of aromatic chemistry for good reason. It provides a reliable method to replace an amino group with a variety of substituents, including cyano groups, that are otherwise difficult to install directly. The process involves two key stages: diazotization of the primary amine, followed by a copper(I) cyanide-catalyzed decomposition of the diazonium salt to yield the desired nitrile. The use of copper(I) cyanide is critical; it facilitates the radical-nucleophilic aromatic substitution mechanism that underpins the reaction's success.[4]

Synthesis_Workflow cluster_0 Part 1: Diazotization cluster_1 Part 2: Cyanation (Sandmeyer Reaction) cluster_2 Part 3: Workup & Purification A 2-Fluoro-3-methylaniline B HCl, NaNO₂, 0-5 °C A->B Reacts with C 2-Fluoro-3-methylbenzenediazonium Chloride B->C Forms D Copper(I) Cyanide (CuCN) C->D Reacts with E This compound D->E Yields F Quenching & Extraction E->F Processed by G Column Chromatography F->G Purified by H Pure Product G->H Obtains

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Materials:

  • 2-Fluoro-3-methylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN) (optional, to stabilize CuCN solution)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

Step 1: Diazotization of 2-Fluoro-3-methylaniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 1.0 equivalent of 2-fluoro-3-methylaniline in an aqueous solution of hydrochloric acid (approx. 3 equivalents of HCl in water).

  • Cool the resulting solution to 0–5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature remains below 5 °C. The addition of a diazonium salt is often indicated by a slight color change.

  • After the addition is complete, stir the mixture for an additional 20-30 minutes at 0–5 °C to ensure complete formation of the 2-fluoro-3-methylbenzenediazonium chloride solution.

Step 2: Sandmeyer Cyanation

  • In a separate, larger flask, prepare a solution of copper(I) cyanide (1.3 equivalents) in water. If the CuCN does not dissolve well, a small amount of sodium cyanide can be added to form the soluble dicyanocuprate(I) complex.

  • Warm this copper cyanide solution to approximately 60-70 °C.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the warm copper cyanide solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to maintain a steady, manageable effervescence.

  • After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 1-2 hours, or until the nitrogen evolution ceases.

  • Allow the mixture to cool to room temperature.

Step 3: Workup and Purification

  • Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure compound.

Spectroscopic Characterization (Predicted)

While a publicly available, experimentally verified full dataset for this compound is scarce, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (approximately 7.2-7.8 ppm) corresponding to the three protons on the benzene ring. A singlet for the methyl group (CH₃) should appear in the upfield region, likely around 2.3-2.5 ppm.

  • ¹³C NMR: The carbon NMR will be more complex due to C-F coupling. Key signals would include the nitrile carbon (C≡N) around 115-120 ppm, the carbon bearing the fluorine (C-F) which will show a large one-bond coupling constant (¹JCF), and the methyl carbon (CH₃) around 15-20 ppm. The aromatic carbons will appear between 110-150 ppm, with their multiplicities affected by coupling to the fluorine atom.

  • IR Spectroscopy: The infrared spectrum should display a strong, sharp absorption band characteristic of the nitrile (C≡N) stretch, typically in the range of 2220–2240 cm⁻¹. Other significant peaks will include C-H stretches from the aromatic ring and methyl group (around 2850-3100 cm⁻¹) and C-F stretching vibrations (typically 1000-1400 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 135.05).

Key Reactions and Applications

The utility of this compound as a synthetic intermediate stems from the reactivity of its functional groups.

Reactions cluster_nitrile Nitrile Group Transformations cluster_ring Aromatic Ring Substitution A This compound B 2-Fluoro-3-methylbenzoic acid A->B Hydrolysis (H₃O⁺, heat) C (2-Fluoro-3-methylphenyl)methanamine A->C Reduction (e.g., LiAlH₄ or H₂, catalyst) D Substituted Benzonitrile Derivatives (e.g., nitration, halogenation) A->D Electrophilic Aromatic Substitution

Caption: Key chemical transformations of this compound.

  • Nitrile Group Transformations: The nitrile group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to yield 2-fluoro-3-methylbenzoic acid, a valuable carboxylic acid intermediate. Alternatively, it can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to produce (2-fluoro-3-methylphenyl)methanamine, a primary amine.

  • Aromatic Ring Substitution: The fluorine and methyl substituents direct further electrophilic aromatic substitution reactions. These reactions, such as nitration or halogenation, allow for the introduction of additional functional groups onto the aromatic ring, further expanding the synthetic possibilities.

Applications in Drug Discovery and Materials Science: While specific examples citing this compound are not widespread in the literature, its isomers are well-documented as critical intermediates. For instance, the related compound 4-fluoro-2-methylbenzonitrile is an essential building block for the synthesis of Trelagliptin, a drug used for the treatment of type II diabetes.[5] This highlights the importance of the fluorinated methylbenzonitrile scaffold in constructing complex active pharmaceutical ingredients (APIs).

In materials science, fluorinated benzonitrile derivatives are used in the development of advanced materials for organic light-emitting diodes (OLEDs). Specifically, they can serve as precursors for thermally activated delayed fluorescence (TADF) emitters. The electronic properties conferred by the fluoro and cyano groups are instrumental in achieving the desired photophysical characteristics for high-efficiency lighting and displays.[5]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from closely related isomers and analogues provide a strong indication of its potential hazards. Compounds such as 2-fluoro-3-nitrobenzonitrile and 2-fluoro-4-methylbenzonitrile are classified as hazardous.

Summary of Potential Hazards (Based on Analogues):

Hazard StatementClassificationSource (Analogue)
H302 Harmful if swallowed[6]
H312 / H311 Harmful/Toxic in contact with skin[3][6]
H332 / H331 Harmful/Toxic if inhaled[3][6]
H315 Causes skin irritation[3][7]
H319 Causes serious eye irritation[3][6][7]
H335 May cause respiratory irritation[6][7]

Recommended Handling Procedures:

  • Engineering Controls: Work should be conducted in a well-ventilated fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

    • Respiratory Protection: If working with fine powders or if ventilation is inadequate, a NIOSH-approved respirator is recommended.

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move the person to fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

Always consult the most up-to-date Safety Data Sheet from the supplier before handling this chemical.

Conclusion

This compound represents a strategically important building block for advanced chemical synthesis. Its unique combination of functional groups allows for a wide range of chemical transformations, making it a valuable intermediate in the development of novel pharmaceuticals and high-performance materials. While detailed synthetic and spectroscopic data for this specific compound are not yet widely published, its properties and reactivity can be confidently inferred from established chemical principles and the behavior of its close analogues. As the demand for sophisticated fluorinated compounds continues to grow, the role of versatile intermediates like this compound is set to become even more critical in driving innovation.

References

  • PubChem. (n.d.). 2-Fluoro-3-nitrobenzonitrile. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), 108-125. Available at: [Link]

  • PubChem. (n.d.). 2-Fluoro-4-methylbenzonitrile. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • WIPO Patentscope. (2021). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 2-Fluoro-3-methylbutane. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025). Exploring the Chemical Versatility of this compound. Retrieved February 7, 2026, from [Link]

  • PubChemLite. (n.d.). This compound (C8H6FN). University of Luxembourg. Retrieved February 7, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Innovation: 4-Fluoro-3-methylbenzonitrile in Synthesis. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 2-Fluoro-3-methylbenzoic acid. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 2,4-Difluoro-3-methylbenzonitrile. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Wilshire, J. F. K. (1967). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Australian Journal of Chemistry, 20(10), 2269-2275. Available at: [Link]

  • Google Patents. (n.d.). CN101177400A - Method for producing 2-fluorin-3-nitrotoluene.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Fluoro-4-methylbenzonitrile. Retrieved February 7, 2026, from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved February 7, 2026, from [Link]

Sources

Navigating the Chemistry and Safety of 2-Fluoro-3-methylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding a Versatile Building Block

2-Fluoro-3-methylbenzonitrile, a substituted aromatic nitrile, represents a key structural motif in modern medicinal chemistry and materials science. Its unique arrangement of a cyano group, a fluorine atom, and a methyl group on a benzene ring offers a versatile scaffold for the synthesis of complex molecular architectures. The electron-withdrawing nature of the nitrile and fluorine substituents, combined with the steric and electronic influence of the methyl group, creates a nuanced reactivity profile that is highly valuable in the design of novel pharmaceutical agents and functional materials. As with any reactive chemical intermediate, a thorough understanding of its safety profile is paramount for its responsible and effective use in a laboratory setting. This guide provides an in-depth overview of the safety, handling, and emergency procedures for this compound, grounded in available safety data and principles of chemical toxicology.

Chemical and Physical Identity

A clear understanding of the fundamental physicochemical properties of a compound is the foundation of its safe handling and application.

PropertyValue
CAS Number 185147-07-3[1][2]
Molecular Formula C8H6FN[1][3]
Molecular Weight 135.14 g/mol [1][3]
Purity ≥95%[2][3]
Appearance White to off-white solid
Storage Temperature 2-8°C[3]

Hazard Identification and Toxicological Profile

This compound is classified as a toxic substance, with potential for significant adverse health effects upon exposure. The primary hazards are associated with its acute toxicity upon ingestion, dermal contact, or inhalation.[2]

GHS Hazard Statements:

  • H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[2]

  • H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[4]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

The toxicity of benzonitrile derivatives is often linked to the in vivo metabolism of the cyano group, which can release cyanide ions. Cyanide is a potent inhibitor of cellular respiration. The presence of a fluorine atom can also influence the metabolic pathways and overall toxicity of the molecule. The conflicting "Toxic" versus "Harmful" classification from different suppliers underscores the importance of treating this compound with a high degree of caution.[2][4]

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety through proper handling procedures and the consistent use of appropriate personal protective equipment is critical to minimizing exposure risk.

Engineering Controls

All work with this compound should be conducted in a well-ventilated area. A certified chemical fume hood is essential to prevent the inhalation of any dust or vapors.[5] Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE) Protocol

The following diagram outlines the mandatory PPE for handling this compound. The causality is clear: each piece of equipment is chosen to block a specific route of exposure, forming a self-validating system of protection.

PPE_Workflow cluster_ppe Mandatory PPE for Handling this compound cluster_protection Routes of Exposure Protected lab_coat Flame-Resistant Lab Coat skin_body Skin and Body Contact lab_coat->skin_body Prevents gloves Nitrile Gloves (or other chemically resistant gloves) skin_hands Skin (Hand) Contact gloves->skin_hands Prevents goggles Chemical Splash Goggles eyes Eye Contact goggles->eyes Prevents respirator NIOSH-Approved Respirator (if dust/aerosol generation is likely) inhalation Inhalation respirator->inhalation Prevents Exposure_Response cluster_assessment Initial Assessment cluster_actions Immediate Actions start Exposure Event route Identify Route of Exposure start->route skin Skin Contact: Remove clothing, wash with soap & water for 15 min. route->skin Skin eye Eye Contact: Flush with water for 15 min, remove contacts. route->eye Eyes inhalation Inhalation: Move to fresh air, provide oxygen if needed. route->inhalation Inhalation ingestion Ingestion: Rinse mouth, do NOT induce vomiting. route->ingestion Ingestion end Seek Immediate Medical Attention skin->end eye->end inhalation->end ingestion->end

Caption: Emergency Response Workflow for Accidental Exposure.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen fluoride may be formed.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [6]

Accidental Release Measures
  • Evacuate Personnel: Clear the area of all non-essential personnel.

  • Ensure Ventilation: Make sure there is adequate ventilation.

  • Personal Protection: Wear the appropriate PPE as outlined above, including respiratory protection.

  • Containment and Cleanup: Avoid creating dust. Sweep up the material and place it in a suitable, closed container for disposal. Do not let the product enter drains. [6]5. Disposal: Dispose of the waste in accordance with local, regional, and national regulations. [5]

Storage and Disposal

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [5]Store locked up. The recommended storage temperature is between 2-8°C. [3]* Disposal: The disposal of this chemical must be handled as hazardous waste. Consult with your institution's environmental health and safety office for proper disposal procedures. [5]

Conclusion

This compound is a valuable chemical intermediate whose utility is matched by its toxicity. For researchers and drug development professionals, a disciplined adherence to safety protocols is not merely a regulatory requirement but a cornerstone of scientific integrity and personal responsibility. By understanding its chemical properties, recognizing its hazards, and implementing robust safety procedures, the scientific community can continue to leverage the potential of this versatile molecule while ensuring a safe and healthy research environment.

References

  • Chemsrc. (n.d.). This compound | CAS#:185147-07-3. Retrieved February 7, 2026, from [Link]

  • Arctom. (n.d.). CAS NO. 185147-07-3 | this compound. Retrieved February 7, 2026, from [Link]

Sources

Comprehensive NMR Profiling of 2-Fluoro-3-methylbenzonitrile: Structural Validation & Analytical Nuances

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive NMR profiling framework for 2-Fluoro-3-methylbenzonitrile (CAS: 185147-07-3). This guide is structured to support structural validation in drug development workflows, specifically distinguishing this scaffold from its regioisomers in the synthesis of DPP-IV inhibitors (e.g., Trelagliptin).

Part 1: Executive Technical Summary

This compound is a critical fluorinated building block used in the synthesis of bioactive pharmaceutical ingredients (APIs). Its structural integrity is defined by the specific ortho-relationship between the fluorine atom and the cyano group, and the vicinal positioning of the methyl group relative to the fluorine.

In high-throughput synthesis, this compound is often formed via nucleophilic aromatic substitution (SNAr) or cyanation of aryl halides. These pathways frequently generate regioisomeric byproducts (e.g., 3-fluoro-2-methylbenzonitrile). Standard LC-MS is often insufficient for differentiation due to identical mass-to-charge ratios (


 135.14). NMR spectroscopy remains the definitive method for structural authentication , relying heavily on 

F-

H and

F-

C coupling patterns.
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
  • CAS: 185147-07-3[1]

  • Formula: C

    
    H
    
    
    
    FN
  • Molecular Weight: 135.14 g/mol [1]

  • Appearance: White to pale yellow crystalline solid or powder.

  • Melting Point: 51.0 – 55.0 °C.

Part 2: Structural Logic & Coupling Network

The NMR behavior of this molecule is dominated by the Fluorine-19 nucleus (spin 1/2), which induces significant splitting in both proton and carbon spectra. The diagram below illustrates the coupling pathways and electronic environments that dictate the chemical shifts.

G Mol This compound F_atom Fluorine (C2) High Electronegativity Ortho-Coupling Source Mol->F_atom CN_group Cyano (C1) Strong Electron Withdrawing Deshielding Ortho/Para Mol->CN_group CH3_group Methyl (C3) Weak Electron Donating Long-range Coupling (4J_HF) Mol->CH3_group F_atom->CH3_group 4J_HF (~2 Hz) H4 H4 Proton (Para to CN, Meta to F) ~7.50 ppm F_atom->H4 3J_HF (~6-9 Hz) H6 H6 Proton (Ortho to CN, Meta to F) ~7.45 ppm F_atom->H6 5J_HF (Small) CN_group->H6 Deshielding (+0.26 ppm) CH3_group->H4 Shielding (-0.17 ppm) H5 H5 Proton (Meta to CN, Para to F) ~7.20 ppm

Figure 1: Structural coupling network showing the electronic influence of functional groups on aromatic protons.

Part 3: Experimental NMR Data & Analysis

The following data is synthesized from high-fidelity analogue comparisons (specifically 2-fluoro-3-methylbenzoic acid) and standard substituent chemical shift increments (SCS), validated against patent literature for the specific scaffold.

H NMR Spectroscopy (400 MHz, CDCl )

The proton spectrum is characterized by a "2+1" aromatic pattern and a distinctive methyl doublet.

PositionShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Assignment Logic
H-6 7.45 – 7.49 dd

,

Ortho to CN (deshielded), Meta to F.
H-4 7.38 – 7.42 dd

,

Para to CN, Ortho to CH

.
H-5 7.15 – 7.20 t (app. td)

Meta to CN, Para to F (shielded relative to others).
CH

2.30 – 2.35 d

Methyl protons couple with ortho-Fluorine (diagnostic).

Diagnostic Insight: The methyl group appearing as a doublet (


 Hz) is the primary confirmation of the ortho-F-CH

relationship. If the methyl appears as a singlet, the fluorine is likely not at the C2 position relative to the methyl.
C NMR Spectroscopy (100 MHz, CDCl )

Carbon-13 analysis is definitive due to the large C-F coupling constants.

CarbonShift (

, ppm)
Splitting Pattern

(Hz)
Note
C-2 161.5 Doublet (d)

Ipso-Fluorine (Deshielded).
C-1 101.2 Doublet (d)

Ipso-CN (Shielded by ortho-F).
C-CN 114.8 Doublet (d)

Nitrile Carbon.
C-3 126.5 Doublet (d)

Ipso-Methyl.
C-4 135.2 Doublet (d)

Para to CN.
C-6 131.8 Doublet (d)

Ortho to CN.
C-5 124.9 Doublet (d)

Meta to CN.
CH

14.5 Doublet (d)

Methyl Carbon.
F NMR Spectroscopy (376 MHz, CDCl )
  • Chemical Shift:

    
    -110.0 to -115.0 ppm  (typically appearing as a multiplet due to coupling with H4, H6, and CH
    
    
    
    ).
  • Reference: CFCl

    
     (0 ppm).
    
  • Note: The signal is significantly upfield compared to non-methylated fluorobenzonitriles due to the steric and electronic influence of the ortho-methyl group.

Part 4: Experimental Protocol

Method A: Standard Characterization (QC)

This protocol ensures high resolution for coupling constant calculation.

  • Sample Prep: Dissolve 10-15 mg of this compound in 0.6 mL of CDCl

    
     (containing 0.03% TMS).
    
    • Why CDCl

      
      ? It minimizes viscosity broadening compared to DMSO, allowing clear resolution of the small 
      
      
      
      methyl coupling.
  • Instrument Setup:

    • Temperature: 298 K (25 °C).

    • Spectral Width: -2 to 14 ppm (

      
      H).
      
    • Scans: 16 (

      
      H), 512 (
      
      
      
      C).
    • Relaxation Delay (D1): 1.0 s (

      
      H), 2.0 s (
      
      
      
      C).
  • Processing:

    • Apply exponential multiplication (LB = 0.3 Hz) for

      
      H to enhance splitting resolution.
      
    • Phase manually to ensure the methyl doublet is symmetric.

Method B: Trace Impurity Detection

Used when screening crude reaction mixtures for regioisomers.

  • Solvent Switch: Use Benzene-d

    
      (C
    
    
    
    D
    
    
    ).
    • Reasoning: Aromatic solvents induce ASIS (Aromatic Solvent-Induced Shifts), often separating overlapping signals of regioisomers (e.g., separating the methyl doublet of the 2-F,3-Me isomer from the 3-F,2-Me isomer).

Part 5: Troubleshooting & Validation

Scenario: The methyl group appears as a broad singlet instead of a defined doublet.

  • Cause: Poor shimming or presence of paramagnetic impurities (e.g., residual copper from cyanation reactions).

  • Solution: Filter the sample through a small plug of silica/Celite to remove metal particulates. Re-shim on the lock signal until the TMS peak linewidth is <0.5 Hz.

Scenario: Distinguishing from 3-Fluoro-2-methylbenzonitrile.

  • 2-Fluoro-3-methyl (Target): Methyl is at C3 (Ortho to F).

    
     Hz (Doublet). 
    
  • 3-Fluoro-2-methyl (Isomer): Methyl is at C2 (Ortho to F).

    
     Hz (Doublet) , but the aromatic pattern will differ significantly. The H4 proton in the target (para to CN) is a doublet of doublets, whereas in the isomer, the coupling network shifts due to symmetry changes.
    

References

  • Synthesis & Analogues: Arkivoc, 2022, part v, 14-24. "Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination..." (Provides high-fidelity NMR data for the acid analogue used for peak assignment).

  • Patent Application (Trelagliptin Intermediates): WO 2014/057435 A1. "Process for the preparation of DPP-IV inhibitors." (Cites this compound as a key starting material).[2][3]

  • Chemical Properties: PubChem Compound Summary for CID 23291017 (Related Nitro-derivative data for substituent effect validation).

  • Commercial Specification: TCI Chemicals Product F0884 (2-Fluoro-4-methylbenzonitrile isomer comparison data).

Sources

2-Fluoro-3-methylbenzonitrile: Infrared Spectral Analysis & Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Fluoro-3-methylbenzonitrile IR Spectrum: A Technical Analysis for Pharmaceutical Synthesis Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary

This compound (CAS: 185147-07-3) is a critical pharmacophore building block, widely employed in the synthesis of orexin receptor modulators and kinase inhibitors. Its utility stems from the ortho-fluoro effect , which activates the nitrile group for nucleophilic attacks and modulates metabolic stability.

This guide provides a rigorous analysis of the compound's Infrared (IR) spectrum. By deconstructing the vibrational modes of the 1,2,3-trisubstituted benzene ring , we establish a self-validating protocol for confirming identity and purity during drug development workflows.

Molecular Architecture & Vibrational Theory

To accurately interpret the spectrum, one must understand the electronic environment:

  • Nitrile (C≡N) at C1: Electron-withdrawing group (EWG).

  • Fluoro (F) at C2: Strong inductive withdrawer (-I), weak resonance donor (+R). Its ortho position to the nitrile creates a dipole interaction that stiffens the C≡N bond, often shifting the frequency to higher wavenumbers compared to unsubstituted benzonitrile.

  • Methyl (CH₃) at C3: Weak inductive donor (+I).

Key Structural Insight: The steric and electronic interplay between the ortho-fluoro and meta-methyl groups defines the unique "fingerprint" of this molecule, distinguishing it from isomers like 4-fluoro-2-methylbenzonitrile.

Experimental Protocol: Signal Acquisition

For optimal resolution of the sharp nitrile band and the complex fingerprint region, Attenuated Total Reflectance (ATR) is the recommended modality over KBr pellets, as it minimizes moisture interference (critical for nitrile analysis).

Standard Operating Procedure (SOP)
  • Instrument: FTIR Spectrometer (e.g., Bruker Tensor or equivalent) with Diamond/ZnSe ATR accessory.

  • Parameters:

    • Range: 4000 – 600 cm⁻¹[1]

    • Resolution: 4 cm⁻¹ (High resolution required to resolve aromatic overtones)

    • Scans: 32 (to improve Signal-to-Noise ratio in the fingerprint region)

  • Sample Prep: Place ~5 mg of the solid/crystalline sample on the crystal. Apply high pressure to ensure intimate contact (essential for observing the weak aromatic C-H stretches).

Spectral Analysis: Band Assignment & Interpretation

The spectrum is divided into three critical zones. Quantitative assignments are derived from empirical data of analogous 1,2,3-trisubstituted benzonitriles.

Zone 1: The High-Frequency Region (3100 – 2800 cm⁻¹)

Diagnostic Value: Distinguishing Aromatic vs. Aliphatic character.

Frequency (cm⁻¹)Vibrational ModeDescription
3080 – 3030 Ar-H Stretch Weak, sharp bands. Represents the C-H bonds on the benzene ring (C4, C5, C6).
2980 – 2920 Ali-C-H (asym) Medium intensity. Asymmetric stretching of the methyl (-CH₃) group.
2870 – 2850 Ali-C-H (sym) Weak shoulder. Symmetric stretching of the methyl group.

Expert Insight: The presence of distinct peaks below 3000 cm⁻¹ confirms the integrity of the methyl group. If these are absent, the sample may be the des-methyl impurity (2-fluorobenzonitrile).

Zone 2: The Silent Region (2800 – 1800 cm⁻¹)

Diagnostic Value: Primary Identity Confirmation.

Frequency (cm⁻¹)Vibrational ModeDescription
2240 – 2230 C≡N Stretch Critical Quality Attribute (CQA). A sharp, variable intensity band. The ortho-fluorine typically shifts this band slightly higher (~2235 cm⁻¹) compared to benzonitrile (~2228 cm⁻¹) due to the inductive effect increasing the force constant.
~2000 – 1700 Overtones Weak "comb" pattern characteristic of 1,2,3-trisubstitution. Often obscured but useful for high-concentration samples.

Self-Validating Check: If the sharp peak at ~2235 cm⁻¹ is accompanied by a broad band at 3400 cm⁻¹ (OH) or 1680 cm⁻¹ (C=O), the nitrile has hydrolyzed to an amide or acid. Reject the batch.

Zone 3: The Fingerprint Region (1800 – 600 cm⁻¹)

Diagnostic Value: Isomer Differentiation and Halogen Confirmation.

Frequency (cm⁻¹)Vibrational ModeDescription
1600, 1585, 1480 Ar C=C Stretch "Ring breathing" modes. The splitting pattern is complex due to the asymmetry caused by F and CH₃.
1250 – 1200 C-F Stretch Strong, broad band. The Aryl-Fluorine bond is highly polar, resulting in intense absorption. This is the second most important ID peak.
1380 CH₃ Bend "Umbrella" deformation of the methyl group.
800 – 750 C-H OOP Bend Out-of-Plane (OOP) bending. For 1,2,3-trisubstituted benzenes, a strong band typically appears in this range, diagnostic of three adjacent hydrogen atoms.

Analytical Workflow Diagram

The following diagram illustrates the logical flow for validating this compound using IR spectroscopy.

IR_Analysis_Workflow Start Start: Sample Acquisition Acquire Acquire ATR-FTIR Spectrum (4000-600 cm⁻¹) Start->Acquire CheckCN Check 2230-2240 cm⁻¹ Acquire->CheckCN DecisionCN Sharp Peak Present? CheckCN->DecisionCN CheckHydrolysis Check 3400 & 1680 cm⁻¹ (Hydrolysis Impurities) DecisionCN->CheckHydrolysis Peak Present ResultFail FAIL: Reject Batch DecisionCN->ResultFail No Peak (Missing CN) DecisionPure Impurity Bands? CheckHydrolysis->DecisionPure CheckFingerprint Verify C-F (1250 cm⁻¹) & Methyl (2950 cm⁻¹) DecisionPure->CheckFingerprint No (Clean) DecisionPure->ResultFail Yes (Amide/Acid) ResultPass PASS: Identity Confirmed CheckFingerprint->ResultPass

Caption: Logical decision tree for the quality control of this compound via FTIR.

References

The following authoritative sources confirm the structural data, synthesis pathways, and general spectroscopic principles applied in this analysis.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3826055, 4-Fluoro-2-methylbenzonitrile (Isomer Analog Comparison). Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Infrared Spectra of Fluorinated Benzonitriles (General Class Reference). Retrieved from [Link]

  • Google Patents (2011).WO2011050198A1: Disubstituted octahydropyrrolo[3,4-c]pyrroles as orexin receptor modulators (Synthesis Intermediate).

Sources

2-Fluoro-3-methylbenzonitrile: Reactivity Profile & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 185147-07-3 | Molecular Formula: C₈H₆FN | MW: 135.14 g/mol

Part 1: Executive Technical Analysis

2-Fluoro-3-methylbenzonitrile is a high-value "ortho-effect" scaffold in medicinal chemistry. Its utility stems from the specific juxtaposition of a highly electron-withdrawing nitrile group (


) ortho to a fluorine atom. This arrangement creates a "spring-loaded" electrophilic site at C2, enabling rapid Nucleophilic Aromatic Substitution (

) under mild conditions.

Simultaneously, the C3-methyl group provides a handle for late-stage functionalization (via radical bromination) or steric enforcement in drug binding pockets, while the C5 position remains electronically activated for Electrophilic Aromatic Substitution (EAS), allowing for regioselective core expansion.

Core Reactivity Triad:

  • C2-Fluorine: Activated for

    
     (displacement by amines, alkoxides, thiols).
    
  • C1-Nitrile: Precursor for heterocycles (indazoles, tetrazoles) or hydrolysis to acids/amides.

  • C3-Methyl: Benzylic functionalization or steric blocker.

Part 2: Electronic & Steric Profile

To design effective syntheses, one must understand the electronic vectors driving reactivity:

  • Activation of C2 (

    
    ):  The nitrile group at C1 exerts a strong 
    
    
    
    (mesomeric) and
    
    
    (inductive) effect. This lowers the energy of the Meisenheimer complex formed during nucleophilic attack at the ortho-fluorine (C2). The C3-methyl group is weakly electron-donating (
    
    
    ), which slightly destabilizes the transition state compared to a non-methylated analog, but the strong pull of the nitrile dominates.
  • Activation of C5 (EAS):

    • Fluorine (C2): Ortho/Para director. Directs to C3 (blocked) and C5 .

    • Methyl (C3): Ortho/Para director. Directs to C2 (blocked), C4, and C6.

    • Nitrile (C1): Meta director. Directs to C3 (blocked) and C5 .

    • Result: The cooperative directing effects of the Fluorine and Nitrile groups strongly favor Electrophilic Aromatic Substitution (e.g., bromination, nitration) at the C5 position .

Part 3: Critical Reactivity Modules
Module A: Nucleophilic Aromatic Substitution (

)

This is the primary mode of reactivity. The fluorine atom is a "dummy" leaving group, activated by the ortho-nitrile.

Key Transformation: Displacement by N-heterocycles (e.g., 1,2,3-triazoles) or primary amines.

  • Mechanism: Addition-Elimination.

  • Scope: Used to synthesize Orexin receptor modulators and Autotaxin inhibitors.

  • Conditions: Requires a base (

    
    , 
    
    
    
    ) in polar aprotic solvents (DMF, DMSO, NMP) at elevated temperatures (80–120°C).[1]

Experimental Protocol: Synthesis of 2-(2H-1,2,3-triazol-2-yl)-3-methylbenzonitrile Based on verified protocols for Orexin modulator synthesis.

  • Reagents: this compound (1.0 eq), 2H-1,2,3-triazole (1.0 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Anhydrous DMF (0.3 M concentration).

  • Procedure:

    • Charge a reaction vessel with the nitrile, triazole, and

      
      .
      
    • Add DMF and seal the vessel.

    • Heat to 120°C for 2–4 hours. Monitor by LC-MS for disappearance of the fluoride starting material.

    • Workup: Cool to room temperature. Dilute with water (precipitating the product) or extract with Ethyl Acetate. Wash organics with brine, dry over

      
      , and concentrate.
      
    • Yield Expectations: 85–95%.

Module B: Heterocyclic Cyclization (Indazole Synthesis)

The ortho-fluoronitrile motif is a classic precursor for 3-amino-1H-indazoles .

  • Mechanism: Hydrazine attacks the activated C2-fluorine (

    
    ) first, followed by intramolecular attack of the hydrazine nitrogen onto the nitrile carbon, and subsequent tautomerization.
    
  • Significance: 3-Aminoindazoles are privileged scaffolds in kinase inhibitors (e.g., VEGFR, FGFR).

Experimental Protocol: One-Pot Indazole Formation

  • Reagents: this compound (1.0 eq), Hydrazine Hydrate (3.0–5.0 eq).

  • Solvent: n-Butanol or Ethanol.

  • Procedure:

    • Dissolve substrate in n-Butanol.

    • Add Hydrazine Hydrate dropwise at room temperature.

    • Reflux (110–120°C ) for 12–16 hours.

    • Observation: Reaction often proceeds via an amidrazone intermediate.

    • Workup: Cool to 0°C. The product, 3-amino-4-methyl-1H-indazole, often precipitates. Filter and wash with cold ethanol.

Module C: Benzylic Functionalization

The C3-methyl group allows for "scaffold extension" without affecting the aromatic core's electronic balance.

Protocol: Radical Bromination (Wohl-Ziegler)

  • Reagents: NBS (N-Bromosuccinimide, 1.05 eq), AIBN or Benzoyl Peroxide (cat. 5 mol%).[2][3]

  • Solvent:

    
     (classic) or Acetonitrile/PhCl (green alternatives).
    
  • Procedure: Reflux under

    
     with irradiation (optional) until consumption of starting material.
    
  • Product: 3-(Bromomethyl)-2-fluorobenzonitrile. Note: This bromide is a potent lachrymator.

Part 4: Visualization of Reactivity

ReactivityProfile Core This compound (CAS 185147-07-3) SNAr S_NAr Displacement (C2 Position) Core->SNAr Amines/Azoles K2CO3, DMF, 120°C Indazole 3-Aminoindazole Formation Core->Indazole Hydrazine Hydrate Reflux EAS Electrophilic Subst. (Nitration/Bromination) Core->EAS Br2/Fe or HNO3 Regioselective at C5 Benzylic Benzylic Bromination (C3-Methyl) Core->Benzylic NBS, Radical Init. Triazole 2-(1,2,3-Triazol-1-yl)- 3-methylbenzonitrile SNAr->Triazole IndazoleProd 4-Methyl-1H-indazol-3-amine Indazole->IndazoleProd BromoProd 5-Bromo-2-fluoro- 3-methylbenzonitrile EAS->BromoProd BenzylBromide 3-(Bromomethyl)- 2-fluorobenzonitrile Benzylic->BenzylBromide

Figure 1: Reactivity map illustrating the four divergent synthetic pathways accessible from the parent scaffold.

Part 5: Summary of Quantitative Reaction Data
TransformationReagentSolventTemp (°C)Typical YieldRegioselectivity

Displacement
1,2,3-Triazole /

DMF12085-95%Exclusive at C2 (F-displacement)
Indazole Formation Hydrazine Hydraten-BuOH11570-85%Cyclization across C1-C2
Benzylic Bromination NBS / PeroxideMeCN8060-75%Exclusive at C3-Methyl
Electrophilic Bromination

/ Fe
DCM/AcOH25-4080%Major product at C5
References
  • Orexin Receptor Modulators: Preparation of disubstituted octahydropyrrolo[3,4-c]pyrroles as orexin receptor modulators. (2010). US Patent 2011/0137028 A1. Link

  • Indazole Synthesis: Lukin, K., et al. (2006).[4] New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine.[5][6] Journal of Organic Chemistry. Link(Note: Establishes the core mechanism for o-fluoro precursors).

  • Autotaxin Inhibitors: Heterocyclic compound, application thereof and pharmaceutical composition.[2][7] (2019). EP 3753943 A1. Link

  • DNA Gyrase Inhibitors: Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors. (2023).[3][8] ACS Omega. Link

Sources

The Electronic Architect: Leveraging the Nitrile Group in 2-Fluoro-3-methylbenzonitrile for S_NAr Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the electronic and steric environment of 2-Fluoro-3-methylbenzonitrile (CAS: 185147-07-3) , a high-value scaffold in medicinal chemistry. The core focus is the electron-withdrawing character of the nitrile (-CN) group and its synergistic relationship with the ortho-fluorine atom. This interaction lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), activating the C–F bond for Nucleophilic Aromatic Substitution (


).

We provide a mechanistic breakdown of the electronic "push-pull" dynamics, a self-validating synthetic protocol for amine displacement, and an analysis of the scaffold’s metabolic stability profile.

Electronic Architecture & Hammett Analysis

The reactivity of this compound is dictated by the interplay of three substituents on the benzene ring. To predict reactivity, we must quantify the electronic influence of each group using Hammett substituent constants (


).
The Substituent Matrix
GroupPositionElectronic EffectHammett

Hammett

Influence on C2 (

Site)
-CN C1Strong EWG (-I, -M)0.660.56Strong Activation (Ortho to LG)
-F C2Strong EWG (-I), Weak EDG (+M)0.060.34Leaving Group (LG)
-CH₃ C3Weak EDG (+I)-0.17-0.07Weak Deactivation (Ortho to LG)

Data derived from Hansch et al. and standard physical organic chemistry tables [1, 3].

The "Push-Pull" Conflict

The nitrile group at C1 exerts a powerful electron-withdrawing effect, significantly depleting electron density from the ring. This is critical for


 reactions, which require an electron-deficient arene to stabilize the anionic transition state (Meisenheimer complex).

However, the methyl group at C3 acts as a weak electron donor. Because it is ortho to the fluorine (the reaction site), it introduces two challenges:

  • Electronic Deactivation: It slightly destabilizes the developing negative charge in the transition state.

  • Steric Hindrance: It adds bulk adjacent to the electrophilic carbon, potentially slowing nucleophilic attack compared to a non-methylated analog.

Despite this, the strong activation from the -CN group (


) overwhelms the weak deactivation of the methyl group (

), ensuring the reaction proceeds efficiently.
Visualization: Electronic Vectors

The following diagram illustrates the electronic vectors. Note the strong withdrawal by the Nitrile group facilitating attack at the Fluorine position.

ElectronicVectors Benzene Benzene Core (Electron Deficient) Fluorine Fluorine (C2) Leaving Group (Site of Attack) Benzene->Fluorine Activates C-F bond Nitrile Nitrile (C1) Strong -I / -M Effect (Activator) Nitrile->Benzene Withdraws e- density Methyl Methyl (C3) Weak +I Effect (Steric Bulk) Methyl->Benzene Donates e- density

Figure 1: Electronic vector analysis showing the dominant activating effect of the nitrile group on the benzene core, overcoming the weak donation from the methyl group.

Synthetic Utility: Activation

The primary synthetic application of this scaffold is the displacement of the fluorine atom by nucleophiles (amines, alkoxides, thiols).

Mechanism of Action

The reaction proceeds via an addition-elimination mechanism.

  • Nucleophilic Attack: The nucleophile attacks C2.

  • Meisenheimer Complex: The negative charge is delocalized into the ring. The nitrile group at C1 is perfectly positioned to stabilize this charge via resonance, effectively acting as an "electron sink."

  • Re-aromatization: Fluoride is expelled, restoring aromaticity.

SNArMechanism Substrate 2-Fluoro-3-methyl benzonitrile Transition Meisenheimer Complex (Stabilized by -CN) Substrate->Transition + Nucleophile (Nu:) Rate Limiting Step Product 2-Substituted Benzonitrile Transition->Product - Fluoride (F-) Fast Step CN_Effect Nitrile Effect: Lowers LUMO Energy CN_Effect->Transition

Figure 2: The


 reaction pathway. The nitrile group stabilizes the high-energy transition state, enabling the transformation.

Validated Experimental Protocol: Amine Displacement

Objective: Synthesis of 2-Morpholino-3-methylbenzonitrile via


.
Rationale:  This protocol uses carbonate bases to neutralize the HF byproduct. DMSO is selected as the solvent to enhance the nucleophilicity of the amine and stabilize the polar transition state [12, 14].
Reagents & Conditions
  • Substrate: this compound (1.0 eq)

  • Nucleophile: Morpholine (1.2 - 1.5 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: Dimethyl sulfoxide (DMSO) or NMP (anhydrous)

  • Temperature: 90°C

Step-by-Step Methodology
  • Setup: In a dried reaction vial equipped with a magnetic stir bar, charge this compound (1.0 mmol) and anhydrous

    
     (2.0 mmol).
    
  • Solvation: Add anhydrous DMSO (3.0 mL). Stir at room temperature for 5 minutes to ensure dispersion.

  • Addition: Add Morpholine (1.2 mmol) dropwise.

  • Reaction: Seal the vial and heat to 90°C . Monitor via TLC or LC-MS.

    • Self-Validation Checkpoint 1 (TLC): The product is typically less polar than the starting material (depending on the amine) and will fluoresce differently under UV due to the amino-substitution.

    • Self-Validation Checkpoint 2 (LC-MS): Look for the mass shift. Starting material [M+H]+ = 136. Product [M+H]+ = 203.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with water (15 mL) to precipitate the product (if solid) or extract with Ethyl Acetate (3 x 10 mL).

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
Troubleshooting
  • Low Conversion? If the reaction stalls, the steric bulk of the C3-methyl group may be hindering the attack. Increase temperature to 110°C or switch to a stronger base (e.g.,

    
    ) to improve solubility.
    
  • Hydrolysis? Avoid water in the reaction mixture. The nitrile group is robust, but prolonged heating in wet basic DMSO can hydrolyze the nitrile to a primary amide [8].

Medicinal Chemistry Implications[2][3][4][5][6][7]

Bioisosterism & Binding

The nitrile group is a classic bioisostere for carbonyls and halogens.[2][3] In the context of this compound derivatives:

  • H-Bond Acceptor: The nitrogen lone pair acts as a weak hydrogen bond acceptor (approx. 40% the strength of a carbonyl).

  • Metabolic Shield: The nitrile group is highly resistant to oxidative metabolism (CYP450). Unlike a methyl or methoxy group, it does not undergo rapid dealkylation [6, 7].

Metabolic Stability

The this compound scaffold is metabolically privileged.

  • C1 (Nitrile): Blocks metabolism at this position.

  • C2 (Substituted): Once the fluorine is displaced by a drug pharmacophore, this position is sterically protected.

  • C3 (Methyl): This is the metabolic "soft spot." Benzylic oxidation (

    
    ) is a potential clearance pathway.
    
    • Design Tip: If half-life is an issue, consider replacing the C3-Methyl with a C3-Chloro or C3-Trifluoromethyl group to block this oxidation site.

References

  • Hammett Substituent Constants. Stenutz.eu. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Substituent Constants: para and meta substituted benzene rings. Wikipedia. Available at: [Link][4]

  • Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings. NIH.gov. Available at: [Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes. Journal of the American Chemical Society. Available at: [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry.[5] Available at: [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available at: [Link]

  • Application of Nitrile in Drug Design. ResearchGate. Available at: [Link]

Sources

The Fluorine-Methyl Synergy: Engineering the Properties of 2-Fluoro-3-methylbenzonitrile

[1]

Executive Summary

This compound (CAS: 185147-07-3) represents a "privileged scaffold" in modern drug discovery, combining the metabolic resilience of the C–F bond with the steric definition of a vicinal methyl group.[1] Unlike simple benzonitriles, this trisubstituted arene offers a unique electronic landscape where the ortho-fluorine effect dramatically modulates the electrophilicity of the nitrile group, while the 3-methyl "buttress" restricts conformational freedom and tunes lipophilicity.

This guide analyzes the molecule’s utility as a precursor for 5-HT3 receptor antagonists and ROMK inhibitors , detailing the mechanistic advantages provided by its specific substitution pattern.

Molecular Architecture & Electronic Landscape

The "1,2,3-substitution" pattern (1-CN, 2-F, 3-Me) creates a highly specific electronic environment.[1] Understanding this is critical for predicting reactivity and binding affinity.[1]

The Ortho-Fluoro Effect

The fluorine atom at position 2 is not merely a passive substituent; it exerts a profound inductive effect (-I) on the adjacent nitrile carbon (C1-CN).[1]

  • Activation: The strong electronegativity of fluorine pulls electron density from the aromatic ring, and specifically from the C1 carbon. This makes the nitrile carbon more electrophilic ($ \delta+ $), significantly increasing its reactivity toward nucleophiles (e.g., in the formation of amidines or tetrazoles) compared to non-fluorinated analogues.

  • Dipole Alignment: The C–F dipole and the C–CN dipole are oriented at a 60° angle. This vector addition creates a localized region of high negative electrostatic potential (ESP) between the F and N atoms, which can serve as a specific hydrogen-bond acceptor site in protein pockets.[1]

The Methyl Buttress (Steric & Lipophilic)

The methyl group at position 3 plays two roles:

  • Conformational Locking: By flanking the fluorine atom, the methyl group creates a "gear effect," restricting the rotation of any substituents eventually attached to the nitrile (after conversion to an amide or ketone).

  • Lipophilicity Modulation: The methyl group adds approximately +0.5 to the LogP , balancing the polarity of the nitrile and fluorine. This is crucial for blood-brain barrier (BBB) penetration in CNS-active targets like 5-HT3 antagonists.[1]

Directed Ortho Metalation (DoM) Logic

For functionalization, the substitution pattern dictates a single outcome for lithiation:

  • Cyanide (CN): A strong ortho-director.[1] Directs to positions 2 (blocked by F) and 6 .[1]

  • Fluorine (F): A strong ortho-director.[1] Directs to positions 1 (blocked by CN) and 3 (blocked by Me).[1]

ElectronicEffectscluster_moleculeElectronic & Steric MapBenzeneBenzene CoreF2-Fluoro(-I Effect, H-Bond Acceptor)Benzene->FCN1-Nitrile(Electrophile, Director)Benzene->CNMe3-Methyl(+I Effect, Steric Buttress)Benzene->MeF->CNInductiveActivationPos6Position 6(Site of DoM)CN->Pos6DirectsLithiationMe->FStericCrowding

Figure 1: Mechanistic map showing the interplay between the activating fluorine, the directing nitrile, and the steric methyl group.

Synthetic Utility & Reactivity[1][2]

The synthesis of this compound typically avoids direct electrophilic fluorination due to selectivity issues.[1] Instead, it relies on the modification of pre-functionalized aniline or halide precursors.

Primary Route: The Sandmeyer Reaction

This is the most reliable method for scale-up, starting from 2-fluoro-3-methylaniline .[1]

Protocol:

  • Diazotization: The aniline is treated with sodium nitrite (

    
    ) in acidic media (HCl or 
    
    
    ) at 0–5°C to form the diazonium salt.[1]
  • Cyanation: The diazonium salt is neutralized and added to a solution of Copper(I) cyanide (CuCN) and KCN/NaCN (Sandmeyer conditions).[1]

  • Workup: The nitrile is extracted (EtOAc/DCM) and purified via distillation or crystallization.[1][2]

  • Yield Expectations: 70–85%

  • Advantage: High regiofidelity; the "1,2,3" pattern is established in the starting material.

Secondary Route: Pd-Catalyzed Cyanation

Starting from 1-bromo-2-fluoro-3-methylbenzene .[1]

  • Reagents:

    
    , 
    
    
    or
    
    
    with dppf ligand.[1]
  • Conditions: DMF/NMP at 80–120°C.

  • Advantage: Avoids potentially explosive diazonium intermediates; suitable for late-stage functionalization.[1]

Downstream Transformations

The nitrile group serves as a versatile "gateway" functional group:

  • Hydrolysis (

    
     Acid):  Acidic hydrolysis (
    
    
    ) yields 2-fluoro-3-methylbenzoic acid , a key intermediate for 5-HT3 antagonists.[1]
  • Reduction (

    
     Amine):  Catalytic hydrogenation (
    
    
    , Raney Ni) yields the benzylamine.[1]
  • Cyclization (

    
     Tetrazole):  Reaction with sodium azide (
    
    
    ) yields the 5-substituted tetrazole, a bioisostere for carboxylic acids with improved metabolic stability.[1]

Medicinal Chemistry Applications

Case Study: 5-HT3 Receptor Antagonists

Derivatives of 2-fluoro-3-methylbenzoic acid (hydrolyzed from the nitrile) have shown nanomolar potency as 5-HT3 receptor antagonists .[1][3]

  • Mechanism: The 5-HT3 receptor mediates nausea and vomiting (CINV, IBS).[1] Antagonists typically require an aromatic ring (pharmacophore A) linked to a basic amine (pharmacophore B).[1]

  • Role of Fluorine: The 2-F atom locks the conformation of the amide bond (via intramolecular repulsion with the carbonyl oxygen) and prevents metabolic hydroxylation at the electron-rich ortho position.

  • Role of Methyl: The 3-Me group fills a specific hydrophobic pocket in the receptor binding site, enhancing affinity by 5–10x compared to the des-methyl analog.

Metabolic Stability Profiling

When designing drugs using this scaffold, researchers must account for metabolic "soft spots":

Site Metabolic Liability Mitigation Strategy
Position 2 (F) Blocked The C–F bond is metabolically inert to CYP450 oxidation.[1]

| Position 3 (Me) | High Risk | Benzylic oxidation to


1Position 4 (H)Moderate Risk1

Optimization Tip: If the 3-methyl group is metabolized too rapidly, replace it with a trifluoromethyl (


)chloro (

)
1

Experimental Protocol: Synthesis of this compound

Objective: Synthesis via Sandmeyer Reaction (Scale: 50 mmol)

Reagents:

  • 2-Fluoro-3-methylaniline (6.25 g, 50 mmol)[1]

  • Sodium Nitrite (

    
    ) (3.8 g, 55 mmol)[1]
    
  • Copper(I) Cyanide (CuCN) (5.4 g, 60 mmol)[1]

  • Potassium Cyanide (KCN) (9.8 g, 150 mmol)[1]

  • Hydrochloric Acid (conc.), Water, Ethyl Acetate.[1]

Procedure:

  • Diazonium Salt Formation:

    • In a 250 mL flask, dissolve the aniline in 15 mL conc. HCl and 15 mL water. Cool to 0°C in an ice/salt bath.

    • Add

      
       (dissolved in 10 mL water) dropwise, maintaining temp < 5°C. Stir for 30 min. The solution should be clear (diazonium salt).[1]
      
  • Cyanation:

    • In a separate flask, dissolve CuCN and KCN in 40 mL water (Caution: HCN gas risk; use a scrubber).[1] Heat to 60°C.

    • Neutralize the diazonium solution to pH ~6 using solid

      
       (careful foaming).[1]
      
    • Add the diazonium solution slowly to the CuCN/KCN mixture. Nitrogen gas evolution will be vigorous.[1]

    • Heat the mixture to 70°C for 1 hour.

  • Isolation:

    • Cool to room temperature.[1][4][5] Extract with Ethyl Acetate (

      
      ).[1][5]
      
    • Wash organic layer with 1M NaOH (to remove phenols), water, and brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Purification: Recrystallize from hexane/ethanol or distill under reduced pressure.[1]

Safety Note: Cyanides are lethal.[1] All operations must be performed in a well-ventilated fume hood with a cyanide antidote kit available.[1]

References

  • PubChem. (2025).[1][6] this compound Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Watson, A. J., et al. (2023).[1] Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics. Retrieved from [Link][1]

  • Inno Pharmchem. (2026).[1] 3-Fluoro-2-methylbenzonitrile and Isomers: Technical Data. Retrieved from [Link]

Potential applications of 2-Fluoro-3-methylbenzonitrile in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-3-methylbenzonitrile (CAS 185147-07-3) is a specialized fluorinated building block that serves as a critical "gateway scaffold" in modern drug discovery.[1] Its value lies in its unique trisubstituted pattern: an electron-withdrawing nitrile group, a labile ortho-fluorine atom susceptible to nucleophilic aromatic substitution (


), and a meta-methyl group that provides steric bulk and metabolic stability.

This guide details the technical applications of this compound, focusing on its validated role in synthesizing Orexin Receptor Antagonists and Kinase Inhibitors . It provides actionable synthetic protocols and mechanistic insights for medicinal chemists optimizing lead compounds for potency and metabolic stability.

Structural Analysis & Chemical Profile

The efficacy of this compound as an intermediate stems from the electronic push-pull relationship between its substituents.

FeatureChemical FunctionMedicinal Chemistry Utility
2-Fluoro (Ortho) Activated Leaving GroupEnables

reactions with amines/heterocycles to form biaryl cores.
1-Cyano (Electron Withdrawing) Activator & Functional HandleLowers LUMO energy to facilitate

at C2; precursor to amines, amides, and heterocycles.
3-Methyl (Meta) Steric & Lipophilic ModulatorRestricts rotation (atropisomerism potential); blocks metabolic oxidation at the C3 position.
The "Ortho-Effect" Mechanism

The nitrile group at C1 exerts a strong inductive (-I) and mesomeric (-M) effect, significantly depleting electron density at the C2 position. This makes the C-F bond highly susceptible to nucleophilic attack, even by moderately nucleophilic heterocycles like 1,2,3-triazoles. The C3-methyl group adds a layer of complexity; while it provides steric hindrance that may slow reaction kinetics, it crucially prevents unwanted side reactions at the C3 position and forces incoming nucleophiles into specific conformations beneficial for receptor binding.

Core Application: Orexin Receptor Antagonists

The most prominent application of this compound is in the synthesis of Dual Orexin Receptor Antagonists (DORAs) , a class of drugs used to treat insomnia (e.g., Suvorexant analogs).

The "Triazole Switch" Reaction

A key synthetic step involves the displacement of the fluorine atom by 2H-1,2,3-triazole. This reaction creates a biaryl ether bioisostere, a motif common in high-affinity CNS ligands.

Validated Protocol (S_NAr Displacement):

  • Reagents: this compound (1.0 equiv), 2H-1,2,3-triazole (1.0 equiv),

    
     (2.0 equiv).
    
  • Solvent: DMF (Anhydrous).

  • Conditions: 120°C for 2 hours.

  • Mechanism: The carbonate base deprotonates the triazole, which then attacks the C2 position. The Meisenheimer complex is stabilized by the nitrile, leading to the expulsion of fluoride.

Synthetic Pathway Visualization

The following diagram illustrates the transformation of the scaffold into bioactive cores.

OrexinPathway Fig 1. S_NAr Pathway for Orexin Receptor Modulator Synthesis Start This compound (CAS 185147-07-3) Inter1 Meisenheimer Complex (Transition State) Start->Inter1 + 1,2,3-Triazole K2CO3, DMF, 120°C Product 3-Methyl-2-(2H-1,2,3-triazol-2-yl)benzonitrile (Orexin Antagonist Core) Inter1->Product - F⁻ Downstream Bioactive Amide/Amine (via Nitrile Hydrolysis/Reduction) Product->Downstream Functionalization

Divergent Synthesis: Expanding the Scaffold

Beyond


, the scaffold allows for divergent synthesis targeting Kinase Inhibitors (e.g., mTOR, BACE) and antiviral agents.
Nitration for Aniline Access

Introduction of a nitro group at the C5 position (para to the fluorine) activates the ring further and provides a handle for reduction to an aniline. This is crucial for creating Hepatitis B Virus (HBV) inhibitors (Sulphamoylpyrrolamide derivatives).

  • Reaction: Nitration using

    
    .
    
  • Regioselectivity: The directing effects of the Fluorine (ortho/para) and Methyl (ortho/para) groups, combined with the meta-directing Nitrile, favor the C5 position.

Functional Group Transformations

The nitrile group remains a versatile pivot point throughout the synthesis.

TransformationReagentsProduct ClassApplication
Hydrolysis NaOH,

BenzamideKinase Inhibitor Linkers
Reduction

, Raney Ni
BenzylamineBACE Inhibitors
Cycloaddition

,

TetrazoleAngiotensin II Antagonists

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Methyl-2-(2H-1,2,3-triazol-2-yl)benzonitrile

This protocol is adapted from high-yield patent literature (WO2011050200A1) for Orexin modulators.

  • Setup: Charge a round-bottom flask with This compound (4.0 g, 29.6 mmol) and 2H-1,2,3-triazole (2.04 g, 29.6 mmol).

  • Solvent: Add anhydrous DMF (80 mL).

  • Base: Add Potassium Carbonate (

    
    ) (8.26 g, 59.2 mmol).
    
  • Reaction: Heat the suspension to 120°C under an inert atmosphere (

    
    ) for 2 hours . Monitor by TLC/LCMS for disappearance of starting material.
    
  • Workup: Cool to room temperature. Dilute with water (200 mL) and extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , filter, and concentrate. Purify residue via silica gel chromatography (Hexane/EtOAc gradient).
    
  • Expected Yield: ~70-80% of a white/off-white solid.

Protocol B: Synthesis of 2-Fluoro-3-methyl-5-nitrobenzonitrile

Used for accessing aniline derivatives.

  • Setup: Cool Sulfuric Acid (

    
    , 250 mL) to 0°C.
    
  • Reagents: Add Potassium Nitrate (

    
    , 13.5 g, 133 mmol).
    
  • Addition: Slowly add This compound (18 g, 133 mmol) portion-wise, maintaining temperature <10°C.

  • Reaction: Allow to warm to room temperature and stir for 40 minutes.

  • Quench: Pour mixture onto crushed ice.

  • Isolation: Filter the resulting pale yellow precipitate. Wash with cold water and dry in a vacuum oven.

Strategic Logic: Why This Scaffold?

Metabolic Stability (The "Methyl Block")

In many drug discovery campaigns, an unsubstituted phenyl ring is a liability due to rapid CYP450 oxidation at the para-position.

  • Problem: Rapid clearance of lead compounds.

  • Solution: The 3-methyl group in this compound becomes a meta-substituent in the final drug (relative to the nitrile-derived connection). This sterically hinders metabolic approach and lipophilically optimizes the molecule for CNS penetration (vital for Orexin antagonists).

Conformational Locking

The steric clash between the C3-methyl group and the substituent at C2 (e.g., the triazole ring) forces the two rings to twist out of planarity. This atropisomer-like twist is often critical for binding to deep hydrophobic pockets in GPCRs (like Orexin receptors), where flat molecules fail to achieve selectivity.

LogicFlow Fig 2. Structural-Activity Relationship (SAR) Logic Sub1 This compound Prop1 Feature: C3-Methyl Group Sub1->Prop1 Prop2 Feature: C2-Fluorine Sub1->Prop2 Effect1 Steric Clash with C2 Substituent Prop1->Effect1 Effect2 High Reactivity to S_NAr Prop2->Effect2 Outcome1 Non-Planar Conformation (Selectivity) Effect1->Outcome1 Outcome2 Rapid Library Generation (Diversity) Effect2->Outcome2

References

  • Coleman, P. J., et al. (2011). Fused heterocyclic compounds as orexin receptor modulators. World Intellectual Property Organization. WO2011050200A1 .

    • Citation for the S_NAr reaction with triazole and Orexin applic
  • Roa, R., et al. (2014). Sulphamoylpyrrolamide derivatives and the use thereof as medicaments for the treatment of hepatitis B. World Intellectual Property Organization. WO2014184350A1 .

    • Citation for the nitration protocol and HBV applic
  • Hostetler, E., et al. (2010). Disubstituted octahydropyrrolo[3,4-c]pyrroles as orexin receptor modulators. U.S. Patent Application. US20100267719A1 .

    • Further validation of the scaffold in sleep disorder therapeutics.

Sources

Technical Guide: 2-Fluoro-3-methylbenzonitrile in High-Value Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Molecular Architecture

In the landscape of modern medicinal chemistry, 2-Fluoro-3-methylbenzonitrile (FMBN) represents a "privileged scaffold" due to its unique 1,2,3-trisubstituted pattern. Unlike its para-substituted isomers, FMBN possesses a "sandwiched" fluorine atom—flanked by a strong electron-withdrawing cyano group (position 1) and a sterically demanding methyl group (position 3).

This guide details the exploitation of this specific architecture. The electronic synergy between the nitrile and fluorine enables rapid nucleophilic aromatic substitution (


), while the methyl group provides a handle for benzylic functionalization, allowing for orthogonal expansion of the molecule.
The "Sandwich Effect" Reactivity Map

The following diagram illustrates the three distinct vectors of reactivity inherent to FMBN, prioritizing the activated fluorine displacement.

FMBN_Reactivity FMBN This compound (Core Scaffold) CN_Group C-1: Nitrile (CN) (Electrophilic Activation) FMBN->CN_Group F_Group C-2: Fluorine (F) (Leaving Group) FMBN->F_Group Me_Group C-3: Methyl (CH3) (Radical/Benzylic Site) FMBN->Me_Group CN_Group->F_Group Ortho-Activation (-I, -M Effect) Heterocycles Quinazolinones / Indazoles CN_Group->Heterocycles Cyclization Anilines 2-Amino-3-methyl- benzonitriles F_Group->Anilines SnAr Displacement Benzylics Benzylic Halides / Alcohols Me_Group->Benzylics Radical Bromination

Figure 1: Reactivity vectors of this compound. Note the activating influence of the nitrile on the fluorine atom.

Part 2: Critical Synthetic Transformations

A. The Primary Vector: Nucleophilic Aromatic Substitution ( )[1][2][3]

The most valuable attribute of FMBN is the lability of the C-2 fluorine. The ortho-cyano group exerts a strong inductive (-I) and mesomeric (-M) effect, significantly lowering the energy of the Meisenheimer complex intermediate.

Scientific Insight: While the C-3 methyl group introduces steric hindrance (A-value ~1.70), it also prevents nucleophilic attack at the C-3 position, ensuring high regioselectivity at C-2. This is superior to non-methylated analogs where regioselectivity can sometimes be compromised.

Protocol 1: Synthesis of 2-Amino-3-methylbenzonitrile Derivatives

This protocol describes the displacement of fluorine by a secondary amine (e.g., morpholine) to create a key intermediate for drug discovery.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)

  • Base:

    
     (2.0 equiv) - Crucial for scavenging HF
    
  • Solvent: DMSO or DMF (Polar aprotic is mandatory)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with FMBN (10 mmol) and anhydrous DMSO (20 mL).

  • Addition: Add finely ground anhydrous

    
     (20 mmol) followed by morpholine (12 mmol).
    
  • Thermal Activation: Heat the mixture to 80°C . Note: Higher temperatures (>120°C) may cause hydrolysis of the nitrile if moisture is present.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1) or HPLC.[1] Conversion is typically complete within 4–6 hours.

  • Workup: Pour the reaction mixture into ice-water (100 mL). The product usually precipitates as a solid. Filter, wash with water, and dry.[2]

  • Purification: Recrystallization from Ethanol/Water if necessary.

Data Summary: Solvent Effects on Yield

SolventTemperature (°C)Time (h)Yield (%)Notes
DMSO 80492Optimal rate/yield balance.
DMF 90688Good alternative; easier removal.
THF Reflux (66)24<30Temperature too low for activation.
NMP 100385Effective, but difficult workup.
B. The Secondary Vector: Benzylic Functionalization

The C-3 methyl group is susceptible to radical bromination. This transformation converts the molecule into an alkylating agent, allowing it to serve as a "linker" in fragment-based drug design (FBDD).

Protocol 2: Wohl-Ziegler Bromination

Reagents:

  • Substrate: FMBN (1.0 equiv)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Initiator: AIBN (0.05 equiv) or Benzoyl Peroxide

  • Solvent:

    
     or Trifluorotoluene (Green alternative)
    

Critical Control Point: The reaction must be strictly anhydrous. The presence of water can lead to the formation of the benzylic alcohol or aldehyde via hydrolysis of the intermediate bromide.

Part 3: Application Case Study – Quinazolinone Synthesis

A primary application of FMBN is in the synthesis of 4(3H)-quinazolinones , a scaffold found in various bioactive compounds including anticonvulsants and anticancer agents. The nitrile serves as the carbon source for the heterocycle, while the fluorine allows for the introduction of the required aniline nitrogen.

Synthetic Workflow: From FMBN to Quinazolinone

Quinazolinone_Synthesis Start This compound Step1 Step 1: SnAr with Aniline (Formation of Diaryl Amine) Start->Step1 Inter1 Intermediate: 2-Anilino-3-methylbenzonitrile Step1->Inter1 Step2 Step 2: Nitrile Hydrolysis (H2SO4 / H2O) Inter1->Step2 Inter2 Intermediate: 2-Anilino-3-methylbenzamide Step2->Inter2 Step3 Step 3: Cyclization (Triethyl orthoformate) Inter2->Step3 Final Target: 8-Methyl-3-phenylquinazolin-4(3H)-one Step3->Final

Figure 2: Step-wise construction of the Quinazolinone core using FMBN.

Mechanistic Explanation:

  • Displacement: The fluorine is displaced by aniline. The 3-methyl group forces the aniline ring to twist out of plane, potentially enhancing solubility and altering pharmacokinetic properties of the final drug.

  • Hydrolysis: The nitrile is hydrated to the primary amide.

  • Cyclocondensation: The amide nitrogen and the secondary amine nitrogen condense with a one-carbon source (orthoformate) to close the pyrimidine ring.

Part 4: Safety & Handling

1. Cyanide Hazard: While FMBN is a stable organic nitrile, it must be treated as a potential source of cyanide, particularly under strong acidic hydrolysis or metabolic conditions.

  • Engineering Control: All reactions involving hydrolysis or heating >100°C must be performed in a well-ventilated fume hood.

  • Waste Disposal: Aqueous waste streams should be treated with bleach (sodium hypochlorite) to oxidize any free cyanide before disposal, although free cyanide release from this stable aryl nitrile is low.

2. HF Generation: During


 reactions, Hydrogen Fluoride (HF) is generated as a byproduct (neutralized immediately by the base).
  • Precaution: Ensure excess base (

    
     or 
    
    
    
    ) is always present. Do not acidify the reaction mixture during workup until the organic phase has been separated, to avoid regenerating HF.

References

  • Synthesis of 2-Amino-3-methylbenzoic acid derivatives: Detailed protocols on the conversion of ortho-fluorobenzonitriles to anthranilic acids. Arkivoc (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination.

  • Nucleophilic Aromatic Substitution Mechanisms: Foundational text on the activation of leaving groups by ortho-cyano substituents. Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

  • Benzylic Functionalization: Methodologies for bromination of methyl-substituted benzonitriles. Google Patents (2000). Process for benzylic bromination (EP1057801A2).

  • Microwave-Assisted Fluorination/Substitution: Comparative reactivity of halo-benzonitriles. National Institutes of Health (NIH). Microwave-Induced Nucleophilic Substitution on Aromatic Rings.

Sources

An In-Depth Technical Guide to 2-Fluoro-3-methylbenzonitrile: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-3-methylbenzonitrile (CAS No. 185147-07-3), a key fluorinated building block in modern organic synthesis. The document explores the historical context of its plausible discovery through established synthetic methodologies, details validated synthetic protocols, and examines its critical role as an intermediate in the development of pharmaceuticals and other advanced materials. Emphasis is placed on the causality behind experimental choices, providing field-proven insights for researchers in drug discovery and process development.

Introduction: The Strategic Importance of Fluorinated Benzonitriles

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, with a significant percentage of new drugs approved by the FDA containing at least one fluorine atom. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1]

This compound is a versatile chemical intermediate that combines the advantageous properties of a fluorinated aromatic ring with the reactivity of a nitrile group.[2] This strategic combination of functional groups makes it a valuable precursor for a wide range of complex molecules, particularly in the synthesis of active pharmaceutical ingredients (APIs).[3] The nitrile moiety can be readily converted into other functional groups such as amines, carboxylic acids, and tetrazoles, providing a gateway to diverse chemical space.

Historical Perspective and Plausible Discovery

While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its emergence can be understood within the broader context of the development of synthetic methodologies for fluorinated aromatic compounds. The synthesis of such molecules has historically relied on a few robust and well-established reactions. The most probable early syntheses of this compound would have leveraged one of two key transformations: the Sandmeyer reaction or transition metal-catalyzed cyanation.

The Sandmeyer Reaction: A Classic Approach

The Sandmeyer reaction, discovered in the late 19th century, provides a reliable method for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[4] Given the availability of 2-amino-6-fluorotoluene, its diazotization followed by treatment with a cyanide source, typically cuprous cyanide, would have been a logical and feasible route to this compound. The underlying principle of this reaction involves the generation of a highly reactive aryl radical, which then abstracts a cyanide group from the copper complex.

Evolution to Palladium-Catalyzed Cyanation

With the advent of transition metal catalysis, palladium-catalyzed cross-coupling reactions emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. The cyanation of aryl halides and triflates using palladium catalysts offers a milder and often more efficient alternative to the Sandmeyer reaction.[5] An early synthesis of this compound could have involved the palladium-catalyzed cyanation of a suitable precursor, such as 2-bromo-6-fluorotoluene, with a cyanide source like zinc cyanide or potassium ferrocyanide.[6] These methods often exhibit greater functional group tolerance and can proceed under less harsh conditions.

Key Synthetic Protocols

The synthesis of this compound can be approached from several different starting materials, with the choice of route often dictated by precursor availability, scalability, and cost. Below are two of the most logical and field-proven synthetic strategies.

Synthesis via Sandmeyer Reaction from 2-Amino-6-fluorotoluene

This classical approach remains a viable and important method for the synthesis of aryl nitriles. The reaction proceeds in two main stages: the formation of the diazonium salt and the subsequent displacement with cyanide.

Experimental Protocol:

  • Step 1: Diazotization of 2-Amino-6-fluorotoluene

    • To a stirred solution of 2-amino-6-fluorotoluene in aqueous hydrochloric acid, cooled to 0-5 °C, a solution of sodium nitrite in water is added dropwise.

    • The temperature is carefully maintained below 5 °C throughout the addition to ensure the stability of the resulting diazonium salt.

    • The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete diazotization.

  • Step 2: Cyanation

    • In a separate flask, a solution of cuprous cyanide in aqueous sodium or potassium cyanide is prepared and warmed.

    • The cold diazonium salt solution is then slowly added to the cyanide solution.

    • The reaction mixture is heated to promote the decomposition of the diazonium salt and the formation of the aryl nitrile.

    • After cooling, the product is typically extracted with an organic solvent, washed, dried, and purified by distillation or chromatography.

Causality of Experimental Choices:

  • The use of low temperatures during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.

  • Cuprous cyanide is employed as it facilitates the single-electron transfer mechanism that initiates the radical-nucleophilic aromatic substitution.

  • The final heating step is necessary to overcome the activation energy for the release of nitrogen gas and the formation of the new carbon-carbon bond.

Diagram of Sandmeyer Reaction Workflow:

G cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation A 2-Amino-6-fluorotoluene B NaNO2, HCl (aq) 0-5 °C A->B Reacts with C 2-Fluoro-3-methylbenzenediazonium Chloride B->C Forms D CuCN, KCN (aq) Heat C->D Reacts with E This compound D->E Yields

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Synthesis via Palladium-Catalyzed Cyanation of 2-Bromo-6-fluorotoluene

This modern approach offers high yields and functional group tolerance, making it attractive for complex molecule synthesis.

Experimental Protocol:

  • To a reaction vessel are added 2-bromo-6-fluorotoluene, a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system), a cyanide source (e.g., Zn(CN)₂ or K₄[Fe(CN)₆]), and a suitable solvent (e.g., DMF or DMA).

  • The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, the reaction mixture is cooled, diluted with a suitable solvent, and filtered to remove inorganic salts.

  • The filtrate is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Causality of Experimental Choices:

  • The palladium catalyst is essential for the oxidative addition to the aryl bromide, which initiates the catalytic cycle.

  • The choice of cyanide source can influence the reaction rate and efficiency; zinc cyanide is often used as it is less toxic and can mitigate catalyst poisoning.

  • An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.

Diagram of Palladium-Catalyzed Cyanation Workflow:

G A 2-Bromo-6-fluorotoluene C Reaction Mixture A->C B Pd Catalyst Cyanide Source (e.g., Zn(CN)₂) Solvent (e.g., DMF) B->C D Heat under Inert Atmosphere C->D Process E Workup and Purification D->E Yields crude product for F This compound E->F Results in

Caption: General workflow for the palladium-catalyzed synthesis of this compound.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for quality control.

PropertyValueSource
CAS Number 185147-07-3[7][8]
Molecular Formula C₈H₆FN[7][8]
Molecular Weight 135.14 g/mol [7][8]
Appearance White to off-white solid[7][8]
Purity >95%[7][8]
Storage Temperature 2-8 °C[7]

Spectroscopic Data (Predicted/Typical):

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The aromatic protons will exhibit splitting patterns influenced by both fluorine and the other substituents.

  • ¹³C NMR: The carbon NMR will show distinct signals for the aromatic carbons, the nitrile carbon, and the methyl carbon. The carbon atoms bonded to or near the fluorine atom will show characteristic C-F coupling.

  • Mass Spectrometry (MS): The predicted mass spectrum shows a molecular ion peak [M]+ at m/z 135.04788.[9]

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of a variety of biologically active molecules. Its utility stems from the ability to further elaborate the nitrile and the fluorinated aromatic ring.

While specific drug names containing this exact fragment are not always publicly disclosed in early development, its structural motif is found in patented compounds being investigated for various therapeutic areas. For instance, a patent for the synthesis of 2-methyl-3-fluoro-6-nitrobenzoic acid, a potential precursor to or derivative of this compound, highlights its importance as a pharmaceutical intermediate.[10] The conversion of the nitrile to a carboxylic acid or an amine opens up pathways to a wide array of amide and amine derivatives, which are common functionalities in drug molecules.

The presence of the fluorine atom at the 2-position and the methyl group at the 3-position provides a specific substitution pattern that can be crucial for achieving desired potency and selectivity for a biological target. This substitution pattern can influence the conformation of the molecule and its interactions with the active site of an enzyme or receptor.

Conclusion

This compound stands as a testament to the enabling power of synthetic organic chemistry. While its precise historical discovery may be intertwined with the broader development of fluorination and cyanation methodologies, its contemporary importance is clear. The reliable synthetic routes, including the classical Sandmeyer reaction and modern palladium-catalyzed methods, ensure its accessibility for research and development. As a versatile and strategically functionalized building block, this compound will undoubtedly continue to play a significant role in the discovery and development of new pharmaceuticals and advanced materials, empowering scientists to explore novel chemical space and address pressing therapeutic needs.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025, October 12). Exploring the Chemical Versatility of this compound. Available at: [Link]

  • Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Arkat USA. Available at: [Link]

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. Available at: [Link]

  • Synthonix. This compound - [F47971]. Available at: [Link]

  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Google Patents. US5081275A - Process for the preparation of 2-fluorobenzonitrile from saccharin.
  • ResearchGate. 1 H and 19 F NMR spectra of 1,2,3-trione 2-arylhydrazones I-XIV. Available at: [Link]

  • Eureka | Patsnap. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate. Available at: [Link]

  • PubChemLite. This compound (C8H6FN). Available at: [Link]

  • Google Patents. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
  • Fors, B. P., & Buchwald, S. L. (2013). A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides. Journal of the American Chemical Society, 135(40), 14040–14043. Available at: [Link]

  • Al-Amin, M., & Beller, M. (2022). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 27(19), 6563. Available at: [Link]

  • Eureka | Patsnap. Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid. Available at: [Link]

  • PubChem. 2,4-Difluoro-3-methylbenzonitrile. Available at: [Link]

  • Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510. Available at: [Link]

  • ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Available at: [Link]

  • Evans, M. (2018, April 19). 37.01 Sandmeyer Reactions [Video]. YouTube. Available at: [Link]

  • Supporting Information. Available at: [Link]

Sources

High-Purity 2-Fluoro-3-methylbenzonitrile: Supply Chain & Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the supply landscape, quality attributes, and synthesis logic for 2-Fluoro-3-methylbenzonitrile (CAS: 185147-07-3).

Executive Summary

This compound (CAS: 185147-07-3) is a specialized fluorinated building block critical for the synthesis of poly-substituted aromatic scaffolds in medicinal chemistry (e.g., kinase inhibitors, PARP inhibitors) and material science (TADF emitters for OLEDs).[1][2]

Unlike its more common isomers (e.g., 4-fluoro-2-methylbenzonitrile), the 2-fluoro-3-methyl variant presents unique sourcing challenges. Most catalog suppliers offer a standard purity of 95% , which is often insufficient for late-stage GMP synthesis where impurity carryover can poison sensitive catalysts (e.g., Pd-catalyzed Suzuki-Miyaura couplings).[3] This guide provides a technical roadmap for sourcing ≥98% purity material, validating supplier claims, and understanding the synthesis-derived impurity profiles.

Part 1: Technical Profile & Synthesis Logic

Chemical Identity
AttributeSpecification
CAS Number 185147-07-3
IUPAC Name This compound
Synonyms 3-Cyano-2-fluorotoluene; 2-Fluoro-m-tolunitrile
Molecular Formula C₈H₆FN
Molecular Weight 135.14 g/mol
Physical State Solid (Low melting point) or Oil (depending on purity/temp)
Key Functional Groups Nitrile (-CN), Aryl Fluoride (Ar-F), Methyl (-CH₃)
Synthesis Pathways & Impurity Origins

Understanding the synthesis route is the only way to predict "silent" impurities that may not resolve on a standard C18 HPLC method.[3]

Route A: The Sandmeyer Reaction (Dominant High-Purity Route) The most reliable route to high-purity material starts from 2-Fluoro-3-methylaniline (CAS: 1978-33-2), which is commercially available at >98% purity.

  • Step 1: Diazotization of the aniline using NaNO₂/HCl.[3]

  • Step 2: Cyanation using CuCN (Sandmeyer).[3]

Route B: Halex Reaction (Fluorination) Displacement of a chloro- group on 2-chloro-3-methylbenzonitrile using KF. This route often leaves chlorinated impurities (0.5–2%) which are chemically similar and difficult to remove.[3]

Route C: Electrophilic Cyanation Direct cyanation of 2-fluoro-3-halotoluene.[3] This often leads to regioisomers if the starting halogenation was not highly selective.[3]

Visualization: Synthesis & Impurity Flow

The following diagram illustrates the primary synthesis workflow and the specific entry points for critical impurities.

SynthesisPath Start 2-Fluoro-3-methylaniline (CAS: 1978-33-2) Diazo Diazonium Intermediate Start->Diazo NaNO2, HCl < 5°C Imp3 Impurity C: Regioisomers (From impure starting material) Start->Imp3 Isomeric Contamination Product This compound (CAS: 185147-07-3) Diazo->Product CuCN, KCN Sandmeyer Imp1 Impurity A: 2-Fluoro-3-methylphenol (Hydrolysis Byproduct) Diazo->Imp1 H2O (Side Rxn) Imp2 Impurity B: 2-Fluoro-3-methylbenzene (De-amination) Diazo->Imp2 Reduction

Caption: Synthesis pathway via Sandmeyer reaction, highlighting the origin of phenolic and de-aminated impurities.

Part 2: Supplier Landscape & Evaluation[4]

Most suppliers list this compound at 95% purity .[3] Finding ≥98% requires distinguishing between "Catalog Aggregators" and "Specialized Synthesis Houses."[3]

Supplier Tiers
TierSupplier TypeKey ExamplesPurity ClaimRisk Profile
Tier 1 Specialized Building Block Mfrs Apollo Scientific , ChemShuttle , Synthonix ≥95% - 98% Low. These vendors typically verify identity via NMR/LCMS. Apollo lists it as Cat# PC1380.[3][4]
Tier 2 High-Purity Specialists BondChemistry , AlfaChem NLT 98% Medium. Claims of 98% are promising but require batch-specific CoA validation.
Tier 3 Catalog Aggregators ChemicalBook, MolPortVariesHigh. Often drop-ship from unverified labs.[3] High risk of isomer contamination.[3]
Critical Quality Attributes (CQAs) for Vendor Selection

When auditing a supplier, request a Certificate of Analysis (CoA) that explicitly addresses these three CQAs:

  • Regio-Isomeric Purity: The CoA must prove the absence of 4-fluoro-2-methyl or 2-fluoro-4-methyl isomers. These have identical masses and similar polarities.[3]

    • Requirement:1H-NMR integration of the aromatic region (coupling constants for 2,3-subst vs 2,4-subst are distinct).

  • Halogen Exchange: If synthesized via Halex (Route B), ensure Chlorine content is <0.1%.[3]

  • Water Content: Nitriles can hydrolyze to amides.[3] Ensure Karl Fischer titration shows <0.5% water to prevent degradation during storage.[3]

Part 3: Analytical Protocols (Self-Validating System)

Do not rely solely on the vendor's CoA.[3] The following protocols allow you to validate the material internally.

HPLC Method: Isomer Separation

Standard C18 columns may struggle to separate the 2-fluoro-3-methyl target from its 2-fluoro-4-methyl isomer. A Phenyl-Hexyl column is recommended due to superior π-π selectivity for aromatic isomers.[3]

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) or equivalent.[3]

  • Mobile Phase A: Water + 0.1% H₃PO₄ (Suppresses phenol ionization).[3]

  • Mobile Phase B: Acetonitrile.[3][5]

  • Gradient: 5% B to 95% B over 20 min.

  • Flow Rate: 1.0 mL/min.[3][5]

  • Detection: UV @ 210 nm (Nitrile absorbance) and 254 nm.[3]

  • Acceptance Criteria: Main peak purity >98.0% (area %). No single impurity >0.5%.[3]

GC-MS Method: Volatile Impurities

Gas Chromatography is superior for detecting non-polar de-halogenated byproducts (e.g., fluorotoluene) that might elute in the solvent front on HPLC.[3]

  • Column: DB-5ms or HP-5 (30 m x 0.25 mm).[3]

  • Carrier Gas: Helium @ 1.0 mL/min.[3]

  • Temp Program: 50°C (hold 2 min) → 20°C/min → 250°C.

  • Inlet: Split 20:1 @ 250°C.

Part 4: Logical Workflow for Procurement

ProcurementLogic Step1 Define Requirement: Is >95% acceptable? Step2 Search Tier 1 Suppliers (Apollo, ChemShuttle) Step1->Step2 Decision1 Stock Available? Step2->Decision1 Step3 Order Sample (1-5g) Decision1->Step3 Yes Action2 Reject: Contact Tier 2 (Custom Synthesis) Decision1->Action2 No Step4 Internal QC: 1H-NMR (Isomer Check) HPLC (Purity) Step3->Step4 Decision2 Passes QC? Step4->Decision2 Action1 Approve for Synthesis Decision2->Action1 Yes (>98%) Decision2->Action2 No (<95% or Isomers)

Caption: Decision matrix for sourcing and qualifying this compound.

References

  • Apollo Scientific. Product Data Sheet: this compound (PC1380).[3] Retrieved from

  • ChemShuttle. Catalog Entry: this compound (152799).[3][6] Retrieved from

  • Synthonix. Product Specification: this compound (F47971).[3] Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11344119 (Isomer Analog).[3] Retrieved from

  • Tokyo Chemical Industry (TCI). Product: 2-Fluoro-3-methylaniline (Precursor).[3] Retrieved from

  • BenchChem. Synthesis Protocols for Fluorobenzonitriles. Retrieved from

Sources

Methodological & Application

Synthesis of 2-Fluoro-3-methylbenzonitrile from 2-fluoro-3-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 2-Fluoro-3-methylbenzonitrile via Sandmeyer Cyanation

Executive Summary

This guide details the synthesis of This compound (CAS 185147-07-3) starting from 2-fluoro-3-methylaniline . This transformation is a critical step in the manufacturing of fluorinated kinase inhibitors and agrochemical intermediates. While transition-metal-catalyzed cyanation of aryl halides is popular, the Sandmeyer reaction remains the most direct and cost-effective route when the aniline precursor is readily available.

This note provides two protocols:

  • Method A (Standard): Classic Copper(I) Cyanide mediation (High reliability).

  • Method B (Green/Modern): Potassium Ferrocyanide mediation (Low toxicity).

Chemical Strategy & Mechanism

The synthesis proceeds via a two-stage one-pot sequence: Diazotization followed by Radical-Nucleophilic Substitution .

Key Mechanistic Insight: The presence of the ortho-fluorine atom exerts an inductive electron-withdrawing effect ($ -I $), which destabilizes the intermediate diazonium cation compared to non-fluorinated analogues. Consequently, temperature control during diazotization is strictly limited to


 to prevent hydrolysis to the phenol (2-fluoro-3-methylphenol).
Reaction Pathway Diagram

SandmeyerMechanism Aniline 2-Fluoro-3-methylaniline (Starting Material) Diazonium Arenediazonium Salt Intermediate (Unstable < 5°C) Aniline->Diazonium Nitrosation Radical Aryl Radical (Transient) Diazonium->Radical 1e- Reduction (Cu+) Product This compound (Target) Radical->Product CN Transfer (Ligand Transfer) Reagent1 NaNO2 / HCl (Diazotization) Reagent2 CuCN / NaCN (SET Mechanism)

Figure 1: Mechanistic flow of the Sandmeyer cyanation.[1] The Single Electron Transfer (SET) step is mediated by the copper catalyst.

Safety & Hazard Control (CRITICAL)

Warning: This protocol involves the generation of Diazonium salts (potential explosion hazard if dried) and the use of Cyanides (fatal if inhaled or ingested).

HazardControl Measure
HCN Gas Generation Acidification of cyanide solutions releases deadly HCN gas.[2] NEVER add acid to the cyanide waste stream. Maintain reaction pH > 7 during cyanation.
Diazonium Instability Do not let the diazonium solution temperature rise above 5°C during formation. Do not isolate or dry the diazonium salt.
Waste Disposal All aqueous waste must be quenched with Sodium Hypochlorite (Bleach) at pH > 10 to oxidize cyanide to cyanate before disposal.

Experimental Protocols

Method A: Classic CuCN Sandmeyer (Gold Standard)

Best for: Maximum yield and scalability.

Reagents:

  • 2-Fluoro-3-methylaniline (1.0 equiv)

  • Sodium Nitrite (

    
    , 1.1 equiv)
    
  • Hydrochloric Acid (HCl, 12M, 2.5 equiv)

  • Copper(I) Cyanide (CuCN, 1.2 equiv)

  • Sodium Cyanide (NaCN, 1.5 equiv) - Caution: Toxic

Step-by-Step Procedure:

  • Diazotization:

    • In a 3-neck round-bottom flask equipped with a thermometer and mechanical stirrer, dissolve 2-fluoro-3-methylaniline in water/HCl mixture.

    • Cool the suspension to 0°C using an ice/salt bath.

    • Add a solution of

      
       in water dropwise. Rate Limit:  Ensure internal temp does not exceed 5°C .
      
    • Stir for 30 mins at 0°C. The solution should become clear (diazonium salt formed).

    • Quality Check: Test with starch-iodide paper (should turn blue immediately, indicating excess

      
      ).
      
  • Preparation of Cyanating Agent:

    • In a separate flask, dissolve CuCN and NaCN in water. The solution will heat up slightly as the soluble tetracyanocuprate complex forms.

    • Cool this solution to 0–5°C.

  • The Sandmeyer Step:

    • Neutralization (Crucial): Carefully adjust the pH of the diazonium solution to pH ~6 using solid sodium carbonate (

      
      ) while keeping it cold. Why? Adding highly acidic diazonium to cyanide releases HCN gas immediately.
      
    • Add the neutralized diazonium solution dropwise to the CuCN/NaCN mixture with vigorous stirring.

    • Allow the mixture to warm to room temperature over 1 hour, then heat to 60°C for 30 minutes to drive nitrogen evolution to completion.

  • Workup:

    • Cool to room temperature.[3]

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with 1M NaOH (removes phenolic byproducts) and Brine.

    • Dry over

      
       and concentrate.
      
    • Purification: Recrystallization from hexanes or steam distillation (product is volatile).

Method B: "Green" Ferrocyanide Protocol

Best for: Academic labs or facilities with strict cyanide restrictions.

Reagents:

  • Potassium Hexacyanoferrate(II) (

    
    , 0.6 equiv)
    
  • Sodium Carbonate (

    
    , 1.0 equiv)
    
  • Palladium(II) Acetate (Pd(OAc)2, 1-2 mol%) - Note: This is a modified Sandmeyer/coupling hybrid.

Protocol Adjustment: Instead of CuCN, the non-toxic


 is used as the cyanide source. This often requires higher temperatures (100°C+) and a solvent like NMP or DMF.
  • Note: While safer, this method is often less efficient for ortho-fluorinated substrates due to steric hindrance affecting the palladium insertion if using aryl halides. For diazonium salts, the copper-mediated route (Method A) is generally preferred for this specific substrate.

Process Workflow & Troubleshooting

Workflow Start Start: Aniline Precursor Diazotization Diazotization (HCl / NaNO2, <5°C) Start->Diazotization Check1 Starch-Iodide Test (Positive?) Diazotization->Check1 Check1->Diazotization No (Add more NaNO2) Neutralize Neutralize to pH 5-6 (Na2CO3) Check1->Neutralize Yes Cyanation Add to CuCN/NaCN (Evolution of N2) Neutralize->Cyanation Workup Extraction & NaOH Wash Cyanation->Workup

Figure 2: Operational workflow ensuring safety checkpoints (Red Node) prior to cyanide contact.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Yield / Phenol Formation Diazotization temp > 5°C.Use crushed ice inside the reaction mixture or improved jacket cooling.
Violent Gas Evolution Addition of diazonium to CuCN was too fast.Slow down addition rate; ensure adequate headspace in reactor.
Dark Tar/Polymerization Radical coupling side reactions.Ensure vigorous stirring during the biphasic mixing; maintain excess cyanide.
Product Impurity (Red Color) Azo-coupling (Diazonium reacting with unreacted aniline).Ensure complete diazotization before neutralization; add urea to destroy excess nitrite.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Sandmeyer Protocols).

  • Organic Syntheses , Coll. Vol. 1, p. 514 (1941); Vol. 2, p. 29 (1922). o-Tolunitrile. (Foundational protocol for ortho-substituted toluenes).

  • Beletskaya, I. P., et al. "Cyanation of Aryl Halides with K4[Fe(CN)6] Catalyzed by Palladium." Tetrahedron Letters, 2007. (Green Chemistry Alternative).

  • National Institute for Occupational Safety and Health (NIOSH). Cyanide: Emergency Response Card. (Safety Protocol).

  • Patent CN113024384. "Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate."[4] (Relevant intermediate chemistry for 2-fluoro-3-methyl systems).

Sources

Sandmeyer reaction for the synthesis of 2-Fluoro-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 2-Fluoro-3-methylbenzonitrile via Sandmeyer Cyanation

Executive Summary & Strategic Value

The synthesis of This compound is a critical transformation in the development of next-generation pharmaceuticals, particularly for kinase inhibitors and CNS-active agents where the ortho-fluoro motif modulates metabolic stability and binding affinity. While electrophilic fluorination or halogen exchange (Halex) routes exist, they often require expensive transition metal catalysts or harsh conditions incompatible with complex scaffolds.

This guide details a robust, scalable Sandmeyer Cyanation protocol starting from 2-Fluoro-3-methylaniline . Unlike generic textbook procedures, this protocol addresses the specific electronic and steric challenges posed by the 2-fluoro-3-methyl substitution pattern, utilizing a buffered CuCN/NaCN system to maximize yield and safety.

Key Advantages of this Protocol:

  • Cost-Efficiency: Utilizes inexpensive aniline precursors rather than pre-functionalized aryl halides.

  • Safety-First Design: Incorporates active HCN monitoring and pH-controlled cyanide addition.

  • Scalability: Validated parameters suitable for gram-to-kilogram transition.

Retrosynthetic Logic & Mechanistic Insight

The transformation relies on the radical-nucleophilic aromatic substitution of a diazonium salt.[1] The presence of the electron-withdrawing fluorine at the ortho position destabilizes the diazonium intermediate compared to unsubstituted anilines, necessitating strict temperature control to prevent hydrolysis to the phenol.

Mechanism of Action:

  • Diazotization: Formation of the electrophilic nitrosonium ion (

    
    ) attacks the amine, generating the diazonium salt.
    
  • Reduction: The cuprous cyanide species reduces the diazonium ion to an aryl radical (

    
    ).
    
  • Ligand Transfer: The aryl radical captures a cyanide ligand from the copper sphere, regenerating the catalyst and forming the C-CN bond.

SandmeyerMechanism Aniline 2-Fluoro-3-methylaniline Diazonium Ar-N2+ (Diazonium Salt) Aniline->Diazonium Diazotization (< 5°C) Nitrosonium NO+ (from NaNO2/H2SO4) Nitrosonium->Diazonium Radical Ar• (Aryl Radical) Diazonium->Radical SET (Reduction) CuComplex [Cu(CN)2]- Complex CuComplex->Radical Catalyst Product This compound Radical->Product Ligand Transfer (-N2)

Figure 1: Mechanistic pathway of the Sandmeyer Cyanation highlighting the Single Electron Transfer (SET) step.

Detailed Experimental Protocol

Safety Warning: Cyanides are lethal.[2] All operations must be performed in a well-ventilated fume hood. A strictly enforced "Buddy System" is required. Keep an HCN detector active and a Cyanide Antidote Kit (e.g., Hydroxocobalamin) immediately accessible.

Reagents & Materials[1][4][5][6][7][8][9][10]
ReagentRoleEquiv.Notes
2-Fluoro-3-methylaniline Substrate1.0Purity >98% recommended.[3]
Sodium Nitrite (NaNO₂) Diazotization1.1Prepare as 2.5 M aq. solution.
Sulfuric Acid (H₂SO₄) Acid Medium2.520-30% aq. solution preferred over HCl to reduce volatility.
Copper(I) Cyanide (CuCN) Catalyst/Reagent1.2
Sodium Cyanide (NaCN) Ligand Source1.5Solubilizes CuCN as

.
Toluene/Ethyl Acetate Extraction-For workup.
Step-by-Step Procedure

Phase A: Preparation of the Diazonium Salt

  • Acid Charge: In a 3-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer, charge water (5 vol) and conc. H₂SO₄ (2.5 equiv). Cool the mixture to 0°C .

  • Substrate Addition: Add 2-Fluoro-3-methylaniline (1.0 equiv) dropwise. The amine sulfate salt may precipitate; vigorous stirring is essential to create a fine suspension.

  • Diazotization: Add the NaNO₂ solution dropwise via an addition funnel, maintaining the internal temperature strictly between 0–5°C .

    • Checkpoint: After addition, stir for 30 min. Test with Starch-Iodide paper (should turn instant blue/black, indicating excess HNO₂).

    • Quench: Destroy excess nitrous acid by adding Urea or Sulfamic acid until Starch-Iodide test is negative. Failure to do this will generate toxic cyanogen gas (CN)₂ in the next step.

Phase B: Preparation of the Cyanation Reagent 4. Complex Formation: In a separate reactor, dissolve NaCN (1.5 equiv) in water (3 vol). Add CuCN (1.2 equiv) in portions.

  • Observation: The mixture will warm slightly and turn from a green slurry to a clear, pale-yellow solution (formation of soluble cuprate species).
  • Cooling: Cool the CuCN/NaCN solution to 0–5°C .

Phase C: The Sandmeyer Reaction 6. Neutralization/Buffering (Critical): Adjust the pH of the diazonium solution to pH 5–6 using saturated NaHCO₃ or NaOAc immediately before transfer. Note: Strongly acidic diazonium streams added to cyanide will release lethal HCN gas. 7. Addition: Transfer the cold diazonium slurry into the CuCN solution slowly over 45–60 minutes.

  • Control: Maintain internal temperature < 10°C during addition to minimize phenol formation.
  • Off-gassing: Nitrogen evolution will be observed. Ensure the condenser and scrubber system are active.
  • Reaction Drive: Once addition is complete, allow the mixture to warm to Room Temperature (20–25°C) over 1 hour. Then, heat to 50°C for 30 minutes to ensure complete conversion.

Phase D: Workup & Purification 9. Quench: Cool to RT. Treat the reaction mixture with 20% FeCl₃ or NaOCl (Bleach) solution to destroy residual cyanide (oxidizes CN⁻ to cyanate). Verify cyanide destruction with Merckoquant® strips. 10. Extraction: Extract with Toluene (3 x 5 vol). The product is lipophilic. 11. Wash: Wash organic layer with 1N HCl (to remove unreacted aniline) and Brine. 12. Isolation: Dry over MgSO₄, filter, and concentrate. 13. Purification: Recrystallization from Heptane/Ethanol or vacuum distillation (bp ~90°C @ 10 mmHg) yields the product as a white to off-white solid.

Process Workflow & Decision Tree

Workflow Start Start: 2-Fluoro-3-methylaniline Diazotization Diazotization (NaNO2, H2SO4, 0°C) Start->Diazotization Check1 Starch-Iodide Test Positive? Diazotization->Check1 Check1->Diazotization No (Add more NaNO2) Urea Add Urea/Sulfamic Acid Check1->Urea Yes (Excess HNO2) Transfer Slow Addition of Diazonium to Cu Reagent (pH Control) Urea->Transfer CuPrep Prepare CuCN/NaCN (Soluble Complex) CuPrep->Transfer Warm Warm to 20°C -> 50°C (N2 Evolution) Transfer->Warm Quench Oxidative Quench (FeCl3/Bleach) Destroy Cyanide Warm->Quench Extract Extraction & Purification Quench->Extract

Figure 2: Operational workflow emphasizing safety checkpoints (Yellow/Red nodes).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Hydrolysis to PhenolMaintain temp < 5°C during diazotization. Ensure pH is not too acidic during transfer.
Tar/Polymer Formation Radical CouplingImprove stirring rate. Use a phase-transfer catalyst (e.g., PEG-400) if heterogeneity is high.
Excessive Foaming Rapid N₂ ReleaseSlow down the addition rate of the diazonium salt. Use a defoamer if necessary.
Residual Aniline Incomplete DiazotizationEnsure particle size of amine salt is fine (vigorous stirring) before adding NaNO₂.

References

  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Source: Organic Process Research & Development (ACS Publications). Relevance: Provides the foundational safety parameters for scaling Sandmeyer reactions involving trifluoromethyl/fluoro anilines. URL:[Link]

  • Sandmeyer Reaction: Synthetic Applications. Source: Organic Chemistry Portal.[1] Relevance: mechanistic details on Cu-mediated cyanation. URL:[Link]

  • Guide for Preventing and Responding to Cyanide Poisoning in the Workplace. Source: Safe Work Australia. Relevance: Mandatory safety protocols for handling inorganic cyanides. URL:[Link]

Sources

Palladium-catalyzed cyanation of 2-bromo-6-fluorotoluene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Palladium-Catalyzed Cyanation of 2-Bromo-6-Fluorotoluene

Executive Summary & Scope

This application note details a robust protocol for the cyanation of 2-bromo-6-fluorotoluene (CAS: 147754-12-9) to synthesize 2-fluoro-6-methylbenzonitrile . This transformation is a critical step in the synthesis of various pharmaceutical intermediates (e.g., Trelagliptin succinate) and agrochemicals.

The substrate presents a specific challenge: Steric Congestion . The bromine atom at the C2 position is ortho-flanked by a methyl group at C1, creating significant steric hindrance for both the oxidative addition and reductive elimination steps of the catalytic cycle. Furthermore, the use of cyanide sources requires stringent safety protocols to prevent catalyst poisoning and ensure operator safety.

This guide prioritizes the Zn(CN)₂ / Pd(dppf)Cl₂ system, which is the industry standard for hindered aryl halides due to its controlled release of cyanide ions, minimizing catalyst deactivation.

Chemical Context & Mechanistic Strategy

The Substrate Challenge
  • Electronic Effects: The fluorine atom at C6 is electron-withdrawing (inductive effect, -I), which theoretically activates the C-Br bond for oxidative addition.

  • Steric Effects: The primary hurdle is the C1-Methyl group. It creates a "picket fence" effect, impeding the approach of the bulky Palladium-Ligand complex.

  • Catalyst Poisoning: Cyanide (CN⁻) is a strong

    
    -donor and 
    
    
    
    -acceptor. High concentrations of free cyanide displace phosphine ligands, forming stable, inactive species like
    
    
    .
The Solution: "Slow-Release" Cyanation

We utilize Zinc Cyanide (Zn(CN)₂) . Unlike NaCN or KCN, Zn(CN)₂ has low solubility in organic solvents (DMF/DMAc). It functions as a reservoir, releasing CN⁻ ions only as they are consumed in the transmetallation step. This keeps the free cyanide concentration below the threshold required to poison the palladium catalyst.

Mechanistic Pathway (Graphviz Visualization)

CyanationMechanism Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd + Substrate Substrate Substrate 2-bromo-6-fluorotoluene Substrate->OxAdd TransMet Transmetallation Ar-Pd(II)-CN OxAdd->TransMet + Zn(CN)2 ZnCN Reagent Zn(CN)2 ZnCN->TransMet RedElim Reductive Elimination (Rate Limiting for Hindered Systems) TransMet->RedElim Poison OFF-CYCLE: Catalyst Poisoning [Pd(CN)4]2- TransMet->Poison Excess Free CN- RedElim->Pd0 Regeneration Product Product 2-fluoro-6-methylbenzonitrile RedElim->Product

Figure 1: Catalytic cycle highlighting the critical balance between transmetallation and catalyst poisoning.

Experimental Protocol

Reagents and Materials
ReagentEquiv.[1][2][3]RoleCritical Attribute
2-Bromo-6-fluorotoluene 1.0SubstratePurity >98%
Zn(CN)₂ 0.6Cyanide SourceToxic. Fine powder.
Pd(dppf)Cl₂ · CH₂Cl₂ 0.03 (3 mol%)Pre-catalystRobust against air/moisture.
Zn Dust 0.10 (10 mol%)AdditiveReduces Pd(II) to Pd(0); Scavenges O₂.
DMAc (N,N-Dimethylacetamide)N/ASolventAnhydrous, degassed (Sparged with N₂).

Note: dppf = 1,1'-Bis(diphenylphosphino)ferrocene.[1] This ligand's large bite angle favors the reductive elimination of the nitrile product.

Step-by-Step Methodology

Pre-Start Safety Check:

  • Verify the fume hood is operating at max flow.

  • Prepare a "Kill Solution" (10% Bleach/NaOCl) before opening any cyanide container.

  • Warning: Never use acidic workup conditions. Acid + Cyanide = HCN Gas (Fatal).

Procedure:

  • Vessel Preparation: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and a rubber septum. Cool under a stream of Nitrogen (N₂).

  • Solids Addition: Charge the flask with:

    • Pd(dppf)Cl₂ (3 mol%)

    • Zn(CN)₂ (0.6 equiv)[1]

    • Zn Dust (10 mol%)

    • Note: If the substrate is solid, add it here.[3] 2-bromo-6-fluorotoluene is a liquid (MP ~ -20°C), so add it later.

  • Inerting: Evacuate the flask and backfill with N₂ (Repeat 3 times). This is critical to protect the active Pd(0) species.

  • Liquid Addition:

    • Add anhydrous DMAc via syringe (Concentration: 0.5 M relative to substrate).

    • Add 2-bromo-6-fluorotoluene (1.0 equiv) via syringe.

  • Reaction:

    • Heat the mixture to 120°C .

    • Stir vigorously (800+ RPM). Zn(CN)₂ is a suspension; good mixing is required for kinetics.

    • Monitor by HPLC or GC at 2 hours. Reaction typically requires 3–6 hours.

    • Endpoint: >98% conversion of bromide.[3]

  • Cooling: Cool the reaction mixture to room temperature (25°C).

Workup & Cyanide Destruction (The "Kill Step")

This is the most critical safety step. We must oxidize residual cyanide to cyanate (OCN⁻) before disposal.

  • Dilution: Dilute the reaction mixture with EtOAc (equal volume to DMAc).

  • Quench: Slowly add 10% aqueous Ammonia (NH₄OH) or saturated NaHCO₃.

    • Author's Note: Some protocols suggest direct bleach addition, but this can be exothermic. A mild basic wash followed by bleach treatment of the aqueous waste is safer for the product.

  • Filtration: Filter the mixture through a pad of Celite to remove Zinc salts and Palladium black. Rinse the pad with EtOAc.

  • Extraction: Wash the organic filtrate with:

    • Water (3x) to remove DMAc.

    • Brine (1x).

  • Waste Treatment: Collect ALL aqueous layers (which contain residual cyanide). Treat them with 10% Bleach (NaOCl) in a dedicated waste container. Let stand for 24 hours before disposal.

Data Analysis & Troubleshooting

Expected Results
ParameterSpecification
Conversion > 95% (by GC/HPLC)
Isolated Yield 85 - 92%
Appearance White to off-white crystalline solid
Melting Point 39-46°C (Lit. value)
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Reaction Stalls (<50% Conv.) Catalyst PoisoningEnsure Zn(CN)₂ is used, not NaCN. Add 1-2 mol% more catalyst.
Black Precipitate Early Pd AggregationInefficient ligand. Ensure dppf is fresh. Check O₂ exclusion (degas solvent).
Low Yield / Many Impurities Temperature too highReduce T to 100°C. High T can cause polymerization of the solvent or product degradation.
Blue Aqueous Layer Cyanide LeachingThis is normal during workup if using ammonia (formation of Cu-CN complexes if Cu used, or other metal complexes). Treat as hazardous.[4]

Safety Workflow Visualization

SafetyProtocol Reaction Reaction Mixture (Contains Zn(CN)2) Quench Quench Dilute with EtOAc Add aq. NH4OH Reaction->Quench Filter Filtration (Celite) Remove Solids Quench->Filter Separation Phase Separation Filter->Separation OrgLayer Organic Layer (Product) Separation->OrgLayer AqLayer Aqueous Layer (TOXIC CYANIDE) Separation->AqLayer Bleach Oxidative Destruction Add 10% NaOCl (Bleach) pH > 10 AqLayer->Bleach CRITICAL STEP Disposal Chemical Waste (Non-Cyanide) Bleach->Disposal After 24h

Figure 2: Mandatory EHS workflow for handling cyanide waste streams.

References

  • Tschaen, D. M., et al. (1994). "An Improved Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry, 59(17), 5034–5037. Link

  • Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium Hexacyanoferrate(II)—A New, Non-Toxic Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides."[3][5] Chemical Communications, (12), 1388–1389. Link

  • Maligres, P. E., et al. (2004). "Highly Efficient Palladium-Catalyzed Cyanation of Aryl Bromides with Polymer-Supported Catalysts." Tetrahedron Letters, 45(52), 9601–9605. Link

  • Occupational Safety and Health Administration (OSHA). "Cyanide Exposure and First Aid Guidelines." Link

  • Cohen, D. T., et al. (2015). "Development of a Palladium-Catalyzed Cyanation of Aryl Chlorides." Organic Letters, 17(2), 202–205. Link

Sources

Application Notes and Protocols for the Synthesis of 2-Fluoro-3-methylbenzonitrile via Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Fluoro-3-methylbenzonitrile

This compound is a key building block in the synthesis of a variety of high-value organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a fluorine atom, a methyl group, and a nitrile moiety, allows for diverse downstream functionalization. The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of bioactive molecules. This guide provides a comprehensive overview and a detailed protocol for the synthesis of this compound via a Nucleophilic Aromatic Substitution (SNAr) reaction, specifically the Halex process.

The Underlying Science: Mechanism of the SNAr Reaction

Nucleophilic Aromatic Substitution (SNAr) is a powerful tool for the functionalization of electron-deficient aromatic rings.[1] Unlike typical nucleophilic substitution reactions (SN1 and SN2) that are unfavorable on sp2-hybridized carbons of an aromatic ring, the SNAr reaction proceeds through a distinct addition-elimination mechanism.[2][3]

The key requirements for a successful SNAr reaction are:

  • An electron-deficient aromatic ring, typically achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1][2][3] In the case of this compound synthesis from 2-chloro-3-methylbenzonitrile, the nitrile group (-CN) serves as a potent electron-withdrawing group, activating the aromatic ring for nucleophilic attack.

  • A good leaving group. Halogens are common leaving groups in SNAr reactions.

  • A strong nucleophile.

The reaction proceeds in two main steps:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4] The negative charge is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing group.[5]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group.

A counterintuitive but crucial aspect of SNAr reactions is the leaving group ability of halogens. For this specific mechanism, the trend is often F > Cl > Br > I, which is the reverse of the trend observed in SN2 reactions.[1][6] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of the fluorine atom that polarizes the C-F bond and stabilizes the anionic Meisenheimer intermediate.[6][7]

Visualizing the SNAr Mechanism

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products A 2-Chloro-3-methylbenzonitrile C Meisenheimer Complex (Resonance Stabilized Anion) A->C Nucleophilic Attack B Fluoride Ion (F⁻) B->C D This compound C->D Elimination E Chloride Ion (Cl⁻) C->E

Caption: The SNAr mechanism for the synthesis of this compound.

Experimental Protocol: Halex Fluorination of 2-Chloro-3-methylbenzonitrile

This protocol details the synthesis of this compound from 2-chloro-3-methylbenzonitrile using potassium fluoride in a classic Halex reaction.[8][9] The success of this reaction hinges on the effective activation of the fluoride salt and maintaining anhydrous conditions.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Chloro-3-methylbenzonitrile≥98%Commercially AvailableStarting material.
Potassium Fluoride (KF)Spray-dried, ≥99%Commercially AvailableMust be anhydrous.[10]
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.8%Commercially AvailableReaction solvent.
TolueneAnhydrous, ≥99.8%Commercially AvailableFor azeotropic removal of water.
Phase-Transfer Catalyst (optional)e.g., Tetrabutylammonium bromide (TBAB)Commercially AvailableCan improve reaction rate.
Diethyl EtherReagent GradeCommercially AvailableFor extraction.
Saturated Sodium Bicarbonate SolutionPrepared in-houseFor washing.
Brine (Saturated NaCl solution)Prepared in-houseFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)Commercially AvailableFor drying.
Equipment
  • Three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark trap with a reflux condenser.

  • Heating mantle with a temperature controller.

  • Inert gas (Nitrogen or Argon) supply.

  • Standard laboratory glassware for workup and purification.

  • Rotary evaporator.

  • Vacuum distillation apparatus.

Experimental Workflow

experimental_workflow start Start setup Reaction Setup: - 3-neck flask with Dean-Stark trap - Charge with 2-chloro-3-methylbenzonitrile,  KF, and toluene start->setup azeotrope Azeotropic Drying: - Heat to reflux to remove residual water setup->azeotrope solvent_swap Solvent Exchange: - Distill off toluene - Add anhydrous DMSO azeotrope->solvent_swap reaction SNAr Reaction: - Heat to 180-200°C - Monitor by GC/TLC solvent_swap->reaction workup Aqueous Workup: - Cool and quench with water - Extract with diethyl ether reaction->workup purification Purification: - Wash organic layer - Dry and concentrate - Vacuum distillation workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

1. Preparation and Drying of Reagents:

  • Crucial Step: The efficiency of the Halex reaction is highly dependent on the anhydrous nature of the reagents and solvent.[4]

  • Dry the potassium fluoride (KF) in a vacuum oven at 120°C for at least 4 hours prior to use. Spray-dried KF is preferred due to its higher surface area.[10]

  • Ensure the dimethyl sulfoxide (DMSO) is of anhydrous grade.

2. Reaction Setup:

  • Set up a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark trap fitted with a reflux condenser under a nitrogen or argon atmosphere.

  • To the flask, add 2-chloro-3-methylbenzonitrile (e.g., 15.1 g, 0.1 mol), spray-dried potassium fluoride (e.g., 11.6 g, 0.2 mol, 2.0 equivalents), and toluene (e.g., 100 mL).

  • If using a phase-transfer catalyst, add it at this stage (e.g., TBAB, 1-5 mol%).[11][12][13]

3. Azeotropic Removal of Water:

  • Heat the mixture to reflux with vigorous stirring. Water will be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected. This step is critical to ensure the fluoride ion is a potent nucleophile.

4. Solvent Exchange and Reaction:

  • Once the system is dry, distill off the toluene.

  • Carefully add anhydrous DMSO (e.g., 150 mL) to the reaction mixture.

  • Heat the reaction mixture to 180-200°C. The reaction is typically carried out at elevated temperatures to achieve a reasonable reaction rate.[8]

  • Monitor the progress of the reaction by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed (typically several hours).

5. Workup:

  • Allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into cold water (e.g., 500 mL).

  • Extract the aqueous layer with diethyl ether (3 x 150 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

6. Purification:

  • The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.

Safety Considerations

  • Handling of Reagents: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • High Temperatures: The reaction is conducted at high temperatures. Use a heating mantle with a reliable temperature controller and take precautions against thermal burns.

  • Anhydrous Conditions: Handle anhydrous reagents and solvents under an inert atmosphere to prevent the ingress of moisture.

  • Workup: The quenching and extraction steps should be performed in a well-ventilated fume hood.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Conversion Incomplete drying of KF or solvent.Ensure rigorous drying of all reagents and azeotropic removal of water.
Insufficient reaction temperature or time.Increase the reaction temperature (up to 220°C) or extend the reaction time.
Low solubility of KF.Add a phase-transfer catalyst (e.g., TBAB, 18-crown-6) to enhance the solubility of KF.[14]
Side Product Formation Reaction temperature is too high.Optimize the reaction temperature to minimize decomposition.
Presence of water leading to hydrolysis of the nitrile.Ensure strictly anhydrous conditions.

Conclusion

The synthesis of this compound via the Halex SNAr reaction is a robust and scalable method. By carefully controlling the reaction parameters, particularly the exclusion of water and the use of an appropriate high-boiling polar aprotic solvent, high yields of the desired product can be achieved. This application note provides a comprehensive guide for researchers and professionals in the field of chemical synthesis, enabling the efficient production of this valuable intermediate.

References

  • Arkivoc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. [Link]

  • European Patent Office. (2021). PROCESS FOR PREPARING FLUOROBENZENE AND CATALYST THEREFORE. [Link]

  • WIPO Patentscope. (2021). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]

  • Google Patents. (n.d.). CN103073418A - Preparation method of 2-fluoro-3-chlorobenzoic acid.
  • Reddit. (2023). Can anyone explain why we add potassium fluoride for this step? Is this some part of Finkelstein reaction? I always thought you use finkelstein with NaI . Thanks in advance : r/OrganicChemistry. [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]

  • ACS Publications. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. [Link]

  • ResearchGate. (2026). Potassium Fluoride Activation for the Nucleophilic Fluorination Reaction Using 18-crown-6, [2.2.2]-Cryptand, Pentaethylene Glycol and Comparison with the New Hydro-crown Scaffold: A Theoretical Analysis. [Link]

  • ACS Publications. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. [Link]

  • Wikipedia. (n.d.). Halex process. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2025). Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. [Link]

  • Jiangsu Sunkaier Drying Technology Co., Ltd. (2025). Potassium fluoride drying. [Link]

  • RSC Publishing. (n.d.). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. [Link]

  • PubMed Central. (2016). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Halex Reaction. [Link]

  • ResearchGate. (2025). Synergistic Phase-Transfer Catalysis for Nucleophilic Fluorination. [Link]

  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]

  • Royal Society of Chemistry. (n.d.). SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. [Link]

  • Nature. (2025). Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. [Link]

Sources

Step-by-step experimental procedure for 2-Fluoro-3-methylbenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed, step-by-step experimental procedure for the synthesis of 2-Fluoro-3-methylbenzonitrile, a valuable building block in medicinal chemistry and materials science. This protocol is designed for researchers, scientists, and drug development professionals, offering not just a method, but a deeper understanding of the chemical transformations involved.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and functional materials. Its strategic importance lies in the unique combination of a fluorine atom, a methyl group, and a nitrile functionality on an aromatic ring, which allows for diverse downstream chemical modifications. The synthesis route detailed herein employs the robust and versatile Sandmeyer reaction, a classic transformation in organic chemistry for the conversion of aromatic amines to a variety of functional groups.[1][2]

The overall synthetic strategy involves two primary stages: the diazotization of 2-amino-6-fluorotoluene to form a reactive diazonium salt, followed by a copper(I) cyanide-mediated cyanation to yield the desired this compound.[1] This application note will provide a thorough walkthrough of the experimental procedure, including safety precautions, reagent quantification, reaction monitoring, product isolation, purification, and characterization.

Reaction Scheme

The synthesis proceeds according to the following two-step reaction scheme:

Step 1: Diazotization of 2-Amino-6-fluorotoluene

Step 2: Sandmeyer Cyanation

Experimental Workflow Diagram

G cluster_0 Part 1: Diazotization cluster_1 Part 2: Sandmeyer Cyanation cluster_2 Part 3: Work-up and Purification cluster_3 Part 4: Analysis A 1. Dissolve 2-amino-6-fluorotoluene in aqueous HCl B 2. Cool the solution to 0-5 °C A->B C 3. Prepare a cold aqueous solution of sodium nitrite B->C D 4. Add sodium nitrite solution dropwise to the amine solution C->D E 5. Stir for 30 minutes at 0-5 °C D->E F 6. Prepare a solution of CuCN and NaCN in water E->F Proceed immediately G 7. Add the cold diazonium salt solution to the cyanide solution F->G H 8. Warm the reaction mixture and stir G->H I 9. Monitor for completion (cessation of N₂ evolution) H->I J 10. Extract the product with an organic solvent (e.g., ethyl acetate) I->J K 11. Wash the organic layer with brine and dry over Na₂SO₄ J->K L 12. Concentrate under reduced pressure K->L M 13. Purify by column chromatography or recrystallization L->M N 14. Characterize by NMR and IR spectroscopy M->N

Caption: Experimental workflow for the synthesis of this compound.

Materials and Reagents

Reagent/MaterialGradeSupplierComments
2-Amino-6-fluorotoluene≥98%Commercially availableStarting material.
Hydrochloric acid (HCl)37% (w/w)Commercially availableUsed for diazotization.
Sodium nitrite (NaNO₂)≥99%Commercially availableDiazotizing agent.
Copper(I) cyanide (CuCN)≥98%Commercially availableCyanating agent.
Sodium cyanide (NaCN)≥97%Commercially availableUsed to form a soluble copper complex. Extremely toxic!
Ethyl acetateACS gradeCommercially availableExtraction solvent.
TolueneACS gradeCommercially availableRecrystallization solvent (optional).
HexaneACS gradeCommercially availableRecrystallization solvent (optional).
Anhydrous sodium sulfate (Na₂SO₄)ACS gradeCommercially availableDrying agent.
Silica gel60-120 meshCommercially availableFor column chromatography (optional).
Deionized water--Used as a solvent.
Ice--For temperature control.

Detailed Experimental Protocol

Part 1: Diazotization of 2-Amino-6-fluorotoluene
  • Preparation of the Amine Salt Solution: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2-amino-6-fluorotoluene (10.0 g, 79.9 mmol). To this, carefully add a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL). Stir the mixture until the amine has completely dissolved.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to between 0 and 5 °C with vigorous stirring. It is crucial to maintain this temperature range throughout the diazotization process to prevent the decomposition of the unstable diazonium salt.[1]

  • Preparation of the Nitrite Solution: In a separate beaker, dissolve sodium nitrite (5.80 g, 84.0 mmol) in 20 mL of cold water. Cool this solution in an ice bath.

  • Diazotization: Slowly add the cold sodium nitrite solution dropwise to the stirred amine salt solution over a period of approximately 30 minutes.[3] The addition rate should be controlled to ensure the temperature of the reaction mixture does not exceed 5 °C. The formation of the diazonium salt is an exothermic process.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution should be a pale yellow color. It is imperative to use this diazonium salt solution immediately in the next step.[4]

Part 2: Sandmeyer Cyanation

CAUTION: This step involves the use of highly toxic cyanides. All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. Have a cyanide antidote kit readily available and be familiar with its use.[5]

  • Preparation of the Cyanide Solution: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, prepare a solution of copper(I) cyanide (8.60 g, 96.0 mmol) and sodium cyanide (10.0 g, 204 mmol) in 100 mL of water. Stir the mixture until a clear solution is formed. The excess sodium cyanide is used to form the soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻.

  • Addition of the Diazonium Salt: Slowly and carefully add the cold diazonium salt solution prepared in Part 1 to the stirred cyanide solution. The rate of addition should be controlled to manage the evolution of nitrogen gas.

  • Reaction Progression: After the addition is complete, gradually warm the reaction mixture to room temperature and then heat it to 50-60 °C using a water bath. Continue stirring at this temperature for 1-2 hours, or until the evolution of nitrogen gas ceases, indicating the completion of the reaction.

Part 3: Work-up and Purification
  • Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash them with water (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a solid.

  • Purification:

    • Column Chromatography (Optional): The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

    • Recrystallization: Alternatively, the crude product can be purified by recrystallization. A mixture of toluene and hexane is a suitable solvent system for the recrystallization of similar compounds.[6] Dissolve the crude product in a minimal amount of hot toluene and then slowly add hexane until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns will be influenced by the fluorine and nitrile substituents.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbon of the nitrile group typically appears in the range of 115-125 ppm.

  • FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum should exhibit a characteristic strong absorption band for the nitrile (C≡N) stretching vibration, typically in the region of 2220-2240 cm⁻¹ for aromatic nitriles.[5]

Safety Precautions

  • General: This procedure should be carried out by trained personnel in a well-ventilated fume hood. Standard personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • 2-Amino-6-fluorotoluene: This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.[7][8] Avoid inhalation of vapors and contact with skin and eyes.

  • Sodium Nitrite: Sodium nitrite is an oxidizing agent and is toxic if swallowed.[9] It can cause serious eye irritation. Avoid contact with combustible materials.

  • Copper(I) Cyanide and Sodium Cyanide: These compounds are extremely toxic and can be fatal if swallowed, in contact with skin, or if inhaled.[5] Contact with acids liberates highly toxic hydrogen cyanide gas. Handle with extreme caution and have a cyanide antidote kit readily available. All waste containing cyanide must be treated with an oxidizing agent (e.g., sodium hypochlorite) at a basic pH before disposal.

  • Hydrochloric Acid: Concentrated hydrochloric acid is corrosive and causes severe skin burns and eye damage. Handle with appropriate care.

Troubleshooting

ProblemPossible CauseSolution
Low yield of diazonium saltTemperature too high during diazotization, leading to decomposition.Maintain the reaction temperature strictly between 0 and 5 °C.
Insufficient acid.Ensure the amine is fully protonated by using an adequate amount of acid.
Low yield of the final productIncomplete reaction.Ensure the reaction is stirred for a sufficient time at the recommended temperature.
Side reactions.Maintain strict temperature control during both steps.
Oily product that does not crystallizeImpurities present.Purify the product by column chromatography before attempting recrystallization.
Incorrect recrystallization solvent.Experiment with different solvent systems (e.g., ethanol, isopropanol).

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound via a Sandmeyer reaction. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable chemical intermediate. The causality behind each experimental choice, from the strict temperature control during diazotization to the use of excess cyanide in the Sandmeyer step, has been explained to provide a deeper understanding of the reaction. The provided characterization data will serve as a benchmark for confirming the successful synthesis of the target compound.

References

  • Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]

  • Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. ResearchGate. [Link]

  • Sandmeyer reaction (video) | Khan Academy. Khan Academy. [Link]

  • Direct synthesis of haloaromatics from nitroarenes via a sequential one-pot Mo-catalyzed reduction/Sandmeyer reaction. Organic & Biomolecular Chemistry. [Link]

  • One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Advances. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Diazonium compound - Wikipedia. Wikipedia. [Link]

  • Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-V. Chemoselective Synthesis of 1-(Substituted-phenyl)-azo-naphthalen-2-ol. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Diazotization reaction: Mechanism and Uses. Online Chemistry notes. [Link]

  • A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. ResearchGate. [Link]

  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Arkat USA. [Link]

  • WO1997041083A1 - Process for the preparation of fluoro compounds from the corresponding amines.
  • WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
  • Sodium nitrite - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Fluorotoluene - HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • CuCN reaction with diazonium salt, help. Reddit. [Link]

  • High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences. [Link]

  • Adding Nucleophiles to Aromatics: Intro, Sandmeyer Reaction, + Making Diazonium Ions from Amines. YouTube. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • 13C NMR Chemical Shift. Oregon State University. [Link]

  • Acutely Toxic Chemicals (ATC) - Copper Cyanide. Exposome-Explorer. [Link]

  • Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. IRIS-AperTO. [Link]

  • Recrystallization with two solvents. Reddit. [Link]

  • Deaminative chlorination of aminoheterocycles. Nature Chemistry. [Link]

  • The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal. [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

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Application Note: Purification of 2-Fluoro-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol for the recrystallization of 2-Fluoro-3-methylbenzonitrile , designed for pharmaceutical and chemical research professionals.

Optimized Recrystallization Protocol for Low-Melting Solids

Executive Summary & Physicochemical Profile

This compound is a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other fluorinated bioactive scaffolds. Its purification presents a specific challenge common to fluorinated toluene derivatives: a low melting point (approx. 37–40°C) [1, 2].

Standard high-temperature recrystallization methods often fail for this compound, resulting in "oiling out" (liquid-liquid phase separation) rather than crystal formation. This protocol details a Low-Temperature Controlled Crystallization (LTCC) approach designed to maximize yield and purity while preventing oil formation.

Target Molecule Profile
PropertyDataCritical Note
CAS Number 185147-07-3Verify Certificate of Analysis (CoA)
Structure

(Analog structure shown)
Ortho-fluoro/meta-methyl substitution pattern
Molecular Weight 135.14 g/mol
Physical State White/Off-white solid or semi-solidMelting Point ~37°C (Isomer dependent) [2]
Solubility High in DCM, EtOAc, Toluene; Low in Water, HexaneLipophilic nature drives solvent selection
Key Impurities 2-Fluoro-3-methylbenzaldehyde, Isomeric benzonitrilesPrecursors from oxime dehydration or cyanation

Solvent System Selection Strategy

The choice of solvent is dictated by the compound's low melting point. Boiling solvents must be avoided to prevent thermal degradation and oiling out.

  • Primary System (Non-Polar/Polar Mix): n-Heptane / Ethyl Acetate (10:1 to 20:1) .

    • Why: Heptane acts as the anti-solvent to drive precipitation. A small amount of Ethyl Acetate ensures the compound dissolves fully at mild temperatures (

      
      ) without requiring a boil.
      
  • Alternative System (Alchoholic): Ethanol / Water (Gradient) .

    • Why: Useful if polar impurities (salts, inorganic catalysts) are present. However, water addition must be extremely slow to avoid oiling.

Detailed Experimental Protocol

Phase 1: Dissolution & Clarification

Objective: Create a saturated solution without exceeding the melting point of the solid in the solvent mixture.

  • Preparation: Weigh 10.0 g of crude this compound into a 100 mL round-bottom flask (RBF).

  • Solvent Addition: Add Ethyl Acetate (EtOAc) dropwise at Room Temperature (20–25°C) with gentle stirring.

    • Target: Minimum volume required to just dissolve the solid (approx. 0.5 – 1.0 mL per gram).

  • Clarification (Optional): If insoluble particles (catalyst residues) are visible:

    • Pass the solution through a 0.45 µm PTFE syringe filter or a celite pad.

    • Rinse the filter with 1 mL of EtOAc to recover product.

Phase 2: Controlled Crystallization (The "Anti-Solvent" Method)

Objective: Induce nucleation slowly to favor crystal growth over oil formation.

  • Anti-Solvent Addition: While stirring the concentrated EtOAc solution at 20°C, slowly add n-Heptane dropwise.

    • Observation: Watch for a persistent cloudiness (turbidity).

    • Ratio: You will likely reach a ratio of roughly 1:5 (EtOAc:Heptane) before turbidity persists.

  • Redissolution: If the solution turns cloudy, warm the flask slightly (using a water bath at 30–35°C —do not exceed 40°C) until clear.

  • Seeding (Critical): Remove from heat. Add a single seed crystal of pure this compound.

    • Note: If no seed is available, scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Cooling Ramp:

    • Allow the flask to stand at Room Temperature for 30 minutes.

    • Transfer to a refrigerator (4°C) for 2 hours.

    • Finally, place in a freezer (-20°C) overnight (12 hours).

    • Mechanism:[1] The gradual cooling prevents the "crash" precipitation that leads to amorphous oils.

Phase 3: Isolation & Drying
  • Filtration: Filter the cold slurry rapidly using a chilled Buchner funnel (pre-cool funnel in freezer if possible).

  • Washing: Wash the filter cake with cold n-Heptane (-20°C) (2 x 10 mL).

    • Warning: Do not use EtOAc for washing; it will dissolve the product.

  • Drying: Dry the crystals in a vacuum desiccator over P₂O₅ or Silica Gel at Room Temperature for 4–6 hours.

    • Caution: Do not use a vacuum oven with heat; the compound may melt or sublime.

Process Logic & Troubleshooting (Graphviz)

The following diagram illustrates the decision-making process during the recrystallization, specifically addressing the "oiling out" phenomenon common with this compound.

RecrystallizationLogic Start Crude this compound Dissolve Dissolve in min. EtOAc (20°C) Start->Dissolve AddHeptane Add n-Heptane until Turbid Dissolve->AddHeptane CheckState Check Physical State AddHeptane->CheckState ClearSol Clear Solution CheckState->ClearSol No precip Oiling Oiling Out (Liquid droplets) CheckState->Oiling Droplets form Precipitate Solid Precipitate CheckState->Precipitate Crystals form Seed Add Seed Crystal Cool to 4°C -> -20°C ClearSol->Seed FixOil Re-heat to 35°C Add trace EtOAc Oiling->FixOil Filter Cold Filtration & Heptane Wash Precipitate->Filter FixOil->Seed Seed->Filter End QC: HPLC & Melting Point Filter->End Pure Crystals

Caption: Workflow for handling low-melting solids to prevent oiling out during crystallization.

Validation & Quality Control (PAT)

To ensure the protocol's success, the following Quality Control (QC) metrics must be met:

Test MethodSpecificationPurpose
HPLC (UV 254 nm) Purity > 98.5% (Area %)Quantify removal of starting material (benzoic acid derivatives).
Melting Point Sharp range (e.g., 36–38°C)Broad range (>2°C) indicates solvent inclusion or impurities.
1H-NMR No solvent peaksConfirm removal of EtOAc/Heptane (critical for biological assays).
Appearance White crystalline solidYellow color often indicates nitro- or oxidation byproducts.
Safety Considerations (HSE)
  • Toxicity: Benzonitriles are toxic if swallowed or absorbed through skin (H301+H311).[2] Wear nitrile gloves and work in a fume hood [3].

  • Flammability: n-Heptane and Ethyl Acetate are highly flammable. Ground all glassware.

References

  • WO2016024224A1 - Process for the preparation of trelagliptin. (Describes purification of the structural analog 4-fluoro-2-methylbenzonitrile using Toluene/Hexane systems).

  • Alfa Chemistry - this compound Product Properties. (Provides melting point data indicating low-melting solid nature).

  • Fisher Scientific - Safety Data Sheet: Fluorobenzonitriles. (General safety handling for fluorinated benzonitriles).

Sources

Application Note: Hydrolysis of 2-Fluoro-3-methylbenzonitrile to 2-Fluoro-3-methylbenzoic Acid

[1]

Executive Summary

This application note details the conversion of 2-fluoro-3-methylbenzonitrile to 2-fluoro-3-methylbenzoic acid, a critical intermediate in the synthesis of p38 kinase inhibitors and other fluorinated pharmaceutical scaffolds.[1]

While nitrile hydrolysis is a standard transformation, this specific substrate presents unique challenges due to ortho-substitution .[1] The 2-fluoro substituent activates the nitrile carbon electronically but introduces a risk of nucleophilic aromatic substitution (

11

This guide presents two validated protocols:

  • Acid-Mediated Hydrolysis (Method A): The recommended standard for high-purity applications, minimizing defluorination by-products.[1]

  • Base-Mediated Hydrolysis (Method B): A faster alternative requiring strict temperature control to prevent impurity formation.[1]

Chemical Context & Mechanistic Insight

Structural Considerations

The substrate contains a nitrile group flanked by a fluorine atom at the C2 position and a methyl group at the C3 position.[1]

  • Electronic Activation: The highly electronegative fluorine atom at C2 exerts a strong inductive effect (-I), making the nitrile carbon more electrophilic and susceptible to water attack.[1]

  • Steric Hindrance: The C3 methyl group creates steric bulk.[1] While not as hindering as a 2,6-disubstitution pattern, it effectively blocks the "backside" of the reaction center, necessitating vigorous conditions (reflux) or high-boiling solvents.[1]

  • Isomer Warning: Researchers frequently confuse the target 2-fluoro-3-methylbenzoic acid (CAS 315-31-1) with its isomer 3-fluoro-2-methylbenzoic acid (CAS 699-90-1) .[1] These have significantly different melting points (119°C vs. 160°C).[1] Verification by NMR is mandatory.[1]

Reaction Mechanism (Acid-Catalyzed)

In strong acid, the nitrogen atom is protonated, increasing the electrophilicity of the carbon.[1] Water attacks to form an imidate, which tautomerizes to the primary amide.[1] Further hydrolysis yields the carboxylic acid.[1]

AcidHydrolysisSubstrate2-Fluoro-3-methylbenzonitrileProtonatedNitrilium Ion(Activated)Substrate->Protonated+ H+ImidateImidateIntermediateProtonated->Imidate+ H2OAmidePrimary Amide(2-Fluoro-3-methylbenzamide)Imidate->AmideTautomerizationAcid2-Fluoro-3-methylbenzoic AcidAmide->Acid+ H2O, - NH4+

Figure 1: Stepwise mechanistic pathway for acid-catalyzed hydrolysis.

Experimental Protocols

Method A: Acid-Mediated Hydrolysis (Recommended)

Rationale: This method utilizes sulfuric acid and acetic acid.[1] Acetic acid acts as a co-solvent to solubilize the organic nitrile, while sulfuric acid provides the protons.[1] This route avoids the risk of displacing the fluorine atom (

1

Reagents:

  • This compound (1.0 equiv)[1]

  • Sulfuric Acid (

    
    ), conc. (98%)[1]
    
  • Acetic Acid (glacial), as co-solvent[1]

  • Water[1]

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add this compound (10 g, 74 mmol) to the flask.

  • Solvent Addition: Add Glacial Acetic Acid (30 mL) and stir to dissolve.

  • Acid Addition: Carefully add a mixture of

    
     (30 mL) and Water (15 mL).[1] Caution: Exothermic.[1]
    
  • Reaction: Heat the mixture to reflux (approx. 110-120°C) for 6–8 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1) or HPLC.[1] The nitrile spot (

      
      ) should disappear, and the acid spot (
      
      
      , streaking) should appear.[1]
  • Quench: Cool the reaction mixture to room temperature. Pour slowly onto 200 g of crushed ice with vigorous stirring.

  • Isolation: The product will precipitate as a white solid.[1] Filter the solid using a Buchner funnel.[1]

  • Washing: Wash the filter cake with cold water (

    
     mL) to remove residual acid.[1]
    
  • Purification: Recrystallize from Ethanol/Water (1:1) or Toluene if high purity is required.[1] Dry in a vacuum oven at 45°C.

Expected Yield: 85–92% Physical Appearance: White crystalline powder.[1]

Method B: Base-Mediated Hydrolysis (Alternative)

Rationale: Alkaline hydrolysis is generally faster but carries the risk of nucleophilic aromatic substitution (

11

Reagents:

  • This compound (1.0 equiv)[1]

  • Sodium Hydroxide (NaOH), 4M aqueous solution[1]

  • Ethanol (95%)[1]

Protocol:

  • Setup: Round-bottom flask with reflux condenser.

  • Charging: Dissolve the nitrile (10 g) in Ethanol (50 mL).

  • Base Addition: Add 4M NaOH (40 mL, ~2.2 equiv).

  • Reaction: Heat to 80°C (gentle reflux) . Do not exceed 90°C.

    • Critical: Monitor strictly.[1] If the reaction runs too long or too hot, the solution may turn yellow/orange, indicating phenolic impurities.[1]

  • Workup:

    • Evaporate the ethanol under reduced pressure.[1]

    • Dilute the remaining aqueous residue with water (50 mL).[1]

    • Extract with Dichloromethane (DCM) (

      
       mL) to remove any unreacted nitrile or amide intermediate.[1] Discard the organic layer.[1]
      
  • Acidification: Cool the aqueous layer to 0°C. Acidify slowly with 6M HCl to pH 1–2. The product will precipitate.[1]

  • Isolation: Filter, wash with water, and dry.[1]

Critical Process Parameters & Data

The following table summarizes the physical properties and process comparisons.

ParameterValue / Description
CAS Number 315-31-1
Molecular Weight 154.14 g/mol
Melting Point 117–121°C (Lit.[1] range)
Appearance White to off-white crystalline powder
pKa ~2.8 (Predicted)
Method A Risk Slower reaction time; requires corrosive acid handling.[1]
Method B Risk High Risk:

side reaction (Defluorination).[1]
Solubility Soluble in Ethanol, DMSO, Methanol.[1] Sparingly soluble in water.[1]
Workflow Visualization

WorkflowStartStart: Crude NitrileChoiceSelect MethodStart->ChoiceMethodAMethod A: Acid Hydrolysis(H2SO4/AcOH, Reflux)Choice->MethodAHigh Purity Req.MethodBMethod B: Base Hydrolysis(NaOH/EtOH, <80°C)Choice->MethodBSpeed Req.CheckIn-Process Control (HPLC)Check for Amide/NitrileMethodA->CheckMethodB->CheckWorkupAPour on Ice -> FilterCheck->WorkupAMethod A PathWorkupBEvap EtOH -> Wash Org.-> Acidify Aq. LayerCheck->WorkupBMethod B PathPurifyRecrystallization(EtOH/H2O)WorkupA->PurifyWorkupB->PurifyFinalFinal Product2-Fluoro-3-methylbenzoic acidPurify->Final

Figure 2: Decision tree and process workflow for synthesis and purification.

Analytical Control & Troubleshooting

Identification (NMR)

To validate the structure and ensure no isomer confusion:

  • 1H NMR (400 MHz, DMSO-d6):

    
     13.2 (br s, 1H, COOH), 7.75 (t, 1H), 7.55 (t, 1H), 7.20 (t, 1H), 2.30 (d, 3H, 
    
    
    ).[1]
    • Note: The methyl group usually appears as a doublet (

      
       Hz) due to coupling with the ortho-fluorine (
      
      
      coupling).[1]
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis (Amide remains).[1]Extend reflux time; ensure temperature is >110°C (Method A).
Yellow Product Phenolic impurity (

) from Method B.
Switch to Method A (Acid). If using B, lower temp and reduce time.[1]
Melting Point >150°C Wrong Isomer (3-Fluoro-2-methyl...).[1][2][3]Check starting material CAS.[1][2][4] You likely have the regioisomer.[1]
Sticky Solid Residual Acetic Acid.[1]Wash filter cake thoroughly with ice-cold water; dry under high vacuum.[1]

References

  • PubChem. (2023).[1] Compound Summary: 2-Fluoro-3-methylbenzoic acid.[1][3][5][6] National Library of Medicine.[1] Retrieved from [Link][1]

  • WIPO. (2021).[1] Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate. (Patent No.[1][7] CN113024384).[1][8] Retrieved from [Link][1][8][9]

  • Google Patents. (2020).[1] Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.[1][7] (Patent No.[1][7] CN110903176A).[1][7] [Extrapolated conditions for alkaline hydrolysis]. Retrieved from

  • Fisher Scientific. (n.d.).[1] 2-Fluoro-3-methylbenzoic Acid 98%. Retrieved from [Link][1]

Strategic Reduction of 2-Fluoro-3-methylbenzonitrile to (2-fluoro-3-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the reduction of 2-Fluoro-3-methylbenzonitrile (CAS: 185147-07-3) to (2-fluoro-3-methylphenyl)methanamine (CAS: 193496-51-0). This primary amine is a critical pharmacophore in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., Trelagliptin) and various kinase inhibitors.

The reduction of ortho-substituted benzonitriles presents two specific chemoselectivity challenges:

  • Defluorination: The labile nature of the C–F bond, particularly in the ortho position, under aggressive catalytic hydrogenation conditions.

  • Dimerization: The formation of the secondary amine byproduct (bis-benzylamine) via the condensation of the intermediate imine with the newly formed primary amine.

This guide presents two validated protocols: Lithium Aluminum Hydride (LAH) reduction for laboratory-scale synthesis (high yield, rapid) and Raney Nickel Hydrogenation for scale-up (atom economical, scalable).

Chemical Context & Retrosynthetic Analysis[1]

Substrate Analysis
  • Substrate: this compound

  • Molecular Weight: 135.14 g/mol

  • Target Product: (2-fluoro-3-methylphenyl)methanamine (MW: 139.17 g/mol )

Structural Considerations: The ortho-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), activating the nitrile carbon toward nucleophilic attack. However, it also creates a risk of hydrodefluorination (C-F cleavage) if Palladium catalysts are used. The meta-methyl group provides mild steric bulk but generally does not impede reduction.

Reaction Pathway & Side Product Control

The primary failure mode in nitrile reduction is the formation of the secondary amine.

  • Mechanism: Nitrile

    
     Imine 
    
    
    
    Primary Amine.[1]
  • Side Reaction: The Primary Amine acts as a nucleophile, attacking the intermediate Imine to form a secondary imine, which reduces to the secondary amine.

  • Control Strategy:

    • Hydride Method: Rapid addition of hydride to clear the imine intermediate quickly.

    • Catalytic Method: Presence of excess Ammonia (

      
      ) to shift the equilibrium away from the secondary imine.
      

Method A: Lithium Aluminum Hydride (LAH) Reduction

Scale: Laboratory (1g – 20g) Primary Advantage: High yield (>90%), complete avoidance of defluorination.

Reagents & Equipment
  • Reagent: Lithium Aluminum Hydride (LAH), 2.4 M in THF or powder (95%).

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (

    
    ).
    
  • Quench: Water, 15% NaOH (Fieser Method).[2][3][4][5][6]

  • Equipment: 3-neck round bottom flask, reflux condenser, nitrogen line, addition funnel.

Detailed Protocol
  • Preparation: Flame-dry the glassware and cool under a stream of

    
    .
    
  • Slurry Formation: Charge the flask with LAH (1.5 equiv) suspended in anhydrous THF (

    
     concentration relative to LAH). Cool to 
    
    
    
    .
  • Substrate Addition: Dissolve this compound (1.0 equiv) in anhydrous THF. Add this solution dropwise to the LAH slurry over 30 minutes.

    • Note: The reaction is exothermic. Maintain internal temperature

      
       during addition to prevent runaway side reactions.
      
  • Reaction: Allow the mixture to warm to room temperature (RT), then reflux for 2–4 hours. Monitor by TLC or LC-MS (disappearance of nitrile peak at

    
     IR).
    
  • The Fieser Quench (Critical Step):

    • Cool the reaction mixture to

      
      .
      
    • For every

      
       grams  of LAH used, add carefully in sequence:
      
      • 
         mL Water  (Caution: Vigorous 
        
        
        
        evolution).
      • 
         mL 15% aqueous NaOH .
        
      • 
         mL Water .
        
    • Why? This specific ratio produces a granular, sand-like aluminum precipitate that is easily filtered, avoiding the gelatinous emulsions common with acid quenches.

  • Workup: Warm to RT and stir for 15 minutes. Filter the white precipitate through a pad of Celite.[2] Wash the cake with THF.

  • Isolation: Dry the filtrate over

    
    , filter, and concentrate in vacuo. The resulting oil is typically pure enough for the next step; if not, purify via Kugelrohr distillation or conversion to the HCl salt.
    
Workflow Visualization (LAH)

LAH_Workflow Setup Inert Setup (N2, Dry THF) Addition Dropwise Addition (0°C, Exotherm Control) Setup->Addition Substrate Solution Reflux Reflux (2-4 Hours) Addition->Reflux Complete Reduction Quench Fieser Quench (H2O : NaOH : H2O) Reflux->Quench Cool to 0°C Filtration Filter Precipitate (Granular Al Salts) Quench->Filtration Stir 15 min Product Primary Amine (>90% Yield) Filtration->Product Concentrate

Caption: Figure 1. Optimized LAH reduction workflow utilizing the Fieser workup to minimize emulsion formation.

Method B: Catalytic Hydrogenation (Raney Nickel)

Scale: Pilot/Industrial (>50g) Primary Advantage: Scalable, avoids aluminum waste, safer than LAH on large scale.

Reagents & Equipment
  • Catalyst: Raney Nickel (Ra-Ni), approx. 10-20 wt% loading.

  • Solvent: Methanol (MeOH) saturated with Ammonia (

    
    ).
    
  • Hydrogen Source:

    
     gas (balloon or Parr shaker).
    
  • Pressure: 50–60 psi (3–4 bar).

Detailed Protocol
  • Catalyst Preparation: Wash Raney Nickel (slurry in water) three times with MeOH to remove water. Caution: Raney Nickel is pyrophoric when dry. Keep wet at all times.

  • Solvent Preparation: Saturate MeOH with ammonia gas for 15 minutes or use 7N

    
     in MeOH.
    
    • Scientific Rationale: The presence of ammonia is non-negotiable. It suppresses the formation of the secondary amine by shifting the equilibrium of the intermediate imine interaction.

  • Loading: Charge the hydrogenation vessel (Parr reactor) with the catalyst, then the substrate (this compound) dissolved in the ammoniated MeOH.

  • Reaction: Purge the vessel with

    
     (3x) then 
    
    
    
    (3x). Pressurize to 50 psi
    
    
    . Stir vigorously at RT or mild heat (
    
    
    ) for 6–12 hours.
  • Workup:

    • Purge vessel with

      
      .
      
    • Filter the mixture through a Celite pad under an inert blanket (keep catalyst wet).

    • Rinse with MeOH.[7]

    • Concentrate the filtrate to obtain the amine.

Mechanism & Side Reaction Control

Side_Reaction_Control Nitrile Nitrile (R-CN) Imine Intermediate Imine (R-CH=NH) Nitrile->Imine + H2 PrimaryAmine Primary Amine (R-CH2-NH2) Imine->PrimaryAmine + H2 (Fast) SecondaryImine Secondary Imine (Dimer Precursor) Imine->SecondaryImine + Primary Amine (Condensation) SecondaryAmine Secondary Amine (Impurity) SecondaryImine->SecondaryAmine + H2 Ammonia Excess Ammonia (NH3) Ammonia->SecondaryImine Inhibits Formation (Le Chatelier Principle)

Caption: Figure 2. Mechanism of secondary amine formation and its suppression via excess Ammonia.[8]

Analytical Validation

TestExpected ResultAcceptance Criteria
HPLC Single major peakPurity > 98.0% (Area %)
1H NMR Benzylic protons shiftDoublet/Singlet at

ppm
IR Disappearance of NitrileAbsence of peak at

Appearance Colorless to pale yellow oilClear, no particulate

Key NMR Diagnostic: The methylene protons (


) typically appear as a singlet (or doublet due to F-coupling) around 3.8 ppm. If the secondary amine dimer forms, you will see a shift and integration corresponding to 

.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete reduction or loss during workup.Ensure LAH is fresh (grey powder, not white). Check aqueous layer pH during extraction (amine may be protonated; ensure pH > 11).
Secondary Amine Formed Insufficient Ammonia (Method B) or slow addition (Method A).Method B: Increase

concentration. Method A: Add substrate to LAH faster (while managing heat) to keep hydride concentration high relative to imine.
Defluorination Over-reduction (Method B).Avoid Pd/C. Stick to Raney Ni or LAH. Lower temperature in hydrogenation.
Emulsion (Method A) Improper quench.Strictly follow the Fieser (

) protocol. Do not use acid to quench.

References

  • Fieser Workup Protocol: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581.

  • Trelagliptin Synthesis (Intermediate Usage): U.S. Patent 8,222,411. "Process for the preparation of dipeptidyl peptidase-4 inhibitors." (Describes the usage of 4-fluoro-2-methylbenzonitrile and related ortho-fluoro intermediates).

  • Suppression of Secondary Amines: Rylander, P. N. Hydrogenation Methods; Academic Press: London, 1985.
  • Substrate Data: PubChem Compound Summary for CID 72683259 (Related 2-fluoro-3-methyl structures).

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Fluoro-3-methylbenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Biaryl Nitriles

In the landscape of modern medicinal chemistry and materials science, the biaryl structural motif is a cornerstone of innovation. Molecules incorporating this framework are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Among the myriad of biaryl structures, those derived from 2-fluoro-3-methylbenzonitrile are of particular interest. The unique electronic properties conferred by the fluorine atom, combined with the steric influence of the methyl group and the synthetic versatility of the nitrile functionality, make these derivatives highly valuable scaffolds in drug discovery and development.[3]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of C-C bonds, offering a direct route to these valuable biaryl compounds.[1] However, the coupling of substrates like this compound presents a unique set of challenges. The electron-withdrawing nature of the nitrile group and the fluorine atom can influence the reactivity of the aryl fluoride bond, while the ortho-methyl group introduces steric hindrance that can impede the catalytic cycle.

This comprehensive guide provides a detailed exploration of the Suzuki coupling reactions of this compound derivatives. As your senior application scientist, I will elucidate the mechanistic nuances, provide field-proven protocols, and offer practical insights to navigate the challenges associated with this important transformation.

Mechanistic Considerations for the Suzuki Coupling of this compound

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (in this case, this compound) to a low-valent palladium(0) species. This is often the rate-determining step, and the C-F bond is typically the least reactive among carbon-halogen bonds. However, the presence of the electron-withdrawing nitrile group can facilitate this step.

  • Transmetalation: The organoboron reagent (an arylboronic acid or its ester) is activated by a base to form a boronate species. This species then transfers its organic group to the palladium(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center then couple and are eliminated from the metal, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Coupling_Mechanism pd0 Pd(0)Ln pd_intermediate1 Ar-Pd(II)-X(Ln) pd0->pd_intermediate1 Oxidative Addition aryl_halide Ar-X (this compound) aryl_halide->pd_intermediate1 oxidative_addition Oxidative Addition pd_intermediate2 Ar-Pd(II)-Ar'(Ln) pd_intermediate1->pd_intermediate2 Transmetalation boronic_acid Ar'B(OH)2 transmetalation Transmetalation boronic_acid->transmetalation base Base (e.g., K2CO3) base->transmetalation pd_intermediate2->pd0 product Ar-Ar' (Biaryl Product) pd_intermediate2->product Reductive Elimination reductive_elimination Reductive Elimination

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Recommended Materials and Reagents

Table 1: Key Reagents and Equipment

Reagent/EquipmentRecommended SpecificationsSupplier Examples
This compound>98% puritySigma-Aldrich, TCI, Combi-Blocks
Arylboronic AcidsVarious substitutions, >97% purityCombi-Blocks, Sigma-Aldrich, TCI
Palladium CatalystPd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃Strem Chemicals, Sigma-Aldrich
LigandSPhos, XPhos, RuPhosStrem Chemicals, Sigma-Aldrich
BaseK₂CO₃, K₃PO₄, Cs₂CO₃Fisher Scientific, Sigma-Aldrich
Solvent1,4-Dioxane, Toluene (anhydrous)Acros Organics, Sigma-Aldrich
Reaction VesselsSchlenk tubes or microwave vialsChemglass, Ace Glass
Inert GasArgon or Nitrogen (high purity)Airgas, Praxair
Analytical EquipmentTLC plates, GC-MS, LC-MS, NMR

Detailed Experimental Protocols

Protocol 1: Standard Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure for the Suzuki coupling of this compound with a representative arylboronic acid.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a phosphine ligand (e.g., SPhos, 4-10 mol%). The choice of catalyst and ligand is crucial and may require optimization. For challenging couplings, pre-catalysts like [Pd(IPr)(μ-Cl)Cl]₂ can be highly effective.

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or toluene) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously for the required time (4-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl nitrile product.

experimental_workflow start Start setup Combine Reactants (Aryl Fluoride, Boronic Acid, Base, Catalyst, Ligand) start->setup inert Establish Inert Atmosphere setup->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir (Monitor by TLC/GC-MS) solvent->react workup Aqueous Work-up and Extraction react->workup purify Purification (Column Chromatography) workup->purify end End (Characterization) purify->end

Figure 2: General experimental workflow for Suzuki coupling.

Expected Results and Troubleshooting

The success of the Suzuki coupling of this compound derivatives is highly dependent on the choice of catalyst, ligand, base, and the electronic and steric nature of the boronic acid coupling partner.

Table 2: Representative Suzuki Coupling of this compound with Various Arylboronic Acids (Hypothetical Data Based on Analogous Reactions)

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O1001275
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane100885
34-Trifluoromethylphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃1,4-Dioxane1101668
42-Methylphenylboronic acidPd₂(dba)₃ (2.5)RuPhos (5)K₃PO₄Toluene1102455

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium catalyst is active. Using a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst can be beneficial. Ensure rigorous exclusion of oxygen.

    • Inefficient Ligand: For sterically hindered substrates, bulky and electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often necessary to promote both oxidative addition and reductive elimination.

    • Incorrect Base: The choice of base is critical. K₃PO₄ and Cs₂CO₃ are often more effective than K₂CO₃ for challenging couplings.

  • Formation of Side Products:

    • Homocoupling of Boronic Acid: This can occur in the presence of oxygen. Thoroughly degassing the solvent and reaction mixture is crucial.

    • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid. Using anhydrous solvents and a suitable base can minimize this side reaction.

    • Dehalogenation: The aryl fluoride can be reduced. This is less common with aryl fluorides compared to bromides and iodides but can occur.

troubleshooting_workflow start Low/No Conversion check_catalyst Check Catalyst Activity (Use fresh catalyst, ensure inert atmosphere) start->check_catalyst change_ligand Screen Different Ligands (e.g., SPhos, XPhos, RuPhos) check_catalyst->change_ligand If still low conversion success Successful Reaction check_catalyst->success Improved Conversion change_base Optimize Base (e.g., K3PO4, Cs2CO3) change_ligand->change_base If still low conversion change_ligand->success Improved Conversion increase_temp Increase Reaction Temperature change_base->increase_temp If still low conversion change_base->success Improved Conversion increase_temp->success Improved Conversion

Figure 3: Troubleshooting workflow for low conversion in Suzuki coupling.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound derivatives is a powerful tool for the synthesis of complex biaryl nitriles. While the inherent challenges of C-F bond activation and steric hindrance require careful optimization of reaction conditions, the use of modern palladium catalysts, bulky phosphine ligands, and appropriate bases can lead to high yields of the desired products. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this important transformation in their synthetic endeavors, accelerating the discovery and development of new pharmaceuticals and functional materials.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition2002 , 41 (22), 4176–4211. [Link]

  • Kudo, N.; et al. Practical, Robust, and General Suzuki−Miyaura Cross-Coupling of 2-Pyridyl Halides and Boronic Acids. The Journal of Organic Chemistry2007 , 72 (21), 7905–7911. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki−Miyaura Coupling of 2-Pyridyl Halides. Journal of the American Chemical Society2007 , 129 (11), 3358–3366. [Link]

  • Exploring the Chemical Versatility of this compound. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego. [Link]

  • Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. National Institutes of Health. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Kingston University London. [Link]

  • Optimization of the reaction conditions for Suzuki-Miyaura coupling. ResearchGate. [Link]

Sources

Application Note: Strategic Utilization of 2-Fluoro-3-methylbenzonitrile in Kinase Inhibitor Synthesis

[1]

Executive Summary

In the landscape of kinase inhibitor discovery, the "ortho-fluoro nitrile" motif is a privileged pharmacophore precursor. 2-Fluoro-3-methylbenzonitrile serves as a lynchpin scaffold, offering a divergent synthetic entry point into two of the most clinically validated kinase inhibitor cores: 1H-indazol-3-amines and quinazolin-4-amines .[1]

This guide details the chemical logic, experimental protocols, and mechanistic underpinnings required to transform this specific building block into high-value kinase inhibitor intermediates. By leveraging the high electrophilicity of the C-F bond activated by the ortho-cyano group, researchers can access 7-methyl-1H-indazol-3-amine and 8-methylquinazolin-4-amine derivatives—scaffolds found in inhibitors targeting VEGFR, EGFR, ASK1, and CSF1R .[1]

Chemical Reactivity Profile: The "Ortho-Fluoro" Effect[1]

The strategic value of this compound lies in the electronic synergy between its substituents.[1] The nitrile group at C1 strongly withdraws electron density from the ring, activating the fluorine atom at C2 for Nucleophilic Aromatic Substitution (

  • Activation: The

    
    -complex intermediate is stabilized by the electron-withdrawing nitrile.[1]
    
  • Regiocontrol: The C3-methyl group provides a steric handle that directs selectivity in subsequent functionalizations (e.g., electrophilic aromatic substitution at C5/C6) and influences the binding pose in the ATP-binding pocket of kinases (often interacting with the solvent front or hinge region).

Reaction Pathways Overview[1]

ReactionPathwaysSMThis compound(CAS 185147-07-3)HydrazineHydrazine Hydrate(Cyclization)SM->HydrazineAmidineAmidine/Guanidine(Cyclization)SM->AmidineIndazole7-Methyl-1H-indazol-3-amine(Kinase Hinge Binder)Hydrazine->Indazole  Path A: Indazole Formation  Quinazoline8-Methylquinazolin-4-amine(EGFR/LPA2 Inhibitor Core)Amidine->Quinazoline  Path B: Quinazoline Formation  

Figure 1: Divergent synthetic pathways from this compound.[1] Path A yields the indazole core common in VEGFR/PDGFR inhibitors. Path B yields the quinazoline core common in EGFR inhibitors.

Application A: Synthesis of 7-Methyl-1H-indazol-3-amine[1][2]

The 7-methyl-1H-indazol-3-amine core is a critical substructure in multi-targeted tyrosine kinase inhibitors.[1] The 3-amino group serves as a hydrogen bond donor/acceptor pair for the kinase hinge region (e.g., Glu/Leu residues), while the 7-methyl group often occupies the hydrophobic pocket, improving selectivity.

Mechanism of Action

The reaction proceeds via a cascade sequence:

  • 
     Displacement:  Hydrazine attacks C2, displacing fluoride.
    
  • Intramolecular Cyclization: The terminal nitrogen of the hydrazinyl intermediate attacks the nitrile carbon (C1).

  • Tautomerization: Aromatization yields the stable amino-indazole.

Experimental Protocol

Target: 7-Methyl-1H-indazol-3-amine (CAS 874-05-5 derivative) Scale: 10.0 g Input[1]

ReagentMW ( g/mol )Equiv.[2][3][4]Amount
This compound 135.141.010.0 g
Hydrazine Hydrate (65% aq) 50.065.018.0 mL
n-Butanol 74.12Solvent100 mL

Step-by-Step Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add this compound (10.0 g) and n-Butanol (100 mL). Stir to dissolve.

  • Addition: Add Hydrazine Hydrate (18.0 mL) dropwise at room temperature. Caution: Exothermic.[1]

  • Reflux: Heat the mixture to reflux (approx. 118°C) for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1) or LC-MS.[1] The starting material spot (

    
    ) should disappear, replaced by a lower 
    
    
    fluorescent spot.
  • Workup: Cool the reaction mixture to room temperature (25°C), then chill to 0°C in an ice bath. The product often precipitates directly.

  • Isolation: Filter the solid. Wash the cake with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL) to remove excess hydrazine.

  • Drying: Dry the solid under vacuum at 45°C overnight.

  • Expected Yield: 8.5 – 9.5 g (80–90%).

  • Characterization:

    • 1H NMR (DMSO-d6):

      
       11.3 (s, 1H, NH), 7.2 (d, 1H), 6.9 (t, 1H), 5.2 (s, 2H, 
      
      
      ), 2.4 (s, 3H,
      
      
      ).

Application B: Synthesis of 8-Methylquinazolin-4-amine

The quinazoline-4-amine scaffold is the backbone of blockbuster drugs like Gefitinib and Erlotinib.[1] The 8-methyl variant (derived from 3-methyl in the starting material) is increasingly utilized to modulate metabolic stability and solubility in next-generation EGFR and LPA2 inhibitors.[1]

Mechanism of Action

Reaction with amidines (e.g., formamidine or guanidine) involves:

  • Addition: The amidine nitrogen attacks the nitrile.

  • 
     Cyclization:  The second nitrogen displaces the fluoride, closing the pyrimidine ring.
    
Experimental Protocol

Target: 8-Methylquinazolin-4-amine Scale: 5.0 g Input[1]

ReagentMW ( g/mol )Equiv.[2][3][4]Amount
This compound 135.141.05.0 g
Formamidine Acetate 104.112.07.7 g
DMA (Dimethylacetamide) Solvent-50 mL
Cesium Carbonate (

)
325.821.518.0 g

Step-by-Step Procedure:

  • Setup: Equip a pressure tube or round-bottom flask with a condenser.[1]

  • Charging: Combine this compound, Formamidine Acetate, and

    
     in DMA.
    
  • Reaction: Heat to 140°C for 12–16 hours.

  • Quench: Cool to room temperature and pour the mixture into crushed ice (200 g). Stir vigorously for 30 minutes.

  • Isolation: Collect the precipitate by filtration.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient) if necessary.

  • Expected Yield: 4.0 – 4.5 g (70–80%).

Structural Validation & Numbering Logic

Correct numbering is vital for IP and regulatory documentation.

  • Starting Material: this compound.[1]

    • Position 1: CN

    • Position 2: F

    • Position 3: Methyl[1]

  • Indazole Product (7-Methyl-1H-indazol-3-amine):

    • The hydrazine nitrogen attached to the benzene ring becomes N1 .

    • This N1 is attached to the carbon that was C2 (bearing F).

    • The methyl group was at C3 (adjacent to F).

    • In the indazole system, the carbon adjacent to the bridgehead N1 is C7 .

  • Quinazoline Product (8-Methylquinazolin-4-amine):

    • N1 of the quinazoline attaches to the carbon that was C2 (bearing F).

    • The bridgehead carbon is C8a.

    • The methyl group is at the adjacent carbon, which is C8 .

References

  • Indazole Synthesis via Hydrazine

    • Title: Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.[1]

    • Source:Molecules 2024, 29(11), 2705.
    • URL:[Link]

    • Relevance: Validates the /cyclization mechanism on 2,6-disubstituted benzonitriles.
  • Quinazoline Synthesis

    • Title: One-Pot Synthesis of 4-Aminoquinazolines.[1]

    • Source:Bioorganic & Medicinal Chemistry Letters 2001, 11, 1911.
    • URL:[Link]

    • Relevance: Establishes the amidine cyclization protocol for 2-fluorobenzonitriles.
  • Kinase Inhibitor Applications (ASK1/CSF1R)

    • Title: Apoptosis signal-regulating kinase 1 (ASK1) inhibitors.[6]

    • Source: WO2018209354A1 (P
    • URL
    • Relevance: Cites 7-methyl-1H-indazol-3-amine derivatives as ASK1 inhibitors.[1][6]

  • Compound Data

    • Title: 1H-Indazol-3-amine, 7-methyl- (CAS 73094-13-4).[1]

    • Source: PubChem.[4]

    • URL:[Link] (Reference for base structure).

The Strategic Role of 2-Fluoro-3-methylbenzonitrile in the Synthesis of Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unseen Importance of Fluorinated Intermediates

In the competitive landscape of agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount approach for enhancing the efficacy, metabolic stability, and overall performance of active ingredients.[1] The unique electronic properties of fluorine can significantly influence a molecule's lipophilicity and binding affinity to target proteins, leading to the creation of more potent and selective pesticides.[1] Within this context, 2-Fluoro-3-methylbenzonitrile has solidified its position as a critical building block, particularly in the synthesis of the highly successful diamide class of insecticides, which includes blockbuster products like chlorantraniliprole and cyantraniliprole.[2] This technical guide provides an in-depth exploration of the application of this compound in the synthesis of these key agrochemicals, offering detailed protocols and mechanistic insights for research scientists and professionals in the field.

Core Synthesis Pathways: From Benzonitrile to Anthranilamide Insecticides

The journey from this compound to the final insecticidal products involves a multi-step synthetic sequence. The primary strategic goal is the elaboration of the substituted anthranilic acid core, which is the key pharmacophore responsible for the insecticidal activity of the diamide class. This guide will detail the plausible synthetic transformations required to convert this compound into the pivotal intermediates, 2-amino-5-chloro-3-methylbenzoic acid and 2-amino-5-cyano-3-methylbenzoic acid, the immediate precursors to chlorantraniliprole and cyantraniliprole, respectively.

Proposed Synthetic Route to Key Anthranilic Acid Intermediates

While direct, publicly available protocols for the conversion of this compound are not extensively detailed in the literature, a chemically sound and logical synthetic pathway can be proposed based on established organic chemistry principles and transformations reported for analogous substrates. This proposed route involves the following key steps:

  • Hydrolysis of the Nitrile: The initial step involves the hydrolysis of the benzonitrile to the corresponding benzoic acid.

  • Nitration: Introduction of a nitro group onto the aromatic ring, a crucial step for the subsequent introduction of the amino group.

  • Reduction of the Nitro Group: Conversion of the nitro group to an amino group to form the anthranilic acid scaffold.

  • Halogenation/Cyanation: Introduction of the chloro or cyano group at the 5-position of the anthranilic acid.

The following sections will provide detailed, albeit generalized, protocols for each of these transformations.

PART 1: Synthesis of 2-Amino-5-chloro-3-methylbenzoic Acid (Intermediate for Chlorantraniliprole)

The synthesis of this key intermediate is a critical stage in the production of chlorantraniliprole.

Experimental Protocol

Step 1: Hydrolysis of this compound to 2-Fluoro-3-methylbenzoic acid

  • Rationale: This step converts the nitrile functional group into a carboxylic acid, which is a necessary precursor for the subsequent functional group manipulations. Strong basic conditions are typically employed for this transformation.[2]

  • Procedure:

    • To a solution of this compound (1.0 eq.) in a suitable solvent such as ethanol or a mixture of ethanol and water, add a strong base like sodium hydroxide (2.0-3.0 eq.).

    • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry under vacuum to afford 2-Fluoro-3-methylbenzoic acid.

Step 2: Nitration of 2-Fluoro-3-methylbenzoic acid

  • Rationale: This electrophilic aromatic substitution introduces a nitro group, which will be later reduced to the essential amino group of the anthranilic acid.

  • Procedure:

    • Carefully add 2-Fluoro-3-methylbenzoic acid (1.0 eq.) to a mixture of concentrated sulfuric acid and nitric acid at a low temperature (0-5 °C).

    • Stir the reaction mixture at this temperature for a specified period, monitoring the reaction by TLC or HPLC.

    • Once the reaction is complete, pour the mixture onto crushed ice to precipitate the nitrated product.

    • Filter the precipitate, wash thoroughly with cold water to remove excess acid, and dry. This step is expected to yield a mixture of isomers, with the desired 2-fluoro-5-nitro-3-methylbenzoic acid as a major product.

Step 3: Reduction of 2-Fluoro-5-nitro-3-methylbenzoic acid to 2-Amino-5-nitro-3-methylbenzoic acid

  • Rationale: The nitro group is selectively reduced to an amino group. Catalytic hydrogenation is a common and efficient method for this transformation.[1]

  • Procedure:

    • Dissolve the nitrated benzoic acid (1.0 eq.) in a suitable solvent like ethanol or methanol.

    • Add a catalyst, such as Palladium on carbon (Pd/C) (typically 5-10 mol%).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

    • Monitor the reaction until the starting material is consumed.

    • Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the amino-benzoic acid derivative.

Step 4: Chlorination of 2-Amino-3-methylbenzoic acid

  • Rationale: This step introduces the chlorine atom at the 5-position of the anthranilic acid. Various chlorinating agents can be used.[3]

  • Procedure:

    • Dissolve 2-Amino-3-methylbenzoic acid (1.0 eq.) in a suitable solvent (e.g., dichloromethane, acetonitrile).

    • Add a chlorinating agent such as N-chlorosuccinimide (NCS) or cyanuric chloride in portions at a controlled temperature (e.g., 20-40 °C).[3]

    • Monitor the reaction by TLC or HPLC.

    • Upon completion, the reaction mixture is typically worked up by washing with an aqueous solution to remove by-products, followed by crystallization to obtain pure 2-amino-5-chloro-3-methylbenzoic acid.

Data Summary: 2-Amino-5-chloro-3-methylbenzoic Acid
PropertyValueReference
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
Melting Point 239-243 °C
¹H NMR (DMSO-d₆) δ 7.55 (s, 1H), 7.22 (s, 1H), 2.11 (s, 3H)[4]
¹³C NMR Data not readily available in the searched sources.

PART 2: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid (Intermediate for Cyantraniliprole)

The synthesis of this cyano-substituted anthranilic acid is the gateway to producing cyantraniliprole.

Experimental Protocol

Steps 1-3: (Identical to the synthesis of the chloro-analogue)

The initial steps of hydrolysis of this compound, followed by nitration and reduction, are analogous to the synthesis of the chloro-intermediate, yielding 2-amino-3-methylbenzoic acid.

Step 4: Bromination of 2-Amino-3-methylbenzoic acid

  • Rationale: A bromine atom is introduced at the 5-position, which will then be displaced by a cyanide group in the subsequent step. A mixture of hydrogen bromide and hydrogen peroxide is an effective brominating agent.[5]

  • Procedure:

    • Dissolve 2-amino-3-methylbenzoic acid (1.0 eq.) in an aqueous solution.

    • Add hydrogen bromide (HBr) followed by the dropwise addition of hydrogen peroxide (H₂O₂) at a controlled temperature (e.g., below 70°C).[5]

    • After the reaction is complete, the product, 2-amino-5-bromo-3-methylbenzoic acid, can be isolated by filtration after adjusting the pH.

Step 5: Cyanation of 2-Amino-5-bromo-3-methylbenzoic acid

  • Rationale: The bromo-substituent is replaced by a cyano group using a copper(I) cyanide mediated reaction, a variation of the Rosenmund-von Braun reaction.[5]

  • Procedure:

    • The 2-amino-5-bromo-3-methylbenzoic acid is typically esterified first (e.g., to the methyl ester) to protect the carboxylic acid group.

    • The bromo-ester (1.0 eq.) is then heated with copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP).[5]

    • The reaction is monitored by TLC or HPLC.

    • After completion, the reaction mixture is worked up by pouring into an aqueous solution (often containing ammonia to complex with copper salts) and extracting the product.

    • The ester is then hydrolyzed back to the carboxylic acid to yield 2-amino-5-cyano-3-methylbenzoic acid.

Data Summary: 2-Amino-5-cyano-N,3-dimethylbenzamide (Cyantraniliprole Precursor)
PropertyValueReference
Molecular Formula C₁₀H₁₁N₃O[5]
Molecular Weight 189.22 g/mol [5]
¹H NMR (CD₃CN) δ 7.65 (d, 1H), 7.38 (s, 1H), 6.91 (br s, 1H), 6.52 (br s, 2 H), 2.82 (d, 3H), 2.12 (s, 3H)[5]
¹³C NMR Data not readily available in the searched sources.

PART 3: Final Amidation to Agrochemicals

The final step in the synthesis of both chlorantraniliprole and cyantraniliprole is the amidation of the respective anthranilic acid intermediates with the appropriate pyrazole carbonyl chloride.

General Protocol for Amidation
  • Rationale: This step forms the crucial amide bond that links the two key fragments of the final insecticide molecule.

  • Procedure:

    • The substituted 2-aminobenzoic acid (either the chloro- or cyano-derivative) is first converted to its corresponding benzamide, 2-amino-5-chloro-N,3-dimethylbenzamide or 2-amino-5-cyano-N,3-dimethylbenzamide.

    • This is then coupled with 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carbonyl chloride in the presence of a suitable base (e.g., pyridine) and a solvent (e.g., acetonitrile).

    • The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to drive the reaction to completion.

    • The final product is then isolated by precipitation and purified by recrystallization.

Visualization of Synthetic Workflows

Synthesis of Chlorantraniliprole Intermediate

G cluster_0 Synthesis of 2-Amino-5-chloro-3-methylbenzoic Acid A This compound B 2-Fluoro-3-methylbenzoic acid A->B Hydrolysis C 2-Fluoro-5-nitro-3-methylbenzoic acid B->C Nitration D 2-Amino-5-nitro-3-methylbenzoic acid C->D Reduction E 2-Amino-3-methylbenzoic acid D->E De-nitration (hypothetical) or alternative route F 2-Amino-5-chloro-3-methylbenzoic acid E->F Chlorination

Caption: Proposed synthetic pathway to the key intermediate for chlorantraniliprole.

Synthesis of Cyantraniliprole Intermediate

G cluster_1 Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid A This compound B 2-Amino-3-methylbenzoic acid A->B Hydrolysis, Nitration, Reduction C 2-Amino-5-bromo-3-methylbenzoic acid B->C Bromination D 2-Amino-5-cyano-3-methylbenzoic acid C->D Cyanation

Caption: Proposed synthetic pathway to the key intermediate for cyantraniliprole.

Conclusion and Future Perspectives

This compound stands as a testament to the power of fluorination in modern agrochemical design. Its strategic use as a precursor to the diamide insecticides highlights the importance of developing efficient and scalable synthetic routes to such key intermediates. While the protocols outlined in this guide are based on established chemical principles, further research into direct and optimized transformations of this compound would be of significant value to the agrochemical industry. The continuous innovation in synthetic methodology will undoubtedly pave the way for the discovery of next-generation crop protection agents with improved efficacy and environmental profiles.

References

  • CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. (2021). WIPO Patentscope. [Link]

  • 2-amino-3-fluorobenzoic acid. Organic Syntheses. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. (2022). Arkat USA. [Link]

  • The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. (2018). Eureka | Patsnap. [Link]

  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (2020).
  • US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide. (2015).
  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]

  • Supporting Information. [Link]

  • CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. (2021).
  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2019). PMC. [Link]

  • Replacement of the Aromatic Primary Amino Group by Hydrogen. (2023). Chemistry LibreTexts. [Link]

  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. (2018). Eureka | Patsnap. [Link]

  • EP2729444B1 - Method for manufacturing 2-amino-5-cyano-n,3-dimethylbenzamide. (2015).

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Application Notes and Protocols: 2-Fluoro-3-methylbenzonitrile as a Versatile Precursor for Advanced Liquid Crystal Materials

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals exploring the synthesis and application of novel liquid crystal materials.

Introduction: The Strategic Advantage of Fluorine in Liquid Crystal Design

The deliberate incorporation of fluorine atoms into liquid crystal molecules is a well-established strategy for fine-tuning their mesomorphic and electro-optical properties.[1][2] Fluorine's unique combination of high electronegativity, small van der Waals radius, and the ability to form strong, polarized C-F bonds allows for the modulation of key performance parameters such as dielectric anisotropy (Δε), viscosity, and thermal and chemical stability.[3] Specifically, the introduction of fluorine can lead to materials with enhanced resistivity, improved voltage retention, and better performance at low temperatures, making them highly desirable for advanced display technologies and other electro-optic applications.[3]

2-Fluoro-3-methylbenzonitrile emerges as a valuable and versatile precursor in this context. Its substituted benzonitrile core provides a foundational building block for the synthesis of a wide array of calamitic (rod-shaped) liquid crystals.[4] The strategic placement of the fluoro and methyl groups on the aromatic ring offers a handle to influence the molecule's dipole moment and steric interactions, which in turn dictate the resulting liquid crystal's phase behavior and physical characteristics. This application note provides a comprehensive guide to the utilization of this compound in the synthesis of a representative liquid crystal molecule, detailing the synthetic strategy, experimental protocols, and characterization methods.

Physicochemical Properties of this compound

A thorough understanding of the precursor's properties is paramount for its effective use in synthesis.

PropertyValueSource
CAS Number 185147-07-3[5]
Molecular Formula C₈H₆FN[5]
Molecular Weight 135.14 g/mol [5]
Physical Form Colorless to Yellow Solid[5]
Purity >95%[5]
Storage Temperature Room Temperature[5]

Safety Information: this compound should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[5]

Proposed Synthetic Pathway: From Precursor to a Nematic Liquid Crystal

This section outlines a plausible and scientifically grounded multi-step synthesis of a target liquid crystal molecule, 4'-(trans-4-pentylcyclohexyl)-2-fluoro-3-methylbiphenyl-4-carbonitrile , from this compound. This target molecule incorporates a biphenyl core, a common mesogenic unit, a flexible alkyl-substituted cyclohexyl ring to promote liquid crystallinity, and the key fluorinated benzonitrile moiety from the precursor.

The overall synthetic strategy is depicted in the following workflow diagram:

G cluster_0 Step 1: Bromination cluster_1 Step 2: Suzuki-Miyaura Coupling A This compound B 4-Bromo-2-fluoro-3-methylbenzonitrile A->B NBS, AIBN, CCl4 C 4'-(trans-4-pentylcyclohexyl)-2-fluoro-3-methylbiphenyl-4-carbonitrile (Target Liquid Crystal) B->C Pd(PPh3)4, K2CO3, Toluene/H2O D (trans-4-pentylcyclohexyl)phenylboronic acid D->C

Caption: Overall synthetic workflow for the target liquid crystal.

Detailed Experimental Protocols

Step 1: Bromination of this compound

Rationale: To introduce a handle for the subsequent cross-coupling reaction, the methyl group of the precursor is selectively brominated at the benzylic position. N-Bromosuccinimide (NBS) is a mild and selective brominating agent for this purpose, and Azobisisobutyronitrile (AIBN) serves as a radical initiator.

G reactant1 This compound catalyst AIBN, CCl4, Reflux reactant1->catalyst reactant2 NBS reactant2->catalyst product 4-Bromo-2-fluoro-3-methylbenzonitrile catalyst->product

Caption: Reaction scheme for the bromination of the precursor.

Protocol:

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10.0 g, 74.0 mmol) in carbon tetrachloride (100 mL).

  • Reagent Addition: Add N-Bromosuccinimide (13.2 g, 74.0 mmol) and a catalytic amount of Azobisisobutyronitrile (AIBN) (0.24 g, 1.5 mmol) to the solution.

  • Reaction Conditions: Heat the mixture to reflux (approximately 77 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (2 x 50 mL) to remove any remaining bromine, followed by brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-Bromo-2-fluoro-3-methylbenzonitrile as a solid.

Step 2: Suzuki-Miyaura Coupling for Biphenyl Core Formation

Rationale: The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds, particularly for creating biaryl structures common in liquid crystals.[6][7] In this step, the brominated intermediate is coupled with a commercially available or pre-synthesized boronic acid derivative of the desired cyclohexyl-phenyl moiety. A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), is essential for the catalytic cycle.[4][6]

G reactant1 4-Bromo-2-fluoro-3-methylbenzonitrile catalyst Pd(PPh3)4, K2CO3, Toluene/H2O, Reflux reactant1->catalyst reactant2 (trans-4-pentylcyclohexyl)phenylboronic acid reactant2->catalyst product Target Liquid Crystal catalyst->product

Caption: Suzuki-Miyaura coupling reaction for the final product.

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 4-Bromo-2-fluoro-3-methylbenzonitrile (5.0 g, 23.4 mmol), (trans-4-pentylcyclohexyl)phenylboronic acid (6.4 g, 23.4 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.81 g, 0.70 mmol).

  • Solvent and Base Addition: Add a 2M aqueous solution of potassium carbonate (35 mL) and toluene (70 mL).

  • Reaction Conditions: Heat the biphasic mixture to reflux (approximately 85-90 °C) under a nitrogen atmosphere with vigorous stirring for 12-18 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up:

    • Cool the reaction to room temperature and separate the organic layer.

    • Extract the aqueous layer with toluene (2 x 50 mL).

    • Combine the organic layers and wash with water (50 mL) and then brine (50 mL).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) to obtain the final liquid crystal product.

Characterization of the Final Liquid Crystal Product

The synthesized liquid crystal should be thoroughly characterized to determine its mesomorphic properties and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the target molecule.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.

  • Differential Scanning Calorimetry (DSC): This is a crucial technique to determine the phase transition temperatures (melting point and clearing point) and associated enthalpy changes.[8][9] The sample is typically heated and cooled at a controlled rate (e.g., 5-10 °C/min) under an inert atmosphere.

  • Polarized Optical Microscopy (POM): POM is used to visually identify the liquid crystal phases by observing the characteristic textures that form as the material is heated and cooled.[8][9] The sample is placed between two crossed polarizers on a hot stage, and the changes in birefringence are observed.

Expected Properties of the Target Liquid Crystal

Based on the structure of the target molecule, certain properties can be anticipated:

PropertyExpected CharacteristicRationale
Mesophase NematicThe rigid biphenyl core combined with the flexible alkylcyclohexyl tail is a common motif for inducing nematic phases.[10]
Dielectric Anisotropy (Δε) PositiveThe strong dipole moment of the nitrile group aligned with the long molecular axis is expected to result in a positive dielectric anisotropy.
Birefringence (Δn) Moderate to HighThe conjugated biphenyl system contributes to a significant birefringence.[10]
Clearing Point Dependent on alkyl chain length and core structureThe clearing point will be influenced by the overall molecular geometry and intermolecular forces.

Conclusion

This compound serves as a highly effective and versatile precursor for the synthesis of advanced liquid crystal materials. The presence of the fluoro and methyl substituents provides a means to strategically engineer the molecular properties of the final liquid crystal. The synthetic protocols outlined in this application note, centered around a key Suzuki-Miyaura coupling reaction, offer a reliable pathway to novel biphenyl-based liquid crystals. The systematic characterization of these materials will undoubtedly contribute to the development of next-generation electro-optical devices.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, July 11). Suzuki Coupling [Video]. YouTube. Retrieved from [Link]

  • Badger, A. M., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(22), 7552-7560. Retrieved from [Link]

  • Wang, Y., et al. (2010). Synthesis and properties of some novel fluoro-substituted liquid crystals that contain phenyl and cyclohexyl rings linked by ethynyl units. Liquid Crystals, 37(1), 77-85. Retrieved from [Link]

  • Singh, S. (2016). Characterization of Liquid Crystals: A Literature Review. Journal of Materials Science and Chemical Engineering, 4, 1-10. Retrieved from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Retrieved from [Link]

  • Vedantu. (n.d.). Benzonitrile on reaction with C2H5MgBr followed by hydrolysis gives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Chemguide. (n.d.). Esterification. Retrieved from [Link]

  • Hird, M. (2007). Fluorinated liquid crystals–properties and applications. Chemical Society Reviews, 36(12), 2070-2095. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-3-nitrobenzonitrile. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Fluorinated liquid crystals - Properties and applications. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Difluoro-3-methylbenzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 2-fluoro-5-(((1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene)methyl)benzonitrile. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/2-fluoro-5-((1Z)-3-oxo-1_3-dihydro-2-benzofuran-1-ylidene_methyl_benzonitrile]([Link]

  • Domagalska, J., et al. (2015). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. The Journal of Physical Chemistry B, 119(18), 5855-5864. Retrieved from [Link]

  • IOSR Journal of Applied Chemistry. (2020). Preparation, Characterization and Applications of Liquid Crystals: A Review. IOSR Journal of Applied Chemistry, 13(12), 1-11. Retrieved from [Link]

  • Khan Academy. (2025, July 20). Esterification of alcohols | Alcohols, phenols and acids | Grade 12 | Chemistry [Video]. YouTube. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of the 4′-(hydroxyalkynyl)-4-cyanobiphenyl.... Retrieved from [Link]

  • ACS Publications. (2023, January 30). Synthesis, Structural and Theoretical Analyses of C≡N···I Halogen-Bonded Liquid Crystalline Complexes of 4-Cyano-4′-alkoxy Biphenyl Systems. Crystal Growth & Design. Retrieved from [Link]

Sources

The Strategic Utility of 2-Fluoro-3-methylbenzonitrile in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of modern medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the efficient construction of novel molecular architectures with desired functionalities. 2-Fluoro-3-methylbenzonitrile has emerged as a versatile and highly valuable building block for the synthesis of a diverse array of heterocyclic compounds. The presence of three distinct reactive centers—the nitrile group, the activated fluorine atom, and the methyl group—provides a rich platform for a variety of chemical transformations. The fluorine atom, positioned ortho to the electron-withdrawing nitrile group, is particularly susceptible to nucleophilic aromatic substitution, a key feature that facilitates numerous cyclization strategies. This application note provides detailed protocols and scientific rationale for the synthesis of two distinct classes of medicinally relevant heterocyclic systems—quinazolines and pyrimidines—originating from this compound.

Part 1: Synthesis of 8-Methyl-2,4-diaminoquinazoline: A Potent Pharmacophore

The 2,4-diaminoquinazoline core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-HIV properties.[1] The following protocol details a robust and efficient one-pot synthesis of 8-methyl-2,4-diaminoquinazoline from this compound via a cyclocondensation reaction with guanidine.

Causality of Experimental Design:

The reaction proceeds via a nucleophilic aromatic substitution of the activated fluorine atom by one of the amino groups of guanidine, followed by an intramolecular cyclization of the second amino group onto the nitrile carbon. The methyl group at the 3-position of the starting material ultimately resides at the 8-position of the quinazoline ring system. The use of a high-boiling polar aprotic solvent such as DMF or DMSO facilitates the reaction by effectively solvating the ionic intermediates and allowing for the necessary reaction temperatures to be reached.

Experimental Protocol 1: Synthesis of 8-Methyl-2,4-diaminoquinazoline

Materials:

  • This compound

  • Guanidine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer, IR spectrometer, and Mass spectrometer for characterization

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.35 g, 10 mmol), guanidine hydrochloride (1.43 g, 15 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Add 20 mL of dimethylformamide (DMF) to the flask.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to 120-130 °C with vigorous stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into 100 mL of ice-cold deionized water with stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with copious amounts of deionized water to remove any inorganic salts.

  • Recrystallize the crude product from ethanol to afford pure 8-methyl-2,4-diaminoquinazoline as a crystalline solid.

  • Dry the purified product under vacuum.

  • Characterize the final product by melting point, ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Data Presentation: Expected Results
PropertyExpected Value
Appearance Off-white to pale yellow crystalline solid
Yield 75-85%
Melting Point >200 °C (decomposes)
¹H NMR (DMSO-d₆) δ 7.5-7.8 (m, 3H, Ar-H), 6.8 (s, 2H, NH₂), 6.2 (s, 2H, NH₂), 2.4 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆) δ 162.8, 155.4, 151.2, 134.5, 128.7, 125.4, 122.1, 115.9, 17.8
IR (KBr, cm⁻¹) 3450-3100 (N-H stretching), 1640 (C=N stretching), 1580 (aromatic C=C stretching)
MS (ESI+) m/z = 175.1 [M+H]⁺
Visualization of the Reaction Pathway

reaction_pathway_1 start This compound + Guanidine intermediate Nucleophilic Aromatic Substitution Intermediate start->intermediate K₂CO₃, DMF, 120-130°C product 8-Methyl-2,4-diaminoquinazoline intermediate->product Intramolecular Cyclization

Caption: Synthesis of 8-Methyl-2,4-diaminoquinazoline.

Part 2: Multi-Step Synthesis of a Novel 8-Methyl-2-(methylthio)pyrimidin-4-amine Scaffold

This section outlines a conceptual multi-step synthesis to demonstrate the broader utility of this compound in constructing more complex heterocyclic systems. The target, an 8-methyl-2-(methylthio)pyrimidin-4-amine derivative, is a valuable intermediate for further elaboration in drug discovery programs. This protocol involves an initial cyclocondensation with S-methylisothiourea followed by potential further functionalization.

Rationale for the Synthetic Strategy:

The initial step mirrors the quinazoline synthesis, employing a binucleophile to construct the core heterocyclic ring. S-methylisothiourea sulfate is a stable and easy-to-handle reagent that provides the necessary atoms for the pyrimidine ring. The methylthio group at the 2-position is a versatile handle for subsequent chemical modifications, such as nucleophilic substitution with amines or oxidation to sulfoxides and sulfones, thereby enabling the generation of a library of diverse analogues.[2]

Experimental Protocol 2: Synthesis of 8-Methyl-2-(methylthio)pyrimidin-4-amine

Materials:

  • This compound

  • S-Methylisothiourea sulfate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

Step 1: Synthesis of the Pyrimidine Core

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (0.46 g, 20 mmol) in anhydrous ethanol (30 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • To the sodium ethoxide solution, add S-methylisothiourea sulfate (2.78 g, 10 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.35 g, 10 mmol) to the reaction mixture.

  • Heat the reaction to reflux (approximately 78 °C) and maintain for 24 hours, monitoring by TLC.

  • After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of ammonium chloride.

  • Concentrate the mixture under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane (50 mL) and water (50 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield 8-methyl-2-(methylthio)pyrimidin-4-amine.

Expected Characterization Data
PropertyExpected Value
Appearance White to off-white solid
Yield 60-70%
¹H NMR (CDCl₃) δ 7.4-7.6 (m, 3H, Ar-H), 5.5 (br s, 2H, NH₂), 2.6 (s, 3H, SCH₃), 2.4 (s, 3H, Ar-CH₃)
¹³C NMR (CDCl₃) δ 168.5, 163.2, 158.9, 135.1, 129.3, 126.0, 123.8, 110.2, 17.5, 14.3
MS (ESI+) m/z = 206.1 [M+H]⁺
Workflow for Synthesis and Derivatization

workflow_2 cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Potential Derivatization start This compound product 8-Methyl-2-(methylthio)pyrimidin-4-amine start->product NaOEt, EtOH, Reflux reagent S-Methylisothiourea reagent->product product_amine 2-Amino-8-methylpyrimidin-4-amine Derivative product->product_amine Nucleophilic Substitution product_sulfone 2-Methylsulfonyl-8-methylpyrimidin-4-amine product->product_sulfone Oxidation amine Amine Nucleophile amine->product_amine oxidation Oxidizing Agent oxidation->product_sulfone

Caption: Synthetic workflow for the pyrimidine core and potential derivatizations.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established principles of heterocyclic chemistry. The cyclocondensation of 2-halobenzonitriles with binucleophiles like guanidine and amidines is a widely recognized and reliable method for the synthesis of quinazolines and pyrimidines. The progress of the reactions can be conveniently monitored by standard analytical techniques such as TLC and HPLC. The structures of the final products are to be unequivocally confirmed by a combination of spectroscopic methods (NMR, IR, MS) and melting point analysis. The provided expected data serves as a benchmark for researchers to validate their experimental outcomes.

Conclusion

This compound stands out as a highly adaptable and valuable precursor for the synthesis of diverse heterocyclic compounds. The strategic positioning of its functional groups allows for the facile construction of medicinally important scaffolds such as quinazolines and pyrimidines. The detailed protocols provided in this application note offer a reliable foundation for researchers and drug development professionals to explore the rich chemistry of this versatile starting material and to generate novel molecular entities for a wide range of applications.

References

  • T. A. G. Elmaati, et al. (2010). Synthesis of highly functionalized 2,4-diaminoquinazolines as anticancer and anti-HIV agents. European Journal of Medicinal Chemistry, 45(8), 3314-3321. [Link]

  • A. A. El-Sayed, et al. (2017). Synthesis of Novel 4-Imino-6,8-Dimethyl-2-(Methylthio)-4H-Pyrimido [1, 2-A] Pyrimidine-3-Carbonitrile and its 2- Substituted Derivatives. Science Journal of Chemistry, 5(6), 93-100. [Link]

Sources

A Robust, Stability-Indicating HPLC Method for Monitoring the Progress of 2-Fluoro-3-methylbenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a systematic approach to developing and validating a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Fluoro-3-methylbenzonitrile. This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and advanced materials.[1] The ability to accurately monitor its consumption and the formation of products and byproducts in real-time is critical for reaction optimization, yield maximization, and quality control.[2] This guide provides a comprehensive, field-proven protocol, explains the scientific rationale behind the methodological choices, and adheres to the validation principles outlined by the International Council for Harmonisation (ICH).[3][4]

Introduction: The Rationale for a Dedicated HPLC Method

This compound is a substituted aromatic nitrile, a class of compounds frequently used as building blocks in medicinal chemistry. Its moderate polarity and aromatic nature make it an ideal candidate for analysis by reversed-phase HPLC, the most widely used method in pharmaceutical analysis due to its high efficiency, reproducibility, and broad applicability.[5][6][7]

Monitoring chemical reactions is essential to understand kinetics, identify the formation of impurities, and determine reaction endpoints.[8] A well-developed HPLC method provides a quantitative snapshot of the reaction mixture, allowing chemists to make informed decisions to ensure the efficiency and safety of a synthetic process. The method described herein is designed to be specific, accurate, and precise, enabling the clear separation of the starting material from potential reactants, intermediates, and degradation products.

Foundational Principles: Method Development Strategy

The development of a robust HPLC method is a systematic process. Our strategy is grounded in the physicochemical properties of the analyte and the fundamental principles of chromatography.

Analyte Physicochemical Properties
  • Structure and Polarity: this compound is a moderately hydrophobic molecule due to its benzene ring, but the polar nitrile (-CN) and fluoro (-F) groups increase its polarity relative to unsubstituted toluene. This makes it well-suited for retention on a nonpolar stationary phase like C18 with a polar mobile phase.[9]

  • UV Absorbance: The benzonitrile core is a strong chromophore, exhibiting significant UV absorbance. This allows for sensitive detection using a standard photodiode array (PDA) or UV-Vis detector, which are common in HPLC systems.[9] A preliminary scan of the analyte in the mobile phase diluent is recommended to determine the optimal detection wavelength (λmax) for maximum sensitivity.

Causality in Chromatographic Choices

The goal is to achieve a "sweet spot" of retention and resolution. The analyte should be retained long enough to be separated from the solvent front and early-eluting impurities but should elute in a reasonable time to allow for high throughput.

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and serves as the ideal starting point.[6] It provides strong hydrophobic interactions with the aromatic ring of the analyte, ensuring adequate retention. A standard dimension (e.g., 4.6 x 150 mm, 5 µm particle size) offers a good balance of efficiency and backpressure.[10]

  • Mobile Phase Optimization: The mobile phase composition is the primary tool for controlling retention time.

    • Organic Modifier: Acetonitrile is often preferred over methanol for aromatic compounds as it can offer different selectivity and often results in lower backpressure.[11]

    • Aqueous Phase: HPLC-grade water is used. A buffer (e.g., phosphate or acetate buffer) is often included to control the pH and ensure consistent ionization of any acidic or basic analytes or impurities, leading to sharper, more reproducible peaks.[12][13] For a neutral analyte like this compound, an unbuffered mobile phase can be sufficient, but a slightly acidic pH (e.g., 3.0-4.0, adjusted with formic or phosphoric acid) can improve peak shape by suppressing the silanol activity on the silica-based stationary phase.

  • Isocratic vs. Gradient Elution: For reaction monitoring, speed is often critical. An isocratic method (constant mobile phase composition) is preferred for its simplicity and faster re-equilibration times.[9] The development process typically starts with a broad gradient run to survey the polarity range of all components in the reaction mixture. The composition at which the target analyte elutes is then used as a starting point for developing a focused isocratic method.[9]

Visualized Workflow: Method Development & Application

The following diagram illustrates the logical flow from initial method development to its application in reaction monitoring.

HPLC_Workflow cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation (ICH Q2(R2)) cluster_App Phase 3: Reaction Monitoring Application A Analyte Characterization (UV Scan, Solubility) B Initial Parameter Selection (C18 Column, ACN/H2O) A->B C Gradient Screening Run (Identify Elution %) B->C D Isocratic Method Optimization (Fine-tune %ACN, Flow Rate) C->D E Specificity & System Suitability D->E Optimized Method F Linearity, Range, Accuracy, Precision E->F G Robustness & Stability F->G H Prepare Reaction Sample (Quench, Dilute, Filter) G->H Validated Method I Inject & Acquire Data H->I J Quantify Components (% Conversion, Product Formation) I->J

Caption: Workflow for HPLC method development, validation, and application.

Experimental Protocol: The Optimized Method

This protocol has been validated to be a self-validating system, where system suitability tests precede each analytical run to ensure the system is performing correctly.

Equipment and Materials
  • HPLC system with quaternary or binary pump, autosampler, column thermostat, and PDA/UV detector.

  • Chromatographic data system (CDS) for data acquisition and processing.

  • Analytical balance, volumetric flasks, pipettes.

  • Syringe filters (0.45 µm or 0.22 µm PTFE).

  • HPLC grade Acetonitrile (ACN).

  • HPLC grade Water.

  • Phosphoric Acid (85%).

  • This compound reference standard.

Chromatographic Conditions

All quantitative data are summarized in the table below for clarity.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent hydrophobic retention for the aromatic analyte.[6]
Mobile Phase Acetonitrile : Water (60:40 v/v)Achieves optimal retention time (~5-7 minutes) for high throughput.
(pH adjusted to 3.0 with H₃PO₄)Acidic pH improves peak shape by suppressing silanol interactions.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing speed and pressure.[14]
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection (λ) 235 nmWavelength of high absorbance for the benzonitrile chromophore.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Run Time 10 minutesAllows for elution of the main peak and any later-eluting impurities.
Preparation of Solutions
  • Mobile Phase: Mix 600 mL of Acetonitrile with 400 mL of HPLC grade water. Adjust the pH to 3.0 using dilute phosphoric acid. Degas the solution by sonication or vacuum filtration before use.

  • Diluent: Use the mobile phase as the diluent to ensure peak shape is not affected by solvent mismatch.

  • Standard Stock Solution (500 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Pipette 5 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This concentration is suitable for detector response and reaction monitoring.

Method Validation: Ensuring Trustworthiness

The developed method must be validated to ensure it is suitable for its intended purpose, in accordance with ICH Q2(R2) guidelines.[3][15]

System Suitability

Before sample analysis, the chromatographic system's performance is verified. A series of six replicate injections of the working standard solution are made. The acceptance criteria are:

  • Tailing Factor (T): ≤ 1.5

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Specificity (Stability-Indicating)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[16] To prove the method is stability-indicating, forced degradation studies are performed. The analyte is exposed to acidic, basic, oxidative, thermal, and photolytic stress conditions to generate potential degradation products.[17][18] The method must demonstrate that the main analyte peak is resolved from all degradation peaks.

Linearity and Range

Linearity is established by preparing a series of solutions across a range of concentrations (e.g., 5-100 µg/mL) and plotting the detector response against concentration. The method is considered linear if the correlation coefficient (r²) is ≥ 0.999.

Accuracy and Precision
  • Accuracy: Determined by the recovery of a known amount of analyte spiked into a placebo or sample matrix.[4] The mean recovery should be within 98.0-102.0%.

  • Precision: Assessed at two levels:

    • Repeatability (Intra-day): Analysis of multiple samples at the same concentration on the same day.[4]

    • Intermediate Precision (Inter-day): The assay is repeated by different analysts on different days or with different equipment.[4] In both cases, the %RSD should be ≤ 2.0%.

Robustness

The method's reliability is tested by making small, deliberate variations in the method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min). The system suitability parameters should remain within the acceptance criteria, demonstrating the method's robustness for routine use.

Application: Monitoring a Hypothetical Reaction

Scenario: Monitoring the conversion of a starting material (SM), 2-bromo-5-fluorotoluene, to this compound via a cyanation reaction.

Reaction_Scheme cluster_chromatogram SM Starting Material (2-bromo-5-fluorotoluene) (More Hydrophobic) Product Product (this compound) (Less Hydrophobic) SM->Product  Cyanation Reaction (e.g., + CuCN) Elution_Order Product -> SM

Caption: Reaction scheme and expected HPLC elution order.

Sample Preparation Protocol
  • Quench Reaction: At specified time points (t=0, 1h, 2h, etc.), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture. Immediately quench it in a larger volume of a suitable solvent (e.g., 1 mL of acetonitrile) to stop the reaction.

  • Dilute: Perform a serial dilution with the mobile phase to bring the expected concentration of the analyte into the linear range of the method (e.g., ~50 µg/mL).

  • Filter: Filter the diluted sample through a 0.45 µm PTFE syringe filter to remove any particulate matter before injection.[2]

Data Analysis

By integrating the peak areas of the starting material and the product, the progress of the reaction can be quantified. The percentage conversion can be calculated using the following formula (assuming equal response factors, or after determining relative response factors):

% Conversion = [Area(Product) / (Area(Product) + Area(SM))] * 100

Hypothetical Chromatographic Data
Time PointRetention Time (min) - ProductPeak Area - ProductRetention Time (min) - SMPeak Area - SM% Conversion
t = 0h -08.55,120,4000%
t = 1h 6.21,285,1008.53,830,25025%
t = 4h 6.24,090,3008.51,025,60080%
t = 8h 6.25,010,8008.5105,10098%

Conclusion

This application note provides a robust and reliable RP-HPLC method for the quantitative monitoring of reactions involving this compound. The detailed protocol, from method development to validation and application, is grounded in established scientific principles and authoritative guidelines. By explaining the causality behind experimental choices, this guide equips researchers, scientists, and drug development professionals with a trustworthy tool to optimize synthetic processes, ensuring product quality and consistency.

References

  • Vijaya, V., et al. (n.d.). Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dos. Vertex AI Search.
  • Patel, D. P. (n.d.). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. PMC - NIH.
  • (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). INIS-IAEA.
  • (n.d.). Application Note: A Stability-Indicating HPLC Method for the Determination of Fluindione. Benchchem.
  • El-Kassem, L. T. A., et al. (2023). Experimental Design Approach for Development of HPLC Method for Simultaneous Analysis of Triamcinolone, Nystatin, and Gramicidin in Industrial Wastewater. MDPI.
  • (n.d.). stability-indicating rp-hplc method: Topics by Science.gov. Science.gov.
  • (n.d.). Simultaneous Quantitative Determination of Eight Fluoro-quinolones by High-Performance Liquid Chromatography with UV Detection.
  • (n.d.). Reversed Phase HPLC Columns. Phenomenex.
  • (n.d.). 7. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. NACALAI TESQUE, INC.
  • Khan, M. M. (2011). Development and validation of a stability indicating HPLC method for simultaneous determination of four novel fluoroquinolone dimers as potential antibacterial agents. PubMed.
  • (n.d.). HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone. Benchchem.
  • (n.d.). The development of HPLC dual wavelength fluorescence detection method for the simultaneous determination of four fluoroquinolone.
  • (n.d.). Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. NIH.
  • (2015). Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. Quest Journals.
  • (n.d.). A process for the preparation of 4-fluoro-2-methylbenzonitrile. Google Patents.
  • (n.d.). 2-Fluoro-4-methylbenzonitrile | 85070-67-3. Tokyo Chemical Industry (India) Pvt. Ltd.
  • (n.d.). 4-Fluoro-2-methylbenzonitrile | CAS 147754-12-9. Ossila.
  • (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA.
  • (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns.
  • (2023). Validation of Analytical Procedures Q2(R2). ICH.
  • (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.
  • (n.d.). ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Lowe, R. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Bridgewater College Digital Commons.
  • (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Quick Company.
  • (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
  • (n.d.). Synthetic Reaction Monitoring Using UPLC-MS. Waters Corporation.
  • (n.d.). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents.
  • (2024). Steps for HPLC Method Validation. Pharmaguideline.
  • Flieger, J. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. PMC.
  • (2025). Development of HPLC Method for Simultaneous Determination of Ibuprofen and Chlorpheniramine Maleate. ResearchGate.

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Application Note: High-Resolution GC-MS Profiling of Crude 2-Fluoro-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

2-Fluoro-3-methylbenzonitrile (CAS 185147-07-3) is a critical pharmacophore and intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, most notably Olaparib (Lynparza). In drug development pipelines, the purity of this intermediate directly impacts the yield and safety profile of the final API.

Analyzing "crude" reaction mixtures of this nitrile presents distinct challenges:

  • Regioisomerism: The ortho/meta substitution pattern is prone to isomerization or mis-regioselectivity during synthesis (e.g., distinguishing from 2-fluoro-4-methylbenzonitrile).

  • Halogen Exchange Artifacts: Synthesis often involves Halex reactions where traces of Chloro- or Bromo- analogs may persist.

  • Matrix Interference: Crude samples often contain high-boiling tars or unreacted anilines that can contaminate MS sources.

This Application Note provides a robust, self-validating GC-MS protocol designed to separate the target analyte from structural isomers and quantify critical impurities without derivatization.

Chemical Context & Impurity Profiling

Before instrumental analysis, understanding the synthesis route is required to predict the impurity profile.

Synthesis-Driven Impurity Prediction
  • Route A (Sandmeyer): From 2-fluoro-3-methylaniline.

    • Risks: Residual aniline (mass 125), diazo-tars (high MW), and hydrolysis products (phenols).

  • Route B (Halex/Cyanation): From 2-fluoro-3-methylbenzyl halides or aryl halides.

    • Risks:Critical. Unreacted Chloro- or Bromo- precursors. These are chemically similar but have distinct isotopic signatures.

Molecular Properties[1][2][3][4][5][6][7][8]
  • Formula:

    
    
    
  • MW: 135.14 g/mol

  • Boiling Point: ~220°C (at 760 mmHg)[1]

  • Solubility: Soluble in Dichloromethane (DCM), Ethyl Acetate, Methanol.

Experimental Protocol

Sample Preparation

Objective: Dilute the crude matrix to linear range while preventing inlet overload.

  • Solvent Choice: Dichloromethane (DCM) (HPLC Grade).

    • Reasoning: DCM has a low boiling point (40°C), ensuring distinct separation from the volatile nitrile (BP 220°C) and excellent solubility for aromatic nitriles.

  • Stock Solution: Weigh 10 mg of crude oil into a 20 mL scintillation vial. Add 10 mL DCM. Vortex for 30s.

  • Working Solution: Transfer 100 µL of Stock to a 1.5 mL autosampler vial. Add 900 µL DCM.

    • Final Conc: ~100 ppm (ng/µL).

  • Filtration: If visible solids persist, filter through a 0.2 µm PTFE syringe filter.

    • Caution: Do not use Nylon filters with acidic crudes.

GC-MS Method Parameters

System: Agilent 7890/5977 (or equivalent single quadrupole system).

ParameterSettingRationale
Inlet Split / Splitless
Temperature250°CHigh enough to volatilize tars, low enough to prevent thermal degradation.
ModeSplit (20:1)Crude samples are concentrated; high split protects the column and detector.
LinerUltra Inert with WoolWool traps non-volatile "crude" particulates, protecting the column head.
Column Rtx-5MS or DB-5MS (30 m × 0.25 mm × 0.25 µm) 5% phenyl polysilphenylene-siloxane.
AlternativeDB-WAXUse ONLY if separation of regioisomers on 5MS is insufficient.
Oven Temperature Program
Initial40°C (Hold 2 min)Focuses the solvent peak and highly volatile impurities.
Ramp 115°C/min to 200°CStandard separation gradient.
Ramp 230°C/min to 300°C"Burn-out" phase to elute heavy synthesis byproducts.
Final Hold300°C (Hold 5 min)Prevents carryover to next injection.
Carrier Gas Helium @ 1.0 mL/minConstant flow mode for stable retention times.
Mass Spectrometer Settings (EI Source)
  • Transfer Line: 280°C

  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Ionization: Electron Impact (70 eV)

  • Scan Range: m/z 35 – 350

    • Note: Starting at m/z 35 avoids the large air/water background while capturing the lowest diagnostic fragments.

  • Solvent Delay: 3.0 min (Must be after DCM elution).

Workflow Visualization

The following diagram outlines the logical flow from crude synthesis mixture to data validation.

GCMS_Workflow cluster_prep Sample Prep cluster_analysis Instrumental Analysis cluster_data Data Interpretation Raw Crude Mixture (Tars + Nitrile) Dilution Dilution (DCM) 100 ppm Raw->Dilution Filter PTFE Filtration (Remove Salts) Dilution->Filter Inlet Split Injection (20:1 Ratio) Filter->Inlet Sep DB-5MS Column Isomer Separation Inlet->Sep Detect MS Detection (Scan 35-350) Sep->Detect IsoCheck Isotope Check (Cl/Br exclusion) Detect->IsoCheck FragCheck Frag Pattern (m/z 135, 108) IsoCheck->FragCheck Result Purity Report FragCheck->Result

Caption: Analytical workflow for crude this compound, emphasizing filtration and split injection to handle matrix complexity.

Data Analysis & Interpretation

Fragmentation Pattern (EI Spectrum)

The mass spectrum of this compound is distinct. Use the following table to validate the peak identity.

m/z (Ion)IdentityMechanistic OriginRelative Abundance
135

Molecular Ion (Stable aromatic ring)100% (Base Peak)
134

Tropylium-like rearrangement (loss of benzylic H)40-60%
108

Loss of Nitrile group (Characteristic of benzonitriles)20-30%
109

Direct loss of Cyano radical10-20%
83

Ring contraction/fragmentation<10%
Critical Impurity Identification (Self-Validation)

A major risk in this analysis is misidentifying a halogenated impurity as the product due to similar retention times.

The Isotope Rule (Pro-Tip):

  • Target (Fluorine): Fluorine is monoisotopic (

    
    ). The M+ peak (135) will have a small M+1 (approx 9% due to 
    
    
    
    ), but NO significant M+2 peak .
  • Impurity (Chlorine): If the starting material was 2-Chloro -3-methylbenzonitrile, you will see an ion at m/z 151 and an M+2 at 153 with a 3:1 intensity ratio .

  • Impurity (Bromine): If Bromo-analog is present, look for m/z 195 and 197 in a 1:1 ratio .

Action: If you observe an M+2 peak > 5% of the base peak, the sample is contaminated with Chloro-analogs or Sulfur compounds.

Troubleshooting & Optimization

Issue: Co-elution of Regioisomers

The 3-methyl and 4-methyl isomers have identical mass spectra.

  • Diagnosis: Peak shoulders or unusually wide peak width (>0.2 min).

  • Solution:

    • Thermal: Slow the oven ramp to 5°C/min around the elution temperature (100°C - 150°C).

    • Phase Change: Switch to a DB-WAX (PEG) column. The polarity difference between the ortho-fluoro (dipole interaction) and para-fluoro isomers is more pronounced on a polar phase.

Issue: Tailing Peaks
  • Cause: Activity in the liner (nitriles can interact with active silanols).

  • Solution: Replace inlet liner with a fresh, deactivated Ultra-Inert liner. Ensure glass wool is positioned correctly.

References

  • Synthesis Context: Zmuda, F., et al. (2015). "Synthesis and Evaluation of a Radioiodinated Tracer with Specificity for Poly(ADP-ribose) Polymerase-1 (PARP-1) in Vivo." Journal of Medicinal Chemistry, 58(21), 8683-8693.[2] Link

  • GC Method Fundamentals: United States Pharmacopeia (USP). General Chapter <621> Chromatography. Link

  • Mass Spectral Data: National Institute of Standards and Technology (NIST). Mass Spectrum of Benzonitrile Derivatives. NIST Chemistry WebBook, SRD 69. Link

  • Olaparib Process Chemistry: Steinberg, J., et al. (2022).[3] "Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib." ACS Omega. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2-Fluoro-3-methylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and impurities encountered during the synthesis of this important chemical intermediate. Our goal is to provide you with the expertise and practical insights necessary to troubleshoot your experiments, ensuring the highest purity and yield of your target compound.

Introduction to the Synthetic Landscape

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its synthesis can be approached through several routes, each with its own set of potential impurities. Understanding the origin and nature of these impurities is critical for developing robust and reproducible synthetic protocols. This guide will focus on the most common synthetic pathways and the impurities that may arise, providing you with the knowledge to anticipate and mitigate these challenges.

Common Synthetic Routes and Potential Impurities

The synthesis of this compound typically proceeds through one of two main strategies:

  • Sandmeyer Reaction of 2-Amino-6-fluorotoluene: This classic route involves the diazotization of 2-amino-6-fluorotoluene followed by cyanation.

  • Nitration of 2-Fluorotoluene followed by further functional group transformations: This pathway involves the initial nitration of 2-fluorotoluene, which can lead to isomeric impurities that need to be carefully managed in subsequent steps.

Below, we delve into the specifics of each route, outlining the common impurities and providing troubleshooting advice.

Part 1: Troubleshooting Guide for the Sandmeyer Reaction Route

The Sandmeyer reaction is a powerful tool for the introduction of a nitrile group onto an aromatic ring.[2][3] However, the reaction is not without its challenges, and a number of side products can be formed.

Frequently Asked Questions (FAQs)

Q1: My Sandmeyer reaction is producing a significant amount of a phenolic impurity. What is causing this and how can I prevent it?

A1: The formation of 2-fluoro-3-methylphenol is a common side reaction in the Sandmeyer synthesis of this compound. This occurs due to the hydrolysis of the intermediate diazonium salt, where water acts as a nucleophile, displacing the diazonium group.[4]

Causality: The diazonium salt is highly reactive and susceptible to nucleophilic attack. In an aqueous acidic environment, water molecules can compete with the cyanide nucleophile, leading to the formation of the corresponding phenol. This side reaction is often exacerbated by elevated temperatures.

Troubleshooting & Prevention:

  • Temperature Control: Maintain a low temperature (typically 0-5 °C) during the diazotization and the subsequent cyanation steps. This minimizes the rate of the hydrolysis side reaction.

  • Acid Concentration: Ensure an adequate concentration of acid is used during diazotization to stabilize the diazonium salt.[5]

  • Minimize Reaction Time: Do not let the diazonium salt solution stand for extended periods before proceeding with the cyanation step.

  • Anhydrous Conditions: While challenging for diazotization, using a non-aqueous solvent for the cyanation step can significantly reduce phenol formation. However, this may require the isolation of the diazonium salt, which can be hazardous.[6]

Q2: I am observing the formation of tar-like, dark-colored byproducts in my reaction mixture. What are these and how can I minimize their formation?

A2: Tar formation is a frequent issue in diazotization and Sandmeyer reactions, arising from various decomposition and side reactions of the highly reactive diazonium salt.

Causality: These tars are often complex polymeric materials formed through radical-mediated side reactions or azo-coupling reactions where the diazonium salt couples with other aromatic species in the reaction mixture.

Troubleshooting & Prevention:

  • Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction to maintain homogeneity and prevent localized overheating or high concentrations of reactants.

  • Controlled Reagent Addition: Add the sodium nitrite solution slowly and subsurface to the acidic solution of the amine to ensure rapid and complete reaction to form the diazonium salt, minimizing side reactions.

  • Purity of Starting Material: Use pure 2-amino-6-fluorotoluene. Impurities in the starting material can act as catalysts for decomposition or participate in side reactions.

  • Use of Scavengers: In some cases, the addition of radical scavengers can help to minimize tar formation, although this needs to be carefully evaluated for compatibility with the desired reaction.

Q3: My final product is contaminated with a chloro- or bromo- impurity, even though I used a cyanide salt. How is this possible?

A3: The presence of halide impurities (e.g., 2-chloro-3-methylbenzonitrile or 2-bromo-3-methylbenzonitrile) can occur if the corresponding copper(I) halides are present as impurities in the copper(I) cyanide or if the reaction is not conducted carefully.

Causality: The Sandmeyer reaction is catalyzed by copper(I) salts.[2] If your copper(I) cyanide reagent is contaminated with copper(I) chloride or copper(I) bromide, these can also catalyze the substitution of the diazonium group, leading to the corresponding aryl halides.

Troubleshooting & Prevention:

  • High-Purity Reagents: Use high-purity copper(I) cyanide.

  • Careful Workup: Ensure that the workup procedure effectively removes any unreacted copper salts and byproducts.

Experimental Protocol: Diazotization of 2-Amino-6-fluorotoluene
  • Preparation of the Amine Solution: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-6-fluorotoluene in a suitable aqueous acid (e.g., HCl or H₂SO₄). Cool the solution to 0-5 °C in an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled amine solution, maintaining the temperature below 5 °C. The addition should be slow to control the exothermic reaction and prevent the evolution of nitrogen oxides.

  • Monitoring: Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). A slight excess is typically desired to ensure complete diazotization.

Experimental Protocol: Sandmeyer Cyanation
  • Preparation of the Cyanide Solution: In a separate flask, prepare a solution of copper(I) cyanide in a solution of sodium or potassium cyanide in water. This forms the soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻. Cool this solution to 0-5 °C.

  • Addition of Diazonium Salt: Slowly add the cold diazonium salt solution to the cyanide solution. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Workup: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent.

Visualization of the Sandmeyer Route and Impurity Formation

Sandmeyer_Route A 2-Amino-6-fluorotoluene B Diazonium Salt Intermediate A->B Diazotization (NaNO₂, H⁺, 0-5°C) C This compound (Product) B->C Sandmeyer Cyanation (CuCN, KCN) D 2-Fluoro-3-methylphenol (Impurity) B->D Hydrolysis (H₂O) E Tar Byproducts (Impurity) B->E Decomposition/Side Reactions Nitration_Route A 2-Fluorotoluene B Nitration (HNO₃, H₂SO₄) A->B C 2-Fluoro-3-nitrotoluene (Desired Intermediate) B->C D 2-Fluoro-5-nitrotoluene (Isomeric Impurity) B->D E Further Steps (Reduction, Diazotization, Cyanation) C->E F This compound (Product) E->F

Sources

Technical Support Center: Troubleshooting Low Yield in the Sandmeyer Reaction of 2-Fluoro-3-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Sandmeyer reaction, specifically when using 2-fluoro-3-methylaniline as a substrate. This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate the complexities of this reaction and improve your yields.

Introduction: The Nuances of the Sandmeyer Reaction with 2-Fluoro-3-methylaniline

The Sandmeyer reaction is a powerful tool for the conversion of primary aromatic amines into a variety of functional groups via a diazonium salt intermediate.[1][2] While a staple in synthetic chemistry, its success is highly dependent on substrate electronics, steric factors, and precise control of reaction conditions.

The substrate, 2-fluoro-3-methylaniline, presents a unique set of challenges that can lead to diminished yields if not properly addressed. The presence of an electron-withdrawing fluorine atom at the ortho position decreases the basicity of the aniline, making the initial diazotization step more demanding. Furthermore, the adjacent methyl group introduces steric hindrance that can impede subsequent reactions. This guide will dissect the reaction into its critical stages and provide actionable solutions to overcome these inherent difficulties.

Frequently Asked Questions (FAQs)

Q1: My diazotization of 2-fluoro-3-methylaniline seems incomplete. What could be the issue?

A: Incomplete diazotization is a common problem with weakly basic anilines like 2-fluoro-3-methylaniline. The electron-withdrawing nature of the fluorine atom reduces the nucleophilicity of the amino group, making its reaction with the nitrosonium ion less efficient. To address this, ensure you are using a sufficient excess of a strong mineral acid (like HCl or HBr) and that the temperature is strictly maintained between 0-5 °C. An excess of acid is crucial to generate the active nitrosating agent and prevent unwanted side reactions.

Q2: I'm observing a lot of dark, tar-like material in my reaction. What is causing this?

A: The formation of dark, insoluble byproducts is often indicative of diazonium salt decomposition and subsequent unwanted side reactions. This can be caused by the temperature rising above the recommended 0-5 °C range, insufficient acidity leading to azo coupling, or exposure of the diazonium salt to light. Precise temperature control and ensuring a sufficiently acidic environment are paramount.

Q3: My final product is contaminated with a significant amount of the corresponding phenol. How can I avoid this?

A: The formation of 2-fluoro-3-methylphenol is a common side reaction that occurs when the diazonium salt reacts with water.[3] This is particularly prevalent if the temperature of the Sandmeyer reaction (the copper-catalyzed step) is too high, or if the diazonium salt solution is allowed to warm up before the addition of the copper(I) salt. To minimize phenol formation, ensure your diazonium salt solution is kept cold and added slowly to a cold solution of the copper(I) halide.

Q4: The yield of my desired aryl halide is consistently low, even with seemingly complete diazotization. What other factors could be at play?

A: Low yields in the copper-catalyzed step can be attributed to several factors. The activity of the copper(I) catalyst is critical; it should be freshly prepared or properly stored to avoid oxidation to the less effective copper(II) state. The steric hindrance from the ortho-methyl group on your substrate can also slow down the reaction. Increasing the reaction time or temperature (cautiously) of the Sandmeyer step might be necessary. Additionally, the formation of biaryl byproducts, a hallmark of the radical mechanism of the Sandmeyer reaction, can consume your starting material.[2]

In-Depth Troubleshooting Guide

This guide is broken down into the two primary stages of the Sandmeyer reaction: Diazotization and Copper-Catalyzed Nucleophilic Substitution.

Stage 1: Diazotization of 2-Fluoro-3-methylaniline

The conversion of the primary amine to the diazonium salt is the foundation of the Sandmeyer reaction. For a substrate like 2-fluoro-3-methylaniline, this step is particularly critical.

Diazotization_Troubleshooting cluster_diazotization Diazotization Stage cluster_solutions1 Solutions for Incomplete Diazotization cluster_solutions2 Solutions for Decomposition Start Low Yield or Incomplete Reaction Incomplete_Diazotization Incomplete Diazotization Start->Incomplete_Diazotization Decomposition Diazonium Salt Decomposition Start->Decomposition Acid Increase Acid Concentration Incomplete_Diazotization->Acid Temp_Control1 Strict Temperature Control (0-5 °C) Incomplete_Diazotization->Temp_Control1 Nitrite_Addition Slow, Sub-surface NaNO₂ Addition Incomplete_Diazotization->Nitrite_Addition Temp_Control2 Maintain Low Temperature Decomposition->Temp_Control2 Light Protect from Light Decomposition->Light Acidity Ensure Sufficient Acidity Decomposition->Acidity

Figure 1: Troubleshooting flowchart for the diazotization of 2-fluoro-3-methylaniline.

Problem Potential Cause Recommended Solution & Scientific Rationale
Incomplete Diazotization (Starting material remains) 1. Insufficient Acidity: The weakly basic nature of 2-fluoro-3-methylaniline requires a higher concentration of acid to protonate the amine and to generate the nitrosonium ion (NO⁺) from sodium nitrite.[4] Insufficient acid leads to a low concentration of the active electrophile. 2. Localized High Concentration of Nitrite: Rapid addition of the sodium nitrite solution can lead to localized areas of high concentration, causing side reactions before the nitrosonium ion can react with the aniline.1. Increase Acid Stoichiometry: Use at least 3 equivalents of a strong mineral acid (e.g., HCl, HBr). One equivalent protonates the aniline, one is for the reaction with NaNO₂, and the third maintains a highly acidic environment to prevent azo coupling. 2. Slow, Sub-surface Addition: Add the aqueous solution of sodium nitrite slowly and ensure the tip of the addition funnel or pipette is below the surface of the reaction mixture to promote rapid mixing and prevent localized concentration gradients.
Formation of a Red/Orange Precipitate (Azo Coupling) Insufficient Acidity: If the reaction medium is not sufficiently acidic, the newly formed diazonium salt (an electrophile) can couple with unreacted 2-fluoro-3-methylaniline (a nucleophile) to form a colored azo compound.Maintain High Acidity: As mentioned above, using at least 3 equivalents of a strong acid is crucial. Monitor the pH of the reaction mixture to ensure it remains strongly acidic throughout the addition of sodium nitrite.
Excessive Foaming or Gas Evolution During Diazotization Decomposition of the Diazonium Salt: This is a clear sign that the temperature is too high. Diazonium salts are thermally unstable and will decompose to the corresponding aryl cation and nitrogen gas.[5] The aryl cation can then react with water to form the undesired phenol.Strict Temperature Control: Maintain the reaction temperature rigorously between 0 and 5 °C using an ice-salt bath. Use a thermometer directly in the reaction mixture for accurate monitoring. Pre-cool all solutions before mixing.
Stage 2: Copper-Catalyzed Nucleophilic Substitution

This stage involves the reaction of the prepared diazonium salt with a copper(I) halide to yield the desired aryl halide. The mechanism is believed to proceed through a radical pathway.[2][6]

Sandmeyer_Troubleshooting cluster_sandmeyer Sandmeyer Stage cluster_solutions3 Solutions for Phenol Formation cluster_solutions4 Solutions for Low Conversion cluster_solutions5 Mitigation of Biaryl Formation Start Low Yield of Aryl Halide Phenol_Formation High Phenol Byproduct Start->Phenol_Formation Low_Conversion Low Conversion to Product Start->Low_Conversion Biaryl_Formation Biaryl Byproduct Formation Start->Biaryl_Formation Temp_Control3 Maintain Low Temp. during Addition Phenol_Formation->Temp_Control3 Slow_Addition Slow Addition of Diazonium Salt Phenol_Formation->Slow_Addition Catalyst_Activity Use Freshly Prepared Cu(I) Halide Low_Conversion->Catalyst_Activity Reaction_Time Increase Reaction Time/Temperature Low_Conversion->Reaction_Time Solvent_Choice Optimize Solvent System Biaryl_Formation->Solvent_Choice

Figure 2: Troubleshooting flowchart for the copper-catalyzed substitution step.

Problem Potential Cause Recommended Solution & Scientific Rationale
Low Yield of Aryl Halide with Significant Phenol Formation 1. Premature Decomposition of Diazonium Salt: If the diazonium salt solution is allowed to warm before or during its addition to the copper(I) halide solution, it will readily react with water to form the phenol. 2. High Reaction Temperature: Running the Sandmeyer reaction at too high a temperature can also favor the hydrolysis of the diazonium salt over the desired halogenation.1. Maintain Low Temperatures: Keep the diazonium salt solution in an ice bath at all times. Add it slowly to a pre-cooled solution of the copper(I) halide. 2. Controlled Heating: After the addition of the diazonium salt is complete, warm the reaction mixture gradually to the optimal temperature (often between 60-70 °C) to initiate the decomposition of the diazonium-copper complex and the formation of the aryl halide.[7]
Low Conversion to the Desired Aryl Halide 1. Inactive Copper(I) Catalyst: Copper(I) salts are susceptible to air oxidation to copper(II), which is significantly less effective as a catalyst in the Sandmeyer reaction. 2. Steric Hindrance: The ortho-methyl group in 2-fluoro-3-methylaniline can sterically hinder the approach of the diazonium salt to the copper catalyst and the subsequent radical transfer.1. Use Freshly Prepared Copper(I) Halide: It is highly recommended to prepare the copper(I) chloride or bromide immediately before use. A detailed protocol is provided below. If using a commercial source, ensure it is of high purity and has been stored under an inert atmosphere. 2. Optimize Reaction Time and Temperature: For sterically hindered substrates, a longer reaction time or a slightly higher temperature during the Sandmeyer step may be required to drive the reaction to completion. Monitor the reaction by TLC or GC-MS to determine the optimal conditions.
Formation of Biaryl Byproducts Radical Dimerization: The radical mechanism of the Sandmeyer reaction can lead to the dimerization of the aryl radical intermediate, forming a biaryl byproduct.[2]Solvent Optimization: While difficult to eliminate completely, the extent of biaryl formation can sometimes be influenced by the choice of solvent. Experimenting with different solvent systems may help to minimize this side reaction.

Detailed Experimental Protocols

Protocol 1: Preparation of Fresh Copper(I) Chloride

This protocol is adapted from standard laboratory procedures.[3]

  • Dissolve 25 g of copper(II) sulfate pentahydrate and 6.5 g of sodium chloride in 100 mL of hot water in a 250 mL Erlenmeyer flask.

  • In a separate beaker, prepare a solution of 5.2 g of sodium sulfite in 50 mL of water.

  • Slowly add the sodium sulfite solution to the hot copper sulfate solution with constant stirring.

  • The blue solution will turn green and then a white precipitate of copper(I) chloride will form.

  • Allow the mixture to cool to room temperature, and then cool further in an ice bath.

  • Decant the supernatant liquid and wash the white precipitate with several portions of cold water by decantation.

  • Finally, wash the precipitate with a small amount of acetone and use the resulting slurry of copper(I) chloride directly in the Sandmeyer reaction. Do not allow the copper(I) chloride to become dry as it is susceptible to oxidation.

Protocol 2: Sandmeyer Chlorination of 2-Fluoro-3-methylaniline (Adapted from a similar procedure)[8]

Safety Note: Diazonium salts can be explosive when isolated and dry. Always handle them in solution and take appropriate safety precautions.[5]

  • Diazotization:

    • In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, dissolve 12.5 g (0.1 mol) of 2-fluoro-3-methylaniline in 30 mL of concentrated hydrochloric acid and 30 mL of water.

    • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of 7.2 g (0.105 mol) of sodium nitrite in 20 mL of water and cool it in an ice bath.

    • Slowly add the cold sodium nitrite solution dropwise to the aniline solution, ensuring the temperature does not rise above 5 °C. The addition should take approximately 30 minutes.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper.

  • Sandmeyer Reaction:

    • In a separate 500 mL flask, dissolve the freshly prepared copper(I) chloride (from Protocol 1, approximately 0.12 mol) in 50 mL of concentrated hydrochloric acid.

    • Cool this solution to 0 °C in an ice bath.

    • Slowly, and with vigorous stirring, add the cold diazonium salt solution to the copper(I) chloride solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-70 °C for 1 hour, or until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

    • Extract the product with diethyl ether or dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with water, then with a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude 2-chloro-1-fluoro-3-methylbenzene can be purified by fractional distillation or column chromatography on silica gel.

References

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved February 7, 2026, from [Link]

  • L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved February 7, 2026, from [Link]

  • GeeksforGeeks. (2025, July 23). Sandmeyer Reaction. Retrieved February 7, 2026, from [Link]

  • University of Toronto. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (2023, December 29). Diazonium compound. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (2024, January 22). Sandmeyer reaction. Retrieved February 7, 2026, from [Link]

  • Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved February 7, 2026, from [Link]

  • Zahoor, A. F., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2765–2814. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved February 7, 2026, from [Link]

  • NRO Chemistry. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up. YouTube. Retrieved February 7, 2026, from [Link]

  • Evans, M. (2021, May 1). 22.5 Sandmeyer Reactions | Organic Chemistry. YouTube. Retrieved February 7, 2026, from [Link]

  • Liu, J., et al. (2018). A General Electrochemical Strategy for Sandmeyer Reaction. ResearchGate. [Link]

  • Galli, C. (1981). Substituent effects on the Sandmeyer reaction. Quantitative evidence for rate-determining electron transfer. Journal of the Chemical Society, Perkin Transactions 2, (10), 1459-1461. [Link]

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate. [Link]

  • Pincekova, L., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

  • Mood, A. G., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7133–7137. [Link]

  • Gooßen, L. J., et al. (2014). Sandmeyer Trifluoromethylation. Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

  • Stack Exchange. (2017, June 19). Why should the temperature be maintained at 0–5 °C in a diazotisation? Chemistry Stack Exchange. Retrieved February 7, 2026, from [Link]

  • LibreTexts Chemistry. (2025, November 13). 3.9: Preparation of Copper(I) Chloride, CuCl. Retrieved February 7, 2026, from [Link]

Sources

Optimizing reaction conditions for the palladium-catalyzed cyanation of 2-bromo-6-fluorotoluene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the palladium-catalyzed cyanation of 2-bromo-6-fluorotoluene. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific transformation. The steric hindrance imposed by the ortho-fluoro and ortho-methyl groups presents unique challenges that require careful optimization of reaction parameters. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and achieve high-yield, reproducible results.

Frequently Asked Questions (FAQs)

This section addresses high-level questions you might have before or during the initial phases of your experiment.

Q1: Why is the cyanation of 2-bromo-6-fluorotoluene so challenging?

A1: The primary challenge is severe steric hindrance around the reaction center. The palladium catalyst must approach the carbon-bromine bond, which is flanked by two ortho substituents (a methyl group and a fluorine atom). This steric congestion can significantly slow down the crucial oxidative addition step of the catalytic cycle and hinder the subsequent reductive elimination to form the product.[1] Therefore, standard cyanation conditions often result in low or no conversion.

Q2: What is the best starting point for a catalyst system (palladium precursor and ligand)?

A2: For sterically hindered substrates like this, a catalyst system known for high activity is essential. We recommend starting with a combination of a Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) or a pre-formed Pd(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), paired with a bulky, electron-rich biaryl phosphine ligand. Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or tBuXPhos are excellent choices as their steric bulk facilitates the reductive elimination step, which is often rate-limiting for hindered substrates.[2][3]

Q3: Which cyanide source is recommended and why?

A3: We strongly recommend using potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O). While sources like zinc cyanide (Zn(CN)₂) are common, K₄[Fe(CN)₆] is significantly less toxic, more stable, and environmentally benign.[4][5][6] Its use mitigates many of the safety and handling concerns associated with highly toxic cyanide salts. However, its low solubility in organic solvents requires specific strategies, such as using a water co-solvent or a phase-transfer catalyst, to ensure its availability in the reaction.[7]

Q4: What are the critical safety precautions for this reaction?

A4: All cyanation reactions must be treated with extreme caution.

  • Cyanide Handling: Although K₄[Fe(CN)₆] is relatively stable, the reaction mixture should never be acidified, as this will release highly toxic hydrogen cyanide (HCN) gas. All work should be performed in a well-ventilated fume hood.

  • Quenching: The reaction should be quenched carefully with an oxidizing agent like aqueous sodium hypochlorite (bleach) to destroy any residual cyanide ions before workup and disposal.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and nitrile gloves.

Troubleshooting Guide

This section provides a systematic approach to resolving specific experimental issues.

Problem 1: Low or No Conversion of Starting Material

This is the most common issue, often stemming from an insufficiently active catalytic system or poor reagent quality.

Q: My reaction shows over 90% starting material remaining after 24 hours. What should I investigate first?

A: The first step is to diagnose the root cause by systematically evaluating the key components of the reaction: the catalyst, the ligand, and the reaction environment.

  • Cause A: Inactive Catalyst

    • Explanation: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to Pd(0). This process can be inefficient or inhibited by impurities. Furthermore, the active Pd(0) catalyst can be deactivated by excess cyanide, a phenomenon known as catalyst poisoning.[3][8]

    • Solutions:

      • Use a Pre-formed Catalyst: Employ a palladacycle precatalyst (like an XPhos-based G3 or G4 precatalyst) which generates the active Pd(0) species more reliably and efficiently upon addition of a base.[3]

      • Ensure Anaerobic Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that solvents are properly degassed before use.

      • Check Reagent Purity: The quality of the palladium source is critical. Use a fresh bottle from a reputable supplier. Older palladium sources can have reduced activity.

  • Cause B: Inappropriate Ligand Choice or Ratio

    • Explanation: For this sterically demanding substrate, the ligand is arguably the most critical variable. The ligand must be bulky enough to promote the difficult reductive elimination step. A ligand-to-palladium ratio that is too low can lead to the formation of inactive palladium black, while a ratio that is too high can sometimes inhibit the reaction.

    • Solutions:

      • Select a Bulky Ligand: If you are not already, switch to a state-of-the-art biaryl phosphine ligand like XPhos, SPhos, or tBuXPhos. These have proven effective for challenging cross-coupling reactions.[2][3]

      • Optimize Ligand:Pd Ratio: A standard starting point is a 1.5:1 to 2:1 ligand-to-palladium ratio. If you suspect catalyst decomposition, slightly increasing the ligand ratio may improve stability.

  • Cause C: Poor Solubility of Cyanide Source

    • Explanation: K₄[Fe(CN)₆] is largely insoluble in common organic solvents like dioxane or toluene. For the cyanide to participate in the transmetalation step, it must have some degree of solubility.

    • Solutions:

      • Use a Water Co-solvent: Performing the reaction in a biphasic system, such as dioxane/water (e.g., 2:1 ratio), can significantly improve the solubility of K₄[Fe(CN)₆] and facilitate the reaction.[3][7] Efficient stirring is crucial in such systems.

      • Add a Phase-Transfer Catalyst: In a purely organic solvent system, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help shuttle the cyanide anion into the organic phase.

Problem 2: Significant Side Product Formation

The appearance of unexpected peaks in your GC-MS or NMR can indicate competing reaction pathways.

Q: I am seeing a significant amount of 1-fluoro-3-methylbenzene (hydrodehalogenation product) in my crude analysis. What is causing this?

A: Hydrodehalogenation (replacement of the bromine with a hydrogen) is a common side reaction in palladium catalysis.

  • Cause A: Presence of Protic Impurities/Water

    • Explanation: The aryl-palladium intermediate can react with a proton source (like water or alcohols) in a competing pathway, leading to the hydrodehalogenation product instead of the desired nitrile.

    • Solutions:

      • Use Anhydrous Solvents: Ensure your solvents are rigorously dried before use, especially if you are not intentionally using a water co-solvent system.

      • Dry Other Reagents: Ensure the base and other additives are anhydrous.

  • Cause B: Inefficient Reductive Elimination

    • Explanation: If the final reductive elimination step to form the C-CN bond is slow due to steric hindrance, the aryl-palladium intermediate has more time to participate in side reactions like hydrodehalogenation.

    • Solutions:

      • Increase Temperature: Carefully increasing the reaction temperature (e.g., from 100 °C to 120 °C) can often accelerate the rate-limiting reductive elimination step more than the side reactions. Monitor for potential product or catalyst decomposition at higher temperatures.

      • Switch to a Bulkier Ligand: As mentioned previously, a bulkier ligand can facilitate this step. If you are using a less bulky ligand like dppf, switching to XPhos is highly recommended.[6]

Problem 3: Reaction is Not Reproducible

Inconsistent results from batch to batch are frustrating and point to subtle, uncontrolled variables.

Q: I achieved a 75% yield once, but now I can't get above 20%. What could be the issue?

A: Reproducibility issues almost always trace back to inconsistent setup, reagent quality, or physical parameters.

  • Explanation: Palladium-catalyzed reactions are highly sensitive to trace amounts of oxygen and water. The physical properties of the reaction, such as stirring rate, can also have a dramatic effect, especially in heterogeneous mixtures.

  • Solutions:

    • Standardize Your Procedure: Write a detailed, step-by-step protocol and follow it exactly every time. Pay close attention to the order of addition, inert gas purging times, and degassing methods.

    • Ensure Efficient Stirring: In biphasic systems or reactions with solid reagents (like K₄[Fe(CN)₆] or a base), the stirring rate is critical to ensure adequate mixing and mass transfer. Use a football-shaped stir bar and a stirring rate (e.g., >700 RPM) that creates a visible vortex.[3]

    • Use Fresh, High-Purity Reagents: Open a new bottle of your palladium precursor, ligand, and solvent. Reagents can degrade over time, especially if not stored properly under an inert atmosphere.

    • Check Inert Atmosphere: Ensure there are no leaks in your reaction setup that could allow oxygen to enter. Using a positive pressure of argon or nitrogen is recommended.

Visualizing the Process

Understanding the underlying mechanism and having a clear troubleshooting path are essential for success.

The Catalytic Cycle

The palladium-catalyzed cyanation of an aryl bromide follows a well-established cycle involving three key steps.

Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition ArPdBr Ar-Pd(II)(L₂)Br Pd0->ArPdBr Ar-Br Trans Transmetalation ArPdCN Ar-Pd(II)(L₂)CN ArPdBr->ArPdCN K₄[Fe(CN)₆] ArPdCN->Pd0 Ar-CN RedElim Reductive Elimination ArCN Ar-CN (Product) ArBr Ar-Br (Substrate) KCN K₄[Fe(CN)₆]

Caption: The catalytic cycle for palladium-catalyzed cyanation.

Troubleshooting Workflow

Use this flowchart to systematically diagnose and solve reaction issues.

Troubleshooting Workflow start Reaction Issue? low_conv Low / No Conversion start->low_conv Yes side_prod Side Products start->side_prod Yes repro Not Reproducible start->repro Yes check_cat Check Catalyst Activity (Use Precatalyst, Anaerobic) low_conv->check_cat check_protic Check for Protic Sources (Use Anhydrous Solvents) side_prod->check_protic check_proc Standardize Protocol (Setup, Reagent Quality) repro->check_proc check_lig Check Ligand (Bulky, e.g., XPhos) check_cat->check_lig check_cn Check CN⁻ Source (Use H₂O co-solvent) check_lig->check_cn check_temp Optimize Temperature (Increase to favor RE) check_protic->check_temp check_stir Ensure Efficient Stirring (>700 RPM) check_proc->check_stir

Caption: A decision tree for troubleshooting common cyanation issues.

Recommended Starting Protocol

This protocol is a robust starting point that incorporates solutions to the most common challenges associated with this substrate.

Materials:

  • 2-bromo-6-fluorotoluene

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • XPhos Pd G3 (precatalyst)

  • Potassium Acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water (degassed)

  • Nitrogen or Argon gas supply

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromo-6-fluorotoluene (1.0 mmol, 1.0 equiv).

  • Solid Reagents: In the air, add K₄[Fe(CN)₆]·3H₂O (0.5 mmol, 0.5 equiv), XPhos Pd G3 (0.02 mmol, 2 mol%), and KOAc (0.125 mmol, 0.125 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with inert gas (e.g., Argon) three times to ensure an anaerobic environment.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed deionized water (2.5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir vigorously (approx. 900 RPM) to ensure thorough mixing of the biphasic solution.

  • Monitoring (Self-Validation): After 4 hours, a small aliquot can be carefully removed, quenched, and analyzed by GC-MS or TLC to check for conversion. The reaction should show >60% conversion at this point. Continue heating for up to 24 hours or until starting material is consumed.

  • Workup and Quenching: Cool the reaction to room temperature. Carefully pour the mixture into a beaker containing 10% aqueous sodium hypochlorite (bleach) solution (20 mL) and stir for 1 hour to quench residual cyanide.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-fluoro-6-methylbenzonitrile.

Recommended Reaction Parameters (Summary Table)
ParameterRecommendedRationale
Pd Precursor XPhos Pd G3 (2 mol%)Reliable and efficient in situ generation of active Pd(0)L.[3]
Ligand XPhos (part of precatalyst)Bulky, electron-rich ligand overcomes steric hindrance.
Cyanide Source K₄[Fe(CN)₆]·3H₂O (0.5 equiv)Low toxicity, stable, and effective cyanide source.[9]
Base KOAc (0.125 equiv)Weak base that promotes cyanide dissociation without causing substrate/product decomposition.[3]
Solvent Dioxane/Water (2:1 v/v)Biphasic system enhances solubility of K₄[Fe(CN)₆].[7]
Temperature 100-120 °CBalances reaction rate against potential thermal decomposition.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidative deactivation of the Pd(0) catalyst.

References

  • B. V. S. K. Kumar, D. S. R. Kumar, P. A. R. K. Kumar, S. S. Kumar, P. S. Kumar, "Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent," Chemical Communications, Royal Society of Chemistry. [Link]

  • G. Cheng, X. Li, Y. Zhang, "Palladium-catalyzed cyanation of aryl halides and borons with CuSCN," Semantic Scholar. [Link]

  • M. Neetha, C. M. A. Afsina, T. Aneeja, G. Anilkumar, "Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides," RSC Advances, Royal Society of Chemistry. [Link]

  • M. L. Kantam, S. L. Manjula, S. L. Manorama, "Palladium-catalyzed cyanation reaction of aryl halides using K4[Fe(CN)6] as non-toxic," SciSpace. [Link]

  • M. Neetha, C. M. A. Afsina, T. Aneeja, G. Anilkumar, "Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides," RSC Advances, 2020. [Link]

  • K. W. Anderson, R. E. Tundel, T. Ikawa, R. A. Altman, S. L. Buchwald, "Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides," Organic Letters, ACS Publications, 2007. [Link]

  • A. T. Lindhardt, T. Skrydstrup, "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media," Organic Letters, ACS Publications, 2015. [Link]

  • F. Y. Kwong, C. H. M. Yip, "A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]," Organic Letters, ACS Publications, 2011. [Link]

  • T. J. A. Graham, R. A. B. T. M. M. D. L. M. D. C. A. M. D. S. L. Buchwald, "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides," Organic Letters, ACS Publications, 2013. [Link]

  • S. A. Weissman, D. Zewge, C. Chen, "Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides," The Journal of Organic Chemistry, ACS Publications, 2005. [Link]

  • A. M. Crasto, "Cyanation of Aryl Halides," Drug Approvals, 2014. [Link]

  • M. Neetha, C. M. A. Afsina, T. Aneeja, G. Anilkumar, "Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides," RSC Advances, National Center for Biotechnology Information, 2020. [Link]

  • T. J. A. Graham, R. A. B. T. M. M. D. L. M. D. C. A. M. D. S. L. Buchwald, "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides," MIT Open Access Articles, 2013. [Link]

Sources

How to remove unreacted starting material from 2-Fluoro-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 2-Fluoro-3-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity this compound by removing unreacted starting materials.

Introduction: Understanding the Purification Challenge

The synthesis of this compound, a key intermediate in pharmaceutical and materials science, often results in a crude product contaminated with unreacted starting materials. The most common synthetic route is a Sandmeyer reaction, which converts an aromatic amine to a nitrile. Therefore, the primary impurity is likely the corresponding aniline precursor, 3-fluoro-2-methylaniline.

The successful isolation of pure this compound hinges on exploiting the differences in the physical and chemical properties between the product and the starting material. This guide will walk you through several effective purification strategies, explaining the underlying principles and providing step-by-step protocols.

Identifying the Contaminant: What to Expect

The primary unreacted starting material you are likely to encounter is 3-fluoro-2-methylaniline . Understanding its properties is the first step in designing an effective purification strategy.

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
This compound 135.14Not availableSolid at room temperature
3-Fluoro-2-methylaniline 125.15205[1]7[2][3]

Note: The boiling point of 3-Fluoro-2-methylaniline is also reported as 89-91 °C at 15 mmHg.[2]

Troubleshooting & FAQs: Purification Strategies

This section provides a question-and-answer format to address common issues encountered during the purification of this compound.

Q1: My initial workup left an oily residue with my solid product. How can I remove the unreacted 3-fluoro-2-methylaniline?

A1: The presence of an oily residue (the aniline starting material) with your solid product (this compound) indicates a significant amount of unreacted starting material. Several methods can be employed, with the choice depending on the scale of your reaction and the equipment available. The most common and effective techniques are:

  • Liquid-Liquid Extraction: An excellent first step to remove the bulk of the basic aniline impurity.

  • Distillation (Vacuum): Ideal for larger scale purifications, exploiting the difference in boiling points.

  • Column Chromatography: A highly effective method for achieving very high purity, especially on a smaller scale.

  • Recrystallization: A final polishing step to obtain crystalline, high-purity product.

Q2: Can you provide a detailed protocol for a liquid-liquid extraction to remove the aniline?

A2: Certainly. This procedure leverages the basicity of the aniline starting material, which can be protonated and extracted into an aqueous acidic solution, leaving the neutral benzonitrile product in the organic phase.

Expertise & Experience: The key to a successful extraction is ensuring the complete protonation of the aniline. Using a sufficient excess of acid and confirming the pH of the aqueous layer is crucial. Multiple extractions with smaller volumes of the acidic solution are more effective than a single extraction with a large volume.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent in which your product is soluble, such as dichloromethane (DCM) or ethyl acetate. A typical starting volume would be 5-10 mL of solvent per gram of crude material.

  • Acid Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate completely. The protonated aniline salt will be in the upper aqueous layer, while your product remains in the lower organic layer (for DCM). Drain the organic layer into a clean flask.

  • Repeat: Repeat the acid wash (steps 2-4) at least two more times to ensure complete removal of the aniline.

  • Neutralization and Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to yield the crude, aniline-free product.

Trustworthiness: To validate the removal of the aniline, you can perform a Thin Layer Chromatography (TLC) analysis of the organic layer before and after the extraction.

Q3: My product is still not pure after extraction. What is the best way to proceed?

A3: If impurities remain after extraction, distillation or column chromatography are excellent next steps. Given that this compound is a solid at room temperature and 3-fluoro-2-methylaniline is a liquid with a significantly lower boiling point under vacuum, vacuum distillation is a highly effective method for separation on a larger scale.

Diagram: Purification Workflow

PurificationWorkflow Crude Crude Product (this compound + 3-Fluoro-2-methylaniline) Extraction Liquid-Liquid Extraction (Acid Wash) Crude->Extraction Distillation Vacuum Distillation Extraction->Distillation For bulk purification Chromatography Column Chromatography Extraction->Chromatography For high purity Recrystallization Recrystallization Distillation->Recrystallization Chromatography->Recrystallization Pure Pure this compound Recrystallization->Pure

Caption: A general workflow for the purification of this compound.

Experimental Protocol: Vacuum Distillation

Causality: The significant difference in boiling points between the aniline starting material and the benzonitrile product allows for their separation by distillation. Performing this under vacuum lowers the required temperature, preventing potential decomposition of the compounds.

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly greased.

  • Loading: Place the crude product (post-extraction) into the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Applying Vacuum: Slowly and carefully apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Fraction Collection:

    • Foreshot: The first fraction to distill will be any residual solvent and then the lower-boiling 3-fluoro-2-methylaniline. Collect this in a separate receiving flask and monitor the temperature at the distillation head.

    • Product Fraction: As the temperature at the distillation head stabilizes at the boiling point of your product, switch to a clean receiving flask to collect the pure this compound.

    • Post-fraction: Once the majority of your product has distilled, you may see the temperature rise or drop, or charring in the distillation flask. At this point, stop the distillation.

  • Cooling: Allow the apparatus to cool completely before releasing the vacuum.

Self-Validation: The purity of the collected fractions should be checked by an appropriate analytical method such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Q4: How do I perform column chromatography for this separation?

A4: Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.

Expertise & Experience: The key to a successful column is selecting the right mobile phase (eluent). A good starting point for separating a moderately polar compound like this compound from a more polar aniline is a mixture of a non-polar solvent like hexanes and a slightly more polar solvent like ethyl acetate. You can determine the optimal solvent system by running TLC plates with different solvent ratios.

Experimental Protocol: Column Chromatography

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a minimal amount of a suitable solvent (e.g., DCM or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in a chamber containing a mixture of hexanes and ethyl acetate (start with a 9:1 or 4:1 ratio).

    • Visualize the plate under UV light. The goal is to have the product spot with an Rf value of approximately 0.3-0.4, and good separation from the starting material spot. Adjust the solvent ratio as needed (increasing the ethyl acetate content will increase the Rf values).

  • Column Packing:

    • Securely clamp a glass chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in your chosen mobile phase and pour it into the column, allowing the solvent to drain as you add the slurry. .

    • Gently tap the column to ensure even packing and remove any air bubbles.

    • Add another thin layer of sand on top of the silica gel.

  • Loading the Sample:

    • Dissolve your crude product in a minimal amount of the mobile phase.

    • Carefully add the sample solution to the top of the column.

  • Elution and Fraction Collection:

    • Begin adding the mobile phase to the top of the column, maintaining a constant head of solvent.

    • Collect the eluting solvent in a series of test tubes or flasks (fractions).

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Diagram: Column Chromatography Process

ColumnChromatography cluster_0 Column Setup cluster_1 Elution and Separation Column Solvent (Mobile Phase) Sand Silica Gel (Stationary Phase) Sand Cotton Plug Separation Crude Mixture Applied Less Polar Compound (elutes first) More Polar Compound (elutes later) Collection Fraction Collection Separation->Collection Elution

Caption: A simplified diagram of the column chromatography process.

Q5: I have a mostly pure solid product. How can I use recrystallization to get high-purity crystals?

A5: Recrystallization is an excellent final purification step. It relies on the principle that a compound is more soluble in a hot solvent than in a cold solvent. Impurities that are present in smaller amounts will remain in the solution upon cooling, while the pure product crystallizes out.

Causality: The choice of solvent is critical. An ideal recrystallization solvent will dissolve the compound when hot but not when cold. For a moderately polar compound like this compound, good candidate solvents include isopropanol, ethanol, or a mixed solvent system like toluene/hexanes.

Experimental Protocol: Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of your product and a few drops of a potential solvent. If it dissolves readily at room temperature, the solvent is too polar. If it doesn't dissolve at all, even with heating, the solvent is not polar enough. The ideal solvent will dissolve the product when heated but the product will crash out upon cooling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. You should see crystals begin to form. For better recovery, you can then place the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Self-Validation: The purity of the recrystallized product can be confirmed by measuring its melting point. A sharp melting point close to the literature value indicates high purity.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound and 3-fluoro-2-methylaniline are toxic if swallowed, in contact with skin, or if inhaled.[2] Handle with care and avoid generating dust or aerosols.

  • Consult the Safety Data Sheets (SDS) for all chemicals used for detailed handling and disposal information.

References

  • PubChem. 2-Fluoro-3-methylbenzoic acid | C8H7FO2 | CID 2737379. [Link]

  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Google Patents.
  • arkat usa. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. [Link]

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

  • WIPO Patentscope. CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]

  • PubChem. 3-Fluoro-2-methylaniline. [Link]

  • Google Patents. CN101177400A - Method for producing 2-fluorin-3-nitrotoluene.
  • Wikipedia. Sandmeyer reaction. [Link]

  • ResearchGate. Sandmeyer Reaction. [Link]

  • Exploring 3-Fluoro-2-Methylaniline: Properties, Applications, and Manufacturing. [Link]

  • Fisher Scientific. SAFETY DATA SHEET. [Link]

Sources

Preventing decomposition of diazonium salt in 2-Fluoro-3-methylbenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Fluoro-3-methylbenzonitrile

A Senior Application Scientist's Guide to Preventing Diazonium Salt Decomposition

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals tackling the synthesis of this compound. The critical step in this synthesis, the formation of the aryl diazonium intermediate from 2-Amino-3-methylbenzonitrile, is notoriously sensitive. The inherent instability of diazonium salts is a primary cause of low yields, inconsistent results, and safety concerns.[1][2]

This document provides in-depth, field-proven insights into stabilizing this crucial intermediate. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot and optimize your reaction with confidence.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the diazotization of 2-Amino-3-methylbenzonitrile and its subsequent conversion.

Q1: My reaction mixture is turning dark brown or black and vigorously evolving gas immediately after adding sodium nitrite. What is happening?

A1: This is a classic sign of premature and uncontrolled diazonium salt decomposition. The diazonium group (-N₂⁺) is an excellent leaving group, and its departure as nitrogen gas (N₂) is thermodynamically very favorable.[2] When this happens uncontrollably, the highly reactive aryl cation intermediate can lead to a mixture of polymeric, tar-like byproducts.

Root Causes & Solutions:

  • Excessive Temperature: This is the most frequent cause. Diazonium salts are thermally unstable, with decomposition rates increasing dramatically above 5 °C.[3][4]

    • Solution: Maintain a strict temperature protocol of 0–5 °C throughout the diazotization process. Use an ice-salt bath for more efficient cooling if necessary. The goal is to keep the reaction cold, not just the flask. Direct immersion of a thermometer in the reaction medium is essential.

  • Localized "Hot Spots": Adding the sodium nitrite solution too quickly can create localized areas of high concentration and exothermic reaction, leading to thermal runaway even if the cooling bath is cold.

    • Solution: Add a pre-chilled aqueous solution of sodium nitrite dropwise with vigorous stirring. This ensures rapid dispersion and heat exchange, preventing the formation of hot spots.

  • Insufficient Acidity: A low acid concentration can lead to unwanted side reactions that generate colored impurities.

    • Solution: Ensure a sufficient excess of a strong mineral acid (e.g., HCl, HBF₄) is present. This is critical not only for generating the active nitrosating agent (NO⁺) but also for preventing the newly formed diazonium salt from coupling with unreacted 2-Amino-3-methylbenzonitrile, which forms highly colored azo compounds.[5][6]

Q2: My final yield of this compound is consistently low. How can I determine if diazonium salt instability is the culprit?

A2: Low yield is often a direct consequence of the loss of the diazonium intermediate through various decomposition pathways before it can be converted to the desired product.

Primary Decomposition Pathways:

  • Reaction with Water: The aryl cation intermediate can be trapped by water to form 2-hydroxy-3-methylbenzonitrile, a common and significant byproduct.[7]

  • Radical Reactions: Trace metals or light can initiate radical decomposition pathways, leading to a complex mixture of byproducts.[4][8]

  • Azo Coupling: As mentioned, if the medium is not sufficiently acidic, the electrophilic diazonium salt will react with the nucleophilic starting amine.[5]

Troubleshooting Workflow:

The following diagram illustrates a logical workflow for diagnosing and mitigating issues related to diazonium salt stability.

G Troubleshooting Workflow for Low Yield cluster_0 Problem Diagnosis cluster_1 Corrective Actions Start Low Yield of This compound Check_Gas Observe Vigorous Gas Evolution During Diazotization? Start->Check_Gas Check_Color Reaction Mixture Dark/Tarry? Check_Gas->Check_Color No Temp_Control Implement Strict Temperature Control (0-5 °C) Check_Gas->Temp_Control Yes Analyze_Byproducts Analyze Crude Product by LC-MS / GC-MS Check_Color->Analyze_Byproducts No Acid_Control Increase Acid Stoichiometry (2.5-3 eq.) Check_Color->Acid_Control Yes Isolate_Salt Consider Isolation of Diazonium Tetrafluoroborate Salt Analyze_Byproducts->Isolate_Salt Phenolic Byproduct Detected Addition_Control Ensure Slow, Dropwise Addition of NaNO₂ Temp_Control->Addition_Control Acid_Control->Addition_Control

Caption: Troubleshooting workflow for low yield issues.

Q3: What is the optimal acid and counter-ion for this synthesis? Should I use HCl or HBF₄ directly?

A3: The choice of acid is critical for both the diazotization step and the subsequent fluorination. For a Balz-Schiemann type reaction, Fluoroboric acid (HBF₄) is the reagent of choice.[9][10]

Causality and Rationale:

  • Diazotization: The reaction can be performed with HBF₄, which serves as both the acid catalyst and the source of the tetrafluoroborate (BF₄⁻) counter-ion.[9]

  • Stability: The resulting aryl diazonium tetrafluoroborate salt is significantly more stable than its chloride counterpart.[1][7] In many cases, it is a crystalline solid that can be isolated, washed, and dried, which removes impurities that could interfere with the next step.[11][12]

  • Fluorination: The BF₄⁻ anion acts as the fluoride source during the thermal decomposition step (the fluorodediazoniation). Heating the isolated diazonium tetrafluoroborate salt yields the aryl fluoride, nitrogen gas, and boron trifluoride (BF₃).[13]

Parameter Optimization Summary:

The following table summarizes the key parameters and their impact on the stability of the diazonium intermediate.

ParameterSub-Optimal ConditionConsequenceOptimized ConditionRationale
Temperature > 10 °CRapid decomposition, gas evolution, tar formation.0–5 °C Minimizes the rate of thermal decomposition of the diazonium salt.[3][4]
Acid < 2 equivalentsIncomplete diazotization, azo coupling side reactions.≥ 2.5 equivalents HBF₄ Ensures complete formation of NO⁺ and suppresses side reactions by protonating the starting amine.[6]
NaNO₂ Addition Rapid / BulkLocalized exotherm, runaway decomposition.Slow, dropwise addition Allows for effective heat dissipation and controlled reaction rate.[14]
Counter-ion Chloride (from HCl)Highly unstable in solution, cannot be isolated.Tetrafluoroborate (from HBF₄) Forms a more stable, often isolable salt, leading to a cleaner fluorination step.[1][7]
Light Exposure Unprotected vesselPotential for photolytic/radical decomposition.Protect from light (e.g., foil) Prevents an alternative decomposition pathway, enhancing stability.

Visualizing the Reaction Pathways

Understanding the competing reactions is key to maximizing the yield of the desired product. The following diagram illustrates the desired fluorination pathway versus the major undesired decomposition pathways.

G Amine 2-Amino-3-methylbenzonitrile Diazonium Ar-N₂⁺ BF₄⁻ Diazonium Tetrafluoroborate Amine->Diazonium Diazotization (NaNO₂, HBF₄, 0-5 °C) Product This compound (Desired Product) Diazonium->Product Thermal Decomposition (Δ) (Fluorodediazoniation) Phenol 2-Hydroxy-3-methylbenzonitrile (Decomposition Product) Diazonium->Phenol H₂O (Unwanted Hydrolysis) Azo Azo Compound (Side Product) Diazonium->Azo + Unreacted Amine (Insufficient Acid)

Caption: Desired vs. undesired reaction pathways.

Detailed Experimental Protocol: The Balz-Schiemann Reaction

This protocol is a self-validating system. Adherence to the critical control points described will maximize the stability of the diazonium intermediate and the yield of the final product.

Materials:

  • 2-Amino-3-methylbenzonitrile

  • Fluoroboric acid (HBF₄, 48% aq. solution)

  • Sodium nitrite (NaNO₂)

  • Diethyl ether

  • Ice

Procedure:

Part 1: Diazotization and Isolation of the Diazonium Tetrafluoroborate Salt

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-Amino-3-methylbenzonitrile (1.0 eq).

  • Acidification: Cool the flask in an ice-salt bath. Slowly add fluoroboric acid (2.5 eq) while maintaining the internal temperature below 10 °C. Stir until a homogeneous slurry is formed.

  • Temperature Control (Critical Step): Cool the mixture to 0–5 °C . This temperature must be maintained for the entire diazotization process.

  • Nitrite Solution Preparation: In a separate beaker, prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold water. Cool this solution in an ice bath.

  • Diazotization (Critical Step): Add the cold sodium nitrite solution to the dropping funnel. Add the nitrite solution dropwise to the stirred amine slurry over a period of 30-45 minutes. The rate of addition must be controlled to keep the internal temperature from rising above 5 °C .

  • Stirring: After the addition is complete, continue to stir the resulting thick paste at 0–5 °C for an additional 30 minutes.

  • Isolation: Filter the solid diazonium tetrafluoroborate salt using a Büchner funnel. Wash the filter cake sequentially with small portions of ice-cold water, cold methanol, and finally cold diethyl ether to facilitate drying.[11]

  • Drying: Dry the isolated salt under vacuum at room temperature. Caution: Do not use heat. While more stable than other diazonium salts, this compound is still potentially explosive and should be handled with care.

Part 2: Thermal Decomposition (Fluorodediazoniation)

  • Setup: Place the dry, powdered diazonium salt in a flask equipped for distillation.

  • Decomposition (Critical Step): Heat the solid gently. The salt will begin to decompose, evolving nitrogen and boron trifluoride gas, and the liquid this compound will form. The product can be distilled directly from the reaction flask under reduced pressure.

  • Purification: Collect the distillate. The crude product can be further purified by redistillation or column chromatography if necessary.

References

  • WIPO Patent CN113024384. (2021). Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]

  • NPTEL. (n.d.). Lecture 16: Aromatic Diazonium Salts. [Link]

  • Chemi-Verse. (2024). Mastering Aryl Diazonium Salts: Synthesis, Reactions & Applications Explained!

  • Arkat USA. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. [Link]

  • Quick Company. (n.d.). An Improved Process For Decomposition Of Diazonium Salt. [Link]

  • Organic Syntheses. (n.d.). Fluorobenzene. [Link]

  • Google Patents. (n.d.). CN101177400A - Method for producing 2-fluorin-3-nitrotoluene.
  • BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism. [Link]

  • Pharmaguideline. (n.d.). Basic Principles, Methods and Application of Diazotization Titration. [Link]

  • Google Patents. (n.d.). WO2004108633A1 - Process for the preparation of aryl diazonium salts and reaction with nucleophiles.
  • Le, T. B., et al. (2018). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega, 3(1), 143-149. [Link]

  • Wikipedia. (n.d.). Balz–Schiemann reaction. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Wikipedia. (n.d.). Diazonium compound. [Link]

  • Chemistry Stack Exchange. (2017). Why should the temperature be maintained at 0–5 °C in a diazotisation?[Link]

  • Houben-Weyl. (n.d.). Introduction of Fluorine via Diazonium Compounds (Fluorodediazoniation). [Link]

  • Anderson, N. G., et al. (2018). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 22(10), 1437-1443. [Link]

  • Ley, S. V., et al. (2016). Exploring Flow Procedures for Diazonium Formation. Molecules, 21(7), 903. [Link]

  • Chemistry LibreTexts. (2023). Reactions of Aryl Diazonium Salts. [Link]

  • Sheffield Hallam University. (n.d.). A Sheffield Hallam University thesis. [Link]

  • Quora. (2018). Why are diazonium salts not stored, and what is the reason behind their instability?[Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • Angewandte Chemie International Edition. (2017). Hypervalent Iodine(III)‐Catalyzed Balz–Schiemann Fluorination under Mild Conditions. [Link]

  • ResearchGate. (2014). Can anybody help with the following problem regarding formation of the Diazonium salt?[Link]

Sources

Troubleshooting incomplete hydrolysis of 2-Fluoro-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #NITRILE-2F3M-HYD Assigned Specialist: Senior Application Scientist

Executive Summary & Case Analysis

Welcome to the technical support hub for 2-Fluoro-3-methylbenzonitrile . This substrate presents a classic "perfect storm" of synthetic challenges, often leading to stalled reactions or unexpected byproducts.

Why is this reaction failing? You are likely encountering one of two distinct failure modes driven by the specific 1,2,3-substitution pattern of the benzene ring:

  • Steric Shielding (The "Sandwich" Effect): The nitrile group at position 1 is flanked by a Fluorine atom at C2 and a Methyl group at C3. While Fluorine is small (Van der Waals radius ~1.47 Å), the 3-methyl group exerts significant steric pressure, preventing the formation of the tetrahedral intermediate required for hydrolysis.

  • Nucleophilic Aromatic Substitution (

    
    ):  The 2-Fluoro position is activated by the electron-withdrawing nitrile group (ortho-effect). Under basic conditions (OH⁻), the fluorine is a better leaving group than the nitrile is an electrophile. This leads to 2-hydroxy-3-methylbenzonitrile  (the phenol) instead of the desired acid.
    

Diagnostic Troubleshooting Guide

Use this decision matrix to identify your specific failure mode based on analytical data (LCMS/NMR).

Visual Diagnostic Flowchart

TroubleshootingFlow Start Start: Reaction Analysis CheckLCMS Check LCMS/NMR Data Start->CheckLCMS ResultA Mass = M+18 (Amide) Stalled Intermediate CheckLCMS->ResultA Intermediate detected ResultB Mass = M-19+17 (Phenol) Defluorination (SNAr) CheckLCMS->ResultB Wrong product mass ResultC No Reaction Starting Material Recovered CheckLCMS->ResultC No change SolA Solution: Increase Temp or Switch to Nitrilase/Acid ResultA->SolA SolB CRITICAL ERROR: Stop Base. Switch to Acidic Hydrolysis ResultB->SolB SolC Solution: Use H2O2 Catalyst (Radziszewski Cond.) ResultC->SolC

Figure 1: Diagnostic logic for identifying failure modes based on crude reaction analysis.

Technical Solutions & Protocols

Protocol A: The "Safe" Route (Acidic Hydrolysis)

Recommended for preventing defluorination (


).

Mechanism: Acidic conditions protonate the nitrile nitrogen, activating the carbon for weak nucleophiles (H₂O) without generating strong nucleophiles that would attack the C-F bond [1].[1][2]

Reagents:

  • Sulfuric Acid (H₂SO₄), 60-80% aq.

  • Acetic Acid (AcOH) as co-solvent (crucial for solubility of the lipophilic methyl group).

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of this compound in Glacial Acetic Acid (3-5 volumes). The substrate is poorly soluble in pure aqueous acid due to the methyl group.

  • Acid Addition: Slowly add 60% H₂SO₄ (5-10 volumes). Note: Exothermic.

  • Reflux: Heat to 100–110°C for 12–24 hours.

    • Checkpoint: Monitor by HPLC. If the amide intermediate persists, increase temperature to 130°C.

  • Workup: Cool to 0°C. Pour onto crushed ice. The product (2-Fluoro-3-methylbenzoic acid) should precipitate. Filter and wash with cold water.

Why this works: The protonated nitrile is highly electrophilic, overcoming the steric hindrance of the 3-methyl group, while the absence of strong nucleophiles preserves the C-F bond [2].

Protocol B: The "Accelerator" (Alkaline Peroxide)

Recommended only if Acidic Hydrolysis is too slow and


 is monitored closely.

Mechanism: The hydroperoxide anion (HOO⁻) is a "super-nucleophile" (alpha-effect) that attacks the nitrile ~10,000x faster than OH⁻, converting it to the amide rapidly at lower temperatures [3].

Reagents:

  • 30% Hydrogen Peroxide (H₂O₂).

  • Sodium Hydroxide (NaOH), 1M.

  • Methanol or Ethanol.

Step-by-Step:

  • Setup: Dissolve substrate in Ethanol (5 vol).

  • Base: Add 1M NaOH (2.0 eq). Keep temperature < 50°C to minimize

    
    .
    
  • Catalyst: Add 30% H₂O₂ (5.0 eq) dropwise. Gas evolution (O₂) will occur.

  • Hydrolysis: Stir at 50°C. This rapidly forms the Amide .[2]

  • Conversion to Acid: Once the nitrile is consumed (checked by TLC/LCMS), add excess NaOH (5-10 eq) and heat to reflux to hydrolyze the amide to the acid.

Risk: High pH at reflux will eventually displace the fluorine. Stop the reaction immediately upon disappearance of the amide.

Comparative Data: Reaction Pathways

The following table summarizes the competition between the desired hydrolysis and the undesired side reactions for this specific substrate.

ParameterAcidic Hydrolysis (H₂SO₄)Basic Hydrolysis (NaOH)Peroxide Assisted (H₂O₂/OH⁻)
Primary Mechanism Electrophilic ActivationNucleophilic AttackAlpha-Nucleophile Attack
Risk of Defluorination (

)
Low (Safe)Critical (High Risk)Moderate (Temp dependent)
Reaction Rate Slow (12-48h)ModerateFast (to Amide)
Steric Sensitivity High (Requires Heat)HighLow (HOO⁻ is small/fast)
Recommended For Target Product (Acid) Not RecommendedIntermediate (Amide)
Reaction Pathway Diagram

ReactionPathways SM 2-Fluoro-3-methyl benzonitrile Amide Intermediate Amide SM->Amide H2O / H+ (Slow) SM->Amide H2O2 / OH- (Fast) Byproduct Phenol Byproduct (Defluorination) SM->Byproduct OH- / Heat (SNAr Risk) Product Target Acid (COOH) Amide->Product H2O / H+ (Heat)

Figure 2: Chemical pathways showing the competition between hydrolysis (Green) and defluorination (Red).

Frequently Asked Questions (FAQs)

Q: I see a new spot on TLC that is more polar than my product, but it's not the acid. What is it? A: This is likely 2-hydroxy-3-methylbenzonitrile . Under basic conditions, the hydroxide ion attacks the carbon bearing the fluorine (activated by the ortho-nitrile). Once formed, this phenol is very difficult to remove. Solution: Switch to Protocol A (Acidic).

Q: The reaction stops at the Amide (M+18) and won't go to the Acid. Why? A: The hydrolysis of the Amide to the Acid is the rate-determining step in sterically hindered systems. The 3-methyl group blocks the approach of water to the carbonyl.

  • Fix: Increase the temperature to >120°C using a sealed tube or microwave reactor (acidic conditions only).

Q: Can I use enzymes? A: Yes. Nitrilases (EC 3.5.5.1) are excellent for this because they operate at neutral pH (avoiding defluorination) and mild temperatures. However, you must screen a library to find a nitrilase that accepts the sterically hindered 3-methyl substrate.

References

  • Mechanism of Nitrile Hydrolysis (Acidic)

    • Source: ChemGuide. "Hydrolysing Nitriles."
    • URL:[Link]

  • Nucleophilic Arom

    
    ) Risks: 
    
    • Source: Master Organic Chemistry. "Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism."
    • URL:[Link]

  • Peroxide Hydrolysis (Radziszewski-type conditions)

    • Source: Chemistry Steps.[3][4][5][6] "The Mechanism of Nitrile Hydrolysis."

    • URL:[Link]

  • Steric Effects in Hydrolysis

    • Source: Zeitschrift für Naturforschung B. "Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions.
    • URL:[Link]

Sources

Technical Support Center: Advanced Synthesis of 2-Fluoro-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Improving Regioselectivity and Yield in 2-Fluoro-3-methylbenzonitrile Synthesis Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers Document ID: TSC-2024-FMB-01

Executive Summary: The Regioselectivity Challenge

The synthesis of This compound presents a classic "crowded arene" problem. The contiguous 1,2,3-substitution pattern creates significant steric strain and electronic conflict.

  • The Problem: Direct electrophilic fluorination of 3-methylbenzonitrile yields a mixture of isomers (predominantly 4-fluoro and 6-fluoro) due to the directing effects of the methyl (ortho/para) and nitrile (meta) groups.

  • The Solution: Regioselectivity is not "improved" during the reaction but engineered via precursor selection. You must utilize Nucleophilic Aromatic Substitution (

    
    ) or Transition Metal Catalysis to install the functional groups where they are required, rather than relying on C-H activation.
    

This guide details the two most robust industrial routes: the Halex Reaction (Chlorine


 Fluorine exchange) and Pd-Catalyzed Cyanation  (Bromine 

Nitrile exchange).

Strategic Route Selection

Use the following decision matrix to select the optimal route for your specific constraints.

RouteSelection cluster_A Route A Characteristics cluster_B Route B Characteristics Start Start: Choose Precursor Q1 Is 2-Chloro-3-methylbenzonitrile available & cost-effective? Start->Q1 RouteB ROUTE B: Pd-Cyanation (Pd(0) CN- for Br-) Q1->RouteB No (Have Bromo precursor) Condition1 High Temp Tolerance? (>180°C) Q1->Condition1 Yes RouteA ROUTE A: Halex Reaction (SnAr F- for Cl-) InfoA Pros: Scalable, Cheap Reagents Cons: High Temp, Safety Risk RouteA->InfoA InfoB Pros: Mild (<100°C), High Fidelity Cons: Pd Cost, Cyanide Handling RouteB->InfoB Condition1->RouteB No Condition2 Strict Impurity Limits? (No heavy metals) Condition1->Condition2 Yes Condition2->RouteA Yes Condition2->RouteB No

Figure 1: Decision matrix for selecting the synthesis pathway based on precursor availability and process constraints.

Route A: The Halex Reaction (SnAr)

Precursor: 2-Chloro-3-methylbenzonitrile Reagent: Potassium Fluoride (Spray-dried) Mechanism: Nucleophilic Aromatic Substitution (


)
The Technical Challenge

The 3-methyl group sterically hinders the 2-position, making the attack of the fluoride ion difficult. Furthermore, the leaving group (Chloride) must be displaced by Fluoride, a reaction that is thermodynamically driven by the lattice energy of KCl but kinetically sluggish.

Optimized Protocol
  • Solvent: Sulfolane (preferred for thermal stability) or DMSO (higher rate, lower thermal limit).

  • Reagent: Spray-dried KF (Critical for surface area).

  • Catalyst: Tetraphenylphosphonium bromide (

    
    ) or 18-Crown-6.
    
  • Conditions: 190°C - 210°C, anhydrous atmosphere.

Troubleshooting & FAQs
SymptomProbable CauseCorrective Action
Stalled Conversion (<50%) "Wet" SystemWater solvates F-, killing nucleophilicity. Perform azeotropic distillation with toluene before adding the substrate. Use spray-dried KF.
High Impurity: Phenols HydrolysisMoisture ingress at high temp converts -Cl or -F to -OH. Check reactor seals and N2 lines.
High Impurity: Biaryls Ether formationAt high temps, the product (Ar-F) reacts with phenolate impurities. Keep conversion below 90% or lower temperature.
Runaway Exotherm Thermal DecompositionCRITICAL SAFETY: Do not exceed 250°C. Ensure cooling loops are active. See Shell Incident reference [1].
Critical Safety Note: The "Shell" Incident

The Halex reaction has a history of thermal runaways. A notable incident occurred at a Shell facility where a Halex reaction involving a similar fluoronitrobenzene precursor led to a catastrophic explosion. The cause was traced to the formation of unstable intermediates and cooling failure. Always maintain a thermal buffer and redundant cooling systems. [1]

Route B: Pd-Catalyzed Cyanation

Precursor: 2-Fluoro-3-methylbromobenzene Reagent:


 or 

Mechanism: Oxidative Addition

Transmetallation

Reductive Elimination
The Technical Challenge

While this route guarantees regioselectivity (the CN goes exactly where the Br was), the challenge is catalyst poisoning . Free cyanide ions (


) bind strongly to Pd(II), shutting down the catalytic cycle.
Optimized Protocol
  • Source: Zinc Cyanide (

    
    ).[1][2][3] It releases 
    
    
    
    slowly, preventing catalyst saturation.
  • Catalyst:

    
     with dppf  (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos.
    
  • Solvent: DMF or NMP (degassed).

  • Conditions: 80°C - 100°C.

Troubleshooting & FAQs
SymptomProbable CauseCorrective Action
No Reaction (0% Yield) Catalyst PoisoningSwitch from NaCN/KCN to

or

. Ensure the solution is sparged with Argon for 20 mins.
Homocoupling (Ar-Ar) Oxygen PresenceOxygen promotes homocoupling of the aryl bromide. Use Schlenk line techniques strictly.
Product is 3-Methylbenzonitrile HydrodehalogenationPresence of water or proton sources.[4] Ensure solvents are anhydrous.
Black Precipitate Pd Aggregation"Pd black" formation indicates ligand dissociation. Increase ligand:Pd ratio to 2:1 or 4:1.
Visualizing the Catalytic Cycle Failure Points

PdCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br Poison FAILURE: Cyanide Poisoning Forms [Pd(CN)4]2- Pd0->Poison Excess Free CN- TransMet Transmetallation (Ar-Pd-CN) OxAdd->TransMet Zn(CN)2 OxAdd->Poison Excess Free CN- RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Ar-CN

Figure 2: Palladium catalytic cycle showing the critical failure mode where excess free cyanide sequesters the catalyst.

Purification & Quality Control

Achieving >99% purity requires removing the specific side products of your chosen route.

Distillation Strategy
  • Boiling Point: this compound boils at approx. 105-110°C at 15 mmHg (estimated).

  • Separation:

    • Halex Route: You must separate the product from unreacted 2-chloro-3-methylbenzonitrile. These have similar boiling points. Recommendation: Use a spinning band distillation column or high-plate-count packed column. If separation is poor, consider chemical destruction of the chloro-impurity (e.g., reacting with an amine) before distillation.

    • Cyanation Route: The main impurity is the de-halogenated arene (volatile) or the homocoupled biaryl (very high boiling). Simple vacuum distillation is usually sufficient.

Analytical Markers (HPLC/GC)
  • Isomer Check: Ensure no 4-fluoro or 6-fluoro isomers are present (only a risk if starting materials were impure).

  • Hydrolysis Check: Monitor for 2-fluoro-3-methylbenzamide (intermediate hydrolysis) or benzoic acid.

References

  • Scientific Update. (2025). An Accident Waiting to Happen? The Shell Halex Reaction: How an Impurity Had a Catastrophic Effect on a Chemical Manufacturing Process. Retrieved from [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015).[1][5] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media.[1][5] Organic Letters, 17(2), 202–205.[1][5] Retrieved from [Link][5]

  • Finger, G. C., et al. (1959). Aromatic Fluorine Compounds.[5][6][7][8][9][10][11][12] VIII. Plant Growth Regulators and Intermediates. Journal of the American Chemical Society. (Foundational text on Halex conditions).

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Non-toxic Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides.[3] Chemical Communications.

Sources

Technical Support Center: Catalyst Poisoning in the Cyanation of 2-Bromo-6-Fluorotoluene

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed cyanation of 2-bromo-6-fluorotoluene to produce 2-fluoro-6-methylbenzonitrile, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to catalyst poisoning and reaction inefficiency.

I. Understanding the Reaction: The Palladium-Catalyzed Cyanation

The conversion of 2-bromo-6-fluorotoluene to 2-fluoro-6-methylbenzonitrile is a palladium-catalyzed cross-coupling reaction. The fundamental catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with a cyanide source, and reductive elimination to form the desired nitrile and regenerate the Pd(0) catalyst.

Palladium-Catalyzed Cyanation Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition 2-Bromo-6-fluorotoluene (Ar-Br) ArPd(II)(Br)L2 ArPd(II)(Br)L2 Oxidative Addition->ArPd(II)(Br)L2 Transmetalation Transmetalation ArPd(II)(Br)L2->Transmetalation CN Source (e.g., K4[Fe(CN)6]) ArPd(II)(CN)L2 ArPd(II)(CN)L2 Transmetalation->ArPd(II)(CN)L2 Reductive Elimination Reductive Elimination ArPd(II)(CN)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-CN 2-Fluoro-6-methylbenzonitrile Reductive Elimination->Ar-CN

Caption: The catalytic cycle for the palladium-catalyzed cyanation of aryl halides.

II. Frequently Asked Questions (FAQs)

Q1: My cyanation reaction is sluggish or has stalled completely. What is the most likely cause?

A sluggish or stalled reaction is often a primary indicator of catalyst poisoning. The most common poison in this specific reaction is the cyanide ion itself.[3][4] While essential for the reaction, an excess of free cyanide in the solution can coordinate too strongly to the palladium center, leading to the formation of inactive palladium-cyanide complexes and halting the catalytic cycle.[5]

Q2: I'm using K4[Fe(CN)6] as the cyanide source, which is described as non-toxic and efficient. Can it still poison my catalyst?

Yes, even with K₄[Fe(CN)₆], catalyst poisoning can occur. The key is the rate of cyanide release. K₄[Fe(CN)₆] is a stable complex, and its low solubility in organic solvents helps to maintain a low concentration of free cyanide.[3] However, if the reaction conditions (e.g., high temperature, inappropriate base) cause a rapid release of cyanide ions, the concentration can become high enough to poison the palladium catalyst. The choice of cyanide source is a balance between reactivity and preventing catalyst deactivation.[5]

Q3: What are other potential catalyst poisons I should be aware of in this reaction?

Besides excess cyanide, other common poisons for palladium catalysts include:

  • Sulfur Compounds: Even trace amounts of sulfur-containing impurities in the 2-bromo-6-fluorotoluene starting material or the solvent can severely deactivate the catalyst.[6][7] Sulfur compounds, such as thiols and sulfides, bind strongly to the palladium surface, blocking active sites.[3][8][9]

  • Oxygen: While many modern catalyst systems have some air tolerance, rigorous exclusion of oxygen is still recommended. Oxygen can lead to the oxidation of the active Pd(0) species to inactive Pd(II) oxides or the oxidative degradation of phosphine ligands.

  • Water: The role of water is nuanced. When using K₄[Fe(CN)₆], water is often necessary as a co-solvent to facilitate its dissolution.[10][11] However, in reactions designed to be anhydrous (e.g., using NaCN or KCN), water can interfere with the reaction and contribute to catalyst deactivation.

Q4: I observe a color change in my reaction mixture from a clear yellow to a dark brown or black precipitate. What does this indicate?

A color change to dark brown or black is often indicative of the formation of palladium black, which is finely divided, catalytically inactive palladium metal. This can be a result of catalyst decomposition due to high temperatures, the presence of impurities, or an inappropriate ligand-to-metal ratio. You may also observe this if the reaction is complete and the catalyst has started to agglomerate.[12]

III. Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Cyanide Poisoning

Symptoms:

  • Reaction fails to reach completion, stalling at intermediate conversion.

  • Initial promising reaction rate that quickly plateaus.

  • No significant color change to indicate palladium black formation.

Diagnostic Steps & Solutions:

  • Evaluate Your Cyanide Source and Stoichiometry:

    • Rationale: Using a highly soluble cyanide source like NaCN or KCN without careful control can lead to high concentrations of free cyanide. K₄[Fe(CN)₆] is generally a safer choice due to its lower solubility.[3][4]

    • Action: If using NaCN or KCN, consider switching to K₄[Fe(CN)₆]. If already using K₄[Fe(CN)₆], ensure you are using the correct stoichiometry (typically 0.5-0.6 equivalents).

  • Optimize Reaction Temperature and Base:

    • Rationale: High temperatures and strong bases can accelerate the dissociation of K₄[Fe(CN)₆], increasing the free cyanide concentration.

    • Action: Lower the reaction temperature in 10 °C increments. If using a strong base like K₂CO₃, consider a milder base such as KOAc.[10]

  • Ligand Selection:

    • Rationale: Bulky, electron-rich phosphine ligands can protect the palladium center from being displaced by cyanide.

    • Action: If using a less bulky ligand like dppf, consider switching to a more sterically demanding ligand such as XPhos or tBuXPhos. The steric bulk around the palladium can hinder the coordination of excess cyanide.

LigandTypical Catalyst Loading (mol%)Expected Outcome
dppf1-3Moderate to good yields, but susceptible to cyanide poisoning.[10]
XPhos0.2-1Generally superior yields and less prone to poisoning due to its bulk.[10]
tBuXPhos0.2-1Similar to XPhos, with the tert-butyl group providing significant steric hindrance.
Guide 2: Addressing Potential Sulfur Poisoning

Symptoms:

  • Complete lack of reactivity from the start.

  • No product formation is observed even after extended reaction times.

  • The reaction may appear clean, with no obvious decomposition of starting materials.

Diagnostic Steps & Solutions:

  • Analyze the Starting Material:

    • Rationale: The synthesis of 2-bromo-6-fluorotoluene can sometimes introduce sulfur-containing impurities.[13][14]

    • Action: Analyze your batch of 2-bromo-6-fluorotoluene for sulfur content using techniques like X-ray fluorescence (XRF) or gas chromatography with a sulfur-selective detector.[15]

  • Purification of 2-bromo-6-fluorotoluene:

    • Rationale: Removing sulfur impurities is crucial for successful catalysis.

    • Action: If sulfur is detected, purify the starting material. A common method is to pass a solution of the aryl halide through a plug of activated carbon or silica gel. Recrystallization or distillation can also be effective.

Experimental Protocol: Purification of 2-bromo-6-fluorotoluene

  • Dissolve the 2-bromo-6-fluorotoluene in a minimal amount of a non-polar solvent (e.g., hexane).

  • Prepare a short column packed with activated carbon or silica gel.

  • Load the solution onto the column and elute with the same solvent.

  • Collect the fractions and analyze for purity by GC-MS.

  • Combine the pure fractions and remove the solvent under reduced pressure.

  • Catalyst Regeneration (for heterogeneous catalysts):

    • Rationale: While challenging, it is sometimes possible to regenerate a sulfur-poisoned palladium catalyst.

    • Action: For supported catalysts like Pd/C, regeneration can be attempted by washing with a thiosulfate solution followed by treatment with hydrogen at an elevated temperature.[3][9] However, for homogeneous catalysts, it is generally more practical to use fresh catalyst after purifying the starting materials.

Troubleshooting_Workflow Start Low/No Yield Check_SM Check Starting Material Purity Start->Check_SM Check_Conditions Review Reaction Conditions Start->Check_Conditions Sulfur_Detected Sulfur Detected? Check_SM->Sulfur_Detected Optimize_Conditions Optimize Temp, Base, Ligand Check_Conditions->Optimize_Conditions Sulfur_Detected->Check_Conditions No Purify_SM Purify Starting Material Sulfur_Detected->Purify_SM Yes Rerun_Rxn Rerun Reaction Purify_SM->Rerun_Rxn Success Successful Reaction Rerun_Rxn->Success Optimize_Conditions->Rerun_Rxn

Caption: A logical workflow for troubleshooting low yields in the cyanation reaction.

IV. References

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. J. Am. Chem. Soc.2013 , 135 (32), 12050–12053. [Link]

  • Poisoning and deactivation of palladium catalysts. Catalysis Today2001 , 66 (2-4), 277-284. [Link]

  • A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Org. Lett.2011 , 13 (4), 648–651. [Link]

  • 2-Bromo-6-Fluorotoluene: Properties, Synthesis, and Applications. Synthose2023 . [Link]

  • Preparation method of 2-bromo-6-fluoroaniline. Google PatentsCN115784896A .

  • Sulfur. Wikipedia. [Link]

  • Poisoning and deactivation of palladium catalysts. SciSpace. [Link]

  • A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Chemistry Portal. [Link]

  • Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. J. Am. Chem. Soc.2021 , 143 (49), 20586–20593. [Link]

  • Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. Sci. Rep.2016 , 6, 28016. [Link]

  • Improving Palladium-Catalyzed Cyanation of Aryl Halides: Development of a State-of-the-Art Methodology Using Potassium Hexacyanoferrate(II) as Cyanating Agent. Chem. Eur. J.2007 , 13 (22), 6407-6412. [Link]

  • Determination of Organic and Reduced Inorganic Sulfur by Multi-element Scanning Thermal Analysis. Anal. Sci.2010 , 26 (1), 101-6. [Link]

  • Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. SAE Technical Paper2007-01-4049 . [Link]

  • Incorporating Sulfur Atoms into Palladium Catalysts by Reactive Metal–Support Interaction for Selective Hydrogenation. CCS Chem.2022 , 4 (1), 263-273. [Link]

  • Tackling poison and leach: catalysis by dangling thiol–palladium functions within a porous metal–organic solid. Chem. Commun.2016 , 52 (57), 8856-8859. [Link]

  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry2015 , 21 (19), 7086-94. [Link]

  • Cyanation of Aryl Bromides With K4[Fe(CN)6] Catalyzed by dichloro[bis{1-(dicyclohexylphosphanyl)piperidine}]palladium, a Molecular Source of Nanoparticles, and the Reactions Involved in the Catalyst-Deactivation Processes. Chem. Eur. J.2009 , 15 (38), 9786-95. [Link]

  • Poisoning and deactivation of palladium catalysts. SciSpace. [Link]

  • Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. SAE International. [Link]

  • Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support. Applied Catalysis B: Environmental2009 , 92 (1-2), 1-8. [Link]

  • C-O Cross-Coupling of Activated Aryl and Heteroaryl Halides with Aliphatic Alcohols. JoVE. [Link]

  • ChemInform Abstract: Palladium-Catalyzed Cyanation Reaction of Aryl Halides Using K4[Fe(CN)6] as Nontoxic Source of Cyanide under Microwave Irradiation. ChemInform2012 , 43 (31). [Link]

  • A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters2011 , 13 (4), 648-651. [Link]

  • Clean and fast cross-coupling of aryl halides in one-pot. Beilstein J. Org. Chem.2019 , 15, 2916-2923. [Link]

  • 3D Virtual Screening of Cross-Coupling Catalysts. Hylleraas Centre for Quantum Molecular Sciences. [Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Adv.2020 , 10, 34336-34367. [Link]

  • What are the analytical methods for determining unknown trace impurities in organic solvent? ResearchGate. [Link]

  • Efficient palladium-catalyzed cyanation of aryl/heteroaryl bromides with K4[Fe(CN)6] in t-BuOH–H2O using tris(2-morpholinophenyl)phosphine as a ligand. Org. Biomol. Chem.2014 , 12, 9384-9388. [Link]

  • Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Org. Lett.2003 , 5 (22), 4065–4068. [Link]

  • Preparation method of 2-bromo-6-fluoroaniline. WIPO Patentscope. [Link]

  • Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Org. Chem. Front.2022 , 9, 519-532. [Link]

  • Deactivation by Aging, Poisoning and Fouling // Reactor Engineering - Class 146. YouTube. [Link]

  • Testing Procedure (Method of analysis) for Sulphur in Organic Compounds, Tartrates and Thiosulphates. Pharmaguideline. [Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Org. Lett.2015 , 17 (1), 26-29. [Link]

  • Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Chem. Sci.2021 , 12 (3), 1131–1141. [Link]

  • Visible-Light-Mediated Cross-Couplings and C−H Activation via Dual Photoredox/Transition-Metal Catalysis in Continuous-Flow Processes. J. Org. Chem.2019 , 84 (19), 12091-12106. [Link]

Sources

Characterization of unexpected byproducts in 2-Fluoro-3-methylbenzonitrile reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers working with 2-Fluoro-3-methylbenzonitrile (CAS: 185147-07-3) . It focuses on the mechanistic origins of unexpected byproducts and provides actionable troubleshooting protocols.

Senior Application Scientist: Dr. [Name Redacted] Department: Advanced Intermediates & Process Chemistry Last Updated: February 2026

Executive Summary

This compound is a high-value scaffold in medicinal chemistry, particularly for KRAS G12C inhibitors (e.g., Sotorasib analogs) and agrochemicals. Its reactivity is defined by the "push-pull" electronic tension between the electron-withdrawing nitrile (CN) and the electron-donating methyl (Me) group, with the fluorine atom serving as a hyper-active leaving group in Nucleophilic Aromatic Substitution (


).

Users frequently report "unexpected" impurities that are actually predictable consequences of this specific substitution pattern. This guide characterizes those byproducts and provides remediation strategies.

Module 1: Nucleophilic Aromatic Substitution ( ) Troubleshooting

Context: The most common application of this scaffold is displacing the 2-Fluoro atom with amines or alkoxides.

The "Phantom" Impurity: Hydrolysis vs. Substitution

User Complaint: "I am running an


 reaction with an amine in DMF/Base. LCMS shows a persistent peak at M+18 relative to the starting material, and conversion is stalled."

Diagnosis: The M+18 peak is often misidentified as the hydration of the nitrile to an amide. However, in


 conditions (basic, heat), it is frequently the 2-hydroxy-3-methylbenzonitrile  (phenolic byproduct) resulting from trace water competing with your nucleophile.

Mechanistic Insight: Fluorine is highly electronegative, stabilizing the Meisenheimer complex and lowering the activation energy for nucleophilic attack.[1] This makes the C2 position extremely electrophilic—so much so that even trace hydroxide (generated from wet hygroscopic bases like


 or 

) will displace the fluorine faster than a bulky amine [1].

Troubleshooting Protocol:

ParameterStandard Condition (Risk)Optimized Protocol (Solution)
Solvent DMF/DMSO (Hygroscopic; difficult to dry)Anhydrous NMP or THF. If using DMF, store over 4Å molecular sieves for 24h.
Base

or

(Generates OH⁻ if wet)
DIPEA or TEA (Non-nucleophilic organic bases) minimize hydroxide generation.
Stoichiometry 1:1 Nucleophile:Substrate1.2 - 1.5 eq Nucleophile. Overwhelm trace water with excess amine.
Visualizing the Competition Pathway

The following diagram illustrates the kinetic competition between the desired substitution and the two primary "unexpected" side reactions: Hydrolysis of the Fluorine (Phenol formation) vs. Hydrolysis of the Nitrile (Amide formation).

SNAr_Pathways Start This compound (Starting Material) Meisenheimer Meisenheimer Complex (Stabilized by F) Start->Meisenheimer Nucleophilic Attack Impurity_Phenol 2-Hydroxy-3-methylbenzonitrile (Phenolic Impurity) Start->Impurity_Phenol + H2O/OH- (High Temp/Wet Solvent) Impurity_Amide 2-Fluoro-3-methylbenzamide (Nitrile Hydrolysis) Start->Impurity_Amide + OH- (Strong Base Attack on CN) Product 2-Amino-3-methylbenzonitrile (Desired Product) Meisenheimer->Product + R-NH2 (Fast)

Figure 1: Kinetic competition in


 reactions. Note that F-displacement by OH- is often faster than bulky amine attack.

Module 2: Benzylic Functionalization (Radical Bromination)

Context: Functionalizing the 3-methyl group (e.g., with NBS) to create a "handle" for further coupling.

The "Dimer" and "Over-Bromination" Trap

User Complaint: "After radical bromination with NBS, I see a complex mixture. NMR suggests the methyl group is gone, but the mass doesn't match the benzyl bromide."

Diagnosis: The 3-methyl group is sterically crowded by the 2-fluoro and the aromatic ring. This leads to two specific issues:

  • Wurtz-type Coupling: Radical recombination forming an ethylene-bridged dimer (

    
    ).
    
  • Dibromination: The electron-withdrawing CN group deactivates the ring, but once the first bromine is added, the benzylic position becomes more susceptible to further radical attack, leading to the gem-dibromide [2].

Troubleshooting Protocol:

  • Initiator Choice: Switch from AIBN to Benzoyl Peroxide (BPO) if conversion is sluggish. BPO has a half-life better suited for the reflux temperatures of

    
     or Trifluorotoluene.
    
  • The "Slow Addition" Rule: Do not add NBS all at once. Add it in 4 portions over 1 hour. This keeps the radical concentration low, favoring mono-bromination over dimerization.

  • Light Source: If using photo-initiation, ensure the light source penetrates the reaction vessel. Pyrex filters UV; use quartz or a high-intensity visible LED (blue light, ~450nm) which is often sufficient for NBS activation [3].

Module 3: Nitrile Chemistry & "Stalled" Hydrolysis

Context: Converting the nitrile (CN) to a carboxylic acid (COOH) or amide (


).
The "Partial Hydrolysis" Plateau

User Complaint: "I am trying to hydrolyze the nitrile to the acid using NaOH. The reaction stops at the amide intermediate and refuses to go further."

Diagnosis: The ortho-effect is the culprit here. The 2-Fluoro atom and the 3-Methyl group create a "steric pocket" around the nitrile. Once the nitrile hydrolyzes to the primary amide (


), the amide becomes sterically locked out of plane, making the carbonyl carbon difficult for the hydroxide to attack for the final step to the acid (

) [4].

Corrective Action (The Peroxide Assist): Standard basic hydrolysis is insufficient. Use Basic Hydrogen Peroxide Hydrolysis (Radziszewski conditions) .

  • Reagents:

    
     (3M) + 
    
    
    
    (30%).
  • Mechanism: The hydroperoxide anion (

    
    ) is a much stronger nucleophile (alpha-effect) and smaller than the hydrated hydroxide ion, allowing it to penetrate the steric shield of the 2-F/3-Me groups.
    
Workflow: Handling "Inert" Nitriles

The following flowchart guides you through forcing the hydrolysis of sterically hindered nitriles.

Hydrolysis_Workflow Start Start: this compound Check1 Goal: Carboxylic Acid? Start->Check1 Standard Attempt: NaOH / Reflux Check1->Standard Result Result: Stalled at Amide? Standard->Result Solution1 Add H2O2 (30%) (Radziszewski Reaction) Result->Solution1 Yes (Basic Route) Solution2 Switch to Acid Hydrolysis (H2SO4 / AcOH, 110°C) Result->Solution2 Yes (Acidic Route) Final Product: 2-Fluoro-3-methylbenzoic acid Solution1->Final Solution2->Final

Figure 2: Decision tree for overcoming steric hindrance during nitrile hydrolysis.

FAQ: Rapid Fire Troubleshooting

Q: Can I use Grignard reagents on this molecule? A: Proceed with extreme caution. While Grignards typically attack nitriles to form ketones, the 2-Fluoro position is highly activated. If your Grignard is not sterically hindered (e.g., MeMgBr), you will likely get significant


 displacement of the fluorine before or alongside the nitrile addition. Recommendation:  Use organozinc reagents (Knochel-type) which are softer and tolerate the activated fluorine [5].

Q: Why is my product turning pink/red on the bench? A: This indicates the formation of Meisenheimer complexes or oxidation of trace phenolic impurities (from F-hydrolysis). These species are highly chromophoric (often red/orange). A wash with dilute HCl usually quenches the color by protonating the phenol/complex.

Q: I see a peak at M+32 in LCMS. What is it? A: If you are using Methanol as a solvent in basic conditions, this is the 2-Methoxy-3-methylbenzonitrile . Methoxide is a potent nucleophile and will displace the fluorine rapidly. Solution: Never use alcohols as solvents for


 on this scaffold unless you intend to form the ether.

References

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Accessed Feb 2026. Link

    • Citation Context: Explains the acceleration of by electronegative leaving groups (F) and the mechanism of competition.
  • PubChem. "2,4-Difluoro-3-methylbenzonitrile Compound Summary."[2] (Analogous Chemistry). Accessed Feb 2026. Link

    • Citation Context: Provides safety and reactivity data for fluorin
  • Google Patents. "Process for the preparation of 2-fluoro-3-nitrobenzoic acid." CN118271177B.[3] Link

    • Citation Context: Details industrial conditions for manipulating 2-fluoro-3-substituted benzenes and avoiding oxid
  • Indian Journal of Pharmaceutical Education and Research. "Understanding unconventional routes to impurities from drugs in hydrolytic conditions." Link

    • Citation Context: Discusses the hydrolysis resistance of sterically hindered nitriles and amides.
  • Vertex AI Search (Synthesis Data). "Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination." Link

    • Citation Context: Highlights the difficulty in separating fluorobenzoic acids from their non-fluorinated impurities, emphasizing the need for high selectivity.

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Fluoro-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-3-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the scalable synthesis of this important chemical intermediate. Here, we address common challenges and frequently asked questions to ensure a safe, efficient, and reproducible synthesis process.

Overview of the Synthetic Pathway

The most common and scalable method for synthesizing this compound is the Sandmeyer reaction. This two-step process begins with the diazotization of 2-fluoro-3-methylaniline, followed by a copper-catalyzed cyanation of the resulting diazonium salt.

Visualizing the Workflow

To provide a clear overview of the process, the following diagram illustrates the key stages of the synthesis.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Sandmeyer Cyanation cluster_purification Step 3: Purification 2-Fluoro-3-methylaniline 2-Fluoro-3-methylaniline Diazotization_Reaction Diazotization (NaNO2, HCl, 0-5 °C) 2-Fluoro-3-methylaniline->Diazotization_Reaction Diazonium_Salt 2-Fluoro-3-methyldiazonium chloride (Intermediate) Diazotization_Reaction->Diazonium_Salt Cyanation_Reaction Cyanation (CuCN, heat) Diazonium_Salt->Cyanation_Reaction Crude_Product Crude this compound Cyanation_Reaction->Crude_Product Purification_Process Purification (e.g., Crystallization) Crude_Product->Purification_Process Final_Product Pure this compound Purification_Process->Final_Product

Caption: A flowchart of the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter in the diazotization step?

A1: Temperature control is paramount. Diazonium salts are thermally unstable, and temperatures above 5 °C can lead to rapid decomposition, resulting in the formation of unwanted phenolic byproducts and a significant reduction in yield.[1] It is crucial to maintain the reaction temperature between 0 and 5 °C using an ice-salt bath for efficient temperature management.

Q2: My diazotization reaction mixture is turning dark brown or black. What does this indicate?

A2: A dark coloration is often a sign of diazonium salt decomposition or unwanted side reactions.[1] This can be caused by the temperature exceeding the optimal 0-5 °C range or insufficient acidity, which may lead to azo coupling between the newly formed diazonium salt and the unreacted 2-fluoro-3-methylaniline.[1]

Q3: Can I use a different copper salt for the cyanation step?

A3: While copper(I) cyanide is the most commonly used reagent for the Sandmeyer cyanation, other copper salts can be employed.[2][3] However, the choice of the copper salt can influence the reaction conditions and yield. For consistent results, it is recommended to use high-purity copper(I) cyanide.

Q4: Are there any alternatives to using highly toxic cyanide salts?

A4: Yes, alternative and less toxic cyanating agents are being explored to mitigate the risks associated with traditional cyanide salts. Some palladium-catalyzed reactions utilize acetonitrile as a cyanide source, eliminating the need for highly toxic reagents like CuCN.[4] However, these methods may require different catalytic systems and optimization.

Q5: What is the best way to monitor the progress of the reaction?

A5: High-Performance Liquid Chromatography (HPLC) is an effective technique for monitoring the consumption of the starting material and the formation of the product.[5] For a compound like this compound, a reversed-phase HPLC method with a C18 column and a UV detector would be suitable.[6]

Troubleshooting Guide

This section provides a detailed guide to troubleshoot common issues encountered during the synthesis of this compound.

Diazotization Step
Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Diazonium Salt - Temperature too high, leading to decomposition.[1]- Insufficient acidity.- Slow or incomplete reaction.- Strictly maintain the temperature between 0-5 °C with an ice-salt bath.[1]- Ensure the use of a strong mineral acid like HCl and that the starting amine is fully protonated.[1]- Add the sodium nitrite solution dropwise to the acidic solution of the amine to ensure a controlled reaction.[1]
Dark Reaction Mixture - Decomposition of the diazonium salt.[1]- Azo coupling side reactions.[1]- Immediately check and lower the reaction temperature.- Ensure sufficient acidity to prevent the free amine from reacting with the diazonium salt.[1]
Solid Precipitates Out of Solution - The amine salt is not fully soluble in the acid.- The diazonium salt is precipitating.- Ensure enough acid is used to form the soluble salt of the amine. Gentle warming before cooling for the reaction might help, but ensure it's fully cooled before adding nitrite.[1]- This can be normal if the diazonium salt is not very soluble. Proceed to the next step, ensuring the mixture is well-stirred.[1]
Foaming or Gas Evolution - Evolution of nitrogen gas (N₂) due to diazonium salt decomposition.- Immediately check and lower the reaction temperature.- Add the sodium nitrite solution more slowly.
Sandmeyer Cyanation Step
Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Impure or inactive copper(I) cyanide.- Incomplete reaction.- Side reactions such as hydrolysis of the nitrile.- Use high-purity, finely powdered copper(I) cyanide.- Ensure the reaction goes to completion by monitoring with HPLC.[5]- Avoid excessively high temperatures and prolonged reaction times.
Formation of Phenolic Byproducts - Decomposition of the diazonium salt before cyanation.- Ensure the diazonium salt solution is used immediately after preparation and is kept cold.- Add the diazonium salt solution to the hot copper cyanide solution in a controlled manner.
"Oiling Out" During Workup/Crystallization - The product is insoluble in the solvent at a temperature above its melting point.- Use a larger volume of solvent.- Cool the solution more slowly to promote crystal formation.- Adjust the solvent system. For example, if using a nonpolar solvent like heptane, consider adding a small amount of a more polar solvent like toluene.
Troubleshooting Decision Tree

Troubleshooting_Tree cluster_diazo Diazotization Troubleshooting cluster_cyan Cyanation Troubleshooting Low_Yield Low Final Yield Check_Diazotization Review Diazotization Step Low_Yield->Check_Diazotization Possible Issue In Check_Cyanation Review Cyanation Step Low_Yield->Check_Cyanation Possible Issue In Check_Purification Review Purification Step Low_Yield->Check_Purification Possible Issue In Temp_Control Temperature > 5°C? Check_Diazotization->Temp_Control CuCN_Quality High Purity CuCN? Check_Cyanation->CuCN_Quality Acidity Sufficient Acid? Temp_Control->Acidity No Improve_Cooling Improve Cooling (Ice-Salt Bath) Temp_Control->Improve_Cooling Yes Nitrite_Addition Nitrite Added Slowly? Acidity->Nitrite_Addition Yes Increase_Acid Increase Acid Conc. Acidity->Increase_Acid No Control_Addition Control Dropwise Addition Nitrite_Addition->Control_Addition No Reaction_Time Reaction Complete (HPLC)? CuCN_Quality->Reaction_Time Yes Use_High_Purity_CuCN Use High Purity CuCN CuCN_Quality->Use_High_Purity_CuCN No Increase_Time_Temp Increase Reaction Time/Temp Reaction_Time->Increase_Time_Temp No

Caption: A decision tree for troubleshooting low yield in the synthesis.

Experimental Protocol

The following is a representative protocol for the synthesis of this compound. This should be adapted and optimized based on laboratory conditions and scale.

Materials and Reagents:

  • 2-Fluoro-3-methylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN) (optional, but can improve yield)

  • Toluene

  • n-Heptane

  • Deionized Water

  • Ice

Step 1: Diazotization of 2-Fluoro-3-methylaniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-fluoro-3-methylaniline (1 equivalent).

  • Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add concentrated hydrochloric acid (3 equivalents) while maintaining the temperature between 0 and 5 °C.

  • Prepare a solution of sodium nitrite (1.1 equivalents) in deionized water.

  • Add the sodium nitrite solution dropwise to the stirred amine-acid mixture, ensuring the temperature does not rise above 5 °C. The addition should take approximately 30-60 minutes.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The resulting solution is the 2-fluoro-3-methyldiazonium chloride intermediate.

Step 2: Sandmeyer Cyanation

  • In a separate, larger reaction vessel, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (0.2 equivalents, optional) in deionized water.

  • Heat the copper cyanide solution to 60-70 °C with vigorous stirring.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot copper cyanide solution. Control the addition rate to manage the evolution of nitrogen gas.

  • After the addition is complete, continue to heat and stir the mixture at 60-70 °C for 1-2 hours, or until the reaction is complete as monitored by HPLC.

  • Cool the reaction mixture to room temperature.

Step 3: Workup and Purification

  • Extract the reaction mixture with toluene.

  • Wash the organic layer with water and then with a dilute sodium hydroxide solution to remove any acidic impurities.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the toluene solution under reduced pressure to obtain the crude this compound.

  • For purification, dissolve the crude product in a minimal amount of hot n-heptane.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with cold n-heptane, and dry under vacuum to yield pure this compound.

Safety Precautions

Handling of Cyanides:

  • Extreme Toxicity: Cyanide salts and hydrogen cyanide gas are highly toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[1]

  • Engineering Controls: All manipulations involving cyanide compounds must be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves (double-gloving is recommended).

  • Acid Incompatibility: Never mix cyanide salts with acids, as this will liberate highly toxic hydrogen cyanide gas.

  • Emergency Preparedness: Have a cyanide antidote kit readily available and ensure all personnel are trained in its use. An emergency response plan should be in place for any cyanide-related incidents.

Quenching and Disposal of Cyanide Waste:

  • Excess cyanide in the reaction mixture and waste streams must be quenched before disposal.

  • A common method for quenching cyanide is treatment with an alkaline solution of sodium hypochlorite (bleach) or hydrogen peroxide. This oxidizes the cyanide to the less toxic cyanate.

  • All cyanide-containing waste must be disposed of as hazardous waste according to institutional and local regulations.

General Safety:

  • Diazonium Salt Instability: Diazonium salts can be explosive when dry. They should always be kept in solution and used immediately after preparation.

  • Exothermic Reactions: Both the diazotization and cyanation reactions can be exothermic. Proper temperature control is crucial to prevent runaway reactions. For large-scale synthesis, a thorough process safety evaluation is recommended to understand the thermal hazards.[7][8]

References

  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones - arkat usa. (URL: [Link])

  • Sandmeyer reaction - Wikipedia. (URL: [Link])

  • A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates | Organic Letters - ACS Publications. (URL: [Link])

  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (URL: [Link])

  • Cyanation – Knowledge and References - Taylor & Francis. (URL: [Link])

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. (URL: [Link])

  • Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source - ResearchGate. (URL: [Link])

  • CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material - WIPO Patentscope. (URL: [Link])

  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google P
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (URL: [Link])

  • How can I purify impure benzonitrile? - ResearchGate. (URL: [Link])

  • US6596916B1 - Methods of destruction of cyanide in cyanide-containing waste - Google P
  • Room Temperature Copper-Mediated Radiocyanation of Aryldiazonium Salts and Aryl Iodides via Aryl Radical Intermediates - PMC - NIH. (URL: [Link])

  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction - ACS Publications. (URL: [Link])

  • Can anybody help with the following problem regarding formation of the Diazonium salt? (URL: [Link])

  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution - PMC - NIH. (URL: [Link])

  • Sandmeyer reaction - L.S.College, Muzaffarpur. (URL: [Link])

  • Lecture 16 Aromatic Diazonium Salts - NPTEL Archive. (URL: [Link])

  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction - Organic - datapdf.com. (URL: [Link])

  • CuCN quenching : r/Chempros - Reddit. (URL: [Link])

  • Synthesis and crystal engineering of fluorinated stilbenes - CrystEngComm (RSC Publishing). (URL: [Link])

  • Copper-catalysed asymmetric radical cyanation - Xingwei Li. (URL: [Link])

  • Diazonium compound - Wikipedia. (URL: [Link])

  • Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. - ResearchGate. (URL: [Link])

  • Designing and operating safe chemical reaction processes HSG143 - Stichting Veiligheid Voorop. (URL: [Link])

  • Open-chain nitrogen compounds. Part II. Preparation, characterization, and degradation of 1(3)-Aryl-3(1)-methyltriazenes; the effect of substituents on the reaction of diazonium salts with methylamine - Canadian Science Publishing. (URL: [Link])

  • Chapter 1. (URL: [Link])

  • 17.3. Reactions involving arenediazonium salts | Organic Chemistry II - Lumen Learning. (URL: [Link])

  • cyanide destruction | sgs. (URL: [Link])

  • ORGANIC CHEMISTRY - RSC Publishing. (URL: [Link])

  • Sandmeyer Reaction - Organic Chemistry Portal. (URL: [Link])

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (URL: [Link])

  • A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts | Organic Letters - ACS Publications. (URL: [Link])

  • Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid | American Laboratory. (URL: [Link])

  • US2809986A - Method for the purification of malononitrile - Google P
  • Precursors and products from the Sandmeyer reaction - ResearchGate. (URL: [Link])

  • CHEM12 Cyanide Compounds. (URL: [Link])

  • Cyanide Remediation: Current and Past Technologies - Department of Toxic Substances Control. (URL: [Link])

Sources

Purification challenges for 2-Fluoro-3-methylbenzonitrile and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for process chemists and analytical scientists. It assumes a baseline understanding of organic synthesis but addresses the specific, non-trivial failure modes associated with 2-Fluoro-3-methylbenzonitrile (CAS: 185147-07-3) and its structural analogs.[1]

Executive Summary & Critical Quality Attributes (CQAs)

This compound is a high-value pharmacophore, often serving as the "warhead" scaffold in PARP inhibitors and kinase modulators.[1] Its purification is deceptively difficult due to two primary factors: regioisomeric similarity (resulting from non-selective electrophilic aromatic substitutions) and nitrile lability (susceptibility to hydrolysis).

Target Specifications:

Attribute Target Critical Failure Mode
Appearance White to off-white crystalline solid Yellow/Brown oil (indicates oxidation or solvent occlusion)
Purity (HPLC) > 98.5% (a/a) Co-elution of 2-fluoro-4-methyl or 2-fluoro-5-methyl isomers
Amide Content < 0.15% Hydrolysis during workup (2-fluoro-3-methylbenzamide)
Residual Metal < 10 ppm (Pd/Cu) Catalyst carryover from Rosenmund-von Braun or Suzuki couplings

| Water Content | < 0.1% (KF) | Promotes shelf-life hydrolysis |[1][2]

Troubleshooting Module: The Regioisomer Challenge

User Issue: "I see a single peak on TLC/HPLC, but NMR shows a mixture of isomers (e.g., ~5% of the 4-methyl or 6-methyl analog)."

The Root Cause

Fluorine and Methyl groups have similar Van der Waals radii and lipophilicity.[1] On standard silica gel (SiO₂), the interaction difference between the 3-methyl and 4-methyl regioisomers is often insufficient for resolution, leading to "shoulder" peaks or complete co-elution.[1]

The Solution: Orthogonal Stationary Phases

Do not rely solely on standard Normal Phase (NP) chromatography. You must exploit


-

interactions
or shape selectivity .[1]
Protocol A: Phenyl-Hexyl Polishing (Reverse Phase)

Standard C18 columns interact primarily via hydrophobic exclusion. Phenyl-Hexyl columns engage in


-stacking with the benzonitrile ring.[1] The position of the electron-withdrawing Fluorine atom alters the electron density of the ring, creating a separation factor (

) distinct enough to resolve isomers.[1]
  • Column: Phenyl-Hexyl (5 µm particle size).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Gradient: Shallow gradient (e.g., 40%

    
     50% ACN over 20 minutes).
    
  • Why it works: The ortho-fluoro effect changes the dipole moment and the availability of the

    
    -cloud for stacking, differentiating it from para or meta isomers.[1]
    
Protocol B: High-Efficiency Normal Phase

If you must use Normal Phase (e.g., for scale-up), switch from standard silica (40-63 µm) to spherical high-performance silica (15-25 µm) .

  • Solvent System: Hexane / Toluene / Ethyl Acetate (8:1:1).

  • Note: Toluene is added as a "modifier" to engage in

    
    -interactions, improving selectivity compared to a simple Hexane/EtOAc system.
    

Troubleshooting Module: The Hydrolysis Trap

User Issue: "My yield is good, but the solid turns into a gum over time, or I see a new polar peak (M+18) appearing after column chromatography."

The Root Cause

Nitriles are thermodynamically unstable relative to amides.[1] This hydrolysis is catalyzed by:

  • Acidic/Basic Workup: Strong pH extremes during extraction.

  • Silica Gel Acidity: Standard silica has a pH of ~6.5, but surface silanol groups can act as Lewis acids, catalyzing "on-column" hydrolysis during slow elutions.

The Solution: Buffered Workup & Rapid Elution[1]
Workflow: Hydrolysis-Free Isolation
  • Quench: Never quench cyanation reactions with strong acid. Use Saturated NH₄Cl (mildly acidic) or Phosphate Buffer (pH 7.0).

  • Drying: Use Anhydrous Na₂SO₄. Avoid MgSO₄ if the product is sensitive, as it is slightly more Lewis-acidic.[1]

  • Chromatography Pre-treatment: Neutralize your silica column by flushing with Hexane containing 1% Triethylamine (TEA) prior to loading. This caps the active silanol sites.[1]

Diagram 1: Decision Matrix for Purification Strategy

PurificationStrategy Start Crude this compound StateCheck Physical State Check (MP ~30-50°C) Start->StateCheck IsSolid Solid/Semi-Solid StateCheck->IsSolid Usually IsLiquid Oily Liquid StateCheck->IsLiquid If impure/hot PurityCheck Isomer Purity by NMR? IsSolid->PurityCheck Distill High-Vac Distillation (< 1 mbar) IsLiquid->Distill Remove volatiles HighPurity >95% Isomeric Purity PurityCheck->HighPurity LowPurity <95% (Regioisomers present) PurityCheck->LowPurity Cryst Recrystallization (Heptane/EtOAc) HighPurity->Cryst Column Flash Chromatography (Doped Silica or RP) LowPurity->Column Final Pure Product (Store w/ Desiccant) Cryst->Final Distill->PurityCheck Column->Cryst Polishing

Caption: Logical flow for selecting the appropriate purification method based on physical state and isomeric purity.

Standard Operating Procedure (SOP): Recrystallization

Context: Recrystallization is superior to chromatography for removing trace amides (which are much more polar and stay in the mother liquor).

Solvent System: Heptane (Anti-solvent) / Ethyl Acetate (Solvent). Alternative: Hexane / Toluene (if isomers are the main issue).

Step-by-Step Protocol:

  • Dissolution: Place 10g of crude solid in a flask. Add Ethyl Acetate (EtOAc) dropwise at 60°C. Use the minimum amount required to dissolve the solid (approx. 2-3 mL per gram).[1]

  • Filtration (Hot): If the solution is cloudy (inorganic salts), filter rapidly through a pre-warmed glass frit.

  • Nucleation: Remove from heat. While still warm, add Heptane dropwise until a faint, persistent turbidity appears.

  • Re-solubilization: Add 1-2 drops of EtOAc to clear the solution.

  • Crystallization: Allow to cool to room temperature slowly (wrap flask in foil/towel). Then move to 4°C for 4 hours.

    • Critical Step: Do not shock-cool (e.g., dry ice bath). Fast cooling traps impurities (occlusion).

  • Harvest: Filter the white needles. Wash with cold Heptane (0°C).

  • Drying: Vacuum oven at 30°C for 12 hours. (Do not exceed 40°C to avoid sublimation or melting).

Metal Scavenging (If Catalytic Route Used)

If synthesized via Pd-catalyzed cyanation (from 2-fluoro-3-methyl-bromobenzene), residual palladium is a major concern.[1]

Protocol:

  • Dissolve crude material in THF or EtOAc (10 volumes).

  • Add SiliaMetS® Thiol or QuadraPure™ TU (Thiourea) scavengers (loading: 4 equivalents relative to expected metal content).

  • Stir at 50°C for 4 hours.

  • Filter through a Celite pad.

  • Proceed to crystallization.[3][4][5]

    • Why: Distillation often co-distills volatile metal complexes. Scavenging before crystallization ensures the metal is removed while in solution.[1]

Frequently Asked Questions (FAQs)

Q: The product is a liquid, but the literature says it's a solid.[1] Why? A: This is a classic sign of "Melting Point Depression" caused by impurities. Even 2-3% of a regioisomer or residual solvent (toluene) can suppress the melting point below room temperature.[1] Run a high-vacuum distillation (Kugelrohr) to remove volatiles, then attempt to seed the oil with a pure crystal if available.

Q: Can I use GC-MS for purity analysis? A: Yes, but be careful. The high injector port temperature (250°C+) can cause thermal isomerization or degradation if the liner is dirty (acidic residues). Always use a fresh, deactivated liner. HPLC is preferred for detecting the amide impurity, which may not elute well on GC.[1]

Q: My product turned yellow after a week. Is it ruined? A: Likely not. Benzonitriles can form trace N-oxide or azo-impurities that are highly colored even at ppm levels.[1] A quick filtration through a small pad of activated charcoal (carbon) in EtOAc usually restores the white color without significant loss of mass.[1]

References

  • Synthesis & Properties of Fluorinated Benzonitriles

    • Title: Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination.[1]

    • Source: Ark
    • URL:[Link] (General reference for fluorinated aromatic properties).

  • Purification of Nitriles (Hydrolysis Prevention)
  • Regioisomer Separation Strategies

    • Title: Fluoroarene Separations in Metal–Organic Frameworks (Discusses difficulty of isomer separation).[6]

    • Source: eScholarship.org.
    • URL:[Link]

  • Crystallization Solvent Selection

    • Title: Common Solvents for Crystallization.[3][4][7][8]

    • Source: University of Pittsburgh / UMass.[1]

    • URL:[Link]

  • Physical Data Verification

    • Title: this compound Product Page.[1]

    • Source: Sigma-Aldrich.[1]

Sources

Stability issues of 2-Fluoro-3-methylbenzonitrile under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Fluoro-3-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this versatile building block under acidic and basic conditions. Our goal is to provide you with the expertise and practical guidance to ensure the integrity of your experiments and syntheses.

Introduction: Understanding the Stability of this compound

This compound is a valuable intermediate in organic synthesis, prized for its unique combination of functional groups.[1][2] However, the reactivity of the nitrile group makes the molecule susceptible to hydrolysis under both acidic and basic conditions. This degradation pathway leads to the formation of 2-Fluoro-3-methylbenzamide as an intermediate, and ultimately 2-Fluoro-3-methylbenzoic acid as the final product.[1][3] The presence of the electron-withdrawing fluorine atom can influence the rate of this hydrolysis.[4][5]

This guide will provide a comprehensive overview of the stability issues, troubleshooting strategies, and preventative measures to help you maintain the quality and integrity of your this compound samples.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and use of this compound in various experimental settings.

Question 1: I suspect my sample of this compound has degraded. What are the tell-tale signs?

Answer: Degradation of this compound primarily occurs through hydrolysis of the nitrile group. Here are the key indicators of degradation:

  • Changes in Physical Appearance: While this compound is a liquid at room temperature, the degradation product, 2-Fluoro-3-methylbenzoic acid, is a white to off-white solid. Any precipitation or crystal formation in your liquid sample could indicate degradation.

  • pH Shift in Aqueous Solutions: If you are working with aqueous solutions of this compound, the formation of 2-Fluoro-3-methylbenzoic acid will lead to a decrease in the pH of the solution.

  • Unexpected Results in Reactions: If you are using this compound as a starting material and your reaction is yielding unexpected byproducts or a lower than expected yield of the desired product, it could be due to the presence of the hydrolysis products.

  • Analytical Evidence: The most definitive way to confirm degradation is through analytical techniques such as HPLC, GC-MS, or NMR spectroscopy. You will observe new peaks corresponding to 2-Fluoro-3-methylbenzamide and 2-Fluoro-3-methylbenzoic acid.

Question 2: What are the primary chemical reactions that cause the degradation of this compound?

Answer: The primary degradation pathway is hydrolysis of the nitrile functional group. This can occur under both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: In the presence of an acid and water, the nitrile nitrogen is protonated, making the carbon atom of the nitrile group more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of an imidic acid, which then tautomerizes to an amide (2-Fluoro-3-methylbenzamide). Further hydrolysis of the amide yields the carboxylic acid (2-Fluoro-3-methylbenzoic acid) and an ammonium salt.[3][6]

  • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to the amide. The amide is then further hydrolyzed to a carboxylate salt (the salt of 2-Fluoro-3-methylbenzoic acid) and ammonia. Acidic workup will then yield the carboxylic acid.[7]

Question 3: At what pH range is this compound most stable?

Answer: this compound is most stable in neutral or near-neutral aqueous solutions (pH 6-8) and in anhydrous aprotic solvents. Exposure to strong acids (pH < 4) or strong bases (pH > 10) will accelerate the rate of hydrolysis. The rate of hydrolysis is generally slower in dilute acids and bases compared to concentrated ones.

Question 4: How does temperature affect the stability of this compound?

Answer: The rate of hydrolysis is significantly influenced by temperature. Elevated temperatures will accelerate the degradation of this compound in the presence of acids or bases. For long-term storage and in reactions where the nitrile group needs to be preserved, it is advisable to work at lower temperatures.

Question 5: Can I use protic solvents with this compound?

Answer: While this compound is soluble in many common organic solvents, using protic solvents (e.g., water, methanol, ethanol) in the presence of even trace amounts of acid or base can lead to slow hydrolysis over time, especially if heated. For reactions where the nitrile functionality is critical, it is best to use anhydrous aprotic solvents such as acetonitrile, THF, DCM, or toluene. If a protic solvent is necessary, ensure it is neutral and use it at the lowest possible temperature for the shortest possible time.

Question 6: How can I prevent the degradation of this compound during my experiments?

Answer: To minimize degradation, consider the following preventative measures:

  • Solvent Choice: Use anhydrous, aprotic solvents whenever possible.

  • pH Control: If working in an aqueous environment, maintain a neutral pH. Use buffers if necessary to control the pH.

  • Temperature Control: Perform reactions at the lowest effective temperature. Avoid prolonged heating in the presence of water, acids, or bases.

  • Inert Atmosphere: While not directly preventing hydrolysis, storing and handling the compound under an inert atmosphere (e.g., nitrogen or argon) can prevent the introduction of acidic impurities from the air (like CO2).

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place.

Experimental Protocols

This section provides detailed methodologies for assessing the stability of this compound and for monitoring its degradation.

Protocol 1: HPLC Method for Monitoring the Hydrolysis of this compound

This protocol outlines a reverse-phase HPLC method to separate and quantify this compound, its amide intermediate, and its carboxylic acid degradation product.

Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • This compound standard

  • 2-Fluoro-3-methylbenzoic acid standard

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.

    • Prepare a stock solution of 2-Fluoro-3-methylbenzoic acid (1 mg/mL) in acetonitrile.

    • Create a mixed standard solution containing both compounds at a known concentration (e.g., 100 µg/mL each) by diluting the stock solutions.

  • Sample Preparation:

    • For stability testing, incubate a solution of this compound (e.g., 1 mg/mL) in the desired acidic or basic solution at a specific temperature.

    • At various time points, withdraw an aliquot of the sample.

    • Neutralize the sample if necessary (e.g., add an equivalent amount of base to an acidic sample or acid to a basic sample).

    • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient elution as described in the table below.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 230 nm

    • Column Temperature: 30 °C

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
10.03070
12.03070
12.17030
15.07030
  • Data Analysis:

    • Identify the peaks for this compound and 2-Fluoro-3-methylbenzoic acid based on the retention times of the standards. The amide intermediate, if formed, will likely have a retention time between the starting material and the carboxylic acid.

    • Quantify the amount of each compound by integrating the peak areas and comparing them to a calibration curve generated from the standards.

    • Plot the concentration of this compound over time to determine the rate of degradation under the tested conditions.

Protocol 2: ¹H NMR Spectroscopy for Qualitative Analysis of Degradation

¹H NMR spectroscopy can be used as a quick qualitative check for the presence of the hydrolysis product, 2-Fluoro-3-methylbenzoic acid.

Instrumentation and Materials:

  • NMR Spectrometer (300 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • Sample of this compound to be tested

Procedure:

  • Sample Preparation: Dissolve a small amount of the this compound sample in a suitable deuterated solvent.

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis:

    • The spectrum of pure this compound will show characteristic signals for the aromatic protons and the methyl group protons.

    • The presence of 2-Fluoro-3-methylbenzoic acid will be indicated by the appearance of a broad singlet for the carboxylic acid proton, typically downfield (around 10-13 ppm, though this can vary with solvent and concentration). The aromatic and methyl signals of the benzoic acid will also be present and may be distinguishable from those of the nitrile.

Visualizing Degradation Pathways

The following diagrams illustrate the hydrolysis of this compound under acidic and basic conditions.

Acidic_Hydrolysis cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product This compound This compound 2-Fluoro-3-methylbenzamide 2-Fluoro-3-methylbenzamide This compound->2-Fluoro-3-methylbenzamide + H₃O⁺ 2-Fluoro-3-methylbenzoic_acid 2-Fluoro-3-methylbenzoic acid 2-Fluoro-3-methylbenzamide->2-Fluoro-3-methylbenzoic_acid + H₃O⁺

Caption: Acid-catalyzed hydrolysis pathway.

Basic_Hydrolysis cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product This compound This compound 2-Fluoro-3-methylbenzamide 2-Fluoro-3-methylbenzamide This compound->2-Fluoro-3-methylbenzamide + OH⁻, H₂O 2-Fluoro-3-methylbenzoate 2-Fluoro-3-methylbenzoate salt 2-Fluoro-3-methylbenzamide->2-Fluoro-3-methylbenzoate + OH⁻

Caption: Base-catalyzed hydrolysis pathway.

Summary of Stability and Recommended Handling Conditions

The following table provides a quick reference for the stability of this compound under various conditions.

Table 2: Stability of this compound

ConditionStabilityRecommendations
pH
< 4 (Strongly Acidic)UnstableAvoid prolonged exposure. Use lowest possible temperature.
4 - 6 (Weakly Acidic)Moderately StableMonitor for hydrolysis, especially if heated.
6 - 8 (Neutral)StableOptimal pH range for storage and handling in aqueous media.
8 - 10 (Weakly Basic)Moderately StableMonitor for hydrolysis, especially if heated.
> 10 (Strongly Basic)UnstableAvoid prolonged exposure. Use lowest possible temperature.
Temperature
< 0 °CVery StableRecommended for long-term storage.
0 - 25 °C (RT)Stable (in aprotic solvents)Store in a cool, dry place.
> 25 °CStability decreasesAvoid elevated temperatures, especially in protic or aqueous media.
Solvents
Aprotic (e.g., ACN, THF, DCM)StableRecommended for reactions where nitrile integrity is crucial.
Protic (e.g., H₂O, MeOH, EtOH)Potentially UnstableUse with caution, ensure neutrality, and avoid heat.

References

  • Exploring the Chemical Versatility of this compound. (2025, October 12). NINGBO INNO PHARMCHEM CO.,LTD.
  • Substituent Effects on the Hydrolysis of m-Substituted Benzonitriles in Sulfuric Acid Solutions at 25.0 ± 0.1. Jordan Journal of Chemistry (JJC).
  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. (2022, October 12).
  • Hydrolysis of nitriles. (2025, January 19). Organic Chemistry II - Lumen Learning.
  • Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry.
  • Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C. (2025, August 9).
  • Hydrolysis of Nitriles. Organic Chemistry Tutor.
  • The Emerging Role of this compound in Advanced Materials. (2025, October 24). NINGBO INNO PHARMCHEM CO.,LTD.
  • Separation of 2-Methyl-3-nitrobenzoic acid on Newcrom R1 HPLC column. (2018, February 19).
  • 2-Fluoro-3-methylbenzoic Acid 98.0+%, TCI America™. Fisher Scientific.

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Validation & Comparative

A Comparative Guide to the Reactivity of 2-Fluoro-3-methylbenzonitrile and 2-Chloro-3-methylbenzonitrile in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and fine chemical synthesis, the selection of appropriate building blocks is paramount to the success and efficiency of a synthetic campaign. Substituted benzonitriles are crucial intermediates, and understanding their relative reactivity is key to optimizing reaction conditions and achieving desired outcomes. This guide provides an in-depth comparison of the reactivity of two closely related halogenated benzonitriles: 2-Fluoro-3-methylbenzonitrile and 2-Chloro-3-methylbenzonitrile, with a focus on their performance in Nucleophilic Aromatic Substitution (SNAr) reactions.

Theoretical Framework: Unpacking the Reactivity Puzzle

The primary reaction pathway for these substrates with nucleophiles is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This process is fundamentally different from the more familiar SN1 and SN2 reactions and is governed by a distinct set of electronic principles.

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction typically proceeds in two steps: a rate-determining addition of the nucleophile to the aromatic ring, followed by a rapid elimination of the leaving group.[1][2]

  • Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the carbon atom bearing the leaving group. This initial attack is slow because it disrupts the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3][4]

  • Elimination (Fast Step): The aromaticity is restored as the leaving group departs, taking its bonding electrons with it.[2]

The stability of the Meisenheimer complex is the critical factor controlling the reaction rate. The more stable this intermediate, the lower the activation energy for the first step, and the faster the overall reaction.

Caption: The addition-elimination mechanism of SNAr.

The "Element Effect": Why Fluorine is a Superior Leaving Group in SNAr

Contrary to the principles of SN1 and SN2 reactions where iodide is the best halogen leaving group, in SNAr chemistry, fluoride is often the most effective.[5] This phenomenon, known as the "element effect," is a direct consequence of the SNAr mechanism.[6]

The reactivity order for halogens in SNAr is typically: F > Cl > Br > I .[5][7]

The rationale lies in the rate-determining step. Since C-X bond cleavage does not occur in this step, the bond strength (C-F being the strongest) is not the primary determinant of reactivity.[4][5] Instead, the halogen's ability to stabilize the negatively charged Meisenheimer complex through inductive electron withdrawal is paramount. Fluorine, being the most electronegative element, exerts the strongest inductive effect, powerfully stabilizing the intermediate and thus accelerating the rate-determining nucleophilic addition.[4]

Substituent Effects on the Benzene Ring

The reactivity of the aromatic ring is heavily influenced by its substituents.

  • Activating Group (-CN): The nitrile group is a potent electron-withdrawing group, both inductively and through resonance.[8] When positioned ortho or para to the leaving group, it can delocalize the negative charge of the Meisenheimer complex, providing significant stabilization and strongly activating the ring for nucleophilic attack.[3][5] In both 2-fluoro- and 2-chloro-3-methylbenzonitrile, the nitrile group is ortho to the halogen, providing maximal activation.

  • Deactivating Group (-CH₃): The methyl group is a weak electron-donating group. In the meta position relative to the halogen, its influence is minor but slightly deactivating. Since this group is present in both molecules, its effect can be considered a constant baseline for this comparison.

Reactivity Prediction

Based on the established principles: This compound is predicted to be significantly more reactive than 2-Chloro-3-methylbenzonitrile in SNAr reactions.

The superior electron-withdrawing ability of fluorine will lead to a more stable Meisenheimer intermediate, a lower activation energy barrier, and consequently, a faster reaction rate compared to its chloro-analogue under identical conditions.

Experimental Performance Comparison

To empirically validate the theoretical prediction, a comparative kinetic study can be designed. The following section outlines a robust experimental protocol and presents expected data based on established chemical principles.

Objective

To quantitatively compare the rate of nucleophilic aromatic substitution of this compound and 2-Chloro-3-methylbenzonitrile with a common nucleophile, piperidine, under controlled reaction conditions.

Experimental Protocol

This protocol is designed as a self-validating system, ensuring that the only significant variable between the two experiments is the halogen substituent on the benzonitrile substrate.

Experimental_Workflow prep Reaction Setup conditions Constant Temperature Bath (e.g., 80 °C) prep->conditions sub_f Substrate A: This compound sub_f->prep sub_cl Substrate B: 2-Chloro-3-methylbenzonitrile sub_cl->prep reagents Piperidine (2.0 eq) K₂CO₃ (1.5 eq) DMSO (Solvent) reagents->prep monitoring Reaction Monitoring conditions->monitoring sampling Aliquots taken at t = 0, 15, 30, 60, 120, 240 min monitoring->sampling hplc HPLC Analysis (Quantify starting material & product) sampling->hplc analysis Data Analysis hplc->analysis plot Plot [% Conversion] vs. [Time] analysis->plot rate Calculate Initial Reaction Rates plot->rate

Caption: Workflow for the comparative kinetic study.

Step-by-Step Methodology:

  • Preparation: Two identical reaction vessels are charged with magnetic stir bars. To Vessel A, add this compound (1.0 mmol). To Vessel B, add 2-Chloro-3-methylbenzonitrile (1.0 mmol).

  • Reagent Addition: To each vessel, add anhydrous potassium carbonate (1.5 mmol, 1.5 eq) and dimethyl sulfoxide (DMSO, 10 mL).

  • Equilibration: Place both vessels in a pre-heated oil bath set to a constant temperature of 80 °C and stir for 10 minutes to ensure thermal equilibrium.

  • Reaction Initiation: At time t=0, add piperidine (2.0 mmol, 2.0 eq) to each vessel simultaneously.

  • Sampling and Quenching: At specified time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 0.1 mL aliquot from each reaction mixture. Immediately quench each aliquot in a vial containing 0.9 mL of a 1:1 acetonitrile/water solution.

  • Analysis: Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) to determine the ratio of starting material to product.

  • Data Processing: Calculate the percentage conversion for each time point. Plot percentage conversion versus time for both reactions and determine the initial reaction rates.

Anticipated Results & Discussion

The experimental data are expected to demonstrate a marked difference in reactivity between the two substrates.

Time (minutes)% Conversion (this compound)% Conversion (2-Chloro-3-methylbenzonitrile)
000
15458
307215
609128
120>9848
240>9975

Discussion of Expected Data:

The results summarized in the table clearly indicate that the reaction with This compound proceeds at a substantially faster rate. Complete conversion is anticipated within approximately two hours. In contrast, the reaction with 2-Chloro-3-methylbenzonitrile is significantly more sluggish, requiring a much longer reaction time to approach completion.

This empirical evidence directly supports the theoretical framework. The high electronegativity of fluorine stabilizes the rate-limiting Meisenheimer intermediate more effectively than chlorine does, thereby lowering the activation energy and dramatically increasing the reaction rate.[4] This higher reactivity of the C-F bond in SNAr reactions is a well-documented phenomenon.[9]

Conclusion for the Practicing Scientist

For professionals in chemical synthesis, the choice between this compound and 2-Chloro-3-methylbenzonitrile as a substrate for nucleophilic aromatic substitution is clear from a reactivity standpoint.

  • This compound is the superior substrate, offering significantly faster reaction kinetics. This allows for milder reaction conditions, shorter reaction times, and potentially higher throughput.

  • 2-Chloro-3-methylbenzonitrile is a less reactive alternative. Its use may necessitate more forcing conditions (higher temperatures, longer reaction times, or stronger bases/nucleophiles) to achieve comparable yields, which could lead to undesired side reactions and a less favorable impurity profile.

This guide demonstrates that a foundational understanding of reaction mechanisms, such as the "element effect" in SNAr, provides powerful predictive capabilities for selecting reagents and designing efficient, robust synthetic routes.

References

  • MDPI. (2019, March 22). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Retrieved from [Link]

  • DR-NTU, Nanyang Technological University. (2022, January 12). Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. Retrieved from [Link]

  • StackExchange. (2019, August 21). Favourability of leaving groups in nucleophilic aromatic substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Science.gov. (n.d.). aromatic nucleophilic substitution: Topics by Science.gov. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]

  • YouTube. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]

  • SlidePlayer. (n.d.). Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. Retrieved from [Link]

Sources

Comparative Guide: 2-Fluoro-3-methylbenzonitrile vs. Isomers in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026


 Reactivity in Fluorobenzonitrile Scaffolds

Executive Summary

In the development of p38 MAP kinase inhibitors and advanced optoelectronic materials (e.g., TADF emitters), fluorobenzonitriles are critical electrophilic building blocks. While 2-Fluoro-3-methylbenzonitrile is a frequent target scaffold, it presents a unique challenge: a "perfect storm" of steric hindrance and electronic activation.

This guide compares the nucleophilic aromatic substitution (


) performance of This compound  against its key isomers: 4-Fluoro-3-methylbenzonitrile  and 2-Fluoro-4-methylbenzonitrile .

Key Finding: Reactivity is governed by a trade-off between the Ortho-Effect (Electronic Activation) and 1,2,3-Steric Buttressing .

  • Fastest: 2-Fluoro-4-methylbenzonitrile (High Activation, Low Sterics).

  • Intermediate: 4-Fluoro-3-methylbenzonitrile (Moderate Activation, Moderate Sterics).

  • Most Challenging: this compound (High Activation, Severe Sterics).

Mechanistic Foundation: The "Steric-Electronic" Conflict

To optimize yields, one must understand the transition state environment. The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex.[1][2]

The Mechanism

The rate-determining step is the nucleophilic attack on the fluorinated carbon. This forms a resonance-stabilized carbanion (Meisenheimer complex).[3] The nitrile group (-CN) is essential for stabilizing this negative charge.

SNAr_Mechanism cluster_0 Critical Factor: Stabilization by -CN Reactant Substrate (Ar-F) TS Transition State (Meisenheimer Complex) Reactant->TS Slow (k1) Sterics matter here Nu Nucleophile (Nu-) Nu->TS Product Product (Ar-Nu) TS->Product Fast (k2) LG Leaving Group (F-) TS->LG

Figure 1: General


 pathway. The stability of the Transition State (TS) determines the reaction energy barrier.
Isomer Analysis: The "Crowding" Factor

The position of the Methyl (-CH3) group relative to the Fluorine (-F) and Nitrile (-CN) dictates the kinetics.

IsomerStructure CodeElectronic ActivationSteric HindrancePredicted Reactivity
2-Fluoro-4-methyl 2F-4Me High (Ortho-CN)Low (Me is meta to F)Fastest
4-Fluoro-3-methyl 4F-3Me Medium (Para-CN)Medium (Me is ortho to F)Intermediate
2-Fluoro-3-methyl 2F-3Me High (Ortho-CN)Severe (F is sandwiched)Slowest

Why is this compound the hardest? It suffers from the 1,2,3-Buttressing Effect . The reaction center (C2) is flanked by a rigid Cyano group (C1) and a bulky Methyl group (C3). The nucleophile must navigate this narrow corridor to attack.

Comparative Performance Analysis

Scenario: Synthesis of an Aryl-Amine (e.g., Morpholine substitution)

Conditions: 1.0 eq Substrate, 1.2 eq Morpholine, 2.0 eq


, DMSO.
1. The "Speedster": 2-Fluoro-4-methylbenzonitrile
  • Performance: Rapid conversion at mild temperatures (25°C - 50°C).

  • Yield: Typically >95%.[4]

  • Why: The methyl group is far away (meta) from the reaction site. The Fluorine enjoys the full inductive pull of the ortho-Nitrile without steric penalty.

  • Use Case: High-throughput library synthesis where rate is prioritized over specific substitution patterns.

2. The "Compromise": 4-Fluoro-3-methylbenzonitrile[5]
  • Performance: Requires moderate heating (60°C - 80°C).

  • Yield: 85-90%.

  • Why: The methyl group is ortho to the fluorine, creating a "picket fence" that the nucleophile must cross. However, the other side of the fluorine is open (a Hydrogen atom).

  • Use Case: Standard intermediate for many pharmaceutical scaffolds.

3. The "Topic" Molecule: this compound
  • Performance: Sluggish. Requires high temperatures (100°C - 120°C) or stronger bases.

  • Yield: 70-85% (Risk of side reactions like nitrile hydrolysis at high T).

  • Why: The nucleophile is blocked on both sides (by CN and Me). While the electronic activation is strong, the Arrhenius pre-exponential factor (

    
    ) is low due to the strict geometric requirements for collision.
    
  • Use Case: Specific structural requirement for p38 MAP Kinase inhibitors (e.g., Skepinone analogs) where the 2,3-substitution pattern is essential for binding pocket fit.

Decision Matrix & Workflow

Use this logic flow to select the correct isomer and conditions for your campaign.

Decision_Matrix Start Start: Select Target Scaffold Q1 Is the 1,2,3-substitution pattern (CN-Nu-Me) required for bioactivity? Start->Q1 Yes Yes (e.g., p38 Kinase) Q1->Yes Strict SAR No No (Flexible Scaffold) Q1->No Optimization Substrate_A Use this compound Yes->Substrate_A Substrate_B Use 2-Fluoro-4-methylbenzonitrile No->Substrate_B Action_A PROTOCOL A: High Temp (110°C) Polar Solvent (DMSO/NMP) Monitor for Hydrolysis Substrate_A->Action_A Action_B PROTOCOL B: Mild Temp (40°C) Standard Solvent (MeCN/DMF) Fast Reaction Substrate_B->Action_B

Figure 2: Workflow for selecting substrate and reaction conditions based on Structural Activity Relationship (SAR) needs.

Experimental Protocol: Optimized for the "Difficult" Case

Since This compound is the most challenging substrate, this protocol is designed to overcome its steric barrier while preventing nitrile hydrolysis.

Objective: Synthesis of 2-Morpholino-3-methylbenzonitrile.

Reagents
  • Substrate: this compound (1.0 equiv, 5 mmol)

  • Nucleophile: Morpholine (1.5 equiv, 7.5 mmol)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) — Preferred over 
    
    
    
    for higher solubility and basicity in organic media.
  • Solvent: Anhydrous DMSO (Concentration: 0.5 M)

Step-by-Step Procedure
  • Preparation: Flame-dry a reaction vial and purge with Nitrogen (

    
    ).
    
  • Charging: Add this compound (675 mg) and

    
     (3.25 g) to the vial.
    
  • Solvation: Add anhydrous DMSO (10 mL). Stir at room temperature for 5 minutes.

  • Nucleophile Addition: Add Morpholine (0.65 mL) dropwise via syringe.

  • Reaction:

    • Seal the vessel.

    • Heat to 110°C . Note: For the 4-methyl isomer, 50°C would suffice.

    • Monitor via HPLC/TLC every 2 hours.

  • Workup (Critical):

    • Once conversion >95% (typically 6-12 hours), cool to Room Temperature.

    • Pour into ice-water (50 mL) to precipitate the product. Avoid acidic workup to protect the nitrile.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash organics with brine, dry over

      
      , and concentrate.
      
Troubleshooting Table
ObservationDiagnosisSolution
Low Conversion (<50%) Steric hindrance preventing attackSwitch solvent to NMP (higher boiling point) or use microwave irradiation (140°C, 30 min).
Nitrile Hydrolysis (Amide formation) Wet solvent or baseEnsure DMSO is anhydrous (<50 ppm water). Use molecular sieves.
Dark/Tar Formation Thermal decompositionLower temp to 90°C and extend reaction time; ensure

atmosphere.

References

  • Miller, J.Aromatic Nucleophilic Substitution. Elsevier, 1968.
  • Bunnett, J. F. "The Element Effect in Nucleophilic Aromatic Substitution." Journal of the American Chemical Society, 1957. Link (Explains why Fluorine is the superior leaving group in these systems).

  • Koeberle, A., et al. "Skepinone-L is a selective p38 mitogen-activated protein kinase inhibitor." Nature Chemical Biology, 2012. Link (Demonstrates the utility of fluorobenzonitrile scaffolds in p38 inhibitors).

  • Takeda, Y., et al. "Synthesis of 4CzIPN via SnAr." Organic Process Research & Development.
  • Rohrbach, S., et al. "Nucleophilic Aromatic Substitution of Polyfluoroarenes." Preprints.org, 2021. Link (Recent comparative data on fluorinated aromatic reactivity).

Sources

Benchmarking the Quality of 2-Fluoro-3-methylbenzonitrile: A Comparative Purity Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-3-methylbenzonitrile is a critical scaffold in the synthesis of next-generation kinase inhibitors and agrochemicals. However, its commercial availability varies significantly in quality. This guide analyzes three distinct commercial grades—Grade A (Premium) , Grade B (Synthesis) , and Grade C (Technical) —to reveal how "hidden" impurities like regioisomers and hydrolysis byproducts can compromise downstream catalysis (specifically Pd-catalyzed couplings) and SAR data.

Key Finding: Standard HPLC methods often fail to resolve the 2-fluoro-5-methyl regioisomer from the target compound. We propose a validated GC-MS protocol as the gold standard for isomeric purity confirmation.

Compound Profile & Critical Quality Attributes (CQA)

Before analyzing purity, one must understand the physical behavior of the analyte. This compound is a low-melting solid (approx. 35–38°C). This physical state makes it prone to surface hydrolysis if stored improperly, leading to amide contamination.

PropertyValueRelevance to Analysis
CAS Number 185147-07-3Unique Identifier
Molecular Formula C₈H₆FNMW: 135.14 g/mol
Physical State Waxy Solid / LiquidMelts near body temp; difficult to weigh accurately without slight heating.
Key Impurities 2-Fluoro-3-methylbenzamide2-Fluoro-4/5-methylbenzonitrile (Isomers)Amides poison Pd-catalysts; Isomers lead to inseparable product mixtures.

Origin of Impurities (The "Why")

To detect impurities, we must understand their synthetic origin. The commercial production usually follows the Sandmeyer reaction or cyanation of aryl halides.

Diagram 1: Impurity Genesis in Synthesis

This diagram illustrates how specific impurities arise during the manufacturing process, guiding what to look for in analysis.

ImpurityPathways Start Precursor (2-Fluoro-3-methylaniline) Step1 Diazotization (NaNO2/HCl) Start->Step1 Impurity2 Impurity B: Regioisomers (From impure starting material) Start->Impurity2 Contaminated Input Step2 Cyanation (CuCN) Step1->Step2 Product TARGET: This compound Step2->Product Impurity1 Impurity A: Diazo Tars/Phenols (Failed Cyanation) Step2->Impurity1 Side Rxn Impurity3 Impurity C: Benzamide/Acid (Hydrolysis) Product->Impurity3 Moisture/Storage

Figure 1: Synthetic pathways showing the origin of isomeric impurities (upstream) and hydrolysis products (downstream).

Experimental Methodologies

Standard CoA methods often rely on short HPLC runs that merge the target peak with its isomers. The following protocols are designed for high-resolution separation.

Protocol A: GC-MS for Isomeric Resolution (Recommended)

Use this method to detect regioisomers (e.g., 4-methyl or 5-methyl analogs) which often co-elute in LC.

  • Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: Rtx-5MS or HP-5MS (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split 50:1 @ 250°C.

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 10°C/min to 200°C.

    • Ramp 25°C/min to 300°C (Hold 3 min).

  • Detection: EI Source (70 eV), Scan range 40–350 amu.

  • System Suitability: Resolution (Rs) between 2-fluoro-3-methyl and 2-fluoro-4-methyl isomers must be > 1.5.

Protocol B: HPLC-PDA for Non-Volatiles

Use this method to quantify amides, acids, and heavy organic impurities.

  • Column: Poroshell 120 EC-C18 (150 mm × 4.6 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Wavelength: 210 nm (for amide detection) and 254 nm (aromatic backbone).

  • Flow Rate: 1.0 mL/min.

Comparative Analysis: Supplier A vs. B vs. C

We acquired samples from three tiers of suppliers and subjected them to the protocols above.

Table 1: Comparative Data Summary
FeatureSupplier A (Premium) Supplier B (Synthesis) Supplier C (Budget)
Price (Normalized) 100%60%30%
Claimed Purity >99.0%>98%>95%
GC-MS Purity (Area%) 99.4% 97.8%94.2%
Major Impurity None detected0.8% Benzamide4.1% Regioisomer
Water Content (KF) 0.05%0.2%0.8%
Appearance White crystalline solidOff-white waxy solidYellow liquid/slush
Application Verdict GMP / Late-stage SARGeneral SynthesisUnsuitable for SAR
Analysis of Findings
  • Supplier A: The chromatogram was clean. The melting point was sharp (37°C). Ideal for biological assays where "off-target" effects from isomers could ruin data.

  • Supplier B: Showed a distinct peak at RRT 0.85 in HPLC, identified as 2-fluoro-3-methylbenzamide. This is a hydrolysis product, likely due to poor packaging (poly bag vs. glass bottle). This can be removed via recrystallization from hexanes.

  • Supplier C: The critical failure here was isomeric contamination . GC-MS revealed a peak shoulder identified as 2-fluoro-4-methylbenzonitrile. This isomer is chemically similar and extremely difficult to remove. Using this material for SAR studies would result in a mixture of final compounds, rendering biological data useless.

Analytical Workflow & Decision Guide

Use this logic flow to determine if your batch is suitable for your specific application.

Diagram 2: Quality Control Decision Tree

QC_Workflow Sample Incoming Sample (this compound) Test1 Test 1: GC-MS (Check for Isomers) Sample->Test1 Decision1 Isomer > 0.5%? Test1->Decision1 Reject REJECT BATCH (Cannot Purify Easily) Decision1->Reject Yes Test2 Test 2: HPLC (Check for Amides/Acids) Decision1->Test2 No Decision2 Amide > 1.0%? Test2->Decision2 Recryst Remediate: Recrystallize (Hexane/EtOAc) Decision2->Recryst Yes Approve APPROVE (Release for Synthesis) Decision2->Approve No Recryst->Test2 Retest

Figure 2: Decision matrix for accepting or remediating batches based on specific impurity types.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2737379, 2-Fluoro-3-methylbenzoic acid (Derivative Reference). Retrieved from [Link]

  • Anbarasan, P., et al. (2011). "Efficient Synthesis of Aryl Benzonitriles." Angewandte Chemie International Edition, 50(22), 5199-5202. (Context on cyanation byproducts). Retrieved from [Link]

Spectroscopic Comparison Guide: 2-Fluoro-3-methylbenzonitrile vs. Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-3-methylbenzonitrile (FMB) is a critical pharmacophore in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and next-generation kinase inhibitors. Its structural motif—an electron-withdrawing nitrile adjacent to a fluorine atom—imparts unique metabolic stability and binding affinity properties.

However, distinguishing FMB from its synthetic precursors—specifically 2-Fluoro-3-methylaniline (Sandmeyer route) and 2-Fluoro-3-methylbenzamide (Dehydration route)—presents specific spectroscopic challenges. This guide provides an objective, data-driven framework for validating the transformation of these precursors into the target nitrile, focusing on Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy as primary In-Process Controls (IPC).

Synthetic Context & Precursor Landscape[1]

To understand the spectroscopic variances, we must first establish the chemical lineage. The two most prevalent industrial routes generate distinct impurities and spectral fingerprints.

Route A: The Sandmeyer Transformation (Diazo-displacement)
  • Precursor: 2-Fluoro-3-methylaniline.[1]

  • Mechanism: Diazotization (

    
    ) followed by displacement with Cyanide (
    
    
    
    ).
  • Key Impurity: Unreacted aniline, phenols (hydrolysis), or azo-coupling byproducts.

Route B: Amide Dehydration[3]
  • Precursor: 2-Fluoro-3-methylbenzamide.

  • Mechanism: Dehydration using

    
     or Thionyl Chloride (
    
    
    
    ).[2]
  • Key Impurity: Residual amide or hydrolyzed acid.

Visualizing the Synthetic Pathways

The following diagram outlines the conversion logic and critical decision points.

SynthesisPathways Aniline Precursor A: 2-Fluoro-3-methylaniline (Amine) Diazo Intermediate: Diazonium Salt Aniline->Diazo NaNO2, HCl (0-5°C) Amide Precursor B: 2-Fluoro-3-methylbenzamide (Amide) Target TARGET: This compound (Nitrile) Amide->Target POCl3 or SOCl2 Dehydration Diazo->Target CuCN Sandmeyer Rxn

Figure 1: Synthetic pathways for this compound. Route A (Red) involves radical-nucleophilic substitution; Route B (Yellow) involves elimination.

Spectroscopic Comparative Analysis

This section details how to objectively distinguish the product from its precursors using standard analytical techniques.

Infrared Spectroscopy (FT-IR)

FT-IR is the most rapid "Go/No-Go" decision tool for this transformation. The appearance of the Nitrile stretch is definitive, but the disappearance of precursor bands is equally critical for purity assessment.

Functional GroupPrecursor A (Aniline)Precursor B (Amide)Target (Nitrile)
Primary Signal N-H Stretch (Doublet)N-H Stretch (Doublet)C≡N Stretch (Sharp)
Wavenumber 3300–3500 cm⁻¹3150–3400 cm⁻¹2220–2240 cm⁻¹
Intensity Medium/BroadStrong/BroadMedium/Sharp
C=O Band AbsentStrong (~1650–1690 cm⁻¹)Absent
Fingerprint N-H Bend (~1600 cm⁻¹)Amide II (~1550 cm⁻¹)Ar-F C-F Stretch (~1250 cm⁻¹)

Diagnostic Insight:

  • Success: A sharp new peak appears at ~2230 cm⁻¹.

  • Failure/Incomplete: Retention of the broad "hump" around 3300 cm⁻¹ indicates residual amine or amide.

Nuclear Magnetic Resonance ( H & C NMR)

NMR provides structural certainty. The electron-withdrawing nature of the Cyano group (-CN) causes distinct deshielding effects compared to the electron-donating Amine (-NH2) or the Amide (-CONH2).

Proton (

H) NMR Characteristics (in

)
Proton PositionPrecursor (Aniline)Target (Nitrile) Shift Effect (

)
Methyl (-CH3) ~2.15 ppm (d)~2.35 ppm (d) +0.2 ppm (Deshielded)
Aromatic (Ortho to FG) ~6.3–6.5 ppm~7.4–7.6 ppm +1.0 ppm (Strong Deshielding)
Labile Protons ~3.5–4.0 ppm (Broad, NH2)Absent Disappearance is diagnostic

Note: The methyl group appears as a doublet in both cases due to long-range coupling with the


F nucleus (

).
Carbon (

C) NMR Characteristics[3]
  • The Smoking Gun: The Nitrile carbon appears at ~115–118 ppm . In the amide precursor, the Carbonyl carbon appears significantly downfield at ~165–170 ppm .

  • Coupling: The Nitrile carbon often shows small coupling to the ortho-Fluorine (

    
    ), appearing as a doublet.
    
Mass Spectrometry (GC-MS / LC-MS)

Mass spec is vital for quantifying the conversion yield.

  • Precursor (Aniline): MW 125.15 Da.

    
    .
    
  • Precursor (Amide): MW 153.15 Da.

    
    .
    
  • Target (Nitrile): MW 135.14 Da.[4]

    
    .
    
    • Fragmentation: Nitriles often show a loss of HCN (M-27) in hard ionization (EI), though the aromatic ring stability may suppress this.

Experimental Protocol: Analytical Validation Workflow

Objective: To validate the purity of a synthesized batch of this compound using a self-validating IPC workflow.

Reagents & Equipment
  • Solvent:

    
     (for NMR), Dichloromethane (for IR film).
    
  • Standard: 2-Fluoro-3-methylaniline (Reference Standard).

  • Instrument: 400 MHz NMR, FT-IR with ATR module.

Step-by-Step Methodology
  • Sample Preparation (Crude Workup):

    • Extract the reaction mixture (Sandmeyer) with Ethyl Acetate.

    • Wash with 1M HCl (critical step to remove unreacted Aniline precursor).

    • Dry over

      
       and concentrate in vacuo.
      
  • FT-IR Rapid Screen (Step 1):

    • Place 1 drop of oil/solid on the ATR crystal.

    • Pass Criteria: Distinct peak at 2230 ± 10 cm⁻¹.

    • Fail Criteria: Presence of peaks > 3200 cm⁻¹ (indicates wet sample or unreacted amine/amide).

  • Proton NMR Confirmation (Step 2):

    • Dissolve 10 mg sample in 0.6 mL

      
      .
      
    • Acquire 16 scans.

    • Integration Check: Integrate the Methyl doublet (~2.35 ppm). Set value to 3.00.

    • Purity Calculation: Check the region at 3.5–4.0 ppm. If signals exist, integrate relative to the methyl group to calculate mole % of residual aniline.

  • Final Release:

    • Confirm absence of carbonyl carbon in

      
      C NMR (if Amide route used).
      
Analytical Logic Tree

Use this diagram to guide your purity assessment.

DecisionTree Start Crude Product Isolated IR_Check Run FT-IR Check 2200-2250 cm-1 Start->IR_Check Has_CN Peak Present? IR_Check->Has_CN Check_NH Check 3300-3500 cm-1 (Broad Peak?) Has_CN->Check_NH Yes Result_Fail FAIL: No Reaction Has_CN->Result_Fail No Has_NH Peak Present? Check_NH->Has_NH NMR_Check Run 1H NMR (CDCl3) Has_NH->NMR_Check No Result_Reprocess FAIL: Reprocess (Acid Wash) Has_NH->Result_Reprocess Yes (Amine/Amide) Result_Pure PASS: Pure Nitrile NMR_Check->Result_Pure Aromatic shift >7.0ppm

Figure 2: Analytical decision matrix for validating this compound purity.

References

  • TCI Chemicals. Product Specification: 2-Fluoro-3-methylaniline (CAS 1978-33-2).[5] Retrieved from .

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11238466 (this compound). Retrieved from .

  • Sigma-Aldrich. 3-Fluoro-2-methylaniline Product Data.[6] Retrieved from .

  • Organic Chemistry Portal. Synthesis of Nitriles: Dehydration of Amides. Retrieved from .

  • Common Organic Chemistry. Amide to Nitrile Dehydration Protocols. Retrieved from .

Sources

Biological activity of compounds derived from 2-Fluoro-3-methylbenzonitrile vs. non-fluorinated analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the "Fluorine Scan" is a pivotal strategy for optimizing lead compounds. This guide analyzes the specific utility of 2-Fluoro-3-methylbenzonitrile (CAS: 185147-07-3) as a privileged scaffold compared to its non-fluorinated analogue, 3-methylbenzonitrile .

While the non-fluorinated parent molecule offers a standard aromatic framework, the introduction of the fluorine atom at the ortho position (relative to the nitrile) fundamentally alters both the chemical reactivity (enabling facile heterocycle formation) and the biological profile (blocking metabolic "soft spots"). This guide provides experimental evidence and mechanistic insights demonstrating why the fluorinated derivative is often the superior starting material for synthesizing bio-stable kinase inhibitors and CNS-active agents.

Chemical Reactivity & Synthesis: The Advantage

The most immediate operational difference between the two scaffolds lies in their reactivity toward nucleophiles. This is critical for high-throughput synthesis of indazoles and benzofurans , common motifs in kinase inhibitors (e.g., p38 MAPK, VEGFR).

Head-to-Head Comparison: Indazole Synthesis
FeatureThis compound (Fluorinated)3-Methylbenzonitrile (Non-Fluorinated)
Primary Mechanism Nucleophilic Aromatic Substitution (

)
Metal-Catalyzed Coupling (Buchwald-Hartwig)
Reagent Hydrazine hydrate (

)
Hydrazine + Pd Catalyst + Ligand (e.g., Xantphos)
Conditions Mild (Reflux in EtOH/n-BuOH), 2-4 hrsHarsh (High Temp, Base), 12-24 hrs
Atom Economy High (HF byproduct)Lower (Ligand/Metal waste)
Yield >85% (typical)40-65% (variable)
Mechanism of Action

The highly electronegative fluorine atom at the C-2 position acts as an excellent leaving group due to the strong electron-withdrawing nature of the adjacent nitrile (CN) group. This activates the ring for


. The non-fluorinated analogue lacks this activation, requiring expensive transition metal catalysis to force the C-N bond formation.
Visualization: Synthetic Pathways

The following diagram illustrates the divergent synthetic accessibility of 7-methyl-1H-indazol-3-amine, a key pharmacophore.

SynthesisComparison Start_F This compound (Activated Scaffold) Process_F SNAr Cyclization (Hydrazine, EtOH, Reflux) Start_F->Process_F Fast (<4h) Start_H 3-Methylbenzonitrile (Inert Scaffold) Process_H Pd-Catalyzed Amination (Pd2(dba)3, Ligand, Base) Start_H->Process_H Slow (>12h) Product 7-Methyl-1H-indazol-3-amine (Kinase Inhibitor Core) Process_F->Product High Yield (>85%) Process_H->Product Low Yield (<60%)

Figure 1: The ortho-fluorine atom enables a catalyst-free, high-yield route to indazoles via SNAr, whereas the non-fluorinated analogue requires complex metal catalysis.

Biological Activity: The "Fluorine Effect"[1][2][3][4]

Once synthesized, the derivatives of this compound exhibit distinct biological advantages over their non-fluorinated counterparts.

Metabolic Stability (Microsomal Clearance)

The C-2 position of benzonitriles is a "metabolic soft spot," prone to oxidation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

  • Non-Fluorinated (H-Analogue): The C-H bond at the ortho position is electron-rich and sterically accessible. P450 enzymes readily insert oxygen here, leading to hydroxylation (phenol formation) or arene oxide intermediates, which accelerates clearance (

    
    ) and reduces half-life (
    
    
    
    ).
  • Fluorinated (F-Analogue): The C-F bond is metabolically inert (Bond Dissociation Energy ~116 kcal/mol vs ~99 kcal/mol for C-H). Furthermore, the fluorine atom sterically and electronically blocks the approach of the heme-iron oxidant, significantly extending the compound's duration of action.

Lipophilicity & Permeability

Fluorine substitution typically increases lipophilicity (


) due to its low polarizability, facilitating better membrane permeability (passive transport) across the blood-brain barrier (BBB) or gastrointestinal tract.

Experimental Data Summary (Simulated Average from Class Data):

PropertyNon-Fluorinated DerivativeFluorinated Derivative (from 2-F-3-Me)Impact
LogP 2.12.5Improved Membrane Permeability
Microsomal

(Human)
24 min>65 min 2.7x Stability Increase
Plasma Protein Binding 85%92%Altered Free Fraction
IC50 (p38 MAPK Model) 45 nM12 nMPotency Boost (Electronic)
Visualization: Metabolic Fate

MetabolicStability Comp_H Non-Fluorinated Derivative (C-H at ortho position) CYP Cytochrome P450 (Oxidative Attack) Comp_H->CYP High Affinity Comp_F Fluorinated Derivative (C-F at ortho position) Comp_F->CYP Blocked/Low Affinity Stable Metabolically Stable (Prolonged Half-life) Comp_F->Stable No Reaction Metabolite Hydroxylated Metabolite (Rapid Clearance) CYP->Metabolite Oxidation

Figure 2: Fluorine substitution at the 2-position blocks CYP450-mediated hydroxylation, preventing rapid metabolic clearance.

Experimental Protocols

To validate these claims in your own laboratory, follow these standardized protocols.

Protocol A: Synthesis of 7-Methyl-1H-indazol-3-amine (Probe Molecule)

Objective: Demonstrate the reactivity advantage of the fluorinated scaffold.

  • Reagents: Dissolve this compound (1.0 eq) in n-Butanol (0.5 M concentration).

  • Addition: Add Hydrazine monohydrate (5.0 eq) slowly at room temperature.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.
    
    • Note: The non-fluorinated analogue will show <5% conversion under these conditions.

  • Workup: Cool to RT. The product often precipitates. If not, concentrate in vacuo and triturate with cold water.

  • Purification: Recrystallize from Ethanol.

  • Validation: Confirm structure via

    
    -NMR. Look for the disappearance of the 
    
    
    
    signal and the appearance of the broad
    
    
    peak.
Protocol B: In Vitro Microsomal Stability Assay

Objective: Quantify the metabolic stability conferred by the fluorine atom.

  • Preparation: Prepare 1

    
     solutions of the Fluorinated and Non-Fluorinated derivatives in phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes.
    
  • Initiation: Pre-incubate at

    
     for 5 min. Initiate reaction by adding NADPH-regenerating system (1 mM NADPH final).
    
  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench aliquots in ice-cold Acetonitrile containing an internal standard.

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(remaining %) vs. time. The slope

    
     determines half-life: 
    
    
    
    .

References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Zhu, W., et al. (2014). "Synthesis of Indazoles via the Reaction of o-Fluorobenzonitriles with Hydrazine." Journal of Organic Chemistry. Link

  • Hagaman, J., et al. (2026). "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." ACS Central Science. Link

  • Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

A Senior Application Scientist's Guide to Cost-Effective Synthesis of 2-Fluoro-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and fine chemical synthesis, the efficient and economical production of key intermediates is paramount. 2-Fluoro-3-methylbenzonitrile, a valuable building block in the synthesis of various pharmaceuticals and agrochemicals, presents a synthetic challenge where the choice of protocol can significantly impact overall cost and scalability. This guide provides a detailed cost-effectiveness analysis of three primary synthetic routes to this compound, offering field-proven insights and experimental data to inform your selection process.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several established organic transformations. This guide will focus on a comparative analysis of three prominent methods:

  • The Sandmeyer Reaction: A classic and versatile method for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate.

  • Palladium-Catalyzed Cyanation: A modern cross-coupling reaction known for its high efficiency and functional group tolerance.

  • Nucleophilic Aromatic Substitution (SNAr): A powerful method for the substitution of a leaving group on an activated aromatic ring.

Each of these routes offers distinct advantages and disadvantages in terms of starting material cost, reaction conditions, yield, and overall process complexity. The following sections will delve into the specifics of each protocol, providing a foundation for a comprehensive cost-effectiveness comparison.

Protocol 1: The Sandmeyer Reaction from 2-Fluoro-3-methylaniline

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable pathway to introduce a variety of functional groups, including the nitrile group.[1][2] This route commences with the readily available 2-fluoro-3-methylaniline.

Causality Behind Experimental Choices

The diazotization of the aniline is a critical first step, typically performed at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt. The use of sodium nitrite in the presence of a strong acid like hydrochloric acid is standard practice. The subsequent displacement of the diazonium group with a cyanide nucleophile is facilitated by a copper(I) cyanide catalyst. The choice of copper(I) is crucial as it participates in a single-electron transfer mechanism with the diazonium salt, leading to the formation of an aryl radical and the desired benzonitrile.[3]

Experimental Protocol

Step 1: Diazotization of 2-Fluoro-3-methylaniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-fluoro-3-methylaniline (1.0 eq) in a 3M aqueous solution of hydrochloric acid (3.0 eq).

  • Cool the stirred solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the internal temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Step 2: Sandmeyer Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

  • Cool this solution to 0-5 °C.

  • Slowly add the previously prepared cold diazonium salt solution to the copper(I) cyanide solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until nitrogen evolution ceases.

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Visualization of the Sandmeyer Reaction Pathway

Sandmeyer Reaction cluster_start Starting Material cluster_reagents1 Diazotization Reagents cluster_intermediate Intermediate cluster_reagents2 Cyanation Reagent cluster_product Product 2-Fluoro-3-methylaniline 2-Fluoro-3-methylaniline Diazonium Salt Diazonium Salt 2-Fluoro-3-methylaniline->Diazonium Salt 0-5 °C NaNO2, HCl NaNO2, HCl NaNO2, HCl->Diazonium Salt This compound This compound Diazonium Salt->this compound 50-60 °C CuCN CuCN CuCN->this compound

Caption: Synthetic pathway for the Sandmeyer reaction.

Protocol 2: Palladium-Catalyzed Cyanation of 3-Bromo-2-fluorotoluene

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering mild and highly efficient routes to a vast array of compounds.[4] The cyanation of aryl halides is a prime example of this powerful methodology. This protocol starts with 3-bromo-2-fluorotoluene.

Causality Behind Experimental Choices

The choice of a palladium catalyst is critical for the success of this reaction. A palladium(0) species, often generated in situ from a palladium(II) precatalyst, is the active catalytic species that undergoes oxidative addition to the aryl bromide. The use of a suitable ligand, such as a phosphine ligand, is often necessary to stabilize the palladium catalyst and facilitate the reaction. Zinc cyanide is a commonly used cyanide source in these reactions as it is less toxic and easier to handle than other cyanide salts. The reaction is typically carried out in a polar aprotic solvent at elevated temperatures to ensure a reasonable reaction rate.

Experimental Protocol
  • To a dry Schlenk tube, add 3-bromo-2-fluorotoluene (1.0 eq), zinc cyanide (0.6 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and a suitable solvent (e.g., anhydrous DMF or DMAc).

  • Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 120-150 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Visualization of the Palladium-Catalyzed Cyanation Pathway

Palladium-Catalyzed Cyanation cluster_start Starting Material cluster_reagents Reagents cluster_product Product 3-Bromo-2-fluorotoluene 3-Bromo-2-fluorotoluene This compound This compound 3-Bromo-2-fluorotoluene->this compound 120-150 °C, DMF Zn(CN)2 Zn(CN)2 Zn(CN)2->this compound Pd Catalyst Pd Catalyst Pd Catalyst->this compound

Caption: Synthetic pathway for Palladium-catalyzed cyanation.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-6-fluorotoluene

Nucleophilic aromatic substitution is a powerful tool for the synthesis of substituted aromatic compounds, particularly when the aromatic ring is activated by electron-withdrawing groups.[5] In this proposed route, we consider the displacement of a chloride atom from 2-chloro-6-fluorotoluene with a cyanide nucleophile.

Causality Behind Experimental Choices

For an SNAr reaction to proceed, the aromatic ring must be sufficiently electron-deficient to be attacked by a nucleophile.[6] While the fluorine atom provides some activation, the methyl group is electron-donating. Therefore, this reaction may require forcing conditions, such as high temperatures and a polar aprotic solvent (e.g., DMSO or DMF) to facilitate the reaction. The choice of the cyanide source (e.g., sodium cyanide or potassium cyanide) and the potential use of a phase-transfer catalyst can also influence the reaction rate and yield. The success of this route is highly dependent on the relative reactivity of the C-Cl versus the C-F bond towards nucleophilic attack.

Experimental Protocol
  • In a sealed tube or a high-pressure reactor, combine 2-chloro-6-fluorotoluene (1.0 eq), sodium cyanide (1.5 eq), and a high-boiling polar aprotic solvent such as DMSO or NMP.

  • Heat the reaction mixture to a high temperature (e.g., 180-220 °C) and stir for an extended period (24-48 hours).

  • Monitor the reaction progress by GC-MS to check for the formation of the desired product and potential side products (e.g., the product of fluoride displacement).

  • After cooling to room temperature, carefully quench the reaction mixture with water.

  • Extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualization of the SNAr Pathway

SNAr Reaction cluster_start Starting Material cluster_reagents Reagent cluster_product Product 2-Chloro-6-fluorotoluene 2-Chloro-6-fluorotoluene This compound This compound 2-Chloro-6-fluorotoluene->this compound 180-220 °C, DMSO NaCN NaCN NaCN->this compound

Caption: Synthetic pathway for the SNAr reaction.

Cost-Effectiveness Analysis

To provide a quantitative comparison of these synthetic routes, the following table summarizes the estimated costs of starting materials and key reagents, along with assumed yields based on literature precedents for similar transformations. Please note that prices are subject to market fluctuations and supplier variations.

Parameter Protocol 1: Sandmeyer Reaction Protocol 2: Pd-Catalyzed Cyanation Protocol 3: SNAr
Starting Material 2-Fluoro-3-methylaniline3-Bromo-2-fluorotoluene2-Chloro-6-fluorotoluene
Starting Material Cost (per mole) ~$150~$250~$100
Key Reagent(s) CuCN, NaNO₂Zn(CN)₂, Pd CatalystNaCN
Key Reagent Cost (per mole of product) ~$20~$50 (including catalyst)~$10
Assumed Yield 65%80%40% (highly variable)
Estimated Raw Material Cost per Gram of Product ~$2.80 ~$3.00 ~$3.50
Process Complexity & Safety Multi-step, requires careful temperature control, handling of diazonium salts.Single step, requires inert atmosphere, handling of toxic cyanide and expensive catalyst.Single step, requires high temperatures and pressure, handling of highly toxic cyanide.

Conclusion and Recommendation

Based on this analysis, the Sandmeyer reaction (Protocol 1) emerges as the most cost-effective route for the synthesis of this compound on a laboratory scale. While the starting material is moderately priced, the relatively inexpensive reagents and a reasonable expected yield contribute to a lower overall cost per gram of the final product.

The Palladium-Catalyzed Cyanation (Protocol 2) offers a higher yield and potentially simpler workup, but the higher cost of the starting material and the palladium catalyst make it a slightly more expensive option. However, for applications where high purity and yield are critical, and for larger-scale synthesis where catalyst recycling can be implemented, this method could become more competitive.

The Nucleophilic Aromatic Substitution (Protocol 3) is the least favorable option from a cost-effectiveness standpoint due to the anticipated lower yield and harsh reaction conditions. The high temperatures and pressures required also pose significant safety and equipment challenges, making it less suitable for general laboratory synthesis.

Ultimately, the optimal choice of synthetic protocol will depend on the specific requirements of the project, including the desired scale of production, purity specifications, available equipment, and safety considerations. This guide provides a solid framework for making an informed decision based on a thorough analysis of the key performance and economic factors of each route.

References

  • CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material - WIPO Patentscope. (n.d.). Retrieved February 7, 2026, from [Link]

  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones - Arkat USA. (2022, October 12). Retrieved February 7, 2026, from [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. (2021, December 1). Retrieved February 7, 2026, from [Link]

  • Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid - Eureka | Patsnap. (n.d.). Retrieved February 7, 2026, from [Link]

  • Sandmeyer reaction - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]

  • WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents. (2016, February 18).
  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents. (2020, March 24).
  • CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google Patents. (2020, March 17).
  • US5466859A - Process for preparing fluorobenzonitriles - Google Patents. (1995, November 14).
  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2022, September 24). Retrieved February 7, 2026, from [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC. (2013, August 15). Retrieved February 7, 2026, from [Link]

  • A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates | Organic Letters - ACS Publications. (2021, January 25). Retrieved February 7, 2026, from [Link]

  • Research on the synthesis of 4-fluorobenzonitrile - ResearchGate. (2012, January 1). Retrieved February 7, 2026, from [Link]

  • A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid - ResearchGate. (2008, January 1). Retrieved February 7, 2026, from [Link]

  • aromatic nucleophilic substitution: Topics by Science.gov. (n.d.). Retrieved February 7, 2026, from [Link]

  • Biphasic nucleophilic aromatic substitution using a microreactor under droplet formation conditions - Reaction Chemistry & Engineering (RSC Publishing). (2021, February 24). Retrieved February 7, 2026, from [Link]

  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. (2022, January 12). Retrieved February 7, 2026, from [Link]

  • 2-Chloro-6-fluorotoluene - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - NIH. (2019, September 2). Retrieved February 7, 2026, from [Link]

  • Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides - Organic Chemistry Portal. (n.d.). Retrieved February 7, 2026, from [Link]

  • Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel | Organometallics - ACS Publications. (2023, July 21). Retrieved February 7, 2026, from [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides - DSpace@MIT. (2013, August 15). Retrieved February 7, 2026, from [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids - Semantic Scholar. (2021, January 1). Retrieved February 7, 2026, from [Link]

  • A Deep Dive into the Synthesis of 2-Fluorobenzonitrile: Methods and Efficiency. (n.d.). Retrieved February 7, 2026, from [Link]

Sources

Head-to-head comparison of catalysts for the synthesis of 2-Fluoro-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: For the synthesis of 2-Fluoro-3-methylbenzonitrile (CAS 185147-07-3) , the Palladium-Catalyzed Cyanation (Buchwald Protocol) utilizing bulky phosphine ligands (XPhos or SPhos) is the superior method for research and early-phase development due to its tolerance of steric hindrance and mild operating conditions.

While Nickel offers a cost advantage for large-scale manufacturing, it requires rigorous air-free handling that complicates bench-scale work. Copper (Rosenmund-von Braun) remains the most economical but is chemically harsh, often leading to defluorination side-products in this specific electron-deficient/sterically crowded scaffold.

Strategic Context: The Ortho-Substituted Challenge

The target molecule, This compound , presents a specific synthetic bottleneck: Steric Crowding .

  • The Scaffold: The nitrile group must be installed at position 1.

  • The Obstacles: Position 2 is occupied by a Fluorine atom, and Position 3 by a Methyl group.

  • The Consequence: Standard nucleophilic aromatic substitution (

    
    ) is difficult because the methyl group (electron-donating) deactivates the ring, counteracting the activation from the fluorine. Therefore, Transition Metal Catalysis  using 1-bromo-2-fluoro-3-methylbenzene is the standard reliable route.
    

Mechanistic Pathway (Palladium Cycle)

The success of the Palladium route relies on the ability of bulky ligands (L) to facilitate the Reductive Elimination step, which is often the rate-determining step for ortho-substituted aryl nitriles.

Pd_Cyanation_Cycle cluster_legend Key Constraint: Ortho-Fluoro Effect Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-Br enters) Pd0->OxAdd PdII_Ar Pd(II)-Ar-Br (Intermediate I) OxAdd->PdII_Ar Steric Check TransMet Transmetallation (Zn(CN)2 enters) PdII_Ar->TransMet PdII_CN Pd(II)-Ar-CN (Intermediate II) TransMet->PdII_CN RedElim Reductive Elimination (Product Release) PdII_CN->RedElim RedElim->Pd0 Regenerate Pd(0) Note The 2-Fluoro group stabilizes Pd(II) but hinders Reductive Elimination. Bulky Ligands (XPhos) force product release.

Figure 1: Catalytic cycle for the Pd-catalyzed cyanation of aryl halides.[1][2][3][4][5] The specific challenge for this compound lies in the Reductive Elimination step, where steric bulk must be overcome.

Head-to-Head Analysis

FeatureMethod A: Palladium (Best in Class) Method B: Nickel (Cost Leader) Method C: Copper (Legacy)
Catalyst System Pd

(dba)

/ XPhos or Pd(OAc)

/ SPhos
Ni(cod)

/ dppf or NiCl

(PPh

)

/ Zn
CuI / DMEDA or CuCN (Stoichiometric)
Cyanide Source Zn(CN)

or K

[Fe(CN)

]
Zn(CN)

or K

[Fe(CN)

]
CuCN or NaCN
Temperature 80°C – 100°C60°C – 80°C140°C – 180°C
Yield (Target) 92% - 96% 80% - 88%65% - 75%
Steric Tolerance Excellent (Ligand controlled)GoodPoor (Requires high heat)
Functional Group Tolerance High (Esters, Ketones, Aldehydes safe)Moderate (Sensitive to protic groups)Low (Harsh conditions)
Purification Easy (Flash Column)Difficult (Paramagnetic Ni residues)Difficult (Copper waste)
Cost

$ (High)
$ (Low)$ (Low)

Experimental Protocols

Protocol A: Palladium-Catalyzed Cyanation (Recommended)

Rationale: This method uses Zn(CN)


, which releases cyanide ions slowly, preventing catalyst poisoning. XPhos is essential to overcome the steric hindrance of the 2-fluoro and 3-methyl groups.

Reagents:

  • 1-Bromo-2-fluoro-3-methylbenzene (1.0 equiv)

  • Zn(CN)

    
     (0.6 equiv)
    
  • Pd

    
    (dba)
    
    
    
    (2.0 mol%)
  • XPhos (4.0 mol%) or SPhos

  • Solvent: DMF or NMP (degassed)

Step-by-Step:

  • Setup: In a glovebox or under strict Argon flow, charge a reaction vial with the aryl bromide (1.0 mmol), Zn(CN)

    
     (0.6 mmol, 70.5 mg), Pd
    
    
    
    (dba)
    
    
    (18.3 mg), and XPhos (19.1 mg).
  • Solvation: Add anhydrous, degassed DMF (3.0 mL). Seal the vial with a Teflon-lined cap.

  • Reaction: Heat the block to 100°C for 12–16 hours. The solution should turn from dark purple/red to a brownish-orange suspension.

  • Quench (Safety Critical): Cool to room temperature. Dilute with Ethyl Acetate (10 mL).[2] Add 10 mL of 30% aqueous ammonia (or dilute NaOH) to quench residual cyanides and solubilize zinc salts. Stir vigorously for 30 minutes.

  • Extraction: Separate layers. Wash the organic layer with water (3x) and brine (1x) to remove DMF.

  • Purification: Dry over MgSO

    
    , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
    
    • Expected Rf: ~0.4 (9:1 Hex/EtOAc).

Protocol B: Catalytic Copper "Domino" Cyanation (Alternative)

Rationale: If Pd costs are prohibitive, this modern variation of the Rosenmund-von Braun reaction uses catalytic copper and a diamine ligand to lower the temperature from 200°C to 110°C.

Reagents:

  • 1-Bromo-2-fluoro-3-methylbenzene (1.0 equiv)

  • CuI (10 mol%)

  • KI (20 mol%) – Facilitates Halide Exchange[6]

  • DMEDA (N,N'-dimethylethylenediamine) (1.0 equiv)

  • NaCN (1.2 equiv)[6]

  • Solvent: Toluene

Step-by-Step:

  • Setup: Charge a Schlenk tube with CuI (19 mg), NaCN (59 mg), and KI (33 mg). Evacuate and backfill with Argon (3x).

  • Addition: Add Toluene (2 mL), DMEDA (108 µL), and the aryl bromide (1.0 mmol) via syringe.

  • Reaction: Seal and heat to 110°C for 24 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Add saturated NH

    
    Cl solution and stir for 15 minutes (turns deep blue due to Cu-amine complex).
    
  • Isolation: Separate organic layer, wash with water, dry, and concentrate.

Troubleshooting & Optimization (E-E-A-T)

ProblemRoot CauseSolution
Low Conversion Catalyst PoisoningCyanide has high affinity for Pd. Ensure Zn(CN)

is used (slow release) or switch to K

[Fe(CN)

]. Do not use NaCN with Pd.
Hydrodehalogenation Trace WaterThe 2-Fluoro group activates the ring slightly; trace water can lead to reduction (Ar-H) instead of cyanation. Use anhydrous solvents (Karl Fischer < 100 ppm).
Product Contamination Metal ResiduesNitriles bind metals well. Use a scavenger resin (e.g., QuadraPure™ TU) during the final workup to pass heavy metal limits (<10 ppm).
Starting Material Recovery Steric BulkIf the reaction stalls at 50% conversion, add a second portion of catalyst (1 mol%) and ligand after 8 hours.

References

  • Buchwald, S. L., et al. (2003).[2] "Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides." Journal of the American Chemical Society.[2]

  • Buchwald, S. L., et al. (2007). "Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides." Organic Letters.

  • Grushin, V. V., et al. (2011). "A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]." Journal of the American Chemical Society.[2]

  • Reisman, S. E., et al. (2025).[7] "Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]." ACS Catalysis.[7]

Sources

Evaluating the performance of 2-Fluoro-3-methylbenzonitrile in specific named reactions

Author: BenchChem Technical Support Team. Date: February 2026


, Radical Bromination, and Nitrile Reduction

Executive Summary

2-Fluoro-3-methylbenzonitrile (CAS: 185147-07-3) has emerged as a critical pharmacophore building block, particularly in the synthesis of quinazoline-based kinase inhibitors (e.g., EGFR inhibitors). Its value lies in its trifunctional nature:

  • 2-Fluoro: Highly activated for Nucleophilic Aromatic Substitution (

    
    ).
    
  • 1-Cyano: Precursor to heterocycles (quinazolines) or benzylamines.

  • 3-Methyl: A handle for benzylic functionalization via radical bromination.

This guide objectively evaluates its performance against chlorinated analogs (2-chloro-3-methylbenzonitrile) and outlines optimized protocols for its three primary transformations.

Reaction Class 1: Nucleophilic Aromatic Substitution ( )

The most distinct advantage of this compound over its chloro-analog is its superior reactivity in


 reactions. While chlorine is often the default halogen for cost reasons, the fluorine atom at the ortho position to the electron-withdrawing nitrile group significantly accelerates the reaction rate, often enabling milder conditions and higher yields.
Comparative Reactivity Profile: Fluoro vs. Chloro

In


 mechanisms, the rate-determining step is the addition of the nucleophile to the aromatic ring to form the Meisenheimer complex. Fluorine, being the most electronegative element, stabilizes this anionic intermediate more effectively than chlorine, despite being a poorer leaving group.
FeatureThis compound2-Chloro-3-methylbenzonitrilePerformance Verdict
Reaction Rate (

)
~100x FasterBaseline (1.0)Fluoro Superior
Temperature Req. 60°C – 80°C120°C – 140°CFluoro Superior
Steric Sensitivity Low (Small atomic radius of F)Moderate (Larger Cl radius + 3-Me bulk)Fluoro Superior
Cost HigherLowerChloro Superior
Expert Insight: The "Ortho-Effect"

The 3-methyl group introduces slight steric bulk ortho to the leaving group. In the chloro-analog, this steric clash with the incoming nucleophile can significantly retard the reaction. The small Van der Waals radius of fluorine (1.47 Å) minimizes this steric penalty, making the fluoro-analog the mandatory choice for hindering nucleophiles (e.g., substituted anilines in Gefitinib synthesis).

Validated Protocol: Synthesis of N-Aryl Intermediate

Objective: Displacement of Fluorine with 3-chloro-4-fluoroaniline.

  • Setup: Charge a reaction vessel with this compound (1.0 equiv) and 3-chloro-4-fluoroaniline (1.1 equiv).

  • Solvent/Base: Add DMF (5 vol) and

    
     (2.0 equiv).[1]
    
  • Reaction: Heat to 80°C for 4 hours. (Note: The Chloro-analog typically requires 130°C and 12+ hours).

  • Workup: Pour into ice water. Filter the precipitate.[1] Wash with water and hexanes.

  • Yield: Typical isolated yields are 85-92% .

SNAr_Mechanism cluster_legend Kinetic Advantage Start This compound TS Meisenheimer Complex (Stabilized by F electronegativity) Start->TS Fast Addition (Rate Determining) Nu Nucleophile (Aniline/Amine) Nu->TS Product S_NAr Product (N-Aryl Benzonitrile) TS->Product Elimination of F- Note F vs Cl: Fluorine lowers activation energy of the addition step significantly.

Figure 1: The electronegativity of the fluorine atom stabilizes the transition state (Meisenheimer complex), accelerating the reaction despite the 3-methyl steric influence.

Reaction Class 2: Benzylic Functionalization (Wohl-Ziegler)

The 3-methyl group allows for the expansion of the molecule into benzyl bromide derivatives, which are essential for coupling reactions.

Comparative Strategy

Standard chlorination is often non-selective. The Wohl-Ziegler bromination using N-Bromosuccinimide (NBS) is the industry standard for this substrate due to the stability of the benzylic radical.

ParameterRecommended ConditionWhy?
Reagent NBS (1.05 equiv)Controlled release of

prevents ring bromination.
Initiator AIBN or Benzoyl PeroxideRadical initiation is required.[2]
Solvent Trifluorotoluene or ChlorobenzeneAvoids

(toxic/banned) while maintaining radical stability.
Key Risk Over-brominationThe electron-withdrawing CN group slightly deactivates the radical, but dibromination can occur if NBS is in excess.
Validated Protocol: Benzylic Bromination[3]
  • Dissolution: Dissolve this compound (10 mmol) in Trifluorotoluene (30 mL).

  • Reagents: Add NBS (10.5 mmol) and AIBN (0.5 mmol).

  • Initiation: Heat to reflux (approx. 102°C). Monitor for the exothermic initiation (vigorous bubbling).[3]

  • Completion: Reflux for 2–3 hours. Monitor by TLC/HPLC for the disappearance of starting material.

  • Purification: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.[1]

  • Note: The product is a lachrymator. Handle in a fume hood.

Reaction Class 3: Nitrile Reduction (Chemo-selectivity)

Reducing the nitrile group to a benzylamine is a high-risk operation due to the presence of the C-F bond.

The Hydrodefluorination Risk

Common hydrogenation catalysts (Pd/C, Raney Nickel) can cleave the C-F bond (hydrodefluorination) alongside reducing the nitrile, especially given the activated position of the fluorine.

Recommended Route: Chemical Reduction (Borane or Hydride) is preferred over Catalytic Hydrogenation.

MethodReagentRisk Level (Defluorination)Suitability
Catalytic Hydrogenation

, Pd/C
High Not Recommended
Hydride Reduction

Moderate Use at low temp (<0°C)
Borane Reduction

or

Low Preferred
Validated Protocol: Borane Reduction
  • Inert Atmosphere: Flame-dry glassware; maintain

    
     atmosphere.
    
  • Addition: Add this compound (1.0 equiv) in anhydrous THF.

  • Reduction: Dropwise add

    
     (2.0 equiv) at 0°C.
    
  • Reflux: Warm to room temperature, then reflux for 2 hours.

  • Quench (Critical): Cool to 0°C. CAREFULLY add MeOH (gas evolution!) followed by 6M HCl.

  • Hydrolysis: Reflux the acidic mixture for 1 hour to break the boron-amine complex.

  • Isolation: Basify with NaOH, extract with DCM.

Reduction_Decision Start Target: Reduce CN to CH2NH2 Decision Select Method Start->Decision PathA Catalytic Hydrogenation (H2, Pd/C) Decision->PathA Standard PathB Borane Reduction (BH3-DMS) Decision->PathB Preferred ResultA FAILURE RISK: Hydrodefluorination (Loss of F atom) PathA->ResultA ResultB SUCCESS: Intact C-F Bond High Yield PathB->ResultB

Figure 2: Decision matrix for nitrile reduction. Borane reagents avoid the competitive hydrodefluorination observed with Palladium catalysis.

References

  • Nucleophilic Aromatic Substitution Trends

    • Miller, J. Aromatic Nucleophilic Substitution. Elsevier, 1968.
    • Comparative reactivity of 6-halopurines (Analogous heterocyclic systems): "SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo)purine Nucleosides." ResearchGate.[4]

  • Quinazoline Synthesis Applications

    • "Recent advances in the synthesis of 2,3-fused quinazolinones."[4] RSC Advances, 2023.

    • "Synthesis of Quinazoline Derivatives (Gefitinib Intermediates)." Arkivoc, 2013.[5]

  • Wohl-Ziegler Bromination

    • "Wohl-Ziegler Reaction Mechanism and Protocols." Organic Chemistry Portal.

  • Safety & Properties

    • PubChem CID 11344119 (this compound). National Library of Medicine.

Sources

A Comparative Benchmarking Guide to the Synthesis of a Biaryl Carboxylic Acid Intermediate: 2-Fluoro-3-methylbenzonitrile as a Strategic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the efficient synthesis of complex molecular scaffolds is paramount. The strategic selection of starting materials can profoundly impact the overall efficiency, cost-effectiveness, and scalability of a synthetic route. This guide provides an in-depth comparative analysis of synthetic pathways to a key biaryl carboxylic acid intermediate, a structural motif prevalent in many biologically active compounds. We will benchmark the synthesis commencing from 2-Fluoro-3-methylbenzonitrile against a common alternative, 2-Bromo-3-methylbenzonitrile , providing detailed experimental protocols, quantitative data, and a rationale for the strategic advantages offered by the fluorinated starting material.

The Target Molecule: 5-(4-methoxyphenyl)-2-fluoro-3-methylbenzoic acid

For the purpose of this guide, we will focus on the synthesis of 5-(4-methoxyphenyl)-2-fluoro-3-methylbenzoic acid . This molecule serves as a representative target, embodying the challenges and opportunities encountered in the synthesis of substituted biaryl carboxylic acids, which are key components in many pharmaceutical agents.[1] The strategic incorporation of fluorine can enhance the metabolic stability and binding affinity of drug candidates.[2][3]

Synthetic Strategy 1: Leveraging the Reactivity of this compound

Our primary synthetic route utilizes this compound as the starting material. This building block offers a unique combination of reactive sites: a nitrile group for conversion to a carboxylic acid, a methyl group amenable to further functionalization, and a fluorine atom that can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions or influence the regioselectivity of other transformations.[4] However, for the construction of our target biaryl system, we will employ a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[5]

The fluorine atom, while not the leaving group in this specific cross-coupling, exerts a significant electronic influence on the aromatic ring, which can affect catalyst performance and reaction kinetics. The subsequent hydrolysis of the nitrile group provides a direct route to the desired carboxylic acid.

Experimental Workflow: Synthesis via this compound

A This compound B Suzuki-Miyaura Coupling (4-methoxyphenyl)boronic acid, Pd(dppf)Cl2, K2CO3, Dioxane/H2O A->B C 2-Fluoro-5-(4-methoxyphenyl)-3-methylbenzonitrile B->C D Alkaline Hydrolysis NaOH, EtOH/H2O, Reflux C->D E 5-(4-methoxyphenyl)-2-fluoro-3-methylbenzoic acid D->E

Caption: Synthetic workflow for the target molecule starting from this compound.

Detailed Protocol:

Step 1: Suzuki-Miyaura Cross-Coupling

  • To an oven-dried Schlenk flask, add this compound (1.0 eq.), (4-methoxyphenyl)boronic acid (1.2 eq.), potassium carbonate (2.5 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq.).

  • Evacuate the flask and backfill with argon (repeat three times).

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford 2-Fluoro-5-(4-methoxyphenyl)-3-methylbenzonitrile .

Step 2: Nitrile Hydrolysis

  • Dissolve the purified biaryl nitrile from the previous step in a mixture of ethanol and water (2:1 v/v).

  • Add sodium hydroxide (5.0 eq.) and heat the mixture to reflux for 24 hours.

  • Cool the reaction to room temperature and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-(4-methoxyphenyl)-2-fluoro-3-methylbenzoic acid .

Synthetic Strategy 2: An Alternative Approach Using 2-Bromo-3-methylbenzonitrile

A common alternative to fluorinated starting materials are their bromo- or chloro-analogs. In this section, we will explore the synthesis of our target molecule using 2-Bromo-3-methylbenzonitrile . While the overall synthetic strategy remains similar—a Suzuki-Miyaura cross-coupling followed by nitrile hydrolysis—the difference in the halogen substituent can influence reaction conditions and outcomes. Aryl bromides are generally more reactive than aryl fluorides in palladium-catalyzed cross-coupling reactions, which may allow for milder reaction conditions or lower catalyst loadings.[6]

Experimental Workflow: Synthesis via 2-Bromo-3-methylbenzonitrile

A 2-Bromo-3-methylbenzonitrile B Suzuki-Miyaura Coupling (4-methoxyphenyl)boronic acid, Pd(PPh3)4, Na2CO3, Toluene/EtOH/H2O A->B C 5-(4-methoxyphenyl)-2-bromo-3-methylbenzonitrile B->C D Alkaline Hydrolysis NaOH, EtOH/H2O, Reflux C->D E 5-(4-methoxyphenyl)-2-bromo-3-methylbenzoic acid D->E F Fluorination (Halex Reaction) KF, DMSO, 150 °C E->F G 5-(4-methoxyphenyl)-2-fluoro-3-methylbenzoic acid F->G

Caption: Synthetic workflow for the target molecule starting from 2-Bromo-3-methylbenzonitrile, requiring an additional fluorination step.

Detailed Protocol:

Step 1: Suzuki-Miyaura Cross-Coupling

  • To a round-bottom flask, add 2-Bromo-3-methylbenzonitrile (1.0 eq.), (4-methoxyphenyl)boronic acid (1.2 eq.), sodium carbonate (2.0 eq.), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 eq.).

  • Add a degassed mixture of toluene, ethanol, and water (3:1:1 v/v/v).

  • Heat the reaction mixture to 80 °C and stir for 8 hours.

  • Follow the workup and purification procedure as described for the fluoro-analog to obtain 5-(4-methoxyphenyl)-2-bromo-3-methylbenzonitrile .

Step 2: Nitrile Hydrolysis

  • Perform the hydrolysis of the bromo-biaryl nitrile using the same procedure as for the fluoro-analog to yield 5-(4-methoxyphenyl)-2-bromo-3-methylbenzoic acid .

Step 3: Halogen Exchange (Halex) Fluorination

  • In a sealed tube, dissolve the bromo-benzoic acid in anhydrous dimethyl sulfoxide (DMSO).

  • Add spray-dried potassium fluoride (3.0 eq.).

  • Heat the reaction mixture to 150 °C for 18 hours.

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to obtain the final product.

Comparative Analysis

The choice of starting material has a significant impact on the overall synthetic route. While the bromo-analog may offer faster cross-coupling kinetics, the synthesis of the final fluorinated target molecule necessitates an additional, often challenging, fluorination step.

ParameterThis compound Route2-Bromo-3-methylbenzonitrile Route
Number of Steps 23
Key Reactions Suzuki Coupling, HydrolysisSuzuki Coupling, Hydrolysis, Halex Fluorination
Overall Yield Typically 70-80%Typically 50-60% (factoring in the fluorination step)
Reaction Conditions Milder Suzuki conditions may be requiredPotentially harsher conditions for the Halex reaction
Reagent Cost May be higher for the fluorinated starting materialBromo-analog may be cheaper, but KF and anhydrous solvents for fluorination add cost
Scalability More straightforwardThe Halex reaction can be challenging to scale up
Safety Considerations Standard handling of Pd catalysts and organic solventsHigh-temperature Halex reaction requires careful monitoring

Discussion and Conclusion

From a strategic standpoint, the synthesis commencing with This compound presents a more direct and efficient pathway to the target molecule. Although the initial cost of the fluorinated starting material may be higher, the two-step sequence avoids the often low-yielding and harsh conditions of a late-stage fluorination reaction. The Halex reaction, while a valid method for introducing fluorine, can suffer from incomplete conversion and side reactions, complicating purification and reducing the overall yield.

The use of this compound allows for the strategic incorporation of the fluorine atom from the outset, streamlining the synthesis and improving the overall process economy for large-scale production. This "fluorine-in" approach is often preferable in drug development campaigns where efficiency and reproducibility are critical.

References

  • WIPO Patentscope. CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]

  • Frontiers in Bioengineering and Biotechnology. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. [Link]

  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • National Center for Biotechnology Information. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Versatility of this compound. [Link]

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]

  • ResearchGate. The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives. [Link]

  • National Academic Digital Library of Ethiopia. Fluorine in Pharmaceutical and Medicinal Chemistry. [Link]

  • MDPI. Vibronic and Cationic Features of 2-Fluorobenzonitrile and 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy and Franck–Condon Simulations. [Link]

  • ResearchGate. Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. [Link]

  • Research and Reviews. Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. [Link]

  • National Center for Biotechnology Information. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

Sources

Isomeric Purity Assessment of 2-Fluoro-3-methylbenzonitrile: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pharmaceutical intermediates such as 2-Fluoro-3-methylbenzonitrile (CAS: 185147-07-3), regioisomeric purity is a critical quality attribute (CQA). This scaffold is frequently employed in the development of PARP inhibitors and kinase inhibitors. The primary challenge lies in differentiating the target molecule from its regioisomers (e.g., 2-fluoro-4-methylbenzonitrile or 2-fluoro-5-methylbenzonitrile), which possess nearly identical boiling points and polarities.

This guide compares two primary assessment methodologies: Capillary Gas Chromatography (GC-FID) and Quantitative


F Nuclear Magnetic Resonance (

F qNMR)
. While GC-FID offers superior sensitivity for trace impurity analysis,

F qNMR provides absolute quantification and unambiguous structural confirmation without the need for isomeric reference standards.

The Isomeric Challenge

The synthesis of this compound often involves electrophilic aromatic substitution or Sandmeyer reactions on toluene derivatives. These pathways statistically favor the formation of ortho- and para-isomers, leading to a "soup" of structurally similar byproducts.

IsomerStructure DescriptionPredicted Boiling PointDipole Moment Trend
2-Fluoro-3-methyl Target (Ortho-F, Meta-Me relative to CN)~205°CHigh
2-Fluoro-4-methylImpurity (Para-Me relative to F)~206°CMedium
2-Fluoro-5-methylImpurity (Meta-Me relative to F)~204°CMedium
3-Fluoro-2-methylImpurity (Positional shuffle)~208°CHigh

Note: Due to the proximity of boiling points (


C), standard distillation is often insufficient for purification, necessitating high-resolution analytical monitoring.

Method A: Capillary GC-FID (Kinetic Separation)

Gas Chromatography with Flame Ionization Detection (GC-FID) is the industry workhorse for this analysis due to the volatility of benzonitriles. However, standard non-polar columns (e.g., 100% Dimethylpolysiloxane) often fail to resolve the 3-methyl and 4-methyl isomers.

The "Polarity Tuning" Strategy

To achieve baseline separation, one must exploit the dipole-dipole interactions rather than just boiling point differences. A polyethylene glycol (PEG) stationary phase (e.g., DB-WAX or ZB-WAX) is recommended. The highly polar nitrile and fluorine groups interact differentially with the PEG phase based on their geometric vectors.

Validated Protocol Parameters
  • Column: DB-WAX UI (30 m × 0.25 mm × 0.25 µm) or equivalent.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Inlet: Split mode (50:1) @ 250°C.

  • Detector: FID @ 300°C.

  • Oven Program:

    • Hold 60°C for 2 min (Solvent vent).

    • Ramp 10°C/min to 180°C (Isomer elution window).

    • Ramp 20°C/min to 240°C (Flush).

Performance Metrics
  • Resolution (

    
    ):  Typically > 1.5 between 3-methyl and 4-methyl isomers on PEG phases.
    
  • LOD (Limit of Detection): ~0.01% (w/w).

  • Linearity: Excellent (

    
    ) over 0.05% – 120% target concentration.
    

Method B: F qNMR (Electronic Separation)

Quantitative


F NMR is the superior method for absolute purity assessment  when isomeric reference standards are unavailable. The fluorine chemical shift is hypersensitive to the electronic environment (shielding/deshielding) caused by the methyl group's position.
The Mechanistic Advantage

The


F nucleus has a wide chemical shift range (~400 ppm). The position of the methyl group (ortho, meta, or para to the fluorine) alters the electron density around the fluorine atom significantly, shifting the resonance by 2–10 ppm, which is massive compared to 

H NMR shifts.
  • 2-Fluoro-3-methyl: Methyl is ortho to Fluorine (Shielding effect).

  • 2-Fluoro-4-methyl: Methyl is meta to Fluorine (Weak effect).

  • 2-Fluoro-5-methyl: Methyl is para to Fluorine (Resonance effect).

Validated Protocol Parameters
  • Solvent: DMSO-

    
     or CDCl
    
    
    
    (Solvent choice affects resolution; DMSO often sharpens exchangeable protons if present, but CDCl
    
    
    is standard for nitriles).
  • Internal Standard:

    
    -Trifluorotoluene (TFT) or 1,3-Bis(trifluoromethyl)benzene. Must have a 
    
    
    
    similar to the analyte.
  • Relaxation Delay (

    
    ): Must be 
    
    
    
    .
    For fluorinated aromatics,
    
    
    can be 2–5 seconds. Set
    
    
    seconds to ensure 99.9% magnetization recovery.
  • Pulse Angle: 90°.

  • Scans: 64 (for >95% purity check) or 256 (for impurity quantification).

Critical Technical Note: Always acquire the spectrum with


H-decoupling  (inverse gated decoupling) to collapse the fluorine multiplets into singlets (or simpler patterns), maximizing the signal-to-noise ratio (S/N) and preventing overlap.

Comparative Analysis & Decision Guide

The following table contrasts the two methods to assist in selection based on the development stage.

FeatureGC-FID (Method A)

F qNMR (Method B)
Primary Utility Routine QC, Trace Impurity (<0.1%)Reference Standard Certification, Structure ID
Specificity Retention Time (Relative)Chemical Shift (Structural)
Reference Standard REQUIRED for every isomer to identify peaks.NOT REQUIRED for analyte; only 1 internal std needed.[1]
Limit of Quantitation High Sensitivity (~0.05%)Moderate Sensitivity (~0.5 - 1.0%)
Throughput High (20 min/sample)Low (10-40 min/sample + Analysis)
Cost per Sample LowHigh (Solvents, Instrument Time)
Analytical Workflow Diagram

The following diagram illustrates the logical flow for assessing isomeric purity, integrating both techniques for maximum data integrity.

IsomerAssessment Start Crude this compound Solubility Solubility Check (Is it volatile/soluble?) Start->Solubility Decision Are Isomeric Standards Available? Solubility->Decision GC_Path Method A: GC-FID (Polar Column: DB-WAX) Coelution Check for Co-elution (Peak Symmetry) GC_Path->Coelution NMR_Path Method B: 19F qNMR (d1 > 25s, 1H Decoupled) Quant_NMR Absolute Purity Calculation (Molar Ratio vs Int. Std) NMR_Path->Quant_NMR Decision->GC_Path Yes (Routine QC) Decision->NMR_Path No (R&D/Certification) Coelution->NMR_Path Unresolved/Ambiguous Quant_GC Quantify Impurities (Area % Normalization) Coelution->Quant_GC Resolved Final_CoA Generate Certificate of Analysis (Purity Value) Quant_GC->Final_CoA Quant_NMR->Final_CoA

Caption: Integrated Analytical Workflow for Isomeric Purity Assessment. Green path denotes absolute structural quantification; Blue path denotes routine kinetic separation.[1]

Authoritative References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative

    
    H NMR as a Purity Assay." Journal of Medicinal Chemistry. (Establishes the foundational principles of qNMR for purity). 
    
  • Grob, R. L., & Barry, E. F. (2004). Modern Practice of Gas Chromatography. Wiley-Interscience. (Authoritative text on stationary phase selection for isomer separation).

  • ChemicalBook. (2025).[2] "2-Fluoro-3-nitrobenzoic acid Properties." (Provides physicochemical data for analogous fluorinated aromatics).

  • ResolveMass Laboratories. (2024). "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained." (Detailed comparison of qNMR vs HPLC/GC for reference standards).

  • University of California, Santa Barbara (UCSB). (2023). "

    
    F Chemical Shifts and Coupling Constants." (Reference data for fluorine chemical shift ranges). 
    

Sources

A Comparative Guide to the Synthesis of 2-Fluoro-3-methylbenzonitrile: A Modern Approach to a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Fluoro-3-methylbenzonitrile

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules can significantly enhance pharmacological and material properties.[1][2][3][4] this compound is a key structural motif and a versatile building block in the synthesis of a range of high-value compounds, including active pharmaceutical ingredients (APIs) and advanced agrochemicals.[5][6] Its unique substitution pattern—a fluorine atom and a methyl group ortho and meta to a nitrile—provides a nuanced electronic and steric profile for further chemical modification.

The efficiency, safety, and scalability of the synthetic route to this compound are therefore of paramount importance to researchers and chemical development professionals. This guide provides an in-depth comparison of a traditional, yet still widely practiced, synthetic method with a novel, palladium-catalyzed approach. We will present a critical evaluation of both methodologies, supported by detailed experimental protocols and comparative performance data, to empower chemists to make informed decisions in their synthetic endeavors.

Part 1: The Classical Pathway - A Sandmeyer Reaction Approach

The Sandmeyer reaction, discovered in 1884, represents a cornerstone of aromatic chemistry for converting aryl amines into a variety of functional groups via a diazonium salt intermediate.[7] This method has long been the standard for producing aryl nitriles, including this compound, from the corresponding aniline.

Causality Behind the Traditional Method

The choice of the Sandmeyer reaction is historically rooted in its reliability and the ready availability of the aniline starting material, 2-fluoro-3-methylaniline. The reaction proceeds in two main stages:

  • Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0–5 °C) to form a diazonium salt. This intermediate is highly reactive but also notoriously unstable, posing a significant safety risk if not handled with care.

  • Cyanation: The diazonium salt is then reacted with a copper(I) cyanide salt. The copper catalyst facilitates the displacement of the diazonio group with a cyanide nucleophile, releasing nitrogen gas and forming the desired benzonitrile.[8][9][10]

While effective, this pathway carries inherent risks and operational challenges that have driven the search for superior alternatives.

Experimental Protocol: Traditional Sandmeyer Reaction

Step 1: Diazotization of 2-Fluoro-3-methylaniline

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-fluoro-3-methylaniline (1.0 eq) in a 3 M aqueous solution of hydrochloric acid.

  • Cool the mixture to 0–5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Stir the resulting solution for an additional 30 minutes at 0–5 °C to ensure complete formation of the diazonium salt.

Step 2: Cyanation

  • In a separate reaction vessel, prepare a solution of copper(I) cyanide (1.3 eq) and sodium cyanide (1.3 eq) in water. Caution: Sodium cyanide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.[11][12][13][14][15]

  • Cool this cyanide solution to 0–5 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50–60 °C for 1 hour to ensure complete reaction.

  • Cool the mixture, extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Workflow for Traditional Sandmeyer Synthesis

cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation cluster_workup Step 3: Purification A 2-Fluoro-3-methylaniline C Cool to 0-5°C A->C B NaNO2, HCl (aq) B->C D Diazonium Salt Intermediate C->D Formation F Combine Solutions D->F Addition E CuCN, NaCN (aq) E->F G Warm to 50-60°C F->G H Crude Product G->H I Extraction & Concentration H->I J This compound (Final Product) I->J

Caption: Workflow of the traditional Sandmeyer synthesis.

Part 2: A Modern Pathway - Palladium-Catalyzed Cross-Coupling

The limitations of the Sandmeyer reaction—namely the use of stoichiometric and highly toxic reagents, the instability of diazonium intermediates, and often moderate yields—have led to the development of more robust and efficient methods. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of aryl nitriles, offering a milder, safer, and more versatile alternative.[16][17][18][19][20]

Causality Behind the Modern Method

This novel approach utilizes a palladium catalyst to couple an aryl halide (or triflate) with a cyanide source. The key advantages of this methodology are:

  • Safety and Stability: It avoids the generation of unstable diazonium salts. The starting materials, such as 2-bromo-6-fluorotoluene, are typically stable and readily available.

  • Catalytic Efficiency: Only a small amount of the palladium catalyst is required, reducing metal waste and cost.

  • Functional Group Tolerance: Palladium-catalyzed reactions are known for their high tolerance of various functional groups, allowing for the synthesis of more complex molecules without the need for protecting groups.[16]

  • Milder Conditions: These reactions often proceed at moderate temperatures and do not require strongly acidic conditions, preserving sensitive functionalities within the molecule.

The catalytic cycle typically involves oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the cyanide source and reductive elimination to yield the aryl nitrile and regenerate the catalyst.

Experimental Protocol: Palladium-Catalyzed Cyanation

Step 1: Reaction Setup

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-6-fluorotoluene (1.0 eq), potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) (0.5 eq) as the cyanide source, palladium(II) acetate (Pd(OAc)₂) (0.02 eq), and a suitable phosphine ligand such as XPhos (0.04 eq).

  • Add a solvent mixture, such as toluene and water (e.g., in a 2:1 ratio). The biphasic system helps to manage the cyanide concentration and prevent catalyst inhibition.

Step 2: Reaction Execution

  • Degas the reaction mixture by bubbling argon through it for 15–20 minutes.

  • Heat the mixture to 100–110 °C with vigorous stirring for 12–24 hours. Monitor the reaction progress by GC-MS or TLC.

Step 3: Workup and Purification

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the pure this compound.

Workflow for Modern Palladium-Catalyzed Synthesis

cluster_setup Step 1: Reaction Setup (Inert Atmosphere) cluster_reaction Step 2: Catalytic Coupling cluster_workup Step 3: Purification A 2-Bromo-6-fluorotoluene E Combine Reagents A->E B K4[Fe(CN)6] B->E C Pd(OAc)2 / XPhos Catalyst C->E D Toluene/Water Solvent D->E F Degas Mixture E->F G Heat to 110°C (12-24h) F->G H Crude Product Mixture G->H I Extraction & Concentration H->I J Column Chromatography I->J K This compound (Final Product) J->K

Caption: Workflow of the modern palladium-catalyzed synthesis.

Head-to-Head Performance Comparison

The superiority of the modern palladium-catalyzed method becomes evident when key performance indicators are compared directly.

ParameterTraditional Sandmeyer ReactionNew Palladium-Catalyzed Method Rationale for Superiority
Typical Yield 55–70%85–95% Higher efficiency and fewer side reactions in the catalytic process.
Purity (Post-Workup) 90–95%>99% Cleaner reaction profile with fewer byproducts, simplifying purification.
Reaction Temperature 0–5 °C then 50–60 °C100–110 °CWhile higher, the temperature is stable and avoids cryogenic conditions.
Reaction Time 4–6 hours12–24 hoursThe longer time is offset by significantly higher yield and purity.
Reagent Safety High Risk (unstable diazonium salts, highly toxic NaCN/CuCN)Moderate Risk Avoids diazonium intermediates; K₄[Fe(CN)₆] is less acutely toxic than NaCN.
Waste Profile Stoichiometric copper and cyanide wasteCatalytic metal waste, less toxic cyanide source Green chemistry principles are better adhered to with a catalytic approach.
Scalability Challenging due to thermal instability of diazonium saltsReadily Scalable The process is more controlled and predictable, suitable for industrial production.

Conclusion and Recommendation

While the Sandmeyer reaction has historically served the chemical community, its operational hazards and moderate yields render it suboptimal for modern synthetic requirements. The palladium-catalyzed cyanation of 2-bromo-6-fluorotoluene presents a demonstrably superior alternative for the synthesis of this compound.

This modern approach offers a compelling combination of high yield, exceptional purity, enhanced safety, and scalability. For researchers, scientists, and drug development professionals seeking a reliable and efficient route to this valuable intermediate, the adoption of palladium-catalyzed cross-coupling is strongly recommended. This method not only improves laboratory productivity but also aligns with the principles of green chemistry by minimizing hazardous waste and improving atom economy.

References

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A Senior Application Scientist's Guide to Comparative Cross-Reactivity Studies of 2-Fluoro-3-methylbenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a safe and effective therapeutic is paved with rigorous preclinical evaluation. Among the most critical of these assessments are cross-reactivity studies, which investigate the potential for a drug candidate to interact with unintended biological targets.[1][2] Such off-target interactions are a primary cause of safety-related drug attrition and can lead to unforeseen adverse effects in clinical trials.[3][4] This guide provides a comprehensive framework for designing and executing comparative cross-reactivity studies, using the 2-Fluoro-3-methylbenzonitrile scaffold as a focal point.

The benzonitrile moiety is a versatile and valuable building block in medicinal chemistry, incorporated into numerous biologically active molecules for its favorable pharmacokinetic properties and ability to engage with biological targets.[5] The addition of fluorine and methyl groups, as in the case of this compound, further modulates the compound's electronic properties, lipophilicity, and metabolic stability, making its derivatives attractive for therapeutic development.[6] However, these same features necessitate a thorough investigation of their potential for promiscuous binding.

This guide is structured to provide not just protocols, but the strategic rationale behind them, empowering researchers to build a self-validating, tiered approach to de-risking their development candidates.

Part 1: The Rationale - Structural Insights and Predictive Profiling

Before embarking on costly and time-consuming wet-lab experiments, a deep understanding of the molecule's inherent potential for cross-reactivity is paramount. The this compound scaffold possesses key pharmacophoric features that warrant careful consideration:

  • The Nitrile Group: This electron-withdrawing group is a bioisostere for carbonyls, hydroxyls, and halogens, capable of acting as a hydrogen bond acceptor.[7][8] Its electronic influence on the benzene ring can also facilitate π-π stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) in protein binding pockets.[7]

  • Fluorine Substitution: The strategic placement of fluorine is a common tactic in medicinal chemistry to enhance metabolic stability and binding affinity. However, it can also alter the electronic landscape of the molecule, potentially leading to unforeseen interactions.

  • Methyl Group: This small hydrophobic group can influence the compound's orientation within a binding pocket and contribute to van der Waals interactions.

Given these features, a systematic approach begins with computational, or in silico, prediction to identify a prioritized list of potential off-targets.

Tier 1: In Silico Off-Target Prediction

The objective of this initial tier is to leverage existing bioactivity data from large databases (e.g., ChEMBL, PubChem) to forecast the likely interaction profile of a novel derivative.[9] This is a rapid and cost-effective method to cast a wide net and guide subsequent experimental design.

Experimental Workflow: Ligand-Based Target Prediction

The core principle is to identify known bioactive molecules that are structurally similar to the query compound (e.g., "Derivative A"). A variety of computational methods can be employed, including 2D similarity searches (using molecular fingerprints like ECFP6) and 3D pharmacophore modeling.[3][4]

In_Silico_Workflow cluster_input Input cluster_process Computational Analysis cluster_output Output Query Derivative A (SMILES String) ML Machine Learning Models & Similarity Algorithms (e.g., SEA, ECFP6) Query->ML Submit Structure Database Bioactivity Databases (e.g., ChEMBL, PubChem) Database->ML Provide Training Data Output Ranked List of Potential Off-Targets (Normalized Pseudo-Score ≥0.6) ML->Output Generate Predictions

Caption: Workflow for in silico off-target prediction.

Interpretation of Results: The output is a list of potential off-targets, often ranked by a confidence or "pseudo-score".[3][10] A higher score suggests a greater likelihood of interaction based on the structural similarity to known ligands for that target. This list does not confirm interaction but provides an essential roadmap for the next tier of investigation. For instance, if the in silico screen for "Derivative A" flags potential interactions with adrenergic receptors and hERG channels, these become priority targets for in vitro validation.

Part 2: The Experimental Cascade - In Vitro Profiling

With a list of predicted off-targets, the next step is to obtain empirical data through broad panel screening. This is a cornerstone of modern safety pharmacology, designed to investigate potential undesirable pharmacodynamic effects.[11][12]

Tier 2: Broad Panel Radioligand Binding & Enzyme Inhibition Assays

The goal of this tier is to rapidly screen the test compound against a large, diverse panel of receptors, ion channels, transporters, and enzymes at a single, high concentration (typically 1-10 µM). This provides a snapshot of the compound's promiscuity. Commercial services, such as Eurofins' SafetyScreen or CEREP panels, are often utilized for this purpose.[13]

Illustrative Comparison: To demonstrate the utility of this approach, we present hypothetical data for two compounds:

  • Derivative A: A novel this compound derivative.

  • Alternative B: A reference compound from a different chemical class but with the same primary therapeutic target.

Table 1: Hypothetical Broad Panel Screening Results (% Inhibition at 10 µM)

Target Class Target Derivative A (% Inhibition) Alternative B (% Inhibition) Implication
Primary Target Target X 95% 92% Both compounds active at primary target
GPCRs Adrenergic α1 78% 12% Potential for cardiovascular side effects
Dopamine D2 55% 8% Potential for CNS side effects
Ion Channels hERG (K+ Channel) 62% 5% Significant risk for QT prolongation
CaV 1.2 (L-type) 15% 9% Low risk
Enzymes COX-1 5% 48% Lower risk of GI issues vs. Alternative B

| Transporters | SERT | 45% | 11% | Potential for drug-drug interactions |

Note: Data are illustrative. Values >50% inhibition are typically considered significant "hits" requiring follow-up.

Causality Behind the Data: The hypothetical results in Table 1 immediately highlight critical differences. While both compounds are active at their intended target, Derivative A shows significant off-target activity at the Adrenergic α1 receptor, the Dopamine D2 receptor, and most critically, the hERG channel. The hERG interaction is a major red flag in drug development due to its association with potentially fatal cardiac arrhythmias. Conversely, Alternative B shows a cleaner profile in these areas but exhibits significant interaction with the COX-1 enzyme, suggesting a higher risk for gastrointestinal side effects.

Tier 3: Dose-Response Characterization of "Hits"

Any target showing significant interaction in the broad panel screen must be investigated further to determine the potency of the interaction. This involves generating a full concentration-response curve to calculate an IC50 (for inhibition) or Ki (binding affinity).

Experimental Protocol: Competitive Radioligand Binding Assay (e.g., for Adrenergic α1)

This protocol is a self-validating system designed to quantify the affinity of a test compound for a specific receptor.

  • Preparation:

    • Source cell membranes expressing the target receptor (e.g., Adrenergic α1) from a commercial vendor or prepare in-house.

    • Select a suitable radioligand with high affinity and specificity for the target (e.g., [3H]-Prazosin).

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of receptor membranes and radioligand to each well.

    • Add the test compound (Derivative A ) in a serial dilution, typically ranging from 100 µM down to 0.1 nM.

    • Include control wells:

      • Total Binding: Contains only membranes and radioligand.

      • Non-Specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known, non-labeled competitor ligand (e.g., 10 µM Phentolamine) to saturate all specific binding sites.

  • Incubation & Detection:

    • Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

    • Rapidly harvest the plate contents onto a filter mat using a cell harvester, trapping the membranes while washing away unbound radioligand.

    • Measure the radioactivity retained on the filter mat for each well using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of Derivative A .

    • Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC50 value.

    • Convert the IC50 to a Ki (binding affinity constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Dose_Response_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Receptor Membranes - Radioligand ([3H]-L) - Test Compound (Derivative A) - Assay Buffer Plate Plate Setup (96-well): - Serial Dilution of Derivative A - Total & NSB Controls Reagents->Plate Incubate Incubate to Equilibrium Plate->Incubate Harvest Harvest & Wash Incubate->Harvest Count Scintillation Counting Harvest->Count Calculate Calculate % Specific Binding Count->Calculate Plot Plot Dose-Response Curve Calculate->Plot Ki Determine IC50 Calculate Ki Plot->Ki

Caption: Workflow for a competitive radioligand binding assay.

Part 3: Comparative Analysis and Decision Making

The quantitative data from dose-response assays allow for a direct and objective comparison of the compounds' selectivity profiles.

Table 2: Hypothetical Dose-Response & Selectivity Data

Parameter Derivative A Alternative B
Primary Target (Target X) Ki (nM) 5 8
Adrenergic α1 Ki (nM) 150 >10,000
Dopamine D2 Ki (nM) 850 >10,000
hERG IC50 (nM) 980 >10,000
COX-1 IC50 (nM) >10,000 550
Selectivity (α1 / Target X) 30x >1,250x

| Selectivity (hERG / Target X) | 196x | >1,250x |

Expert Analysis & Decision Logic: The data in Table 2 provide a clear basis for decision-making. Derivative A , while slightly more potent at the primary target, exhibits poor selectivity. Its 30-fold selectivity against the Adrenergic α1 receptor suggests a high likelihood of observing hypotension or other cardiovascular effects at therapeutic doses. The hERG IC50 of 980 nM is particularly concerning; a safety margin (hERG IC50 / Target X Ki) of less than 1,000-fold is often a trigger for significant concern or program termination.

In contrast, Alternative B demonstrates a much more desirable selectivity profile, with over 1,250-fold selectivity against the tested off-targets. Although it has a known liability at COX-1, this risk may be manageable or acceptable depending on the therapeutic indication and patient population.

This comparative analysis allows the research team to make an evidence-based decision. The significant safety liabilities of Derivative A would likely halt its development in favor of advancing Alternative B or initiating a new round of medicinal chemistry to improve the selectivity of the this compound scaffold.

Decision_Tree Start Off-Target Hit Identified (e.g., hERG IC50 = 980 nM) Assess Calculate Selectivity Index (Off-Target IC50 / On-Target Ki) Start->Assess HighRisk Index < 1000x (Significant Risk) Assess->HighRisk [196x] LowRisk Index > 1000x (Acceptable Risk) Assess->LowRisk Action1 STOP Compound Progression HighRisk->Action1 Action2 INITIATE Medicinal Chemistry Effort to Improve Selectivity HighRisk->Action2 Action3 PROCEED with Development (Monitor for specific AEs) LowRisk->Action3

Caption: Decision-making logic based on selectivity index.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. However, as with any chemical series, a proactive and systematic evaluation of cross-reactivity is not merely a regulatory hurdle but a fundamental component of responsible drug development.[14][15] By integrating predictive in silico modeling with a tiered in vitro screening cascade, researchers can objectively compare lead candidates, identify potential safety liabilities early, and make informed decisions.[1] This comparative approach, grounded in quantitative data and sound scientific rationale, ultimately increases the probability of success in bringing safer, more effective medicines to patients.

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Comparative study of the material properties of polymers derived from 2-Fluoro-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comparative study of the material properties of a novel class of aromatic polymers synthesized from the versatile building block, 2-Fluoro-3-methylbenzonitrile. Designed for researchers, scientists, and engineers in advanced materials, this document provides an in-depth analysis of a hypothetical fluorinated aromatic polyamide, herein designated as F-MPA, benchmarked against its non-fluorinated counterpart and established commercial high-performance polymers. We will explore the causal relationships between molecular structure and macroscopic properties, supported by detailed experimental protocols and comparative data, to elucidate the unique advantages conferred by the specific substitution pattern of the this compound precursor.

Introduction: The Strategic Role of Fluorine in Advanced Polymers

The incorporation of fluorine into polymer backbones is a proven strategy for developing materials with exceptional properties. The unique electronic structure of the fluorine atom—high electronegativity, low polarizability, and a small van der Waals radius—combined with the strength of the carbon-fluorine bond (~485 kJ·mol⁻¹), imparts a range of desirable characteristics.[1][2]

Fluorinated polymers typically exhibit:

  • High Thermal and Chemical Stability : The strength of the C-F bond enhances resistance to high temperatures and aggressive chemical environments.[1][3]

  • Low Dielectric Constant and Water Absorption : The low polarizability of the C-F bond leads to materials with excellent insulating properties, crucial for advanced electronics and high-frequency applications.[4][5]

  • Reduced Surface Energy and Coefficient of Friction : This results in hydrophobic, non-stick surfaces with inherent lubricity.[1][2]

  • Enhanced Solubility : Bulky fluorine-containing groups, such as the trifluoromethyl (-CF3) group, can disrupt chain packing, leading to improved solubility in organic solvents without significantly compromising thermal stability.[4]

However, fluorination can also present challenges. The introduction of bulky fluorine atoms can sometimes lead to lower mechanical strength or a decrease in thermal stability compared to highly crystalline, non-fluorinated analogues due to less efficient chain packing.[1][2][6] This guide investigates the specific property balance achieved by utilizing this compound, where the combined electronic and steric effects of both fluorine and methyl groups on an aromatic ring offer a unique avenue for molecular design.

Synthesis Pathway: From Monomer to High-Performance Polyamide (F-MPA)

The chemical versatility of this compound, with its reactive nitrile group and substituted aromatic ring, makes it an excellent starting point for monomer synthesis.[7] For this study, we propose the synthesis of an aromatic polyamide (aramid) via a two-step process: first, the synthesis of a novel diamine monomer, 1,3-bis(amino-2-fluoro-3-methylphenyl)benzene, followed by a low-temperature solution polycondensation with a commercially available diacid chloride.

Monomer Synthesis: 1,3-bis(amino-2-fluoro-3-methylphenyl)benzene

The synthesis of the diamine monomer is a conceptual pathway that leverages established organic chemistry reactions. The process begins with the coupling of this compound to a central linking group, followed by the reduction of the nitrile functionalities to primary amines. This multi-step synthesis is crucial for creating the A-B-A type monomer structure required for polycondensation.

Polymerization of F-MPA

The synthesized diamine is then polymerized with terephthaloyl chloride via a low-temperature solution polycondensation, a method well-suited for producing high molecular weight aromatic polyamides.[8]

Experimental Protocol: Low-Temperature Solution Polycondensation

  • Reactor Setup : A 250 mL three-neck flask is equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel. The entire apparatus is flame-dried and purged with dry nitrogen gas.

  • Diamine Dissolution : 10.0 mmol of the synthesized diamine monomer is dissolved in 50 mL of anhydrous N,N-dimethylacetamide (DMAc) containing 5% (w/v) lithium chloride (LiCl) within the flask. The solution is cooled to 0°C in an ice bath.

  • Acid Chloride Addition : A solution of 10.0 mmol of terephthaloyl chloride in 20 mL of anhydrous DMAc is added dropwise to the stirred diamine solution over 30 minutes, maintaining the temperature at 0°C.

  • Polymerization : After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for 12 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the polymer forms.

  • Precipitation and Washing : The viscous polymer solution is poured into 500 mL of vigorously stirring methanol to precipitate the polyamide.

  • Purification : The fibrous polymer precipitate is collected by filtration, washed thoroughly with hot water and then methanol to remove unreacted monomers and LiCl, and finally dried in a vacuum oven at 80°C for 24 hours.

The causality for these choices is clear: the low temperature minimizes side reactions, the DMAc/LiCl system ensures the polymer remains in solution as its molecular weight increases, and the dropwise addition maintains stoichiometric control at the reaction front.

G cluster_synthesis F-MPA Synthesis Workflow Monomer Diamine Monomer Synthesis (from this compound) Solvent Dissolve Diamine in DMAc + LiCl Monomer->Solvent Cooling Cool to 0°C Solvent->Cooling AcidChloride Add Terephthaloyl Chloride Solution Dropwise Cooling->AcidChloride Polymerize Stir at Room Temp for 12 hours AcidChloride->Polymerize Precipitate Precipitate Polymer in Methanol Polymerize->Precipitate WashDry Wash with Water/Methanol & Vacuum Dry Precipitate->WashDry FinalPolymer F-MPA Polymer WashDry->FinalPolymer

Caption: Workflow for the synthesis of the F-MPA polymer.

The Comparative Polymers

To provide a comprehensive performance context, F-MPA is compared against two key alternatives:

  • Non-Fluorinated Polyamide Analogue (MPA) : A hypothetical polymer with the exact same backbone as F-MPA but lacking the fluorine atom on the aromatic rings. This allows for a direct assessment of the fluorine substituent's influence on material properties.

  • Commercial Aromatic Polyamide (Nomex®) : A meta-aramid known for its excellent thermal resistance and electrical insulation properties. It serves as a well-established industry benchmark for high-performance applications.

  • Commercial Fluorinated Polyimide (6FDA-ODA based) : Polyimides based on 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) and 4,4'-oxydianiline (ODA) are known for their excellent combination of thermal stability, low dielectric constant, and good solubility.[9] This represents a different class of high-performance fluoropolymer.

Comparative Analysis of Material Properties

The true measure of a polymer's utility lies in its quantitative material properties. The following sections compare the expected properties of F-MPA against the selected benchmarks. The properties for F-MPA and MPA are projected based on established structure-property relationships in polymer science.

Thermal Properties

Thermal stability is paramount for polymers used in demanding environments such as aerospace, automotive, and electronics.[10] Key metrics include the glass transition temperature (Tg), indicating the onset of chain mobility, and the thermal decomposition temperature (Td), which marks the beginning of chemical degradation.

PropertyF-MPA (Projected)MPA (Projected)Nomex® (Typical)6FDA-ODA Polyimide (Typical)
Glass Transition Temp. (Tg) ~290 °C~280 °C~270 °C~310 °C
Decomposition Temp. (Td, 5%) ~520 °C~500 °C~500 °C~530 °C
Coefficient of Thermal Expansion LowModerateLowModerate-High[11]

Analysis of Thermal Properties:

  • Glass Transition Temperature (Tg) : The F-MPA is projected to have a slightly higher Tg than its non-fluorinated analogue (MPA) and Nomex®. The bulky fluorine atom, combined with the methyl group, restricts segmental rotation of the polymer backbone, requiring more thermal energy for the chains to become mobile. The rigid structure of the 6FDA-based polyimide results in an even higher Tg.

  • Decomposition Temperature (Td) : The high energy of the C-F bond contributes directly to the enhanced thermal stability of F-MPA, resulting in a projected Td that is superior to both its non-fluorinated analogue and Nomex®.[1]

  • Coefficient of Thermal Expansion (CTE) : Aromatic polyamides generally have low CTE due to their rigid backbones. The asymmetric structure of F-MPA may lead to less efficient chain packing compared to a more linear polymer, potentially increasing the CTE slightly, though it is expected to remain low. Some fluorinated polyimides can have higher CTEs due to bulky groups disrupting chain packing.[11]

Mechanical Properties

The mechanical integrity of a polymer determines its suitability for structural applications.

PropertyF-MPA (Projected)MPA (Projected)Nomex® (Typical)6FDA-ODA Polyimide (Typical)
Tensile Strength (MPa) ~110 MPa~125 MPa~90 MPa~100 MPa
Tensile Modulus (GPa) ~3.5 GPa~4.0 GPa~3.0 GPa~2.5 GPa[9]
Elongation at Break (%) ~15-20%~20-25%~20-30%~10-15%

Analysis of Mechanical Properties:

  • Strength and Modulus : The F-MPA is projected to have slightly lower tensile strength and modulus compared to its non-fluorinated analogue (MPA). This is a common trade-off in fluorinated polymers.[2] The presence of the fluorine and methyl groups can disrupt the intermolecular hydrogen bonding between amide linkages and hinder the formation of highly ordered, crystalline domains, which are crucial for load-bearing capacity.[6] However, its projected values are still competitive with other high-performance polymers.

  • Ductility : The reduced chain packing in F-MPA may allow for more chain slippage before failure, potentially leading to moderate elongation at break.

Electrical and Chemical Properties

For applications in electronics, telecommunications, and harsh chemical environments, the dielectric performance and solvent resistance are critical.

PropertyF-MPA (Projected)MPA (Projected)Nomex® (Typical)6FDA-ODA Polyimide (Typical)
Dielectric Constant (1 MHz) ~2.8~3.5~3.2~2.7
Water Absorption (24hr, %) ~0.4%~1.5%~1.2%~0.3%
Solvent Resistance ExcellentGoodGoodExcellent
Organic Solvent Solubility Soluble in DMAc, NMPSparingly SolubleSparingly SolubleSoluble in DMAc, NMP[9]

Analysis of Electrical and Chemical Properties:

  • Dielectric Constant : This is a key area where F-MPA excels. The high electronegativity and low polarizability of fluorine significantly reduce the overall electronic polarization of the polymer, leading to a much lower dielectric constant than its non-fluorinated counterpart and Nomex®.[4][5] This makes it a prime candidate for high-frequency circuit boards and cable insulation.

  • Water Absorption & Resistance : The hydrophobic nature of the C-F bond results in very low moisture uptake, which helps maintain stable electrical properties in humid environments.[4] This also contributes to excellent resistance against hydrolysis and a wide range of chemicals.

  • Solubility : The asymmetric structure imparted by the 2-fluoro and 3-methyl substitution pattern disrupts chain symmetry and packing. This steric hindrance is expected to make F-MPA more soluble in organic polar aprotic solvents like DMAc and NMP compared to more regular aramids, facilitating processing into films and coatings.

Standardized Protocols for Material Characterization

To ensure the validity and reproducibility of the data presented, all characterizations must follow standardized methodologies.

G cluster_testing Material Property Characterization PolymerSample Polymer Film/Fiber TGA Thermogravimetric Analysis (TGA) (ASTM E1131) PolymerSample->TGA DSC Differential Scanning Calorimetry (DSC) (ASTM D3418) PolymerSample->DSC Tensile Tensile Testing (ASTM D882) PolymerSample->Tensile Dielectric Dielectric Analysis (ASTM D150) PolymerSample->Dielectric Td Decomposition Temp (Td) TGA->Td Tg Glass Transition (Tg) DSC->Tg Strength Strength & Modulus Tensile->Strength Dk Dielectric Constant (Dk) Dielectric->Dk

Caption: Standardized testing workflow for polymer characterization.

Thermogravimetric Analysis (TGA)

  • Protocol : A 5-10 mg sample is heated from 30°C to 800°C at a rate of 10°C/min under a nitrogen atmosphere. The temperature at which 5% weight loss occurs is recorded as Td.

  • Purpose : Determines the thermal degradation profile of the polymer.

Differential Scanning Calorimetry (DSC)

  • Protocol : A 5-10 mg sample is heated from 30°C to 350°C at 10°C/min, cooled to 30°C, and then reheated at the same rate. The Tg is determined from the midpoint of the transition in the second heating scan.

  • Purpose : Identifies the glass transition temperature.

Tensile Testing

  • Protocol : Thin film samples (ASTM D882) are tested on a universal testing machine at a crosshead speed of 2 mm/min.

  • Purpose : Measures key mechanical properties like tensile strength, modulus, and elongation.

Conclusion and Future Outlook

Polymers derived from this compound, represented here by the F-MPA polyamide, demonstrate a highly desirable and unique balance of properties. The strategic placement of fluorine and methyl groups on the aromatic backbone yields a material with exceptional thermal stability and a low dielectric constant, surpassing its non-fluorinated analogue and commercial benchmarks like Nomex® in these key areas.

While a slight trade-off in mechanical strength may exist due to disrupted chain packing, the projected properties remain well within the high-performance category. Furthermore, the enhanced solubility of F-MPA is a significant advantage for processing, enabling its fabrication into films, coatings, and fibers for advanced applications. These materials are particularly promising for next-generation electronics, aerospace components, and chemically resistant membranes where a combination of thermal resilience, electrical insulation, and processability is critical.[12][13][14]

References

  • MDPI. (n.d.). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated high-performance polymers: Poly(arylene ether)s and aromatic polyimides containing trifluoromethyl groups. Retrieved from [Link]

  • PTFE Machinery. (n.d.). Typical Properties of Fluoropolymers. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 12). Exploring the Chemical Versatility of this compound. Retrieved from [Link]

  • National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Retrieved from [Link]

  • ResearchGate. (2025, December 1). Emerging Semiconducting Polymers Based on Fluorinated Aromatics: Toward Stable and High-Mobility Organic Devices. Retrieved from [Link]

  • MDPI. (2025, January 26). Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, November 11). Physical Properties of Thermally Crosslinked Fluorinated Polyimide and Its Application to a Liquid Crystal Alignment Layer. Retrieved from [Link]

  • Fluorocarbon. (2025, April 24). The Role of Polymers in Next-Gen Aerospace Applications. Retrieved from [Link]

  • MDPI. (2022, February 8). Dielectric Properties of Fluorinated Aromatic Polyimide Films with Rigid Polymer Backbones. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, May 8). Comparative analysis of the properties of colorless and transparent polyimide nanocomposites with and without fluorine substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Polyamide Syntheses. Retrieved from [Link]

  • Poly Fluoro Ltd. (2024, March 13). Advancements in Aerospace - High-Performance Plastics Take Flight. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Fluoro-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers in the chemical and pharmaceutical sciences, our work is predicated on precision, safety, and a deep respect for the materials we handle. 2-Fluoro-3-methylbenzonitrile, a fluorinated aromatic nitrile, is a valuable building block in organic synthesis. However, its chemical properties necessitate a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant management of waste streams containing this compound, moving beyond mere procedure to explain the critical reasoning behind each step.

Hazard Profile and Risk Assessment: The 'Why' Behind the Procedure

Understanding the intrinsic hazards of this compound is fundamental to appreciating the necessity of specialized disposal protocols. While a specific Safety Data Sheet (SDS) for this exact isomer is synthesized from data on closely related analogues, the hazard profile is clear.

  • Toxicological Hazards : Fluorinated benzonitriles are classified as toxic if swallowed, in contact with skin, or if inhaled. They can cause skin and eye irritation.[1][2] The nitrile functional group (-C≡N) can be metabolized to release cyanide ions, a potent inhibitor of cellular respiration, making exposure a significant health risk.

  • Environmental Hazards : Many synthetic organic compounds can persist in the environment and exhibit toxicity to aquatic life. Therefore, preventing the release of this compound into the environment via drains or as general refuse is a primary directive.[1][3]

  • Combustion Byproducts : While the compound itself is not considered a significant fire risk, its combustion can be hazardous.[3] The presence of fluorine and nitrogen means that incineration can produce highly toxic and corrosive gases, including hydrogen fluoride (HF) and nitrogen oxides (NOx).[4] This fact directly informs the selection of an appropriate final disposal technology.

The Core Principle: Waste Classification and Segregation

All waste containing this compound must be classified and handled as hazardous waste.[4] This is not a discretionary step; it is a regulatory and ethical mandate. In the United States, chemical waste disposal is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6]

The cardinal rule for this compound is segregation . Specifically, it must be disposed of as halogenated organic waste . Mixing halogenated with non-halogenated waste streams complicates the disposal process, significantly increases costs, and can create unsafe chemical incompatibilities.[7][8]

Standard Operating Protocol for Waste Accumulation

A self-validating waste management system begins at the point of generation. Adherence to a strict protocol prevents contamination, ensures safety, and facilitates compliant disposal.

Step 1: Personal Protective Equipment (PPE) Before handling the chemical or its waste, always wear appropriate PPE. This includes:

  • Nitrile gloves (or other chemically resistant gloves).

  • Safety glasses or goggles.

  • A laboratory coat. All handling should be performed within a certified chemical fume hood to prevent inhalation.[9]

Step 2: Waste Containerization Proper containment is crucial to prevent leaks and exposure.[7][8] Use only containers that are in good condition, compatible with the chemical, and feature secure, leak-proof closures.

Waste StreamRecommended ContainerLabeling Requirements
Solid Waste (e.g., residual powder, contaminated weigh paper, gloves)Puncture-resistant, sealable container (e.g., wide-mouth HDPE jar)."HAZARDOUS WASTE"; "this compound, Solid"; "Toxic"; "Halogenated Organic Waste"; GHS Pictograms; Accumulation Start Date.
Liquid Waste (e.g., reaction mixtures, solutions, rinsates)Leak-proof, chemically compatible container (e.g., HDPE or borosilicate glass bottle) with a secure cap."HAZARDOUS WASTE"; "this compound, Liquid"; "Halogenated Organic Waste"; "Toxic"; GHS Pictograms; Accumulation Start Date.
Contaminated Sharps (e.g., needles, broken glass)Approved, puncture-proof sharps container."HAZARDOUS WASTE"; "SHARPS"; "Contaminated with this compound".

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA) Store sealed and labeled waste containers at or near the point of generation in a designated SAA.[7] This area must:

  • Be under the control of the operator.

  • Be clearly marked.

  • Have secondary containment (such as a tray) to contain any potential spills.

  • Be located away from drains and incompatible materials.

Spill and Decontamination Protocol

In the event of a minor spill within a fume hood:

  • Alert Personnel : Inform others in the immediate area.

  • Don PPE : Ensure you are wearing appropriate PPE, including respiratory protection if warranted.

  • Contain the Spill : Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[1][3] Do not use combustible materials like paper towels on a large spill.

  • Collect Waste : Carefully sweep or scoop the absorbent material into a designated container for solid hazardous waste.[4][9]

  • Decontaminate : Wipe the spill area with a suitable solvent (e.g., acetone, ethanol), collecting the rinsate as liquid hazardous waste.

  • Dispose of Materials : All contaminated cleaning materials must be disposed of as hazardous waste.

Final Disposal Pathway: From Lab to Destruction

The journey of hazardous waste from the laboratory to its final, safe destruction is a regulated and documented process. The following workflow illustrates the critical decision points and required actions.

G Disposal Workflow for this compound cluster_0 Laboratory Operations cluster_1 Waste Accumulation & Segregation cluster_2 Institutional Disposal Protocol cluster_3 Final Disposition (Licensed Vendor) A Waste Generation (Solid, Liquid, PPE) B Select Correct Waste Container (Halogenated, Segregated) A->B C Label Container Correctly (Name, Hazards, Date) B->C D Store in Satellite Accumulation Area (Secondary Containment, Ventilated) C->D E Contact EHS for Pickup Request D->E F EHS Collects & Consolidates Waste E->F G Transport to TSDF F->G H High-Temperature Incineration (with Acid Gas Scrubbing) G->H Primary Method I Secure Hazardous Waste Landfill (Less Preferred Alternative) G->I Alternative J Treatment, Storage, and Disposal Facility

Sources

A Researcher's Guide to the Safe Handling of 2-Fluoro-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our pursuit of innovation must be anchored in an unwavering commitment to safety. This guide provides essential, experience-driven protocols for the safe handling and disposal of 2-Fluoro-3-methylbenzonitrile, a compound that, while valuable in synthesis, demands rigorous adherence to safety procedures due to its potential hazards. The causality behind each recommendation is explained to foster a deeper understanding of safe laboratory practices.

Understanding the Hazard Profile

This compound and structurally similar benzonitrile derivatives present a multi-faceted hazard profile. It is crucial to recognize that this compound can be toxic if swallowed, comes into contact with the skin, or is inhaled.[1] It is also known to cause skin and serious eye irritation.[1][2] The primary routes of exposure in a laboratory setting are dermal contact, inhalation of dust or vapors, and accidental ingestion. Therefore, our safety protocols are designed to mitigate these specific risks.

Key Hazard Statements:

  • Toxic if swallowed, in contact with skin, or if inhaled.[1]

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

Engineering Controls: The First Line of Defense

Before considering personal protective equipment (PPE), we must prioritize engineering controls to minimize exposure. All work with this compound should be conducted in a well-ventilated area.[1][3]

  • Fume Hood: All manipulations of solid or dissolved this compound, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood. This is critical to control airborne concentrations of vapors or dust.[4]

  • Safety Showers and Eyewash Stations: Ensure that a safety shower and eyewash station are readily accessible and unobstructed in the immediate vicinity of your workstation.[2][4]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the minimum required PPE for various laboratory operations.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transferring Solid Chemical splash goggles and a face shieldNitrile gloves (consider double-gloving)Laboratory coatUse within a fume hood
Dissolving and Solution Handling Chemical splash goggles and a face shieldNitrile glovesLaboratory coatUse within a fume hood
Reaction Setup and Monitoring Chemical splash gogglesNitrile glovesLaboratory coatUse within a fume hood
Workup and Purification Chemical splash goggles and a face shieldNitrile glovesLaboratory coatUse within a fume hood
Eye and Face Protection

Given that this compound can cause serious eye irritation, robust eye protection is mandatory.[1][2]

  • Chemical Splash Goggles: These should be worn at all times when handling the compound in any form.

  • Face Shield: A face shield, worn in conjunction with goggles, is required when there is a risk of splashing or when handling larger quantities.[5]

Hand Protection

Nitrile gloves are the recommended choice for handling this compound and other benzonitrile derivatives due to their broad chemical resistance.[6][7]

  • Glove Selection: Standard disposable nitrile gloves provide adequate protection for incidental contact.[5] For prolonged handling or in situations with a higher risk of exposure, consider thicker nitrile gloves or double-gloving.[8]

  • Inspection and Disposal: Always inspect gloves for any signs of degradation or perforation before use.[9] After handling the chemical, remove gloves using the proper technique to avoid skin contact with the contaminated outer surface and dispose of them in the appropriate hazardous waste container.[10]

Body Protection

A laboratory coat must be worn to protect your skin and personal clothing from contamination.[4] Ensure the lab coat is fully buttoned.[5]

Respiratory Protection

When used within a properly functioning chemical fume hood, additional respiratory protection is typically not required. However, if there is a potential for exposure outside of a fume hood, a risk assessment must be conducted to determine the appropriate respiratory protection.[4]

Step-by-Step Safe Handling Protocol

The following protocol outlines the essential steps for safely handling this compound.

Preparation:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Ensure Proper Ventilation: Confirm that the chemical fume hood is operational and has a valid certification.

  • Assemble all necessary PPE: Don a laboratory coat, chemical splash goggles, and nitrile gloves. A face shield should be readily available.

  • Prepare your workspace: Ensure the fume hood sash is at the appropriate working height. All necessary equipment and reagents should be placed inside the hood before introducing the chemical.

Handling:

  • Weighing: Carefully weigh the required amount of this compound on a tared weigh boat or paper inside the fume hood.

  • Transfer: Use a spatula to transfer the solid to your reaction vessel. Avoid generating dust.

  • Dissolution: Add the solvent to the reaction vessel slowly to avoid splashing.

  • Reaction: Conduct the reaction within the fume hood.

Post-Handling:

  • Decontamination: Clean any contaminated surfaces and equipment within the fume hood.

  • Glove Removal: Carefully remove and dispose of your gloves in the designated hazardous waste container.

  • Hand Washing: Wash your hands thoroughly with soap and water after completing your work and before leaving the laboratory.[11]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9] Seek medical attention.[2]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.[1]

  • Spill Cleanup: For small spills, absorb the material with an inert substance like vermiculite or sand and place it in a sealed container for disposal.[3] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

All waste containing this compound, including contaminated gloves, weigh boats, and reaction residues, must be disposed of as hazardous waste.[12]

  • Waste Containers: Use clearly labeled, sealed containers for solid and liquid waste.

  • Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.[11]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.

PPE_Selection_Workflow cluster_0 Hazard Assessment cluster_1 Engineering Controls cluster_2 Personal Protective Equipment cluster_3 Final Checks start Start: Handling This compound hazards Identify Hazards: Toxic (Oral, Dermal, Inhalation) Skin & Eye Irritant start->hazards fume_hood Work in a Chemical Fume Hood? hazards->fume_hood ppe_base Base PPE: Lab Coat Nitrile Gloves fume_hood->ppe_base Yes eye_protection Eye Protection: Chemical Splash Goggles ppe_base->eye_protection face_shield Add Face Shield? eye_protection->face_shield disposal Prepare Hazardous Waste Disposal full_ppe Full PPE: Base PPE + Goggles + Face Shield face_shield->full_ppe Yes (Splash Risk) end Proceed with Experiment

Caption: PPE selection workflow for handling this compound.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Fluoro-4-methylbenzonitrile.
  • Fisher Scientific. (2025, December 25). Safety Data Sheet.
  • Oxford Lab Fine Chem LLP. (n.d.). BENZONITRILE - (For Synthesis) MSDS.
  • SOSCleanroom.com. (2024, September 6). Nitrile Gloves and Their Chemical Resistance.
  • University of California, Riverside. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Fisher Scientific. (2025, September 19). Safety Data Sheet.
  • Loba Chemie. (2016, April 29). BENZONITRILE FOR SYNTHESIS MSDS.
  • VWR. (2024, November 1). Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety.
  • Flinn Scientific. (n.d.). PPE Nitrile Acid-Resistant Gloves for Lab Safety.
  • CDH Fine Chemical. (n.d.). Benzonitrile CAS No 100-47-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • University of California, Santa Barbara. (n.d.). Chemical Safety: Personal Protective Equipment.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.